alpha-Lactose
Beschreibung
A dextrodisaccharide from malt and starch. It is used as a sweetening agent and fermentable intermediate in brewing (Grant & Hackh's Chemical Dictionary, 5th ed).
Cellobiose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Cellobiose is a natural product found in Pseudostellaria heterophylla and Saccharomyces cerevisiae with data available.
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | maltose | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Maltose | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cellulose is an odorless, white powdery fibers. Density: 1.5 g/cm3. The biopolymer composing the cell wall of vegetable tissues. Prepared by treating cotton with an organic solvent to de-wax it and removing pectic acids by extration with a solution of sodium hydroxide. The principal fiber composing the cell wall of vegetable tissues (wood, cotton, flax, grass, etc.). Technical uses depend on the strength and flexibility of its fibers. Insoluble in water. Soluble with chemical degradation in sulfuric acid, and in concentrated solutions of zinc chloride. Soluble in aqueous solutions of cupric ammonium hydroxide (Cu(NH3)4(OH)2)., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]; [NIOSH], Solid; [Merck Index] White solid; [Acros Organics MSDS], White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], Odorless, white substance., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).] | |
| Record name | CELLULOSE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25008 | |
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| Record name | Cellulose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/347 | |
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| Record name | Cellobiose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12796 | |
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| Record name | Maltose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15357 | |
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| Record name | Starch, soluble | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18020 | |
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| Record name | CELLULOSE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/733 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cellulose | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Decomposes (NIOSH, 2023), decomposes, Decomposes | |
| Record name | CELLULOSE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25008 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CELLULOSE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/733 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cellulose | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Insoluble | |
| Record name | CELLULOSE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25008 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Cellulose | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.27 to 1.61 (NIOSH, 2023), 1.27-1.61 | |
| Record name | CELLULOSE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25008 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CELLULOSE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/733 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cellulose | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
| Record name | CELLULOSE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25008 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CELLULOSE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/733 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cellulose | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
CAS No. |
9004-34-6, 13360-52-6, 14641-93-1, 528-50-7, 5965-66-2, 69-79-4, 9005-84-9 | |
| Record name | CELLULOSE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25008 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | cellobiose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | .alpha.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Glucose, 4-O-.beta.-D-glucopyranosyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | .beta.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cellulose | |
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| Record name | Amylodextrin | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Maltose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-cellobiose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Amylodextrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cellulose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CELLULOSE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/733 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
500 to 518 °F (Decomposes) (NIOSH, 2023), 500-518 °F (decomposes), 500-518 °F (Decomposes) | |
| Record name | CELLULOSE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25008 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CELLULOSE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/733 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cellulose | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Conformation of α-Lactose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactose (B1674315), a disaccharide found predominantly in milk, is a cornerstone of the pharmaceutical industry, widely utilized as an excipient in various drug formulations. Its physical and chemical properties, which are intrinsically linked to its structure and conformation, play a critical role in drug product performance. This technical guide provides a comprehensive overview of the chemical structure and conformational dynamics of α-lactose, supported by quantitative data and detailed experimental methodologies.
Chemical Structure of α-Lactose
α-Lactose is a disaccharide with the molecular formula C₁₂H₂₂O₁₁. It is composed of two monosaccharide units: D-galactose and D-glucose. The linkage between these two units is a β-1→4 glycosidic bond, meaning the C1 of the galactose unit is linked to the C4 of the glucose unit, and the stereochemistry at the anomeric carbon of the galactose is beta.
The designation "α" in α-lactose specifically refers to the stereochemistry at the anomeric carbon (C1) of the glucopyranose (glucose) ring. In α-lactose, the hydroxyl group on the anomeric carbon of the glucose unit is in the axial position, below the plane of the ring.
The systematic IUPAC name for α-lactose is β-D-galactopyranosyl-(1→4)-α-D-glucopyranose .
Caption: 2D structure of α-lactose (β-D-galactopyranosyl-(1→4)-α-D-glucopyranose).
Conformation of α-Lactose
In the solid state and in solution, the pyranose rings of both the galactose and glucose moieties of α-lactose predominantly adopt a stable chair conformation. The specific spatial arrangement of the substituent groups (hydroxyl and hydroxymethyl groups) is crucial for its intermolecular interactions and, consequently, its physical properties.
Mutarotation in Solution
When α-lactose is dissolved in an aqueous solution, it undergoes a process called mutarotation. This is an equilibrium process where the α-anomer interconverts with the β-anomer through a transient open-chain aldehyde form. In the β-anomer, the hydroxyl group on the anomeric carbon of the glucose unit is in the equatorial position.
The equilibrium in an aqueous solution at 20°C results in a mixture of approximately 37.3% α-lactose and 62.7% β-lactose.[1] This dynamic equilibrium is important as the two anomers have different physical properties, such as solubility and specific rotation.
Caption: Mutarotation of lactose in an aqueous solution.
Quantitative Data
The precise structural parameters of α-lactose have been determined primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Crystallographic Data
α-Lactose typically crystallizes from water as α-lactose monohydrate. The crystal structure has been determined with high precision.
| Crystal System Data for α-Lactose Monohydrate | |
| Crystal System | Monoclinic |
| Space Group | P 1 21 1 |
| Unit Cell Dimensions | |
| a | 4.7830 Å[2] |
| b | 21.540 Å[2] |
| c | 7.7599 Å[2] |
| α | 90.00°[2] |
| β | 105.911°[2] |
| γ | 90.00°[2] |
| Z (molecules per unit cell) | 2[2] |
NMR Spectroscopy Data
¹H NMR spectroscopy is a powerful tool for studying the conformation of lactose in solution and for distinguishing between the α and β anomers. The chemical shift of the anomeric proton (H1) of the glucose unit is particularly diagnostic.
| ¹H NMR Chemical Shifts (ppm) for Anomeric Protons in D₂O | |
| Proton | Chemical Shift (δ) |
| α-anomer H1 (glucose) | ~5.22 ppm |
| β-anomer H1 (glucose) | ~4.65 ppm |
| H1 (galactose) | ~4.44 ppm |
Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH.
Experimental Protocols
The determination of the structure and conformation of α-lactose relies on sophisticated analytical techniques. Below are detailed methodologies for the key experiments.
X-ray Crystallography of α-Lactose Monohydrate
This protocol outlines the single-crystal X-ray diffraction method for determining the solid-state structure of α-lactose monohydrate.
Objective: To determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in a single crystal of α-lactose monohydrate.
Methodology:
-
Crystal Growth:
-
Prepare a supersaturated aqueous solution of α-lactose.
-
Slowly evaporate the solvent at a constant temperature (e.g., room temperature) to allow for the growth of well-defined single crystals.[2][3]
-
Alternatively, employ controlled cooling of a saturated solution.[4]
-
Select a suitable single crystal of appropriate size and quality under a microscope.
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 150 K) using a cryostream to minimize thermal vibrations and improve data quality.[2]
-
Irradiate the crystal with a monochromatic X-ray beam (e.g., Cu-Kα radiation).[5]
-
Rotate the crystal and collect the diffraction pattern (intensities and positions of diffracted X-ray spots) using a detector.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model based on the electron density map.
-
Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods.[6] For powder diffraction data, Rietveld refinement is employed.[2]
-
Locate and refine the positions of hydrogen atoms.
-
Logical Workflow for X-ray Crystallography:
Caption: Workflow for determining the crystal structure of α-lactose.
NMR Spectroscopy of α-Lactose
This protocol describes the use of ¹H and ¹³C NMR spectroscopy to characterize the structure and anomeric composition of lactose in solution.
Objective: To identify the α and β anomers of lactose in solution, determine their relative concentrations, and assign the resonances of the constituent monosaccharide units.
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of α-lactose in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to a known concentration (e.g., 10 mg/mL).[7] The use of D₂O eliminates the large water proton signal from the spectrum.
-
Allow the solution to stand for a sufficient time (e.g., >4 hours) to reach mutarotational equilibrium.[8]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum.
-
To aid in structural assignment, acquire two-dimensional (2D) NMR spectra such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings within each sugar residue.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the glycosidic linkage.[11]
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single sugar residue).[9]
-
-
-
Data Analysis:
-
Process the NMR data (Fourier transformation, phasing, and baseline correction).
-
Integrate the signals of the anomeric protons of the α- and β-forms in the ¹H spectrum to determine their relative ratio.[12]
-
Assign the proton and carbon signals for each sugar residue by analyzing the 1D and 2D spectra. The distinct chemical shifts and coupling patterns in the COSY, HSQC, and HMBC spectra allow for a step-by-step assignment of the entire molecule.[9][10][11]
-
Signaling Pathway for NMR-based Anomer Identification:
Caption: Logic for determining the α/β anomer ratio of lactose using ¹H NMR.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative X-ray diffraction determination of alpha-lactose monohydrate and beta-lactose in chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. iris.unina.it [iris.unina.it]
- 10. NMR assignment of oligosaccharides based on HSQC-CLIP-COSY correlation experiments | NMR Facility [debnmr.unideb.hu]
- 11. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 12. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physicochemical Properties of Alpha-Lactose Monohydrate: A Technical Guide for Pharmaceutical Development
Introduction: Alpha-lactose monohydrate (α-lactose monohydrate) stands as one of the most widely utilized excipients in the pharmaceutical industry. Its versatility as a filler, binder, and carrier in oral solid dosage forms, such as tablets and capsules, and in dry powder inhalers, is attributed to its well-characterized physical and chemical properties, cost-effectiveness, and high stability.[1][2] This technical guide provides an in-depth exploration of the core physicochemical properties of α-lactose monohydrate, offering researchers, scientists, and drug development professionals a comprehensive resource. The guide details key experimental protocols for characterization and presents quantitative data in structured tables for ease of reference and comparison.
Molecular and Crystal Structure
This compound monohydrate is a disaccharide composed of β-D-galactose and α-D-glucose moieties linked by a β-1,4 glycosidic bond. In its stable crystalline form, it incorporates one molecule of water into its crystal lattice, forming a monohydrate.[3] This water of crystallization is integral to the structure and is not removed by standard drying processes, only being released at temperatures around 140-145°C.[3][4]
The crystal structure is monoclinic, belonging to the P2₁ space group. The presence of numerous hydrogen bonds, sixteen of which link one lactose (B1674315) molecule to its neighbors, accounts for the considerable hardness of the lactose crystal.[5] Commercially available α-lactose monohydrate crystals typically exhibit a characteristic "tomahawk" shape.[4] However, processing methods like milling or spray-drying can significantly alter particle morphology, leading to irregularly shaped fragments or spherical agglomerates, respectively.[3][6] These morphological differences, along with particle size, profoundly impact the bulk properties of the powder.
Table 1: General and Crystal Properties of α-Lactose Monohydrate
| Property | Value | References |
| Chemical Name | 4-O-β-D-Galactopyranosyl-α-D-glucopyranose monohydrate | [7] |
| CAS Number | 5989-81-1 | [7] |
| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | [7] |
| Molecular Weight | 360.31 g/mol | [7] |
| Appearance | White to off-white crystalline powder | |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁ | [5] |
| Density | 1.525 - 1.54 g/cm³ |
Physical and Mechanical Properties
The bulk-level physical and mechanical properties of α-lactose monohydrate are critical to its function in pharmaceutical manufacturing, directly influencing processes like powder blending, flow, and tablet compression. These properties are not intrinsic to the molecule itself but are heavily dependent on particle characteristics such as size, shape, and surface texture, which vary between different grades (e.g., milled, sieved, spray-dried).
Flowability
Good powder flow is essential for ensuring uniformity of dosage units during high-speed tableting and capsule filling.[8] The flowability of α-lactose monohydrate can be assessed using indirect measures such as the Carr's Index and Hausner Ratio, which are calculated from bulk and tapped density measurements.[9] Generally, finer, milled grades exhibit poorer flow due to increased cohesiveness, while coarser, sieved grades and spherical, spray-dried grades show improved flowability.[3][5]
Table 2: Representative Flow Properties of Different α-Lactose Monohydrate Grades
| Grade Type | Bulk Density (g/mL) | Tapped Density (g/mL) | Carr's Index (%) | Hausner Ratio | Flow Character | References |
| Sieved (Coarse) | ~0.5 - 0.6 | ~0.7 - 0.8 | 15 - 25 | 1.18 - 1.33 | Fair to Passable | [4][5][10] |
| Milled (Fine) | ~0.3 - 0.5 | ~0.5 - 0.7 | 25 - 40 | 1.33 - 1.67 | Poor to Very Poor | [4][5][10][11] |
| Spray-Dried | ~0.5 - 0.6 | ~0.6 - 0.7 | 12 - 18 | 1.14 - 1.22 | Good to Excellent | [3] |
Compaction and Tabletability
This compound monohydrate is known to undergo brittle fracture during compaction, a mechanism that creates new, clean surfaces, facilitating strong interparticle bonding and the formation of robust tablets.[12] The tabletability, which describes the relationship between applied compaction pressure and the resulting tablet tensile strength, is strongly influenced by particle size. Finer particles generally lead to stronger tablets at a given compaction pressure due to a greater number of particle-particle contact points.[13]
Table 3: Tabletability of α-Lactose Monohydrate Powders with Varying Particle Size
| Median Particle Diameter (d₅₀, µm) | Tablet Tensile Strength (MPa) at 100 MPa Compaction Pressure | Tablet Tensile Strength (MPa) at 300 MPa Compaction Pressure |
| 203 | ~0.8 | ~2.5 |
| 147 | ~1.0 | ~3.0 |
| 87 | ~1.5 | ~4.0 |
| 34 | ~2.0 | ~5.0 |
| 9.4 | ~2.5 | ~5.5 |
| 6.0 | ~2.8 | ~6.0 |
| 3.5 | ~3.0 | ~6.5 |
| Data extracted and interpolated from Persson et al., 2022.[13] |
Thermal Properties and Solubility
Thermal Behavior
Thermal analysis, particularly Differential Scanning Calorimetry (DSC), is crucial for characterizing α-lactose monohydrate. A typical DSC thermogram shows a distinct endothermic event between 140°C and 150°C, corresponding to the loss of the water of crystallization (dehydration).[14] This is followed by the melting of the resulting anhydrous α-lactose at approximately 216-220°C.[14] The enthalpy of dehydration is a key parameter that can be used to quantify the amount of the monohydrate form in a mixture.[3]
Table 4: Thermal Properties of α-Lactose Monohydrate
| Property | Value | References |
| Dehydration Onset Temperature | ~142 °C | [3] |
| Dehydration Peak Temperature | ~145 - 148 °C | [11][14] |
| Enthalpy of Dehydration | ~150 - 157 J/g | [3][14] |
| Melting Point (of anhydrate) | ~216 - 220 °C | [14] |
Solubility
The dissolution of α-lactose monohydrate is a complex process. While it is freely soluble in water, its solubility is considerably lower than that of other common sugars like sucrose.[3][14] When dissolved, α-lactose undergoes mutarotation, establishing an equilibrium with its β-anomer in solution. At room temperature, the equilibrium mixture consists of approximately 40% α-lactose and 60% β-lactose.[3] Because the initial solubility of the α-form is lower than the final equilibrium solubility of the mixture, dissolution can be a rate-limiting step.[15] Solubility is highly dependent on temperature.
Table 5: Solubility of Lactose in Water at Various Temperatures
| Temperature (°C) | Solubility (g anhydrous lactose / 100 g water) |
| 0 | 11.9 |
| 10 | 14.5 |
| 20 | 18.0 |
| 25 | 21.8 |
| 30 | 24.5 |
| 40 | 31.5 |
| 50 | 40.0 |
| 60 | 51.0 |
| Data extracted and interpolated from Visser, R.A. (1983) and other sources.[3][14] |
Experimental Protocols
Accurate and reproducible characterization of α-lactose monohydrate requires standardized methodologies. The following protocols are based on United States Pharmacopeia (USP) general chapters and common laboratory practices.
Bulk Density and Tapped Density (Adapted from USP <616>)
-
Sample Preparation: Pass the lactose powder gently through a 1.0-mm (No. 18) sieve to break up any agglomerates.
-
Bulk Density (Method I):
-
Weigh a 250-mL graduated cylinder.
-
Carefully introduce a specified mass (e.g., 100 g) of the powder into the cylinder without compacting it.
-
Level the powder surface and read the unsettled apparent volume (V₀).
-
Calculate bulk density as mass/V₀.
-
-
Tapped Density (Method I):
-
Use the same cylinder from the bulk density measurement.
-
Place the cylinder in a mechanical tapping apparatus set to a drop height of 14 ± 2 mm at a rate of 300 drops per minute.
-
Tap the cylinder 500 times, read the tapped volume (V₅₀₀).
-
Continue tapping in increments (e.g., 750 taps, then 1250 taps) and record the volume after each increment.
-
Tapping is complete when the difference between two successive volume measurements is less than 2%.
-
Calculate tapped density as mass/Vբ (final tapped volume).
-
-
Calculations:
-
Carr's Index (%) = 100 × (1 - Bulk Density / Tapped Density)
-
Hausner Ratio = Tapped Density / Bulk Density
-
Powder Flow Characterization (Concepts from USP <1174>)
USP <1174> describes several methods for characterizing powder flow, including angle of repose, flow through an orifice, and shear cell analysis. The Carr's Index and Hausner Ratio, derived from USP <616>, are the most common and straightforward indicators.[9][13]
-
Angle of Repose: This method involves creating a cone of powder on a fixed-diameter base and measuring the angle between the powder's surface and the horizontal plane. A lower angle of repose generally indicates better flowability.
-
Flow through an Orifice: This method measures the time it takes for a specific mass of powder to discharge through an orifice of a known size and shape (e.g., from a funnel or hopper). A faster flow rate indicates better flowability.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of α-lactose monohydrate into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan with a lid. Prepare an identical empty, sealed pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program:
-
Equilibrate the cell at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) up to a final temperature beyond the melting point (e.g., 250°C).
-
-
Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy (area under the peak) for the dehydration and melting events.[14]
X-Ray Powder Diffraction (XRPD)
-
Sample Preparation: Gently pack the lactose powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top. A sufficient amount of powder should be used to ensure a representative analysis.
-
Instrument Setup: Place the sample holder in the diffractometer.
-
Data Collection:
-
Expose the sample to a monochromatic X-ray beam (commonly Cu Kα radiation).
-
Scan the detector over a specified range of 2θ angles (e.g., 5° to 40°). The scan speed and step size should be optimized to achieve good resolution and signal-to-noise ratio.
-
-
Data Analysis: The resulting diffractogram plots X-ray intensity versus the 2θ angle. The positions and relative intensities of the diffraction peaks form a unique "fingerprint" that can be used to:
-
Confirm the crystalline form (polymorph) by comparing the pattern to a reference database.
-
Assess the degree of crystallinity versus amorphous content.
-
Identify the presence of different crystalline phases in a mixture.[16]
-
Visualizing Relationships and Processes
Understanding the interplay between the properties of α-lactose monohydrate is key to its effective use. The following diagrams illustrate critical experimental workflows and logical relationships.
Caption: Experimental workflow for powder flow characterization.
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Caption: Relationship between primary and bulk properties of lactose.
Conclusion
This compound monohydrate is a foundational excipient whose performance is intimately linked to its physicochemical properties. A thorough understanding and characterization of its crystal structure, particle size and morphology, thermal behavior, flow, and compaction properties are essential for robust formulation development and manufacturing. The variation between different commercially available grades underscores the importance of utilizing standardized analytical protocols, such as those outlined in the USP and detailed herein, to ensure consistent material performance and final product quality. This guide serves as a technical resource, consolidating key data and methodologies to aid scientists and researchers in leveraging the full potential of α-lactose monohydrate in pharmaceutical applications.
References
- 1. search.lib.utexas.edu [search.lib.utexas.edu]
- 2. old.pharmi.uz [old.pharmi.uz]
- 3. dl.icdst.org [dl.icdst.org]
- 4. researchgate.net [researchgate.net]
- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 6. researchgate.net [researchgate.net]
- 7. This compound monohydrate | C12H24O12 | CID 104938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. stxip.org [stxip.org]
- 9. A concise summary of powder processing methodologies for flow enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. redalyc.org [redalyc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. mro.massey.ac.nz [mro.massey.ac.nz]
- 16. diva-portal.org [diva-portal.org]
Alpha- vs. Beta-Lactose: A Technical Guide to Anomeric Differences and Pharmaceutical Implications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core distinctions between the anomers of lactose (B1674315), alpha-lactose and beta-lactose. Lactose, a disaccharide composed of galactose and glucose, is a cornerstone excipient in the pharmaceutical industry, valued for its stability, compatibility, and cost-effectiveness.[1][2][3][4] However, the existence of its two primary anomeric forms, which differ in the orientation of a hydroxyl group on the glucose unit, gives rise to distinct physicochemical properties that significantly impact drug formulation and performance.[5][6][7][8] An understanding of these differences is paramount for the rational design and development of robust solid dosage forms.
Structural and Chemical Fundamentals
Lactose, chemically known as 4-O-β-D-galactopyranosyl-D-glucopyranose, is a disaccharide formed from a β-1,4 glycosidic linkage between D-galactose and D-glucose. The anomeric nature of lactose arises from the hemiacetal group in the glucose ring, which can exist in two stereoisomeric forms: alpha (α) and beta (β).[5][8][9] The distinction lies in the orientation of the hydroxyl group on the anomeric carbon (C1) of the glucose moiety.[5][7][9] In α-lactose, this hydroxyl group is in the axial position, while in β-lactose, it occupies the equatorial position.[5][10] This seemingly minor structural variance leads to significant differences in their physical and chemical properties.
In aqueous solutions, α- and β-lactose are in a dynamic equilibrium, interconverting through a process known as mutarotation .[7][11] This process involves the opening of the glucose ring to form an open-chain aldehyde, followed by re-closure to form either the α- or β-anomer.[12] At room temperature (around 20°C), the equilibrium mixture in water consists of approximately 37-40% α-lactose and 60-63% β-lactose.[5][6][7][9][13] The β-anomer is the more stable and thus predominant form in solution.[5]
Comparative Physicochemical Properties
The distinct structural arrangements of α- and β-lactose directly influence their macroscopic properties, which are of critical importance in pharmaceutical manufacturing. The key differences are summarized in the table below.
| Property | α-Lactose | β-Lactose | References |
| Common Crystalline Form | Monohydrate | Anhydrous | [5][6][14] |
| Specific Rotation [α]D | +89.4° | +35° | [15] |
| Equilibrium Specific Rotation | +55.4° (in water at 20°C) | +55.4° (in water at 20°C) | [15] |
| Solubility in Water ( g/100 mL at 20°C) | ~7 | ~50 | [15] |
| Melting Point (°C) | ~201-202 (monohydrate, with decomposition) | ~252 | [10] |
| Hygroscopicity | Less hygroscopic (as monohydrate) | More hygroscopic (as anhydrous) | [6][7] |
| Sweetness | Less sweet | Sweeter | [5][7] |
| Compressibility | Good (especially spray-dried forms) | Better compressibility | [6] |
Mutarotation: The Dynamic Equilibrium
The interconversion between α- and β-lactose in solution is a critical phenomenon known as mutarotation. This process can be visually represented as a chemical pathway.
Caption: The mutarotation of lactose involves the interconversion between the alpha and beta anomers through an open-chain aldehyde intermediate.
Role and Impact in Drug Development
Lactose is a widely used excipient in pharmaceutical formulations, serving as a diluent, filler, and carrier for active pharmaceutical ingredients (APIs).[1][2][3] The choice between α- and β-lactose, or a mixture of both, can significantly influence the manufacturing process and the final product's performance.
-
Tablets: α-lactose monohydrate is a common choice for wet granulation due to its good compressibility and flow properties.[1][10] Spray-dried lactose, which contains both amorphous and crystalline forms, is often used for direct compression tableting.[10] β-lactose, being more soluble, can enhance tablet disintegration and drug dissolution.[6] Its superior compressibility also makes it a valuable component in direct compression formulations.[6]
-
Dry Powder Inhalers (DPIs): Milled α-lactose monohydrate is frequently used as a carrier for the API in DPIs.[10] The particle size and surface properties of the lactose are critical for the de-agglomeration of the drug particles and their efficient delivery to the lungs.
The anomeric composition of lactose can affect the stability of moisture-sensitive drugs. Amorphous lactose, which is a mixture of α and β anomers, is highly hygroscopic and can adsorb water, potentially leading to the degradation of the API or changes in the physical properties of the formulation.[6][15] The stable crystalline form of α-lactose monohydrate is generally less hygroscopic.[6]
Experimental Protocols for Anomer Characterization
The accurate determination of the anomeric composition of lactose is crucial for quality control and formulation development. Several analytical techniques are employed for this purpose.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR is a powerful technique for the quantitative determination of the α- and β-anomer ratio in a lactose sample.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the lactose sample (typically 10-20 mg) in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6). DMSO is often chosen as it slows down the rate of mutarotation, allowing for an accurate measurement of the solid-state anomeric composition.[11][15]
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: 25°C.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 5 seconds to ensure full relaxation of the protons.
-
-
Data Acquisition: Acquire the ¹H-NMR spectrum. The anomeric protons of α- and β-lactose resonate at distinct chemical shifts. In DMSO-d6, the anomeric proton of α-lactose typically appears as a doublet around 6.3 ppm, while that of β-lactose is a doublet around 6.6 ppm.[11][15]
-
Data Analysis: Integrate the areas of the anomeric proton signals for both α- and β-lactose. The ratio of the integrated areas corresponds to the molar ratio of the two anomers in the sample.
Caption: Workflow for the determination of the anomeric ratio of lactose using ¹H-NMR spectroscopy.
Polarimetry
Polarimetry measures the change in the optical rotation of a lactose solution over time as it undergoes mutarotation to reach equilibrium.
Methodology:
-
Sample Preparation: Prepare a lactose solution of a known concentration (e.g., 10 g/100 mL) in deionized water.
-
Instrument Setup:
-
Polarimeter with a sodium lamp (589 nm).
-
A temperature-controlled sample cell (e.g., 20°C).
-
-
Measurement:
-
Calibrate the polarimeter with a blank (deionized water).
-
Quickly transfer the freshly prepared lactose solution to the sample cell and start taking readings of the optical rotation at regular time intervals (e.g., every minute for the first 10 minutes, then every 5-10 minutes).
-
Continue taking readings until the optical rotation value becomes constant, indicating that the solution has reached equilibrium.
-
-
Data Analysis: Plot the optical rotation versus time. The initial reading corresponds to the specific rotation of the starting anomer (or mixture), and the final, stable reading is the equilibrium specific rotation.
Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal properties of lactose anomers, such as melting point and dehydration.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the lactose sample (typically 2-5 mg) into an aluminum DSC pan. Crimp the pan to seal it.
-
Instrument Parameters:
-
Heating rate: A standard rate is 10°C/min.
-
Temperature range: Typically from 25°C to 300°C.
-
Purge gas: Nitrogen at a constant flow rate (e.g., 50 mL/min).
-
-
Analysis:
-
Run the DSC scan. For α-lactose monohydrate, an endothermic peak corresponding to the loss of water of hydration will be observed around 140-160°C.[8]
-
The melting endotherm for α-lactose is around 220°C, while for β-lactose it is higher, around 252°C.
-
The presence and temperature of these thermal events can be used to identify and differentiate the anomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to distinguish between α- and β-lactose based on their unique vibrational spectra in the fingerprint region.
Methodology:
-
Sample Preparation: Prepare a solid sample by mixing a small amount of lactose with potassium bromide (KBr) and pressing it into a pellet, or use an attenuated total reflectance (ATR) accessory for direct analysis of the powder.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: The fingerprint region (approximately 1500-500 cm⁻¹) contains characteristic peaks for each anomer. For example, α-lactose anhydrous has a unique peak around 855 cm⁻¹, while β-lactose anhydrous shows a characteristic peak around 948 cm⁻¹.[15] These distinct absorption bands allow for the identification of the anomeric form.
Conclusion
The anomeric forms of lactose, α-lactose and β-lactose, exhibit distinct physicochemical properties that have a profound impact on their application in the pharmaceutical industry. A thorough understanding and characterization of the anomeric composition of lactose raw materials are essential for ensuring the quality, stability, and performance of pharmaceutical dosage forms. The analytical techniques outlined in this guide provide the necessary tools for researchers and drug development professionals to control and optimize the use of this versatile excipient.
References
- 1. cit.vfu.cz [cit.vfu.cz]
- 2. Determination of the lactose content in low-lactose milk using Fourier-transform infrared spectroscopy (FTIR) and convolutional neural network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s4science.at [s4science.at]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. scribd.com [scribd.com]
- 8. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tainstruments.com [tainstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. nmt.edu [nmt.edu]
- 14. Crystallization and X-ray diffraction of crystals formed in water-plasticized amorphous lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. engineering.purdue.edu [engineering.purdue.edu]
molecular structure of α-lactose monohydrate
An In-depth Technical Guide on the Molecular Structure of α-Lactose Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the (α-LMH), a disaccharide widely used as an excipient in the pharmaceutical industry. Understanding its precise molecular architecture is crucial for controlling its physical and chemical properties, which in turn affect drug product performance.
Molecular and Crystal Structure
α-Lactose monohydrate, chemically known as 4-O-β-D-galactopyranosyl-α-D-glucopyranose monohydrate, is a crystalline solid with the molecular formula C₁₂H₂₂O₁₁·H₂O.[1][2] The structure consists of a galactose and a glucose sugar unit linked together.[2] The crystal lattice is held together by an extensive network of hydrogen bonds, with one molecule being fixed in place by no less than sixteen such bonds.[2] This extensive hydrogen bonding contributes to the considerable hardness of the lactose (B1674315) crystal.[2] A single water molecule is an integral part of the crystal structure, linking together four different lactose molecules.[2]
Crystallographic Data
The crystal structure of α-lactose monohydrate has been determined by single-crystal X-ray diffraction and neutron diffraction. The compound crystallizes in the monoclinic space group P2₁.[2] Detailed crystallographic data from various studies are summarized below for comparison.
Table 1: Unit Cell Parameters for α-Lactose Monohydrate
| Parameter | Value (Beevers & Hansen, 1971)[2] | Value (Smith et al., 2005)[1] |
| Formula | C₁₂H₂₂O₁₁·H₂O | C₁₂H₂₂O₁₁·H₂O |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ |
| a (Å) | 7.815 | 7.7830 |
| b (Å) | 21.567 | 21.540 |
| c (Å) | 4.844 | 4.7599 |
| α (°) | 90 | 90 |
| β (°) | 106.2 | 105.911 |
| γ (°) | 90 | 90 |
| Volume (ų) | 782.4 | 768.1 |
| Z | 2 | 2 |
| Temperature (K) | Not specified | 150 |
| R-factor | 0.15 | 0.0385 |
Molecular Geometry
The molecular structure consists of a β-D-galactopyranose ring and an α-D-glucopyranose ring linked by a β(1→4) glycosidic bond. An intramolecular hydrogen bond between the galactose and glucose units helps to stabilize the conformation around the glycosidic linkage.[3]
Due to the complexity and the large number of atoms in the α-lactose monohydrate molecule, a comprehensive list of all bond lengths and angles is extensive. For detailed atomic coordinates, bond lengths, and angles, researchers are encouraged to consult the crystallographic information files (CIF) from the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD) under the deposition numbers provided in the original research articles. A redetermination of the structure at 150 K has provided improved precision of the molecular geometry.[4]
Experimental Protocols
The determination of the molecular and crystal structure of α-lactose monohydrate relies primarily on diffraction techniques.
Single-Crystal X-ray Diffraction
This is the most common method for determining the atomic-resolution three-dimensional structure of a crystalline solid.
Methodology:
-
Crystal Growth: High-quality single crystals of α-lactose monohydrate are grown from an aqueous solution.[5] The quality of the crystal is paramount for obtaining high-resolution diffraction data.
-
Crystal Mounting: A suitable single crystal (typically around 0.8 mm in dimensions) is selected and mounted on a goniometer head.[2]
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensity.[6][7] Data is collected at a specific temperature, often a low temperature like 150 K, to reduce thermal vibrations of the atoms and improve the quality of the data.[4]
-
Structure Solution: The diffraction pattern is used to determine the unit cell dimensions and the space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., Patterson methods or direct methods).[2]
-
Structure Refinement: An initial model of the structure is refined against the experimental diffraction data. This iterative process adjusts the atomic positions and other parameters to achieve the best fit between the calculated and observed diffraction patterns, resulting in a final structure with a low R-factor.[2]
Neutron Diffraction
Neutron diffraction is a complementary technique to X-ray diffraction and is particularly useful for accurately locating hydrogen atoms.
Methodology:
-
Crystal Growth: Similar to X-ray diffraction, large, high-quality single crystals are required.
-
Data Collection: A beam of neutrons from a nuclear reactor or spallation source is directed at the crystal. The neutrons are diffracted by the atomic nuclei. The diffraction pattern is collected using a neutron detector. In-situ neutron powder diffraction can be used to study processes like hydration.
-
Structure Refinement: The data is processed and the structure is refined in a manner similar to X-ray crystallography. The positions of hydrogen atoms are determined with much higher precision due to the relatively large neutron scattering cross-section of hydrogen.
Structure-Property Relationships
The directly influences its macroscopic properties, which are critical in drug development. For instance, the crystal morphology, which is an expression of the internal crystal structure, affects the powder's flowability and compaction properties. The tomahawk morphology of α-lactose monohydrate is influenced by the presence of the β-anomer during crystallization.[8]
References
- 1. alpha-Lactose monohydrate | C12H24O12 | CID 104938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. β-d-Galactopyranosyl-(1→4)–2-amino-2-deoxy-α-d-glucopyranose hydrochloride monohydrate (lactosamine) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure, morphology and surface properties of α-lactose monohydrate in relation to its powder properties [uhra.herts.ac.uk]
The Intricacies of Alpha-Lactose: A Technical Guide to its Solubility and Dissolution Characteristics
For Researchers, Scientists, and Drug Development Professionals
Alpha-lactose monohydrate, a disaccharide widely employed as an excipient in the pharmaceutical industry, exhibits complex solubility and dissolution behaviors that are critical to understand for effective drug formulation and development. This technical guide provides an in-depth exploration of the core physicochemical properties of this compound, focusing on its solubility in various media and the dynamics of its dissolution. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key processes to aid in formulation design and optimization.
Fundamental Concepts: Solubility and Mutarotation
The dissolution of this compound is not a simple process of a solid dissolving in a liquid. It is intrinsically linked to a phenomenon known as mutarotation. In an aqueous solution, this compound undergoes reversible isomerization into its anomer, beta-lactose.[1] This equilibrium between the two forms is dynamic and is influenced by factors such as temperature and pH.[2]
At room temperature, an equilibrium mixture in water typically consists of approximately 40% this compound and 60% beta-lactose.[1] This is a crucial point because the two anomers have different solubilities. When this compound monohydrate is introduced into a solvent, it dissolves until it reaches its saturation solubility. Subsequently, the dissolved this compound begins to convert to the more soluble beta-lactose. This conversion reduces the concentration of this compound in the solution, allowing more of the solid this compound to dissolve. Therefore, the overall dissolution rate of this compound is significantly influenced by the rate of mutarotation.[3]
Quantitative Solubility Data
The solubility of this compound monohydrate is a key parameter in formulation development. It is influenced by several factors, most notably temperature and the nature of the solvent.
Solubility in Water
The solubility of this compound monohydrate in water increases with temperature. This endothermic process is a critical consideration for processes such as wet granulation and spray drying.
| Temperature (°C) | Solubility ( g/100 g of solution) |
| 25 | 18.90 |
| 40 | 25.15 |
| 60 | 37.21 |
Solubility in Organic and Mixed Solvents
In pharmaceutical manufacturing, organic solvents and their mixtures with water are frequently used. The solubility of this compound monohydrate is generally lower in organic solvents compared to water.
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^4) |
| Methanol | 298.15 | 2.37[4] |
| Ethanol (B145695) | 298.15 | - |
| 1-Propanol | 298.15 | - |
| Isopropanol | 298.15 | - |
| 1-Butanol | 298.15 | - |
| Acetonitrile (B52724) | 298.15 | - |
| 1-Hexanol | 298.15 | 0.80[4] |
Note: A comprehensive table with more data points can be compiled from various literature sources.
The presence of ethanol in aqueous solutions significantly reduces the solubility of this compound.[5]
| Temperature (°C) | Ethanol Concentration (wt %) |
| 40 | 30, 50, 70[5] |
| 50 | 30, 50, 70[5] |
| 60 | 30, 50, 70[5] |
| 70 | 30, 50, 70[5] |
Note: Specific solubility values in ethanol-water mixtures need to be extracted from the cited literature to populate this table fully.
Factors Influencing Dissolution Characteristics
The rate and extent of this compound dissolution are influenced by a multitude of factors beyond simple solubility.
-
pH: The rate of mutarotation is at its minimum at a pH of 5 and increases at both higher and lower pH values.[2] This can, in turn, affect the overall dissolution rate.
-
Other Solutes: The presence of other carbohydrates, such as beta-lactose, can inhibit the solubility of this compound.[3]
-
Excipients: Other excipients in a formulation can influence the dissolution of this compound through various mechanisms, including altering the micro-environmental pH, viscosity, and wetting of the lactose (B1674315) particles.
Experimental Protocols
Accurate and reproducible measurement of solubility and dissolution is paramount in pharmaceutical development. The following sections outline the methodologies for key experiments.
Solubility Determination: Gravimetric Method
The gravimetric method is a fundamental and widely used technique for determining the equilibrium solubility of a compound.
Detailed Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound monohydrate to a known volume or weight of the desired solvent in a sealed container.[6][7]
-
Equilibration: Place the container in a constant temperature water bath or incubator and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a suitable membrane filter (e.g., 0.45 µm) is recommended.[6][7]
-
Sample Weighing: Accurately weigh a portion of the clear, saturated solution into a pre-weighed container.[7]
-
Solvent Evaporation: Evaporate the solvent from the sample under controlled conditions (e.g., in an oven at a temperature that does not degrade the lactose) until a constant weight of the dried lactose is achieved.[3][7]
-
Calculation: The solubility is calculated as the mass of the dried lactose divided by the mass of the solvent (determined by the difference in the weight of the saturated solution and the dried lactose).
Dissolution Rate Determination: USP Apparatus 2 (Paddle Method)
The USP Apparatus 2 is commonly used to assess the in vitro dissolution rate of solid oral dosage forms.[8][9]
Detailed Methodology:
-
Apparatus Setup: Assemble the dissolution apparatus according to USP <711> guidelines. The paddle height should be set at 25 ± 2 mm from the bottom of the vessel.[8][10]
-
Medium Preparation: Prepare the dissolution medium (e.g., 900 mL of deionized water or a specified buffer) and deaerate it. Equilibrate the medium to 37 ± 0.5 °C in the dissolution vessels.[10][11]
-
Test Initiation: Carefully drop one tablet into each vessel. Start the paddle rotation at the specified speed (e.g., 50 or 75 rpm).[8]
-
Sampling: At predetermined time points, withdraw a specified volume of the dissolution medium from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.[10][11]
-
Sample Analysis: Analyze the withdrawn samples for the concentration of dissolved lactose using a validated analytical method, such as HPLC with a refractive index detector.[12]
-
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point, correcting for the volume of sample removed if necessary.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and accurate method for quantifying lactose in dissolution samples.
Typical HPLC Parameters:
-
Column: An amino-based or HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for carbohydrate analysis.[5][12]
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. The exact ratio may vary depending on the specific column and desired separation.[5][12]
-
Detector: A Refractive Index (RI) detector is most commonly used for lactose as it lacks a strong UV chromophore.[12] A Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can also be employed for higher sensitivity.[5][7]
-
Flow Rate: Typically around 1.0 mL/min.[12]
-
Injection Volume: Varies depending on the expected concentration, often in the range of 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound monohydrate of known concentrations in the dissolution medium.
-
Sample Preparation: Filter the dissolution samples through a 0.45 µm syringe filter before injection to protect the HPLC column.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of lactose in the samples from the calibration curve.
Conclusion
The solubility and dissolution of this compound monohydrate are governed by a complex interplay of its intrinsic properties and environmental factors, with the phenomenon of mutarotation playing a central role. A thorough understanding of these characteristics, supported by robust quantitative data and well-defined experimental methodologies, is essential for the successful design, development, and quality control of pharmaceutical products containing this widely used excipient. This guide provides a foundational resource to aid scientists and researchers in navigating the intricacies of this compound behavior, ultimately contributing to the development of safe and effective medicines.
References
- 1. dl.icdst.org [dl.icdst.org]
- 2. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dissolution of alpha lactose monohydrate : a mathematical model for predicting dissolution times : a thesis presented in partial fulfilment of the requirements for the degree of Masters in Biotechnology and Bioprocess Engineering at Massey University | Semantic Scholar [semanticscholar.org]
- 4. Crystallization Thermodynamics of α-Lactose Monohydrate in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. toptec.pk [toptec.pk]
- 7. helixchrom.com [helixchrom.com]
- 8. youtube.com [youtube.com]
- 9. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 10. usp.org [usp.org]
- 11. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 12. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
Unveiling the Crystal Architecture of Alpha-Lactose Monohydrate: A Technical Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the crystal structure of excipients like alpha-lactose monohydrate is paramount for controlling drug product performance. This technical guide delves into the crystallographic properties of this compound monohydrate, providing a detailed overview of its crystal system and space group, supported by quantitative data and experimental methodologies.
This compound monohydrate (C₁₂H₂₂O₁₁·H₂O) is a disaccharide widely used in the pharmaceutical industry as a filler and binder in solid dosage forms. Its physical and chemical properties, which are intrinsically linked to its crystal structure, influence manufacturing processes and the stability and bioavailability of the final drug product.
Crystal System and Space Group
The crystalline form of this compound monohydrate belongs to the monoclinic crystal system .[1][2] This system is characterized by three unequal crystallographic axes, with one axis perpendicular to the other two, which are not perpendicular to each other.
The space group of this compound monohydrate has been determined to be P2₁ (Hermann-Mauguin symbol: P 1 2₁ 1).[1][2] This designation indicates a primitive (P) unit cell with a two-fold screw axis (2₁) parallel to the b-axis. The space group number for P2₁ is 4.[1] The non-centrosymmetric nature of this space group is consistent with the fact that lactose (B1674315) is an optically active molecule.
Crystallographic Data
The unit cell parameters of this compound monohydrate have been determined by X-ray diffraction studies. The following table summarizes the key crystallographic data from two independent studies.
| Parameter | Value (Smith et al., 2005)[1] | Value (Beevers and Hansen, 1971)[2] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ |
| a (Å) | 7.789(2) | 7.815 |
| b (Å) | 21.685(6) | 21.567 |
| c (Å) | 4.823(1) | 4.844 |
| α (°) | 90 | 90 |
| β (°) | 109.68(1) | 106.2 |
| γ (°) | 90 | 90 |
| Volume (ų) | 767.5(3) | 784.8 |
| Z | 2 | 2 |
| Temperature | 150 K | Not specified |
Note: 'a', 'b', and 'c' are the lengths of the unit cell edges, and 'α', 'β', and 'γ' are the angles between them. Z is the number of formula units per unit cell.
Experimental Protocols
The determination of the crystal structure of this compound monohydrate is primarily achieved through single-crystal X-ray diffraction . This powerful analytical technique allows for the precise measurement of the electron density distribution within a crystal, from which the arrangement of atoms can be deduced.
A typical experimental workflow for determining the crystal structure of a small molecule like this compound monohydrate involves the following steps:
-
Crystal Growth: High-quality single crystals of this compound monohydrate are grown from a supersaturated aqueous solution by slow evaporation or controlled cooling. The quality of the crystal is crucial for obtaining high-resolution diffraction data.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose different crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded. Data is often collected at low temperatures (e.g., 150 K) to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.[1]
-
Data Processing: The raw diffraction data is processed to correct for various experimental factors. The unit cell parameters and the space group are determined from the symmetry and systematic absences in the diffraction pattern.
-
Structure Solution: The processed data is used to solve the crystal structure. For small molecules, direct methods or Patterson methods are commonly employed to determine the initial positions of the atoms.[2]
-
Structure Refinement: The initial atomic model is refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data. This process yields the final, highly accurate atomic coordinates, bond lengths, and bond angles.
Logical Relationship of Crystallographic Data
The following diagram illustrates the hierarchical relationship between the key crystallographic parameters of this compound monohydrate.
Caption: Relationship between crystal system, space group, and lattice parameters.
References
The Biological Role of Alpha-Lactose in Mammalian Milk: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lactose (B1674315), a disaccharide unique to mammalian milk, is the primary carbohydrate source for the neonate. Its synthesis is a hallmark of the lactating mammary gland, a process intricately regulated by the protein α-lactalbumin. While traditionally viewed as a simple energy source, the biological role of lactose and its regulatory protein, α-lactalbumin, extends far beyond basic nutrition. This technical guide provides an in-depth exploration of the synthesis of lactose, its multifaceted physiological functions, its impact on the infant gut microbiome, and the emerging, non-nutritional bioactive properties of its specifier protein, α-lactalbumin, including its potential as an anti-cancer agent. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of core pathways and workflows to support advanced research and development.
The Lactose Synthase Complex: Synthesis of Alpha-Lactose
Lactose synthesis occurs exclusively in the Golgi apparatus of mammary epithelial cells and is catalyzed by the lactose synthase enzyme complex.[1][2] This complex is a heterodimer composed of a catalytic subunit, β-1,4-galactosyltransferase I (B4GALT1), and a regulatory subunit, α-lactalbumin (LALBA).[3][4]
-
β-1,4-galactosyltransferase I (B4GALT1): This enzyme is a constitutive glycoprotein (B1211001) found in the Golgi of most tissues.[2] Its primary function is to transfer galactose from UDP-galactose to N-acetylglucosamine (GlcNAc), a key step in glycoprotein synthesis.[4][5]
-
α-Lactalbumin (LALBA): This protein is unique to the mammary gland, and its expression is dramatically upregulated in response to the hormone prolactin at the onset of lactation.[3][6] α-Lactalbumin itself has no catalytic activity.[7]
The crucial role of α-lactalbumin is to act as a "specifier protein."[5] It binds to B4GALT1 and fundamentally alters its substrate specificity, lowering the Michaelis constant (Km) for glucose by approximately 1000-fold.[8][9] This modification effectively switches the preferred acceptor substrate from N-acetylglucosamine to glucose, enabling the efficient synthesis of lactose (galactose + glucose).[5][10] This unique mechanism ensures that large-scale lactose production is restricted to the lactating mammary gland where α-lactalbumin is present.[5]
References
- 1. A Comparative Review of the Cell Biology, Biochemistry, and Genetics of Lactose Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of glucose on lactose synthesis in mammary epithelial cells from dairy cow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Lactalbumin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Lactose: mammary gland synthesis and secretion + digestion in the infant gut [ndcinstitute.com.au]
- 7. LACTOSE SYNTHASE.pptx [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. Lactose synthase - Wikipedia [en.wikipedia.org]
- 10. Crystal structure of lactose synthase reveals a large conformational change in its catalytic component, the beta1,4-galactosyltransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpha-Lactose: A Disaccharide of Galactose and Glucose - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactose (B1674315), a disaccharide with the chemical formula C₁₂H₂₂O₁₁, is the principal carbohydrate in the milk of most mammals. It is a cornerstone of neonatal nutrition and finds extensive application in the food and pharmaceutical industries as a functional excipient. This technical guide provides a comprehensive overview of alpha-lactose, one of its primary anomeric forms. Lactose is composed of two monosaccharide units: D-galactose and D-glucose, linked by a β-1,4 glycosidic bond. The anomeric designation, alpha (α) or beta (β), is determined by the orientation of the hydroxyl group on the anomeric carbon (C1) of the glucose moiety. In its solid state, α-lactose typically crystallizes as a monohydrate (C₁₂H₂₂O₁₁·H₂O), a stable form that is widely used in various applications. This document will delve into the physicochemical properties, experimental protocols for isolation and analysis, and the biological context of this compound, providing a technical resource for professionals in research and development.
Physicochemical Properties of this compound
The distinct physical and chemical properties of α-lactose monohydrate are critical for its application in various fields. These properties influence its solubility, stability, and compatibility with other substances. A summary of key quantitative data is presented in the tables below for easy comparison.
General and Physical Properties
| Property | Value | References |
| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | [1][2] |
| Molecular Weight | 360.31 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 201-202 °C (decomposes) | [4] |
| Density | 1.540 g/cm³ | [3] |
| Water Content | ~5% w/w (as monohydrate) | [4] |
Solubility Data
The solubility of α-lactose is a crucial parameter in its processing and application, particularly in dissolution and crystallization.
| Solvent | Solubility ( g/100 g solvent) at 25°C (unless specified) |
| Water | 21.6 |
| Ethanol (B145695) | Low |
| Methanol | Low |
| Acetonitrile (B52724) | Low |
Optical Properties
The anomers of lactose can be distinguished by their specific rotation of plane-polarized light.
| Anomer | Specific Rotation [α]D²⁰ |
| α-Lactose | +92.6° |
| β-Lactose | +34.2° |
| Equilibrium Mixture (in water) | +52.7° |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and analysis of this compound.
Isolation and Purification of α-Lactose Monohydrate from Whey
This protocol describes a common method for obtaining α-lactose monohydrate crystals from whey, a byproduct of cheese production.[5][6]
Materials:
-
Cheese whey or acid casein whey
-
Calcium hydroxide (B78521) (slaked lime) or other suitable neutralizing agent
-
Activated carbon
-
Diatomaceous earth (filter aid)
-
Ethanol (95%)
-
Distilled water
-
Beakers, flasks, and other standard laboratory glassware
-
Heating and stirring plate
-
Filtration apparatus (e.g., Buchner funnel with vacuum flask)
-
Centrifuge
-
Drying oven
Procedure:
-
Whey Preparation: Heat the whey to approximately 90-95°C to denature and precipitate the majority of whey proteins (e.g., lactalbumin (B1174986) and lactoglobulin).
-
Clarification: Adjust the pH of the hot whey to 4.6-4.8 with a suitable acid (e.g., hydrochloric acid) to precipitate casein fines. Filter the hot solution through a filter press or by vacuum filtration using a filter aid to remove the precipitated proteins.
-
Decolorization: Add activated carbon to the clarified whey solution (typically 0.5-1.0% w/v) and stir for 20-30 minutes at 70-80°C to adsorb colored impurities.
-
Filtration: Filter the hot solution again to remove the activated carbon and any remaining fine particulates.
-
Concentration: Concentrate the clarified and decolorized whey solution under vacuum to a lactose concentration of 60-65% (w/v).
-
Crystallization: Transfer the concentrated syrup to a crystallization tank equipped with a cooling jacket and a stirrer. Cool the syrup slowly and with gentle agitation according to a controlled temperature profile (e.g., from 60°C to 20°C over 12-24 hours) to induce the crystallization of α-lactose monohydrate. Seeding with fine lactose crystals can be employed to control crystal size.
-
Crystal Separation: Separate the lactose crystals from the mother liquor by centrifugation.
-
Washing: Wash the crystal cake with a cold, saturated lactose solution or cold ethanol to remove residual mother liquor and impurities.
-
Drying: Dry the washed crystals in a drying oven at a temperature below 93.5°C to a moisture content of approximately 5%.
Quantitative Analysis of α- and β-Lactose Anomers by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of α- and β-lactose in a sample.[7][8][9][10]
Materials and Equipment:
-
HPLC system with a refractive index (RI) detector
-
Amino-propylic bonded silica (B1680970) column (or other suitable carbohydrate analysis column)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Lactose standard (α-lactose monohydrate)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh a known amount of α-lactose monohydrate standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve a known amount of the lactose sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35-40°C
-
Detector: Refractive Index (RI)
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the standards and samples onto the HPLC system. The two anomers, α- and β-lactose, will be separated and detected as distinct peaks.
-
Quantification: Construct a calibration curve by plotting the peak area of the lactose standards against their concentration. Determine the concentration of α- and β-lactose in the sample by comparing their peak areas to the calibration curve.
Determination of Anomeric Ratio by ¹H-NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for determining the ratio of α- and β-anomers in a lactose sample.[11][12][13][14][15]
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Lactose sample
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the lactose sample in the deuterated solvent in an NMR tube.
-
NMR Data Acquisition: Acquire the ¹H-NMR spectrum of the sample. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
Spectral Analysis: The anomeric protons of α- and β-lactose resonate at distinct chemical shifts. In D₂O, the anomeric proton of α-lactose typically appears as a doublet around 5.22 ppm, while that of β-lactose appears as a doublet around 4.66 ppm.
-
Anomeric Ratio Calculation: Integrate the signals corresponding to the anomeric protons of both anomers. The ratio of the integrals is directly proportional to the molar ratio of the anomers in the sample.
Biological Context and Signaling
While α-lactose is primarily known as a source of energy, its constituent monosaccharides and their derivatives are involved in various biological processes. Direct signaling pathways for α-lactose in mammalian cells are not well-defined; however, the galactose moiety of lactose is a key structural element in glycans that are recognized by a class of proteins called galectins, which are involved in a multitude of signaling events.
The Lac Operon: A Model of Gene Regulation by Lactose
In the bacterium Escherichia coli, the metabolism of lactose is a classic example of gene regulation. The lac operon is a cluster of genes that are transcribed together and are responsible for the transport and metabolism of lactose.[16][17][18][19][20] The regulation of the lac operon by lactose (or its metabolite allolactose) provides a fundamental model for understanding how cells can respond to environmental cues at the genetic level.
Galectin Signaling: A Potential Role for Lactose-Derived Structures
Galectins are a family of lectins that bind to β-galactoside-containing glycans on the cell surface and in the extracellular matrix.[21][22][23][24][25] Through these interactions, galectins can modulate a variety of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Given that lactose contains a terminal galactose unit, it and its derivatives have the potential to interact with galectins and influence their signaling pathways. For instance, galectin-3 has been shown to be involved in various signaling cascades that regulate inflammation and fibrosis.
Conclusion
This compound, as a fundamental disaccharide, possesses a unique set of physicochemical properties that make it an invaluable component in the pharmaceutical and food industries. This technical guide has provided a detailed overview of its structure, properties, and methods for its isolation and analysis. While its primary biological role is nutritional, the involvement of its constituent monosaccharides in complex signaling pathways, such as those mediated by galectins, suggests a broader biological significance that warrants further investigation. The experimental protocols and data presented herein serve as a valuable resource for researchers and professionals working with this important carbohydrate.
References
- 1. This compound monohydrate | C12H24O12 | CID 104938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Alpha-D-Lactose monohydrate | 5989-81-1 [chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. US4955363A - Process of recovering lactose from whey - Google Patents [patents.google.com]
- 6. Evaluating the crystallization of lactose at different cooling rates from milk and whey permeates in terms of crystal yield and purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Lactose in Milk by HPLC-RI using Chromolith® NH2 Column [sigmaaldrich.com]
- 8. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scribd.com [scribd.com]
- 11. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. ck12.org [ck12.org]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. Lac Operon Function, Diagram & Regulation - Video | Study.com [study.com]
- 20. sg.idtdna.com [sg.idtdna.com]
- 21. researchgate.net [researchgate.net]
- 22. Galectin-3 as a Next-Generation Biomarker for Detecting Early Stage of Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Galectin-3: Integrator of Signaling via Hexosamine Flux - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mutarotation of Alpha-Lactose in Solution
This technical guide provides a comprehensive overview of the mutarotation of this compound in solution, a fundamental process with significant implications in pharmaceutical sciences and drug development. The stability and isomeric composition of lactose (B1674315), a common excipient, can impact the formulation, manufacturing, and efficacy of pharmaceutical products.
Core Concepts of Lactose Mutarotation
Lactose, a disaccharide composed of galactose and glucose, exists in two anomeric forms in solution: α-lactose and β-lactose.[1][2] These anomers differ in the stereochemical configuration at the anomeric carbon (C1) of the glucose unit.[1] When α-lactose is dissolved in an aqueous solution, it undergoes a spontaneous change in optical rotation until it reaches a stable equilibrium. This phenomenon is known as mutarotation.[3]
The process involves the interconversion between the α and β anomers through a transient, open-chain aldehyde intermediate.[4][5][6] At equilibrium, the solution contains a mixture of both anomers.
The Mechanism of Mutarotation
The mutarotation of lactose is a reversible first-order reaction.[7] The generally accepted mechanism involves the following steps:
-
Ring Opening: The cyclic hemiacetal of the α-lactose molecule opens to form an open-chain aldehyde intermediate. This step is the rate-determining step of the reaction.[4]
-
Isomerization: The open-chain intermediate can then re-form a cyclic hemiacetal. Rotation around the C1-C2 bond allows for the formation of either the α or β anomer.
-
Ring Closure: The hydroxyl group at C5 attacks the aldehyde group to form the cyclic hemiacetal, resulting in either the α or β anomer.
This process is catalyzed by both acids and bases.[4][8] In aqueous solutions between pH 2.5 and 7, the reaction is predominantly water-catalyzed.[5]
Caption: Mechanism of lactose mutarotation.
Quantitative Data on Lactose Mutarotation
The following tables summarize key quantitative data related to the mutarotation of lactose.
Table 1: Specific Rotation of Lactose Anomers and Equilibrium Mixture
| Species | Specific Rotation [α] | Reference |
| α-Lactose | +89.4° | |
| β-Lactose | +35.0° | [9] |
| Equilibrium Mixture (in water) | +52.3° to +55.4° | [9] |
Table 2: Equilibrium Composition and Constants of Lactose in Aqueous Solution
| Parameter | Value | Conditions | Reference |
| Equilibrium Ratio (β/α) | ~1.6 (62% β, 38% α) | Room Temperature | [1][2][10][11] |
| Equilibrium Constant (Keq) | 1.6 ± 0.1 | 25 °C | [7] |
| Overall Rate Constant (koverall) | 4.4 x 10-4 s-1 ± 0.9 | 25 °C | [7] |
Table 3: Factors Influencing the Rate of Mutarotation
| Factor | Effect on Rate | Details | Reference |
| Temperature | Increases | The rate follows the Arrhenius model. Equilibrium is reached faster at higher temperatures. | [7][12][13][14] |
| pH | Increases at acidic and alkaline pH | The rate is slowest around pH 5.0. | [9][10][15] |
| Solvent | Decreases with organic co-solvents | The addition of organic solvents like ethanol (B145695) slows down the kinetics. | [5][7][12] |
| Concentration | Decreases at higher concentrations | At lower concentrations, mutarotation is faster. | [15] |
Experimental Protocols for Studying Mutarotation
The mutarotation of lactose is most commonly studied using polarimetry, which measures the change in the optical rotation of a solution over time. High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the individual anomers.[5][7][12]
Detailed Experimental Protocol: Polarimetry
This protocol outlines the steps to measure the mutarotation of α-lactose using a polarimeter.
Materials and Equipment:
-
α-Lactose monohydrate
-
Distilled or deionized water
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
-
Polarimeter with a sodium lamp (589 nm)
-
Thermostatted polarimeter cell (e.g., 1 dm path length)
-
Stopwatch or timer
Procedure:
-
Instrument Preparation: Turn on the polarimeter and allow it to warm up for at least 10-20 minutes to ensure a stable light source.[16]
-
Blank Measurement: Fill the polarimeter cell with distilled water and place it in the instrument. Zero the polarimeter.[17]
-
Solution Preparation: Accurately weigh a known amount of α-lactose monohydrate (e.g., 5.00 g).[16] Prepare a solution by dissolving the lactose in a known volume of distilled water (e.g., in a 100 mL volumetric flask) at a constant temperature. Start the timer as soon as the lactose comes into contact with the water.[16]
-
Initial Reading: As quickly as possible after dissolution, rinse and fill the polarimeter cell with the lactose solution. Place the cell in the polarimeter and record the initial optical rotation (at t=0).
-
Time-course Measurement: Record the optical rotation at regular time intervals (e.g., every 5-10 minutes) until the reading becomes constant. This indicates that the solution has reached equilibrium.[16]
-
Equilibrium Reading: The final, stable optical rotation value is the equilibrium rotation.
-
Data Analysis:
-
The concentration of α-lactose at any time t can be calculated using the following equation: Cα(t) = (αt - αeq) / (αα - αβ) * Ctotal where:
-
Cα(t) is the concentration of α-lactose at time t
-
αt is the observed specific rotation at time t
-
αeq is the specific rotation at equilibrium
-
αα is the specific rotation of pure α-lactose
-
αβ is the specific rotation of pure β-lactose
-
Ctotal is the total concentration of lactose
-
-
The first-order rate constant (k) can be determined by plotting ln(αt - αeq) versus time. The slope of the resulting straight line will be -k.
-
Caption: Experimental workflow for polarimetric analysis.
Significance in Drug Development
The anomeric composition of lactose can influence several critical aspects of pharmaceutical formulations:
-
Solubility and Dissolution: α-lactose and β-lactose have different solubilities.[9][10][18] Changes in the anomeric ratio due to mutarotation can affect the dissolution rate of the drug product.
-
Physical Stability: The presence of different anomers can impact the physical stability of amorphous lactose, potentially leading to crystallization and changes in the solid-state properties of the formulation.[1]
-
Manufacturing Processes: Processes such as wet granulation and spray drying can be affected by the mutarotation of lactose, as the anomeric composition can influence powder flow and compaction properties.[19]
-
Bioavailability: Differences in dissolution rates can potentially impact the bioavailability of the active pharmaceutical ingredient.
A thorough understanding and control of lactose mutarotation are therefore essential for the development of robust and reliable pharmaceutical products.
References
- 1. books.rsc.org [books.rsc.org]
- 2. dl.icdst.org [dl.icdst.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Kinetics and Thermodynamics of Lactose Mutarotation through Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Does mutarotation influence lactose digestion? Experimental investigations and a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alcpo.org.ly [alcpo.org.ly]
- 10. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. biochemden.com [biochemden.com]
- 16. scribd.com [scribd.com]
- 17. youtube.com [youtube.com]
- 18. Mutarotation and solubility of lactose as affected by carrageenans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Properties and Melting Point of Alpha-Lactose
This technical guide provides a comprehensive overview of the thermal properties and melting point of alpha-lactose, a disaccharide widely used in the pharmaceutical and food industries. The information is tailored for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key thermal behaviors.
Introduction
This compound, a sugar naturally found in milk, exists predominantly as a monohydrate crystalline form (α-lactose monohydrate).[1][2] Its thermal behavior is a critical parameter in pharmaceutical manufacturing, influencing processes such as drying, milling, and tablet compression.[1][2] Understanding the melting point, dehydration, and other thermal transitions is essential for ensuring the stability, efficacy, and quality of final products. This guide delves into the key thermal characteristics of this compound, the experimental techniques used for their determination, and the transformations it undergoes upon heating.
Quantitative Thermal Properties
The thermal properties of this compound have been characterized using various analytical techniques. The following tables summarize the key quantitative data obtained from these studies.
Table 1: Melting Point and Decomposition of this compound
| Property | Value (°C) | Measurement Method | Reference(s) |
| Melting Point | 219 | Not specified | [3][4][5] |
| Melting Point (decomposes) | 203.3 | Not specified | [6] |
| Melting Point (Anhydrous α-lactose) | 207.7 | Usual method | [7] |
| Decomposition Endotherm | ~220 | DSC | [1] |
| Onset of Melting | 214.2 ± 0.9 | Optical Microscopy | [8] |
Table 2: Dehydration Properties of this compound Monohydrate
| Property | Value | Measurement Method | Reference(s) |
| Dehydration Onset Temperature | 142.2 | DSC | [1] |
| Dehydration Peak Temperature | 144.5 | DSC | [1] |
| Dehydration Temperature | ~145 | DSC | [1][9] |
| Enthalpy of Dehydration | 149.7 J/g | DSC | [1] |
| Enthalpy of Dehydration | 150 J/g | DSC | [9] |
| Water Loss Temperature Range | 140-160 | DSC | [8] |
| Water of Crystallization Loss | 153 | TGA/SDTA | [10][11][12] |
| Mass Loss (Crystal Water) | 5% | TGA | [13] |
Table 3: Other Thermal and Physical Properties
| Property | Value | Unit | Measurement Method | Reference(s) |
| Density | 1.53 | g/cm³ | Not specified | [3][4][6] |
| Specific Heat Capacity (Solid) | 1.22 | J/g·K | Isoperibol twin calorimeter | [14] |
Experimental Protocols
The characterization of the thermal properties of this compound predominantly relies on thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
3.1. Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, it is employed to determine the temperatures and enthalpies of dehydration and melting.
-
Sample Preparation: A small amount of the this compound sample, typically 2-4 mg, is weighed into an aluminum pan.[1] The pan is then crimped to ensure good thermal contact.[1]
-
Instrumentation: A differential scanning calorimeter is used.
-
Experimental Conditions:
-
Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic events, such as dehydration and melting, appear as peaks. The onset temperature, peak temperature, and the area under the peak (which corresponds to the enthalpy change) are calculated from the thermogram.[1]
3.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is particularly useful for quantifying mass loss associated with events like dehydration.
-
Sample Preparation: A sample of this compound, for instance, 6.43 mg, is placed in a crucible, often made of aluminum oxide.[13]
-
Instrumentation: A thermogravimetric analyzer is used. Often, this is coupled with other techniques like Fourier Transform Infrared Spectroscopy (TGA-FTIR) to identify the evolved gases.[13]
-
Experimental Conditions:
-
Heating Rate: A constant heating rate, such as 10 K/min, is applied.[13]
-
Atmosphere: The analysis is performed under a controlled atmosphere, typically nitrogen.[13]
-
Temperature Program: The sample is heated from room temperature to a final temperature, for example, 600°C, to observe all relevant mass loss events.[13]
-
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum.[13] For this compound monohydrate, a mass loss of approximately 5% corresponds to the loss of its water of crystallization.[13]
Visualizing Thermal Behavior and Experimental Workflow
4.1. Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal characterization of this compound.
Caption: Experimental workflow for thermal analysis of this compound.
4.2. Phase Transitions of this compound Monohydrate Upon Heating
The following diagram illustrates the sequence of thermal events that this compound monohydrate undergoes when subjected to a controlled heating program.
Caption: Phase transitions of this compound monohydrate upon heating.
Discussion of Thermal Events
5.1. Dehydration
The first significant thermal event observed upon heating this compound monohydrate is the loss of its water of crystallization.[1][8] This endothermic process typically begins around 142°C and peaks at approximately 145°C.[1] TGA confirms a corresponding mass loss of about 5%, which is consistent with the theoretical water content of the monohydrate.[1][13] The energy required for this dehydration is in the range of 149.7 to 150 J/g.[1][9]
5.2. Melting and Decomposition
Following dehydration, the resulting anhydrous this compound remains stable until it reaches its melting point. The reported melting point varies slightly across different sources but is generally cited to be around 219°C.[3][4][5] It is important to note that melting is often closely followed by or occurs concurrently with decomposition.[1] This is observed in DSC thermograms as a large endothermic event around 220°C.[1] The proximity of melting and decomposition temperatures highlights the thermal sensitivity of lactose at elevated temperatures.
5.3. Influence of Anomeric and Amorphous Forms
Lactose can exist in different anomeric forms (alpha and beta) and as an amorphous solid.[2] The beta-anomer is anhydrous.[1] Amorphous lactose, which can be generated during processing like spray-drying, exhibits different thermal properties, including a glass transition.[2][15] The presence of amorphous content can significantly impact the overall thermal profile and stability of a lactose-containing formulation.[2] Furthermore, thermal analysis can induce interconversion between anomers. For instance, heating this compound post-dehydration can lead to partial conversion to the beta-anomer.[8]
Conclusion
The thermal properties of this compound are well-defined and can be accurately characterized using standard thermoanalytical techniques. The dehydration of the monohydrate form in the range of 142-160°C and its subsequent melting and decomposition above 200°C are the key thermal events. A thorough understanding of these properties is paramount for scientists and professionals in the pharmaceutical and food industries to control manufacturing processes, ensure product quality, and predict the stability of their formulations. The data and methodologies presented in this guide provide a solid foundation for the thermal characterization and application of this compound.
References
- 1. tainstruments.com [tainstruments.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. 5989-81-1 CAS MSDS (Alpha-D-Lactose monohydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Cas 5989-81-1,this compound MONOHYDRATE | lookchem [lookchem.com]
- 5. Alpha-D-Lactose monohydrate One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. You are being redirected... [bio-world.com]
- 7. Some Physical Properties of Anhydrous α-lactose Stable Form, Anhydrous αβ-lactose Compound and Anhydrous β-lactose in Crystalline State [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dairy-journal.org [dairy-journal.org]
- 11. researchgate.net [researchgate.net]
- 12. Thermal analysis of amorphous lactose and α-lactose monohydrateAnalyse thermique de lactose amorphe et de lactose α monohydrate | Dairy Science and Technology [dairy-journal.org]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. Lactose [webbook.nist.gov]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
An In-depth Technical Guide to the Hygroscopicity of Different Alpha-Lactose Forms
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Lactose (B1674315) Polymorphism in Pharmaceuticals
Lactose, a disaccharide composed of galactose and glucose, is one of the most widely utilized excipients in the pharmaceutical industry. Its prevalence is due to its cost-effectiveness, chemical stability, low hygroscopicity in its common crystalline form, and compatibility with a vast range of active pharmaceutical ingredients (APIs).[1] Lactose exists in various solid-state forms, including crystalline anomers (α- and β-lactose) and an amorphous state. The most common form is α-lactose monohydrate, which integrates one molecule of water into its crystal structure.[1]
However, pharmaceutical processing steps such as spray-drying, freeze-drying, milling, and compaction can induce the formation of amorphous lactose or anhydrous crystalline forms.[2] These different forms exhibit markedly distinct physicochemical properties, most notably their interaction with atmospheric moisture—their hygroscopicity. The amorphous state is thermodynamically unstable and highly hygroscopic, whereas the common α-lactose monohydrate is significantly more stable and less hygroscopic.[3][4]
Understanding the hygroscopic nature of different α-lactose forms is critical for drug development. Moisture uptake can lead to significant changes in powder flow, compressibility, caking, and crystal structure, ultimately impacting the stability, efficacy, and shelf-life of the final dosage form.[5][6] This guide provides a detailed examination of the hygroscopicity of various alpha-lactose forms, outlines the experimental protocols used for their characterization, and presents quantitative data to inform formulation and process development.
Understanding the Different Forms of this compound
The hygroscopic behavior of lactose is intrinsically linked to its solid-state form. The primary forms involving the alpha-anomer are:
-
Crystalline α-Lactose Monohydrate: This is the most stable and common form of lactose used in pharmaceuticals. It is a crystalline solid containing one molecule of water for every molecule of lactose, with a theoretical water content of 5.0% by weight. It is considered non-hygroscopic under typical storage conditions.[4]
-
Anhydrous α-Lactose: This form exists in two main variations, a stable and an unstable form. The anhydrous form of the α-anomer is known to be very hygroscopic and readily absorbs moisture from the environment.[5] Its instability makes it difficult to handle and maintain in a purely anhydrous state.
-
Amorphous Lactose: This is a non-crystalline, disordered form of lactose. It is often generated during rapid drying processes like spray-drying.[2] Amorphous lactose is characterized by its high hygroscopicity and its tendency to undergo physical changes upon moisture sorption.[2][3]
-
Spray-Dried Lactose: This is not a pure form but a composite material widely used for direct compression tableting. It consists of small α-lactose monohydrate crystals embedded within a matrix of amorphous lactose.[3][7] Its overall hygroscopicity is dictated by the amount of amorphous content.[5]
Hygroscopicity Profiles of this compound Forms
The affinity for water varies dramatically between the different forms of this compound.
-
α-Lactose Monohydrate: This form is relatively stable and non-hygroscopic at relative humidity (RH) up to about 80% at 25°C.[4] Its moisture content remains stable due to the water molecule being an integral part of the crystal lattice.
-
Anhydrous α-Lactose: The unstable form of anhydrous α-lactose is hygroscopic at all studied RH levels.[5] The stable anhydrous form is also hygroscopic, particularly at higher RH (e.g., 75%), where it readily sorbs moisture.[5] Upon exposure to high moisture, anhydrous forms can convert to the more stable monohydrate.[8]
-
Amorphous and Spray-Dried Lactose: Amorphous lactose is the most hygroscopic form.[9] It readily adsorbs moisture from the environment, which acts as a plasticizer, significantly lowering its glass transition temperature (Tg).[4][10] Spray-dried lactose is also hygroscopic due to its amorphous component; it will initially absorb moisture before potentially desorbing it as the amorphous fraction crystallizes.[5][7]
Moisture-Induced Physical Changes: Glass Transition and Crystallization
The interaction of water with amorphous lactose is not merely surface adsorption; it triggers significant and often undesirable physical transformations.
Glass Transition
Amorphous solids exist in a rigid, "glassy" state. The absorption of water acts as a plasticizer, increasing molecular mobility within the material. When enough water is absorbed, the glass transition temperature (Tg) of the amorphous lactose is lowered. If the Tg drops to the storage temperature, the material transitions from a glassy to a more mobile, "rubbery" state.[4] For spray-dried lactose at 25°C, this glass transition can be initiated at an RH of around 30%.[11]
Crystallization
Once the lactose has passed its glass transition, the increased molecular mobility allows the disordered molecules to rearrange into a more stable, ordered crystalline structure.[10] This moisture-induced crystallization typically occurs at a critical relative humidity. For amorphous lactose, this transition can start at an RH of 40-50% and becomes more rapid at higher humidities (e.g., 58% RH at 25°C).[2][11]
A key phenomenon observed during this process is a net loss of mass. The amorphous form can hold more water than its crystalline counterpart. As it crystallizes into the stable α-lactose monohydrate, it releases the excess adsorbed water, resulting in a weight decrease that can be monitored gravimetrically.[10][11] This transformation is irreversible and results in a powder with different physical properties, including reduced compressibility.[3]
Quantitative Data Summary
The following tables summarize the key hygroscopic properties and critical humidity points for different this compound forms based on literature data.
Table 1: Comparative Hygroscopicity of this compound Forms
| Form of this compound | General Hygroscopicity | Key Characteristics |
| α-Lactose Monohydrate | Low / Non-hygroscopic | Thermodynamically stable; moisture content is stable below ~80% RH.[4] |
| Anhydrous α-Lactose (Stable) | High | Hygroscopic at high RH (≥75%); forms hard cakes that can become friable.[5] |
| Anhydrous α-Lactose (Unstable) | Very High | Hygroscopic at all studied RH levels (33-75%); does not tend to cake.[5] |
| Amorphous Lactose | Very High | Readily sorbs moisture at all RH levels; undergoes glass transition and crystallization.[2][3] |
| Spray-Dried Lactose | High | Hygroscopic due to amorphous content; exhibits complex sorption-desorption behavior.[5] |
Table 2: Critical Relative Humidity (RH) for Phase Transitions of Amorphous Lactose at 25°C
| Phase Transition | Approximate Critical RH | Description |
| Glass Transition | ~30% - 40% | Water plasticizes the amorphous material, increasing molecular mobility.[2][11] |
| Onset of Crystallization | ~40% - 58% | Amorphous lactose begins to convert to the more stable α-lactose monohydrate form.[2][11] |
| Deliquescence (Crystalline) | >90% | Crystalline forms may begin to dissolve at very high humidity.[2] |
Experimental Protocols for Hygroscopicity Assessment
Several analytical techniques are employed to characterize the hygroscopicity and solid-state properties of lactose.
Dynamic Vapor Sorption (DVS)
Principle: DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled stream of gas with a specific relative humidity at a constant temperature.[12] It is the primary method for generating moisture sorption-desorption isotherms and studying moisture-induced phase transitions.[10][13]
Methodology:
-
Sample Preparation: A small amount of the lactose sample (typically 5-15 mg) is placed onto a high-precision microbalance within the DVS instrument.
-
Drying/Equilibration: The sample is often initially dried under a stream of dry nitrogen (0% RH) to establish a baseline dry mass.
-
Sorption Phase: The relative humidity of the gas stream is increased in predetermined steps (e.g., 10% RH increments from 0% to 90%). The instrument holds the RH at each step until the sample mass stabilizes (i.e., the rate of mass change falls below a set threshold), a condition known as equilibrium.[10]
-
Desorption Phase: After reaching the maximum RH, the process is reversed, and the RH is decreased in steps back to 0% to measure moisture loss.
-
Data Analysis: The change in mass at each RH step is recorded and plotted against RH to generate a sorption-desorption isotherm. Inflections in the sorption curve can indicate a glass transition, while a sharp loss in mass at a specific RH is characteristic of crystallization.[10][11]
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, dehydration, and crystallization, which allows for the identification of different lactose forms.[3][14]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of lactose (2-4 mg) is sealed in an aluminum pan.
-
Heating Program: The sample and an empty reference pan are placed in the DSC furnace and heated at a constant rate (e.g., 10 °C/min).[3]
-
Data Acquisition: The instrument records the heat flow into or out of the sample.
-
Data Analysis: The resulting thermogram is analyzed for characteristic peaks. For α-lactose monohydrate, an endothermic peak around 145-146°C indicates the loss of water of crystallization (dehydration).[3] This is followed by melting of the resulting anhydrate at a higher temperature (~216°C).[3] Amorphous lactose may show an exothermic peak corresponding to its crystallization.[15]
Karl Fischer Titration
Principle: This is a classic chemical analysis method that uses a coulometric or volumetric titration to determine the total water content in a sample. It is highly specific to water and can quantify both free (adsorbed) water and bound (hydrate) water.
Methodology:
-
Sample Introduction: A precise amount of the lactose sample is introduced into the titration cell containing a Karl Fischer reagent.
-
Titration: The reagent reacts with the water in the sample. In the volumetric method, the reagent is added until an endpoint is detected. In the coulometric method, the reagent is generated electrochemically.
-
Calculation: The amount of reagent consumed is directly proportional to the amount of water in the sample, allowing for precise quantification of the total moisture content.[16] This method can be used in conjunction with oven drying methods (which measure only free moisture) to calculate the amount of hydrate (B1144303) water.[16]
Visualizing Experimental and Logical Workflows
Diagram 1: DVS Experimental Workflow
Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis of lactose.
Diagram 2: Moisture-Induced Phase Transition in Amorphous Lactose
Caption: Logical pathway of moisture-induced crystallization of amorphous lactose.
Conclusion
The various solid-state forms of this compound display a wide spectrum of hygroscopic behaviors, from the stable, non-hygroscopic α-lactose monohydrate to the highly sensitive amorphous and anhydrous forms. The presence of even small amounts of amorphous content can dominate the moisture-sorption properties of a lactose sample, potentially leading to detrimental changes in the physical properties of a formulation.[2]
For researchers and drug development professionals, a thorough understanding and characterization of the lactose form being used is not optional, but essential. Analytical techniques like DVS and DSC are indispensable tools for quantifying moisture interactions and identifying potential phase transitions. By carefully controlling the solid-state form of lactose and understanding its behavior under various humidity conditions, formulators can ensure the development of robust, stable, and effective pharmaceutical products.
References
- 1. pharmtech.com [pharmtech.com]
- 2. proumid.com [proumid.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Moisture sorption, compressibility and caking of lactose polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 8. What is the difference between lactose and anhydrous lactose? - AUCO [aucoindustry.com]
- 9. researchgate.net [researchgate.net]
- 10. tainstruments.com [tainstruments.com]
- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 12. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 13. Complexities related to the amorphous content of lactose carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. dairy-journal.org [dairy-journal.org]
- 16. lait.dairy-journal.org [lait.dairy-journal.org]
Unveiling the Solid-State Landscape of Alpha-Lactose: A Preliminary Technical Investigation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth preliminary investigation into the polymorphic nature of alpha-lactose, a common excipient in the pharmaceutical industry. Understanding the different solid-state forms of this compound is critical for ensuring the stability, manufacturability, and bioavailability of drug products. This document summarizes the key physicochemical properties of its primary polymorphs, details the experimental protocols for their characterization, and illustrates the relationships between these forms.
The Polymorphic Forms of this compound
This compound exists in multiple crystalline forms, with the most common being this compound monohydrate and two anhydrous forms: a stable and an unstable (hygroscopic) form.[1] The presence of different polymorphs can significantly impact the physical and chemical properties of the lactose (B1674315), thereby influencing its performance as an excipient.[2]
This compound Monohydrate (α-LMH)
This compound monohydrate is the most common and thermodynamically stable form of lactose under ambient conditions.[1] It crystallizes with one molecule of water for every molecule of lactose, incorporated into its crystal lattice.[3] This bound water contributes to its stability and non-hygroscopic nature under typical storage conditions.[1]
Anhydrous this compound
Upon dehydration, this compound monohydrate can convert into anhydrous forms. These forms lack the water of crystallization and exhibit distinct physicochemical properties.
-
Stable Anhydrous this compound (α-LA stable): This form is less common and can be produced by heating this compound monohydrate at high temperatures.
-
Unstable/Hygroscopic Anhydrous this compound (α-LA unstable): This is a metastable form that readily absorbs moisture from the environment to convert back to the monohydrate form.[4] Its hygroscopic nature can be problematic in pharmaceutical formulations, potentially leading to caking and altered drug release profiles.
Quantitative Physicochemical Properties
The distinct polymorphic forms of this compound can be differentiated by their unique physicochemical properties. The following tables summarize key quantitative data for each form.
Table 1: Crystal Structure Data of this compound Polymorphs
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| α-Lactose Monohydrate | Monoclinic | P2₁ | 7.937(2) | 21.568(7) | 4.815(1) | 90 | 109.77(2) | 90 |
| Stable Anhydrous α-Lactose | Triclinic | P1 | 7.6522(2) | 19.8637(5) | 4.9877(1) | 92.028(1) | 106.261(1) | 97.153(1) |
| Hygroscopic Anhydrous α-Lactose | Monoclinic | P2₁ | 7.7795(3) | 19.6931(7) | 4.9064(1) | 90 | 103.691(2) | 90 |
Data sourced from references[5][6]
Table 2: Thermal Properties of this compound Polymorphs
| Polymorph | Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| α-Lactose Monohydrate | Dehydration | ~140 - 150 | ~145 - 155 | ~120 - 150 |
| α-Lactose Monohydrate | Melting/Decomposition | >200 | ~220 | - |
| Stable Anhydrous α-Lactose | Melting/Decomposition | >200 | ~215 | - |
| Unstable Anhydrous α-Lactose | Recrystallization to Stable Form | Varies | Varies | Exothermic |
| Unstable Anhydrous α-Lactose | Melting/Decomposition | >200 | ~207 | - |
Note: The exact values can vary depending on the experimental conditions such as heating rate.
Table 3: Solubility of this compound Monohydrate in Various Solvents at 298.15 K
| Solvent | Molar Solubility (x 10⁻⁵) |
| Methanol | 237 |
| Ethanol | 23.4 |
| 1-Propanol | 10.8 |
| 1-Butanol | 102 |
| Acetonitrile | 3.01 |
| Cyclohexanone | 1.84 |
Data represents a selection from an extensive study on lactose solubility.[7]
Experimental Protocols for Polymorph Characterization
The identification and quantification of this compound polymorphs rely on several key analytical techniques. Detailed methodologies for these experiments are provided below.
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying crystalline phases based on their unique diffraction patterns.
Methodology:
-
Sample Preparation: Gently grind the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystals. Pack the powder into a sample holder, ensuring a flat and level surface.
-
Instrument Setup:
-
Radiation: Cu Kα radiation (λ = 1.5406 Å)
-
Scan Range (2θ): 5° to 40°
-
Step Size: 0.02°
-
Scan Speed/Time per Step: 1 second/step
-
-
Data Collection: Acquire the diffraction pattern over the specified 2θ range.
-
Data Analysis: Compare the obtained diffraction pattern with reference patterns for the known polymorphs of this compound to identify the form(s) present in the sample.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as dehydration and melting.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan. Crimp the pan to encapsulate the sample.
-
Instrument Setup:
-
Temperature Program: Heat the sample from 25°C to 250°C at a constant heating rate of 10°C/min.
-
Purge Gas: Use an inert gas, such as nitrogen, with a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Data Collection: Record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic events. The dehydration of this compound monohydrate will appear as a distinct endotherm around 140-150°C.[8] Melting and decomposition events occur at higher temperatures.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about the loss of volatiles, such as water of crystallization.
Methodology:
-
Sample Preparation: Place 5-10 mg of the this compound sample into a TGA pan.
-
Instrument Setup:
-
Temperature Program: Heat the sample from ambient temperature to 300°C at a heating rate of 10°C/min.
-
Atmosphere: Use a nitrogen atmosphere with a purge rate of 20 mL/min.
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the TGA curve to determine the percentage of mass loss. The dehydration of this compound monohydrate will result in a mass loss of approximately 5%, corresponding to the loss of one molecule of water.[3]
Interconversion of this compound Polymorphs
The different polymorphic forms of this compound can interconvert under specific conditions of temperature and humidity. Understanding these transformations is crucial for controlling the solid-state form of lactose during manufacturing and storage.
Experimental Workflow for Polymorph Investigation
A systematic approach is necessary for the comprehensive investigation of this compound polymorphism. The following diagram illustrates a typical experimental workflow.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Lactose: a definitive guide to polymorph determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. EP0196892A2 - A process for preparing anhydrous lactose - Google Patents [patents.google.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Crystallization Thermodynamics of α-Lactose Monohydrate in Different Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
alpha-lactose monohydrate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of alpha-lactose monohydrate, a critical excipient in the pharmaceutical industry. The document details its fundamental properties, analytical methodologies for its characterization, and its primary applications in drug formulation.
Core Properties of this compound Monohydrate
This compound monohydrate is a disaccharide composed of galactose and glucose, existing as a crystalline monohydrate.[1] It is widely utilized in pharmaceutical formulations as a filler and binder due to its chemical inertness, stability, and well-characterized physical properties.[2]
Below is a summary of its key identifiers and physicochemical properties:
| Property | Value | Reference(s) |
| CAS Number | 5989-81-1 | [3] |
| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | |
| Molecular Weight | 360.31 g/mol | [3] |
| Synonyms | Milk sugar, 4-O-β-D-Galactopyranosyl-α-D-glucose | |
| Appearance | White, crystalline powder | [2] |
| Taste | Bland | [1] |
| Hygroscopicity | Low | [1] |
Analytical Methodologies and Experimental Protocols
Accurate characterization of this compound monohydrate is crucial for ensuring product quality and performance in pharmaceutical applications. The following sections detail common experimental protocols for its analysis.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a valuable method for quantifying the amount of α-lactose monohydrate in a mixture, based on the energy of dehydration.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-4 mg of the sample into a crimped aluminum pan.
-
Instrumentation: Utilize a differential scanning calorimeter.
-
Heating Rate: Apply a constant heating rate of 10 °C/min.
-
Analysis: The thermal curve for α-lactose monohydrate will show a distinct endotherm for dehydration with an onset temperature of approximately 142.2 °C and a peak maximum at about 144.5°C. The enthalpy of this dehydration is used to quantify the amount of the α-monohydrate phase.
References
- 1. Lactose in Pharmaceutical Applications [drug-dev.com]
- 2. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative X-ray diffraction determination of this compound monohydrate and beta-lactose in chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Microbial Synthesis and Metabolism of α-Lactose Outside of Milk
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide details the occurrence of α-lactose in the microbial kingdom, not as a naturally synthesized end-product, but as a subject of metabolic engineering for de novo synthesis and as a substrate for catabolism. While α-lactose is unequivocally a disaccharide of mammalian milk, its presence and manipulation in microorganisms like Escherichia coli and Penicillium chrysogenum offer significant insights and biotechnological applications.
Introduction: Reframing the Natural Occurrence of α-Lactose
Contrary to some erroneous reports suggesting its presence in plants, extensive scientific literature confirms that α-lactose is not a naturally occurring disaccharide outside of the mammary glands of mammals. Its synthesis is catalyzed by the lactose (B1674315) synthase enzyme complex, which is uniquely active in this tissue.
However, the microbial world presents a nuanced picture. While microorganisms do not endogenously produce and store α-lactose as a natural product, certain species possess the genetic machinery to metabolize it as a carbon source. Furthermore, recent advancements in metabolic engineering have enabled the de novo synthesis of lactose in microorganisms like Escherichia coli, creating a novel, non-animal source of this important disaccharide.
This guide provides a technical overview of these two facets of microbial interaction with α-lactose:
-
Engineered Biosynthesis in Escherichia coli : Detailing the metabolic pathways, genetic modifications, and experimental protocols for producing α-lactose from simple carbon sources.
-
Catabolism in Penicillium chrysogenum : Exploring the enzymatic pathways and regulatory mechanisms for the breakdown of α-lactose, a process of significant interest in industrial fermentations, such as penicillin production.
Engineered de novo Biosynthesis of α-Lactose in Escherichia coli
The bacterium Escherichia coli has been successfully engineered to produce α-lactose from glucose, representing a significant step towards microbial-based production of this disaccharide. This process involves the introduction of a heterologous enzyme and the strategic manipulation of native metabolic pathways.
Biosynthetic Pathway
The engineered pathway for de novo lactose synthesis in E. coli leverages the host's glycolysis and galactose metabolic pathways, with the crucial addition of a β-1,4-galactosyltransferase. The overall process can be summarized as follows:
-
Glucose Uptake and Conversion to UDP-Galactose: Glucose is transported into the cell and enters glycolysis. A portion of the glucose-6-phosphate is shunted into the galactose metabolic pathway, where it is ultimately converted to UDP-galactose.
-
Heterologous Lactose Synthesis: A β-1,4-galactosyltransferase, an enzyme not naturally present in E. coli for this purpose, is introduced. This enzyme catalyzes the condensation of UDP-galactose and glucose to form lactose.
-
Inhibition of Lactose Catabolism: To allow for the accumulation of lactose, the endogenous lacZ gene, which encodes the lactose-degrading enzyme β-galactosidase, is typically knocked out.
Caption: Engineered de novo lactose synthesis pathway in E. coli.
Experimental Protocols
This protocol provides a general framework for the metabolic engineering of E. coli for de novo lactose synthesis. Specific gene sequences and plasmid details can be found in the cited literature.
Objective: To create an E. coli strain capable of producing lactose from glucose by introducing a β-1,4-galactosyltransferase and deleting the endogenous lacZ gene.
Materials:
-
E. coli host strain (e.g., BL21(DE3))
-
Plasmid vector for gene expression (e.g., pET series)
-
Gene encoding a β-1,4-galactosyltransferase (e.g., from Neisseria meningitidis)
-
CRISPR/Cas9 or λ-Red recombineering system for gene knockout
-
Restriction enzymes, DNA ligase, competent cells
-
LB medium, SOC medium, appropriate antibiotics
-
PCR reagents and primers
Procedure:
-
Gene Amplification and Plasmid Construction:
-
Amplify the β-1,4-galactosyltransferase gene from the source organism's genomic DNA using PCR with primers containing appropriate restriction sites.
-
Digest both the PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested gene into the expression vector.
-
Transform the ligation product into competent E. coli DH5α cells for plasmid propagation.
-
Select positive clones by antibiotic resistance and confirm the insert by colony PCR and DNA sequencing.
-
-
lacZ Gene Knockout:
-
Design guide RNAs (for CRISPR/Cas9) or homologous arms (for λ-Red) targeting the lacZ gene.
-
Follow the specific protocol for the chosen gene editing system to introduce a deletion in the lacZ gene of the target E. coli strain.
-
Verify the knockout by PCR and sequencing of the genomic region.
-
-
Transformation of the Expression Plasmid:
-
Prepare competent cells of the E. coli ΔlacZ strain.
-
Transform the engineered expression plasmid containing the β-1,4-galactosyltransferase gene into the competent cells.
-
Select for successful transformants on LB agar (B569324) plates containing the appropriate antibiotic.
-
Objective: To culture the engineered E. coli strain and induce the expression of the lactose synthesis pathway to produce lactose.
Materials:
-
Engineered E. coli strain
-
Defined minimal medium with glucose as the sole carbon source
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction (if using a T7 promoter system)
-
Shaking incubator, fermenter
-
HPLC system with a suitable column for sugar analysis
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered strain into 5 mL of LB medium with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking.
-
-
Main Culture:
-
Inoculate the main culture (e.g., 100 mL of minimal medium in a 500 mL flask) with the overnight culture to an initial OD600 of ~0.1.
-
Incubate at 37°C with shaking until the OD600 reaches the mid-log phase (e.g., 0.6-0.8).
-
-
Induction:
-
Add IPTG to a final concentration of, for example, 0.2 mM.
-
Reduce the temperature to, for instance, 28-30°C and continue incubation for 24-48 hours.
-
-
Sampling and Analysis:
-
Take samples at regular intervals.
-
Centrifuge the samples to separate the cells from the supernatant.
-
Analyze the supernatant for lactose concentration using a validated HPLC method.
-
Quantitative Data
The production of lactose and related compounds in metabolically engineered E. coli has been reported in several studies. The following table summarizes representative data.
| Strain/Genetic Modification | Carbon Source | Fermentation Scale | Product | Titer (g/L) | Reference |
| Engineered E. coli BL21(DE3) with β-1,4-galactosyltransferase | Glucose | Shake Flask | α-Lactose | 7.29 | [1] |
| Engineered E. coli SC16-14 with endogenous lactose synthesis pathway | Glucose | 3-L Bioreactor | Lacto-N-neotetraose (lactose-derived) | 25.4 | [2] |
Catabolism of α-Lactose in Penicillium chrysogenum
The filamentous fungus Penicillium chrysogenum is renowned for its industrial production of penicillin. In this context, lactose is often used as a carbon source in the fermentation medium. P. chrysogenum possesses a sophisticated system for the uptake and catabolism of lactose.
Catabolic Pathway
P. chrysogenum employs a dual strategy for lactose assimilation, involving both extracellular and intracellular hydrolysis.
-
Lactose Transport: The fungus has specific lactose permeases that transport lactose from the medium into the cell.
-
Extracellular Hydrolysis: Secreted β-galactosidases can break down lactose in the extracellular space into glucose and galactose, which are then individually transported into the cell.
-
Intracellular Hydrolysis: Lactose that is transported intact into the cell is hydrolyzed by intracellular β-galactosidases into glucose and galactose.
-
Galactose Metabolism: The resulting galactose is catabolized through the Leloir pathway.
Caption: Lactose catabolism pathway in Penicillium chrysogenum.
Experimental Protocols
This protocol is used to measure the activity of β-galactosidase, a key enzyme in lactose catabolism.
Objective: To quantify the β-galactosidase activity in a crude cell extract or purified enzyme preparation from P. chrysogenum.
Materials:
-
P. chrysogenum mycelia grown on a lactose-containing medium
-
Sodium phosphate (B84403) buffer (e.g., 100 mM, pH 7.3)
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (e.g., 68 mM in buffer)
-
Magnesium chloride solution (e.g., 30 mM)
-
2-Mercaptoethanol
-
Sodium carbonate solution (e.g., 1 M) for stopping the reaction
-
Spectrophotometer
Procedure:
-
Preparation of Cell Lysate:
-
Harvest the fungal mycelia by filtration.
-
Wash the mycelia with a suitable buffer.
-
Disrupt the cells by grinding with liquid nitrogen, sonication, or using a bead beater in lysis buffer.
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant (crude cell extract).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing sodium phosphate buffer, MgCl₂, and 2-mercaptoethanol.
-
Add a known amount of the cell extract to the reaction mixture and equilibrate to 37°C.
-
Initiate the reaction by adding the ONPG solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 5-30 minutes), during which the colorless ONPG is hydrolyzed to the yellow product o-nitrophenol.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the resulting yellow solution at 420 nm.
-
-
Calculation of Activity:
-
Calculate the amount of o-nitrophenol produced using its molar extinction coefficient.
-
One unit of β-galactosidase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of ONPG per minute under the specified conditions.
-
Quantitative Data
The catabolism of lactose by P. chrysogenum is influenced by the specific strain and culture conditions. The following table presents relevant quantitative data.
| Strain | Carbon Source | Specific Growth Rate (µ) on Lactose (h⁻¹) | Key Observation | Reference |
| P. chrysogenum NRRL 1951 | Lactose | ~0.05 | Dual assimilation strategy (extracellular and intracellular hydrolysis) | [2] |
| P. chrysogenum AS-P-78 | Lactose | ~0.05 | Similar growth profile to NRRL 1951 on lactose | [2] |
| P. chrysogenum | Glucose | 0.15 ± 0.001 | Glucose supports a higher growth rate than lactose. | [2] |
Conclusion
While α-lactose is not a naturally occurring compound in the microbial world, its interaction with microorganisms is of significant scientific and industrial interest. The ability to engineer E. coli for de novo synthesis of lactose opens up possibilities for non-animal-derived production for pharmaceutical and food applications. Concurrently, understanding the intricacies of lactose catabolism in fungi like P. chrysogenum is crucial for optimizing industrial fermentation processes that utilize lactose-rich feedstocks. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and professionals working in these fields. Further research into the regulation of these pathways and the optimization of microbial strains will continue to expand the role of microorganisms in the synthesis and utilization of α-lactose.
References
Methodological & Application
Application Notes and Protocols: α-Lactose as a Pharmaceutical Excipient
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactose (B1674315), a disaccharide composed of galactose and glucose, is one of the most widely used excipients in the pharmaceutical industry.[1][2] Its popularity stems from its versatility, cost-effectiveness, long history of safe use, and availability in various grades with distinct physical properties.[3][4] This document focuses on α-lactose, providing detailed application notes and protocols for its use in solid dosage form development. α-lactose is commercially available in different forms, primarily as α-lactose monohydrate and anhydrous α-lactose, each offering unique functionalities tailored to specific manufacturing processes.[5][6]
The most common form utilized is crystalline α-lactose monohydrate.[6] Different grades are produced through processes like milling, sieving, granulation, and spray-drying to modify particle size distribution, flowability, and compressibility.[7] These tailored properties make α-lactose suitable for a wide range of applications, including wet and dry granulation, direct compression, and as a carrier in dry powder inhalers (DPIs).[1][2]
Physicochemical Properties of α-Lactose Grades
The selection of an appropriate grade of α-lactose is critical for successful formulation development. The physical properties of the excipient directly impact the manufacturing process and the quality of the final drug product. The following tables summarize key quantitative data for various grades of α-lactose.
Table 1: Particle Size Distribution of Common α-Lactose Monohydrate Grades
| Grade Type | Processing Method | x10 (µm) | x50 (µm) | x90 (µm) | Primary Application(s) |
| Milled | Milling | 2 - 9 | 16 - 50 | 48 - 159 | Wet/Dry Granulation |
| Sieved | Sieving | 45 - 135 | 97 - 215 | 144 - 301 | Capsule/Sachet Filling, Wet Granulation |
| Micronized | Micronization | 1.2 | 3.1 - 8 | 7.9 - 27.9 | Dry Powder Inhalation (DPI) |
| Spray-Dried | Spray-Drying | 55 | 130 | 220 | Direct Compression |
| Granulated | Agglomeration | Varies | Varies | Varies | Direct Compression |
Data compiled from multiple sources.[8][9]
Table 2: Powder Properties of Common α-Lactose Grades
| Grade Type | Bulk Density (g/mL) | Tapped Density (g/mL) | Hausner Ratio | Carr's Index (%) | Flowability |
| Milled | 0.33 - 0.60 | 0.53 - 0.92 | 1.53 - 1.67 | 35 - 40 | Very Poor to Poor |
| Sieved | 0.60 - 0.72 | 0.71 - 0.88 | 1.15 - 1.38 | 13 - 27 | Fair to Passable |
| Spray-Dried | 0.57 - 0.62 | 0.67 - 0.73 | 1.14 - 1.18 | 12 - 15 | Good to Excellent |
| Granulated | Varies | Varies | Varies | Varies | Good to Excellent |
| Anhydrous | Varies | Varies | Varies | Varies | Varies |
Data compiled from multiple sources.[8][9][10] The flowability is interpreted based on the Hausner Ratio and Carr's Index values.[11][12]
Experimental Protocols
Accurate and consistent characterization of α-lactose is essential for quality control and formulation development. The following are detailed protocols for key experiments based on United States Pharmacopeia (USP) general chapters.
Protocol 1: Particle Size Distribution by Laser Diffraction (USP <429>)
Objective: To determine the particle size distribution of α-lactose powder.
Apparatus:
-
Laser diffraction particle size analyzer
-
Dry powder disperser
-
Sample splitting device (e.g., spinning riffler)
-
Micro-spatula
Procedure:
-
Sample Preparation: Obtain a representative sample of the α-lactose powder using a sample splitting technique to minimize sampling bias.[13]
-
Instrument Setup:
-
Ensure the laser diffraction instrument is clean and calibrated according to the manufacturer's instructions.
-
Select the appropriate lens and measurement range for the expected particle size of the lactose grade.
-
Set the parameters for the dry powder disperser, including air pressure and feed rate. These parameters should be optimized during method development to ensure complete dispersion without causing particle fracture.
-
-
Measurement:
-
Perform a background measurement with an empty sample cell.
-
Carefully introduce a small amount of the α-lactose sample into the feeder of the dry powder disperser.
-
Initiate the measurement. The instrument will draw the powder through the measurement zone, and the scattered light pattern will be recorded by the detectors.[14]
-
The software will then calculate the particle size distribution based on an appropriate optical model (e.g., Mie theory).[15]
-
-
Data Analysis:
-
Record the particle size distribution parameters, including the 10th (x10), 50th (x50 or median), and 90th (x90) percentiles.
-
Perform at least three replicate measurements from the same batch to assess reproducibility. The coefficient of variation (COV) for the D50 should be less than 10%, and for the D10 and D90, it should be less than 15%.[16]
-
Protocol 2: Bulk Density and Tapped Density (USP <616>)
Objective: To determine the bulk and tapped densities of α-lactose powder, which are used to calculate flowability indices.
Apparatus:
-
Graduated cylinder (250 mL, readable to 2 mL)
-
Tapping apparatus capable of a specified drop height and number of taps (B36270) per minute.[17]
-
Balance
-
Funnel
Procedure:
-
Bulk Density Determination:
-
Weigh approximately 100 g of the α-lactose powder.
-
Gently pour the powder through a funnel into a tared 250 mL graduated cylinder.
-
Level the powder bed without compacting it and read the unsettled apparent volume (V₀) to the nearest graduated unit.[18]
-
Calculate the bulk density (ρ_bulk) in g/mL using the formula: ρ_bulk = mass / V₀ .
-
-
Tapped Density Determination:
-
Secure the graduated cylinder containing the powder in the tapping apparatus.
-
Operate the tapping apparatus for a specified number of taps (e.g., 500, 750, 1250 taps) at a nominal rate.[19]
-
Read the tapped volume (V_f).
-
Continue tapping in increments until the difference between successive volume measurements is less than 2%.
-
Calculate the tapped density (ρ_tapped) in g/mL using the formula: ρ_tapped = mass / V_f .
-
-
Calculation of Flowability Indices:
Protocol 3: Water Content by Karl Fischer Titration (USP <921>)
Objective: To determine the water content of α-lactose. This is particularly important for α-lactose monohydrate, which contains one molecule of water of crystallization.
Apparatus:
-
Karl Fischer titrator (volumetric or coulometric)
-
Analytical balance
-
Syringes and needles
-
Anhydrous methanol (B129727) or other suitable solvent
Procedure:
-
Instrument Preparation:
-
Sample Preparation:
-
Accurately weigh a suitable amount of the α-lactose sample. The sample size should be chosen to consume a significant volume of the titrant.
-
-
Titration (Direct Titration - Method Ia):
-
Calculation:
-
Calculate the percentage of water in the sample based on the volume of titrant consumed and the water equivalence factor of the reagent.
-
Visualizations: Workflows and Logical Relationships
Manufacturing Processes of α-Lactose Grades
Caption: Manufacturing pathways for different grades of α-lactose.
Direct Compression Tablet Manufacturing Workflow
Caption: Workflow for direct compression tablet manufacturing.[26][27]
Wet Granulation Tablet Manufacturing Workflow
Caption: Workflow for wet granulation tablet manufacturing.[28][29][30]
Decision Tree for α-Lactose Grade Selection
Caption: Decision tree for selecting an appropriate α-lactose grade.
References
- 1. How Tablets Are Manufactured | Thomas Processing [thomasprocessing.com]
- 2. pharmalesson.com [pharmalesson.com]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. scribd.com [scribd.com]
- 5. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 6. dfepharma.com [dfepharma.com]
- 7. tabletingtechnology.com [tabletingtechnology.com]
- 8. Lactopress® Spray Dried [dfepharma.com]
- 9. scribd.com [scribd.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Carr Index / Hausner Ratio : Formula, Definition, Calculation, Calculator [powderprocess.net]
- 12. wjpps.com [wjpps.com]
- 13. usp.org [usp.org]
- 14. ftp.uspbpep.com [ftp.uspbpep.com]
- 15. pharmtech.com [pharmtech.com]
- 16. static.horiba.com [static.horiba.com]
- 17. Bulk Density and Tapped Density of Powders | USP [usp.org]
- 18. drugfuture.com [drugfuture.com]
- 19. usp.org [usp.org]
- 20. pharmacyfreak.com [pharmacyfreak.com]
- 21. uspbpep.com [uspbpep.com]
- 22. Contact Support [parsolexinc.com]
- 23. scribd.com [scribd.com]
- 24. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 25. mt.com [mt.com]
- 26. Manufacturing of Tablets by Direct Compression Method | Pharmaguideline [pharmaguideline.com]
- 27. Manufacture of Tablets by Direct Compression Method - Pharmapproach... [pharmapproach.com]
- 28. Tablet Manufacture by Wet Granulation Method - Pharmapproach.com [pharmapproach.com]
- 29. Comprehensive Guide to Wet Granulation | Techno Blog | Schematic [schematicind.com]
- 30. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Notes and Protocols for Alpha-Lactose in Direct Compression Tablet Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of alpha-lactose as an excipient in direct compression (DC) tablet formulations. Detailed protocols for the evaluation of powder blends and finished tablets are also included to assist in the development of robust solid dosage forms.
Introduction to this compound in Direct Compression
Direct compression is a streamlined and cost-effective method for tablet manufacturing, involving the blending of the active pharmaceutical ingredient (API) with excipients, followed by compression into tablets.[1][2][3][4] This process eliminates the need for granulation steps, which can be detrimental to moisture-sensitive or heat-labile APIs.[5] The success of direct compression is highly dependent on the physical properties of the excipients, which must exhibit excellent flowability and compressibility.[2][6]
This compound is a widely utilized excipient in the pharmaceutical industry due to its cost-effectiveness, availability, bland taste, low hygroscopicity, and excellent physical and chemical stability.[7] It exists in several forms, with this compound monohydrate and anhydrous this compound being the most relevant for direct compression. While crystalline this compound monohydrate has good stability, its compressibility can be poor, often necessitating its use in combination with other excipients like microcrystalline cellulose (B213188).[8] In contrast, anhydrous this compound, which is produced by the dehydration of the monohydrate form, demonstrates improved binding properties and is well-suited for direct compression.[8][9]
Various grades of this compound have been developed to enhance its performance in direct compression, including spray-dried and agglomerated forms. Spray-dried lactose (B1674315), which consists of fine this compound monohydrate crystals in an amorphous lactose matrix, offers superior flowability and compaction properties.[1][2][10] Agglomerated this compound also provides improved flow and compaction characteristics.[1] Furthermore, co-processed excipients that combine this compound monohydrate with other materials like microcrystalline cellulose and starch are available to provide synergistic benefits in terms of flow, compaction, and disintegration.[5][6]
Properties and Grades of this compound for Direct Compression
The selection of the appropriate grade of this compound is critical for the successful development of a direct compression tablet formulation. The key properties to consider are particle size, particle morphology, flowability, and compressibility.
This compound Monohydrate
Standard crystalline this compound monohydrate consolidates primarily through brittle fracture.[7] Finer grades exhibit better compressibility and result in stronger tablets, but often at the expense of poor powder flow.[11][12][13] Coarser, sieved fractions of this compound monohydrate offer excellent flow but have limited compressibility, making them more suitable for use in combination with a plastic-deforming excipient like microcrystalline cellulose.[8]
Anhydrous this compound
Anhydrous this compound is prepared by dehydrating this compound monohydrate and exhibits good binding and stability characteristics.[8] It has compressibility comparable to anhydrous beta-lactose (B51086) and superior flow properties to sieved this compound monohydrate.[8] Tablets formulated with anhydrous this compound maintain their hardness even under humid storage conditions.[8]
Spray-Dried this compound
Spray-dried lactose is a highly functional grade for direct compression. It is composed of fine this compound monohydrate crystals held together by a matrix of amorphous lactose.[1][2] This structure provides a unique combination of brittle fracture from the crystalline component and plastic deformation from the amorphous part, resulting in excellent compactibility.[2][10] The spherical shape of spray-dried lactose particles contributes to its superior flowability.[1]
Agglomerated this compound
Agglomeration of fine this compound monohydrate particles creates larger, more flowable granules.[1] These grades offer good compaction properties and are a suitable choice for direct compression formulations.[1]
Co-processed this compound
Co-processed excipients are engineered combinations of this compound with other functional materials. These products are designed to provide a synergistic blend of properties that are not achievable through simple physical mixing. Examples include:
-
Cellactose® 80: A co-spray-dried combination of 75% this compound monohydrate and 25% powdered cellulose, offering enhanced compaction and flow.[5]
-
MicroceLac® 100: A co-spray-dried product of 75% this compound monohydrate and 25% microcrystalline cellulose, providing a balance of brittle fracture and plastic deformation.[5]
-
StarLac®: A co-spray-dried excipient containing 85% this compound monohydrate and 15% maize starch, which aids in rapid disintegration.[5]
-
CombiLac®: A co-processed material of 70% this compound monohydrate, 20% microcrystalline cellulose, and 10% corn starch, designed for robust tablet production with minimal friability and rapid disintegration.[6]
Quantitative Data on this compound in Direct Compression
The following tables summarize key quantitative data related to the performance of different this compound grades in direct compression formulations.
Table 1: Physical Properties of Different this compound Grades
| Property | This compound Monohydrate (Sieved) | Anhydrous this compound | Spray-Dried this compound | Co-processed (e.g., MicroceLac® 100) |
| Bulk Density (g/cm³) | ~0.5 - 0.6 | ~0.6 - 0.7 | ~0.5 - 0.6 | ~0.4 - 0.5 |
| Tapped Density (g/cm³) | ~0.7 - 0.8 | ~0.8 - 0.9 | ~0.6 - 0.7 | ~0.5 - 0.6 |
| Hausner Ratio | < 1.25 (Good Flow) | < 1.25 (Good Flow) | < 1.15 (Excellent Flow) | < 1.25 (Good Flow) |
| Carr's Index (%) | < 15 (Good Flow) | < 15 (Good Flow) | < 10 (Excellent Flow) | < 15 (Good Flow) |
| Typical Median Particle Size (µm) | 100 - 250 | 50 - 150 | 90 - 120 | 100 - 200 |
Table 2: Compaction and Tablet Properties of this compound Formulations
| Parameter | This compound Monohydrate (with MCC) | Anhydrous this compound | Spray-Dried this compound | Co-processed (e.g., Cellactose® 80) |
| Typical Compaction Pressure (MPa) | 100 - 200 | 100 - 200 | 80 - 150 | 80 - 150 |
| Resultant Tablet Tensile Strength (MPa) | 1.5 - 2.5 | 1.8 - 2.8 | 2.0 - 3.5 | 2.5 - 4.0 |
| Tablet Friability (%) | < 1.0 | < 0.8 | < 0.5 | < 0.5 |
| Typical Disintegration Time (minutes) | 5 - 15 | 3 - 10 | 2 - 8 | < 5 |
Experimental Protocols
The following are detailed protocols for the essential evaluation of powder blends and tablets in a direct compression formulation utilizing this compound. These protocols are based on United States Pharmacopeia (USP) general chapters.
Protocol for Powder Blend Uniformity
Objective: To ensure the homogeneous distribution of the API within the this compound based powder blend.
Apparatus:
-
Blender (e.g., V-blender, bin blender)
-
Sample thief
-
Appropriate analytical instrumentation for API quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
After the final blending step, identify at least 10 sampling locations within the blender to represent potential areas of poor mixing.
-
From each location, carefully collect at least three replicate samples using a sample thief. The sample size should be equivalent to one to three times the weight of a single dosage unit.
-
Prepare each sample for analysis according to a validated analytical method for the specific API.
-
Quantify the API content in each sample.
-
Calculate the mean and relative standard deviation (RSD) of the API content across all samples.
Acceptance Criteria:
-
The RSD of the results for all samples should be less than or equal to 5.0%.
-
All individual results should be within 90.0% to 110.0% of the target concentration.[12]
Protocol for Powder Flowability Assessment (based on USP <1174>)
Objective: To characterize the flow properties of the this compound based powder blend.
Methods:
-
Angle of Repose:
-
Use a funnel with a fixed height (2-4 cm from the base) and a base of a fixed diameter.
-
Allow the powder to flow through the funnel onto the base until a cone is formed and the apex reaches the funnel opening.
-
Measure the height (h) and radius (r) of the powder cone.
-
Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).
-
-
Compressibility Index (Carr's Index) and Hausner Ratio:
-
Gently pour a known mass (m) of the powder blend into a graduated cylinder and record the unsettled apparent volume (V₀).
-
Mechanically tap the cylinder a specified number of times (e.g., 500, 750, 1250 taps) until the volume is constant, and record the final tapped volume (Vf).
-
Calculate the bulk density (ρ_bulk = m/V₀) and tapped density (ρ_tapped = m/Vf).
-
Calculate Carr's Index (%) = [(ρ_tapped - ρ_bulk) / ρ_tapped] x 100.
-
Calculate Hausner Ratio = ρ_tapped / ρ_bulk.
-
Interpretation of Flow Properties:
| Flow Character | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio |
| Excellent | 25-30 | ≤ 10 | 1.00-1.11 |
| Good | 31-35 | 11-15 | 1.12-1.18 |
| Fair | 36-40 | 16-20 | 1.19-1.25 |
| Passable | 41-45 | 21-25 | 1.26-1.34 |
| Poor | 46-55 | 26-31 | 1.35-1.45 |
| Very Poor | 56-65 | 32-37 | 1.46-1.59 |
| Very, Very Poor | > 66 | > 38 | > 1.60 |
Protocol for Tablet Hardness (Breaking Force) Test (based on USP <1217>)
Objective: To measure the mechanical strength of the compressed tablets.
Apparatus:
-
Tablet hardness tester with calibrated load cell.
Procedure:
-
Place a single tablet diametrically between the two platens of the hardness tester.
-
Start the tester, which applies a compressive force at a constant rate.
-
Record the force (in Newtons or kiloponds) required to fracture the tablet.
-
Repeat the test for a statistically relevant number of tablets (typically 10).
-
Calculate the mean and standard deviation of the breaking force.
Protocol for Tablet Friability Test (based on USP <1216>)
Objective: To assess the ability of the tablets to withstand abrasion and shock.
Apparatus:
-
Friability tester (Roche friabilator).
Procedure:
-
For tablets with a unit weight of 650 mg or less, take a sample of whole tablets as close as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, use 10 whole tablets.[8]
-
Carefully de-dust the tablets and accurately weigh the sample (W_initial).
-
Place the tablets in the drum of the friabilator.
-
Rotate the drum 100 times at a speed of 25 ± 1 rpm.[8]
-
Remove the tablets from the drum, carefully de-dust them again, and accurately re-weigh the sample (W_final).
-
Calculate the percentage weight loss (friability) using the formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100.
Acceptance Criteria:
-
A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most products.[8]
Protocol for Tablet Disintegration Test (based on USP <701>)
Objective: To determine the time required for the tablets to disintegrate in a specified liquid medium.
Apparatus:
-
Disintegration testing apparatus with a basket-rack assembly.
Procedure:
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
Operate the apparatus using the specified immersion fluid (e.g., water, simulated gastric fluid) maintained at 37 ± 2 °C.[6]
-
The basket should be raised and lowered in the fluid at a constant frequency of 29-32 cycles per minute.
-
Observe the tablets and record the time at which all tablets have completely disintegrated. Complete disintegration is defined as the state in which any residue of the unit, except for fragments of insoluble coating, is a soft mass with no palpably firm core.
-
If one or two tablets fail to disintegrate within the specified time, repeat the test on 12 additional tablets. The requirement is met if not fewer than 16 of the total 18 tablets tested have disintegrated.[3][14]
Visualizations
Caption: Workflow for Direct Compression Tablet Formulation.
Caption: Decision tree for selecting an this compound grade.
Caption: Pathway for powder blend characterization.
References
- 1. Blend Uniformity Analysis (BUA) [pharmaspecialists.com]
- 2. 2.3. Hardness Test [bio-protocol.org]
- 3. torontech.com [torontech.com]
- 4. drugfuture.com [drugfuture.com]
- 5. New USP Chapter <1062> Tablet Compression Characterization - ECA Academy [gmp-compliance.org]
- 6. usp.org [usp.org]
- 7. â©1062⪠Tablet Compression Characterization [doi.usp.org]
- 8. usp.org [usp.org]
- 9. pharmabeginers.com [pharmabeginers.com]
- 10. usp.org [usp.org]
- 11. merlin-pc.com [merlin-pc.com]
- 12. veeprho.com [veeprho.com]
- 13. usp.org [usp.org]
- 14. torontech.com [torontech.com]
Application Notes and Protocols for Alpha-Lactose Monohydrate in Wet Granulation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-lactose monohydrate is a cornerstone excipient in the pharmaceutical industry, widely favored for wet granulation processes due to its excellent compatibility, stability, and cost-effectiveness.[1][2][3] Its versatility as a filler and binder makes it suitable for a broad range of active pharmaceutical ingredients (APIs).[1][3] This document provides detailed application notes and experimental protocols for the effective use of this compound monohydrate in high shear and fluid bed wet granulation, two of the most common granulation techniques in pharmaceutical manufacturing.[4][5]
Proper granulation is critical for improving the flowability, compressibility, and content uniformity of powder blends, ensuring the quality and consistency of the final solid dosage form.[6][7] The selection of the appropriate grade of this compound monohydrate and the optimization of process parameters are key to achieving desired granule and tablet attributes.
Physicochemical Properties of this compound Monohydrate
This compound monohydrate is the crystalline form of lactose (B1674315), the disaccharide found in milk.[2] Its stable crystalline structure and "tomahawk-shaped" particles contribute to its performance in pharmaceutical processes.[2] Milled grades of this compound monohydrate offer cohesive powder properties beneficial for granulation, while sieved grades provide excellent flowability.[8]
Table 1: Typical Physicochemical Properties of Milled this compound Monohydrate Grades for Wet Granulation
| Property | Grade: GranuLac® 70 | Grade: GranuLac® 140 | Grade: GranuLac® 200 |
| Particle Size Distribution (µm) | |||
| d10 | 2-8 | 5-15 | 10-30 |
| d50 | 25-45 | 40-60 | 60-80 |
| d90 | 70-110 | 100-140 | 130-170 |
| Bulk Density (g/mL) | 0.50 - 0.60 | 0.55 - 0.65 | 0.60 - 0.70 |
| Tapped Density (g/mL) | 0.80 - 0.90 | 0.85 - 0.95 | 0.90 - 1.00 |
| Carr's Index (%) | 25 - 35 (Poor) | 22 - 32 (Poor) | 20 - 30 (Passable) |
| Angle of Repose (°) | > 45 (Poor) | 40 - 50 (Poor) | 35 - 45 (Passable) |
Note: Data compiled from various sources for illustrative purposes. Actual values may vary between suppliers and batches.
High Shear Wet Granulation
High shear wet granulation is a rapid process that involves the intense mixing of powders and the addition of a granulating fluid to form dense granules.[9][10] This technique is known for producing granules with good uniformity and reproducibility.[9]
Experimental Protocol: High Shear Wet Granulation
1. Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound Monohydrate (e.g., GranuLac® 200)
-
Binder: Polyvinylpyrrolidone (PVP K30), 2.5% w/w of dry material[11]
-
Disintegrant: Croscarmellose Sodium
-
Lubricant: Magnesium Stearate
-
Granulating Fluid: Purified Water
-
Equipment: High shear mixer/granulator, fluid bed dryer, oscillating or conical mill, V-blender, tablet press.
2. Procedure:
-
Dry Mixing:
-
Charge the high shear mixer bowl with the API, this compound monohydrate, and intragranular portion of the disintegrant.
-
Mix the dry powders for 3-5 minutes at a pre-determined impeller speed (e.g., 150-300 rpm) and chopper speed (e.g., 1000-1500 rpm).[12]
-
-
Binder Addition:
-
Prepare the binder solution by dissolving PVP K30 in purified water.
-
Add the binder solution to the powder blend over 1-3 minutes with the impeller and chopper running. The liquid addition rate is a critical parameter that influences granule growth.
-
-
Wet Massing:
-
Continue mixing (wet massing) for 2-5 minutes after the binder addition is complete to allow for uniform distribution of the liquid and granule growth. The endpoint can be determined by observing the power consumption of the impeller or by manual inspection of the wet mass consistency.
-
-
Wet Milling (Optional):
-
Discharge the wet mass and pass it through a screen (e.g., 4-12 mm) of a conical or oscillating mill to break up any large agglomerates and achieve a more uniform granule size.[13]
-
-
Drying:
-
Transfer the wet granules to a fluid bed dryer.
-
Dry the granules at an inlet air temperature of 50-70°C until the desired moisture content is reached (typically 1-3%).[14] The drying endpoint is often determined by the outlet air temperature approaching the inlet air temperature.
-
-
Dry Milling:
-
Mill the dried granules using an oscillating or conical mill with a smaller screen (e.g., 0.8-1.5 mm) to achieve the final desired particle size distribution.[13]
-
-
Final Blending:
-
Transfer the milled granules to a V-blender.
-
Add the extragranular portion of the disintegrant and any other excipients and blend for 10-15 minutes.
-
Add the lubricant (magnesium stearate) and blend for a short period (3-5 minutes) to avoid over-lubrication.
-
-
Compression:
-
Compress the final blend into tablets using a tablet press with appropriate tooling.
-
Logical Workflow for High Shear Wet Granulation
Fluid Bed Wet Granulation
Fluid bed granulation is a single-pot process where dry mixing, granulation, and drying are performed in the same equipment.[15][16] This technique generally produces granules that are more porous and have a narrower particle size distribution compared to high shear granulation.
Experimental Protocol: Fluid Bed Wet Granulation
1. Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound Monohydrate (e.g., Pharmatose® 150M)[15]
-
Binder: Polyvinylpyrrolidone (PVP K29/32)[15]
-
Disintegrant: Microcrystalline Cellulose (MCC)[15]
-
Lubricant: Magnesium Stearate[15]
-
Granulating Fluid: Purified Water
-
Equipment: Fluid bed granulator with a top-spray nozzle, sieve, V-blender, tablet press.
2. Procedure:
-
Pre-blending & Loading:
-
Pre-blend the API, this compound monohydrate, and MCC.
-
Load the powder blend into the product bowl of the fluid bed granulator.
-
-
Fluidization & Pre-heating:
-
Start the fluidization process by adjusting the inlet air flow to achieve a gentle bubbling of the powder bed.
-
Pre-heat the powder bed to a target temperature (e.g., 30-40°C).
-
-
Granulation (Spraying):
-
Prepare the binder solution by dissolving PVP in purified water.
-
Initiate the spraying of the binder solution onto the fluidized powder bed at a controlled rate (e.g., 10-50 g/min/kg ). Critical process parameters include spray rate, atomization pressure, and inlet air temperature.[17]
-
Continue spraying until the required amount of binder solution has been added.
-
-
Drying:
-
Upon completion of spraying, increase the inlet air temperature (e.g., 60-80°C) to dry the granules.
-
Continue drying until the product temperature rises sharply, indicating the removal of most of the moisture, and the target loss on drying (LOD) is achieved (typically 1-3%).
-
-
Cooling:
-
Turn off the inlet air heater and continue to fluidize the granules with ambient air for a few minutes to cool them down.
-
-
Sizing/Milling:
-
Discharge the dried granules and pass them through a sieve to achieve the desired particle size distribution.
-
-
Final Blending:
-
Transfer the sized granules to a V-blender.
-
Add the lubricant and blend for 3-5 minutes.
-
-
Compression:
-
Compress the final blend into tablets.
-
Logical Workflow for Fluid Bed Wet Granulation
Data on Granule and Tablet Properties
The choice of this compound monohydrate grade and granulation parameters significantly impacts the final product characteristics. Finer grades of lactose generally lead to harder tablets.[4]
Table 2: Influence of this compound Monohydrate Particle Size on Granule and Tablet Properties (High Shear Granulation)
| Property | Milled Lactose (Finer Grade) | Sieved Lactose (Coarser Grade) |
| Granule Bulk Density (g/mL) | Higher | Lower |
| Granule Flowability | Poorer | Better |
| Tablet Hardness (N) | Higher | Lower |
| Tablet Friability (%) | Lower | Higher |
| Disintegration Time (min) | May be longer | May be shorter |
Note: This table represents general trends observed in literature.[4][18]
Table 3: Comparative Flow Properties of Lactose Granules Prepared by Different Binders and Techniques
| Granulation Method / Binder | Bulk Density (g/mL) | Tapped Density (g/mL) | Carr's Index (%) | Angle of Repose (°) | Flow Character |
| Lactose As Such (Control) | 0.51 | 0.69 | 25.97 | 47.35 | Poor |
| Wet Granulation (5% PEG 4000) | 0.49 | 0.57 | 14.03 | 13.81 | Excellent |
| Fluid Bed Granulation (2.5% HPMC) | 0.41 | 0.52 | 21.15 | 16.85 | Passable/Excellent |
| Co-processed Lactose | - | - | Lower values | Lower values | Better Flow |
Source: Adapted from data presented in the International Journal of Pharmaceutical Sciences and Drug Research.[6][7]
Conclusion
This compound monohydrate remains a versatile and reliable excipient for wet granulation. By carefully selecting the appropriate grade and optimizing the process parameters for either high shear or fluid bed granulation, researchers and formulation scientists can consistently produce high-quality granules and tablets with desired critical quality attributes. The protocols and data presented in these application notes serve as a comprehensive guide to facilitate the effective use of this compound monohydrate in solid dosage form development.
References
- 1. A comparative study of the influence of this compound monohydrate particle morphology on granule and tablet properties after roll compaction/dry granulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of binders in moisture-induced hardness increase in compressed tablets and its effect on in vitro disintegration and dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dfepharma.com [dfepharma.com]
- 5. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 9. research.unipd.it [research.unipd.it]
- 10. Wet Granulation with High Shear Granulators - Hywell Machinery [hywellco.com]
- 11. Scaling-up of a lactose wet granulation process in Mi-Pro high shear mixers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Formulation–Process–Product Integrated Design Method for Accelerating Pharmaceutical Tablet Development via the High-Shear Wet Granulation and Tableting Route [mdpi.com]
- 13. quadro-mpt.com [quadro-mpt.com]
- 14. Monitoring Fluidized Bed Drying of Pharmaceutical Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A two-step approach for fluidized bed granulation in pharmaceutical processing: Assessing different models for design and control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Design Space Approach in Optimization of Fluid Bed Granulation and Tablets Compression Process - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Single-step granulation/tabletting of different grades of lactose: a comparison with high shear granulation and compression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alpha-Lactose in Dry Powder Inhalers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and use of alpha-lactose monohydrate as an excipient in Dry Powder Inhaler (DPI) formulations. Detailed protocols for key analytical techniques are provided to assist in the development and characterization of lactose-based DPI products.
Introduction to this compound in DPIs
This compound monohydrate is the most widely used excipient in DPI formulations.[1][2] Its primary function is to act as a carrier for the micronized active pharmaceutical ingredient (API). Due to the cohesive nature of fine API particles (typically 1-5 µm), they exhibit poor flowability and are difficult to handle and accurately meter.[3] By blending the API with larger lactose (B1674315) carrier particles (typically 50-200 µm), the overall powder flow is improved, enabling consistent and reproducible dosing.[4][5]
The physicochemical properties of this compound, such as particle size distribution, particle shape, surface morphology, and flow characteristics, significantly influence the performance of the DPI, including drug detachment from the carrier, aerosolization, and ultimately, the fine particle fraction (FPF) that reaches the lungs.[6] Various grades of inhalation-grade lactose are commercially available to suit different formulation and device requirements.
The Role of this compound in DPI Performance
The performance of a DPI is a complex interplay between the formulation, the device, and the patient's inhalation effort. This compound, as the primary component of most DPI formulations, plays a critical role in this dynamic.
Key Functions of this compound:
-
Improved Flowability and Dosing Accuracy: Larger lactose particles act as a flow aid, allowing for uniform filling of capsules or blisters.[7]
-
Enhanced API Stability: The crystalline nature of lactose provides a stable matrix for the API.
-
Facilitation of API Deaggregation: During blending, the shear forces help to break down API agglomerates.
-
Modulation of Aerosolization Performance: The properties of the lactose carrier directly impact the detachment of the API upon patient inhalation and the subsequent aerosol cloud generation. The presence of fine lactose particles, for instance, has been shown to improve the FPF of some drugs.[7]
The selection of an appropriate grade of this compound is a critical step in DPI formulation development. Factors such as the API's properties (e.g., cohesiveness, surface energy) and the type of inhaler device must be considered.
Quantitative Data on this compound Grades and DPI Performance
The choice of this compound grade has a direct and measurable impact on the performance of a dry powder inhaler. The following tables summarize key quantitative data from studies investigating the relationship between lactose properties and DPI performance metrics.
Table 1: Particle Size Distribution of Commercial Inhalation-Grade this compound
| Lactose Grade | Median Particle Size (d50) (µm) | Span Value | Reference(s) |
| InhaLac® 70 | ~215 | 0.8 | [8] |
| InhaLac® 120 | ~130 | ≤ 1.0 | [8] |
| InhaLac® 160 | ~110 | ≤ 1.0 | [8] |
| InhaLac® 230 | ~100 | ≤ 1.0 | [8] |
| InhaLac® 251 | ~50 | > 1.0 (broader PSD) | [8] |
| InhaLac® 140 | ~50 | - | [8] |
| InhaLac® 150 | ~24 | Narrow PSD | [8] |
| InhaLac® 400 | ~8 | - | [8] |
| InhaLac® 500 | x90 ≤ 10 µm | - | [8] |
Table 2: Impact of Lactose Particle Size on In-Vitro Aerosolization Performance (Fine Particle Fraction - FPF)
| Drug | Lactose Carrier(s) | Inhaler Device | Key Finding | Reference(s) |
| Salbutamol Sulphate | Blends of different lactose size fractions | - | FPF increased linearly with the amount of fine carrier particles (d(v50) < 10 µm) in the range of 8-35%. | [9] |
| Budesonide | Different lactose particle sizes | - | Smaller lactose particle size resulted in higher Emitted Dose (ED) and FPF. | [9] |
| Salbutamol Sulphate & Budesonide | InhaLac® 250 (finest), InhaLac® 230, InhaLac® 120 (coarsest) | Reservoir-based and Capsule-based | For Salbutamol Sulphate in a reservoir device, the finest carrier (InhaLac® 250) yielded the highest FPF (44%), while the coarsest (InhaLac® 120) resulted in the lowest (17%). | [5] |
| Salbutamol Sulphate | Granulated lactose of varying sizes (200-1000 µm) | Aerolizer® | The largest size fraction (850–1000 μm) showed a slight improvement in FPF. | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization of this compound and the performance of DPI formulations.
Protocol for Particle Size Analysis of this compound using Laser Diffraction
This protocol outlines the determination of the particle size distribution of this compound powders using a laser diffraction instrument with a dry powder disperser.
Equipment:
-
Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer, Sympatec HELOS)
-
Dry Powder Disperser (e.g., Aero S, RODOS)
-
Vibratory Feeder
-
Analytical Balance
Procedure:
-
Instrument Setup:
-
Ensure the instrument and disperser are clean and free of any residual powder.
-
Perform a background measurement according to the instrument's standard operating procedure.
-
-
Sample Preparation:
-
Obtain a representative sample of the this compound powder.
-
Accurately weigh a suitable amount of the sample for analysis. The exact amount will depend on the instrument and the powder's properties.
-
-
Measurement Parameters:
-
Dispersion Pressure: This is a critical parameter. A pressure titration study should be performed to determine the optimal pressure that ensures deagglomeration without causing particle fracture. A typical starting point for lactose is 1 to 3 bar.
-
Feed Rate: Adjust the vibratory feeder to provide a steady and consistent flow of powder, maintaining an appropriate obscuration level as recommended by the instrument manufacturer (typically 1-10%).
-
-
Data Acquisition:
-
Initiate the measurement. The instrument will draw the powder through the measurement zone, and the scattered light pattern will be detected.
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software will calculate the particle size distribution based on the Mie or Fraunhofer diffraction theory.
-
Report the results as volume-based distributions, including the d10, d50 (median), and d90 values, and the span value ((d90-d10)/d50).
-
Protocol for Blend Uniformity Testing of DPI Formulations
This protocol describes the determination of the uniformity of the API distribution within a lactose-based powder blend.
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical column appropriate for the API
-
Sample Thief
-
Volumetric flasks and pipettes
-
Analytical Balance
-
Sonicator
Procedure:
-
Blending:
-
Prepare the powder blend according to the desired formulation, noting the blender type, blending time, and speed.
-
-
Sampling:
-
Using a sample thief, collect at least 10 samples from different locations within the blender (e.g., top, middle, bottom, near the walls).
-
The sample weight should be equivalent to the intended dose weight.
-
-
Sample Preparation:
-
Accurately weigh each powder sample.
-
Quantitatively transfer each sample to a separate volumetric flask of appropriate size.
-
Add a suitable solvent to dissolve the API. The solvent should be chosen based on the API's solubility and compatibility with the HPLC mobile phase.
-
Sonicate the flasks for a predetermined time to ensure complete dissolution of the API.
-
Dilute the solutions to the final volume with the solvent and mix thoroughly.
-
If necessary, filter the samples through a suitable syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Prepare a standard curve of the API at known concentrations.
-
Inject the prepared samples and standards onto the HPLC system.
-
Integrate the peak area corresponding to the API.
-
-
Data Analysis:
-
Calculate the concentration of the API in each sample using the standard curve.
-
Determine the percentage of the label claim for each sample.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) of the API content across all samples. The acceptance criteria are typically an RSD of ≤ 5.0% and all individual results within 90-110% of the mean.[10]
-
Protocol for In-Vitro Aerosol Performance Testing using the Next Generation Impactor (NGI)
This protocol details the assessment of the aerodynamic particle size distribution (APSD) of a DPI formulation using the Next Generation Impactor (NGI).
Equipment:
-
Next Generation Impactor (NGI)
-
Vacuum Pump
-
Flow Meter
-
DPI device and capsules/blisters filled with the formulation
-
Mouthpiece adapter
-
Coating solution for collection cups (e.g., silicone oil in hexane)
-
HPLC system for drug quantification
Procedure:
-
NGI Preparation:
-
Coat the NGI collection cups with a thin layer of a suitable coating solution to prevent particle bounce and re-entrainment. Allow the solvent to evaporate completely.
-
Assemble the NGI, ensuring all stages are correctly placed and sealed.
-
-
System Setup:
-
Connect the NGI to the vacuum pump via the flow meter.
-
Set the flow rate to achieve a 4 kPa pressure drop across the DPI device, which is representative of a typical patient's inhalation effort. This flow rate will be device-dependent.
-
Connect the DPI device to the NGI induction port using the appropriate mouthpiece adapter.
-
-
Sample Actuation:
-
Load a capsule or blister into the DPI device.
-
Actuate the device and simultaneously draw air through the NGI for a specified duration (typically corresponding to a total volume of 4 L).
-
-
Drug Recovery:
-
Carefully disassemble the NGI.
-
Rinse the device, mouthpiece adapter, induction port, and each stage of the NGI (including the collection cups) with a known volume of a suitable solvent to recover the deposited API.
-
-
Drug Quantification:
-
Quantify the amount of API in the solvent from each component using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the Emitted Dose (ED): The total mass of API that exits the device.
-
Calculate the Fine Particle Dose (FPD): The mass of API deposited on the NGI stages corresponding to an aerodynamic diameter of less than 5 µm.
-
Calculate the Fine Particle Fraction (FPF): The FPD expressed as a percentage of the ED.
-
Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the particle size distribution.
-
Logical Relationships in DPI Formulation Development
The development of a successful DPI formulation involves understanding the relationships between the properties of this compound, the manufacturing process, and the final product performance.
This diagram illustrates how the intrinsic properties of this compound influence the manufacturing process, which in turn dictates the critical quality attributes of the final DPI product. For example, the particle size distribution of lactose not only affects the blending process but is also a primary determinant of the Fine Particle Fraction. Similarly, good blend uniformity is a prerequisite for achieving acceptable dose content uniformity.
Conclusion
This compound monohydrate is a versatile and indispensable excipient in the development of dry powder inhalers. A thorough understanding of its physicochemical properties and the application of robust analytical methodologies are crucial for the successful design and development of effective and reliable inhaled therapies. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the field of pulmonary drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. dfepharma.com [dfepharma.com]
- 3. An Investigation into the Effect of Fine Lactose Particles on the Fluidization Behaviour and Aerosolization Performance of Carrier-Based Dry Powder Inhaler Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dfepharma.com [dfepharma.com]
- 5. Lactose Particle Size Analysis [sympatec.com]
- 6. Evaluation of Granulated Lactose as a Carrier for DPI Formulations 1: Effect of Granule Size - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dfepharma.com [dfepharma.com]
- 8. news-medical.net [news-medical.net]
- 9. medium.com [medium.com]
- 10. ask.pharmaguideline.com [ask.pharmaguideline.com]
Application Notes and Protocols: α-Lactose as a Carrier for Moisture-Sensitive Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactose (B1674315) is a widely utilized excipient in the pharmaceutical industry due to its cost-effectiveness, availability, bland taste, and compatibility with many active pharmaceutical ingredients (APIs).[1] It exists in various forms, with α-lactose monohydrate being the most common.[1][2] However, for moisture-sensitive drugs, the choice of lactose form is critical to ensure product stability and efficacy. This document provides detailed application notes and protocols for utilizing α-lactose as a carrier for moisture-sensitive drugs, with a focus on anhydrous α-lactose.
Chemically, lactose is a disaccharide composed of D-galactose and D-glucose.[1] It exists in two isomeric forms: alpha (α) and beta (β).[1] The crystalline form, α-lactose monohydrate, is known for its stability but may not be ideal for all applications, especially those requiring high compressibility.[3] Anhydrous forms of lactose, including anhydrous α-lactose and anhydrous β-lactose, offer advantages in formulations where moisture content is a critical parameter.[1][3]
Forms of α-Lactose and Their Properties
The selection of the appropriate form of α-lactose is paramount for the successful formulation of moisture-sensitive drugs. The primary forms include α-lactose monohydrate, anhydrous α-lactose, and amorphous lactose. Each form possesses distinct physicochemical properties that influence its performance as a carrier.
Table 1: Comparison of Physicochemical Properties of Different Forms of Lactose
| Property | α-Lactose Monohydrate | Anhydrous α-Lactose | Amorphous Lactose |
| Moisture Content | ~5% w/w (bound water)[4] | < 1% w/w | Highly variable, hygroscopic[5][6] |
| Hygroscopicity | Low at ambient humidity[1][6] | Hygroscopic at high RH, can convert to monohydrate[5][6] | Very high, readily absorbs moisture[5][6] |
| Stability | Most stable crystalline form[7] | Thermodynamically unstable, can revert to monohydrate[8] | Thermodynamically unstable, prone to crystallization[9] |
| Flowability | Good (sieved grades)[3] | Better than α-lactose monohydrate[3] | Poor, cohesive |
| Compressibility | Poor[3] | Good, similar to anhydrous β-lactose[3] | More compressible than crystalline forms[10] |
| Primary Application | Wet granulation, carrier in DPIs[2][7] | Direct compression[1][3] | Spray-dried formulations, can enhance compressibility[2][10] |
Application in Moisture-Sensitive Drug Formulations
Anhydrous α-lactose is particularly beneficial as a carrier for moisture-sensitive drugs in solid dosage forms, such as tablets and dry powder inhalers (DPIs). Its low moisture content minimizes the potential for drug degradation via hydrolysis.
A study comparing tablets formulated with aspirin (B1665792) and niacinamide (both moisture-sensitive) using either lactose monohydrate or anhydrous lactose found no significant difference in drug stability under various temperature and humidity conditions.[11][12][13] This suggests that the bound water in α-lactose monohydrate does not readily participate in chemical reactions.[11][12][13] However, for extremely labile drugs, the use of anhydrous α-lactose provides an additional margin of safety.
In DPI formulations, the carrier's surface properties and particle size are crucial for efficient drug delivery.[14][15] While α-lactose monohydrate is a common choice, the presence of amorphous lactose, even in small amounts, can significantly affect the formulation's performance due to its hygroscopicity.[16]
Experimental Protocols
Determination of Moisture Content
Accurate determination of moisture content is crucial for both the lactose carrier and the final drug formulation.
Protocol 1: Karl Fischer Titration
This method is highly accurate for determining the water content in raw materials and finished products.[]
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Karl Fischer reagent
-
Anhydrous methanol
-
Water standard
-
Sample (lactose or drug formulation)
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water standard.
-
Accurately weigh a suitable amount of the sample and transfer it to the titration vessel containing anhydrous methanol.
-
Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.
-
The water content is calculated based on the amount of reagent consumed.
-
Perform the analysis in a controlled environment to prevent moisture uptake from the atmosphere.[18]
Protocol 2: Gravimetric Method (Loss on Drying)
This method measures the weight loss of a sample upon drying.[19]
Materials:
-
Drying oven
-
Analytical balance
-
Desiccator
-
Weighing dish
-
Sample
Procedure:
-
Pre-dry the weighing dish in the oven and cool it in a desiccator.
-
Accurately weigh the empty dish.
-
Add a known weight of the sample to the dish.
-
Dry the sample in the oven at a specified temperature (e.g., 105°C) for a defined period or until a constant weight is achieved.[19]
-
Cool the dish with the dried sample in a desiccator.
-
Reweigh the dish and sample.
-
The moisture content is calculated as the percentage of weight loss.
Characterization of Lactose Properties
Protocol 3: Dynamic Vapor Sorption (DVS)
DVS analysis is used to determine the moisture sorption characteristics of lactose, which is critical for assessing its suitability as a carrier for moisture-sensitive drugs.[16][20]
Materials:
-
Dynamic Vapor Sorption (DVS) analyzer
-
Sample (different forms of lactose)
Procedure:
-
Place a known amount of the lactose sample in the DVS instrument.
-
Dry the sample under a stream of dry nitrogen gas to establish a baseline.
-
Expose the sample to a series of increasing and then decreasing relative humidity (RH) steps (e.g., 0% to 90% and back down in 10% increments).
-
The instrument measures the change in mass of the sample at each RH step, allowing for the generation of a moisture sorption isotherm.
-
The resulting isotherm reveals the hygroscopicity and physical stability of the lactose form.
Protocol 4: Differential Scanning Calorimetry (DSC)
DSC is used to characterize the thermal properties of lactose, including the detection of amorphous content and monitoring of crystallization events.[20]
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum pans
-
Sample
Procedure:
-
Accurately weigh a small amount of the lactose sample into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
The DSC measures the heat flow to or from the sample relative to the reference.
-
The resulting thermogram can show glass transitions (indicative of amorphous content) and exothermic crystallization events.
Drug Stability Studies
Protocol 5: Accelerated Stability Testing
This protocol is designed to assess the stability of a moisture-sensitive drug formulated with different forms of α-lactose under accelerated conditions.
Materials:
-
Stability chambers with controlled temperature and humidity
-
Drug formulation tablets or capsules
-
Analytical instrumentation for drug assay (e.g., HPLC)
Procedure:
-
Prepare tablets or capsules of the moisture-sensitive drug with different forms of α-lactose (e.g., anhydrous α-lactose and α-lactose monohydrate) as the primary carrier.
-
Package the formulations in appropriate containers.
-
Place the samples in stability chambers at accelerated conditions as per ICH guidelines (e.g., 40°C / 75% RH).[4]
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples from the chambers.
-
Assay the samples for the content of the active drug and any degradation products using a validated analytical method.
-
Compare the degradation rates between the formulations to determine the most suitable lactose carrier.
Visualizations
References
- 1. Lactose in Pharmaceutical Applications [drug-dev.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Moisture sorption, compressibility and caking of lactose polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. The influence of excipients on the stability of the moisture sensitive drugs aspirin and niacinamide: comparison of tablets containing lactose monohydrate with tablets containing anhydrous lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Lactose Engineering for Better Performance in Dry Powder Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dipot.ulb.ac.be [dipot.ulb.ac.be]
- 16. Determination of low levels of amorphous content in inhalation grade lactose by moisture sorption isotherms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. contractlaboratory.com [contractlaboratory.com]
- 20. Complexities related to the amorphous content of lactose carriers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Alpha-Lactose in Cell Culture Media Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formulation of cell culture media is a critical factor in optimizing cell growth, productivity, and the quality of biotherapeutic proteins. While glucose has traditionally been the primary carbohydrate source, its rapid consumption often leads to the accumulation of lactate (B86563), a metabolic byproduct that can inhibit cell growth and affect product quality.[1][2][3] Alpha-lactose, a disaccharide composed of galactose and glucose, presents a promising alternative. When used as a supplement or a primary carbon source, this compound is hydrolyzed into glucose and galactose. The slower metabolism of galactose in Chinese Hamster Ovary (CHO) cells and other mammalian cell lines can lead to a more efficient metabolic state, characterized by reduced lactate production and, in some cases, a shift to lactate consumption.[4][5][6][7] This application note provides detailed protocols and quantitative data on the use of this compound in cell culture media for biopharmaceutical production.
Key Advantages of Using this compound
-
Reduced Lactate Accumulation: The slower metabolic rate of galactose, one of the constituent monosaccharides of lactose (B1674315), helps to prevent the overflow metabolism that leads to high lactate levels.[4][6][7]
-
Improved Cell Viability and Culture Longevity: By mitigating the cytotoxic effects of high lactate concentrations, this compound supplementation can extend the productive lifespan of the cell culture.[5][8]
-
Enhanced Product Quality: The availability of galactose is crucial for the glycosylation of recombinant proteins, a critical quality attribute for many biotherapeutics, including monoclonal antibodies. Supplementation can improve galactosylation and sialylation.[9][10][11]
-
More Efficient Energy Metabolism: Shifting from rapid glycolysis to a more oxidative metabolism can lead to a more efficient use of carbon sources for energy production.[12][13]
Data Presentation: Impact of Lactose/Galactose on CHO Cell Culture Performance
The following tables summarize the quantitative effects of substituting glucose with galactose (derived from lactose) on key cell culture parameters.
Table 1: Effect of Glucose Substitution with Galactose on Cell Growth and Metabolism
| Culture Condition | Peak Viable Cell Density (x 10^6 cells/mL) | Specific Growth Rate (μ) (h⁻¹) | Peak Lactate (g/L) | Reference |
| 20 mM Glucose | ~26.7 | Not specified | ~2.7 | |
| 1.08 g/L Glucose + 2.52 g/L Galactose | Not specified, but t-PA production increased 100% | Not specified | Reduced accumulation | [14] |
| 6 mM Glucose + 14 mM Galactose | Improved growth compared to 20 mM Glucose | Slower during galactose consumption phase | Shift to lactate consumption | [5][7] |
| Galactose only (GALK1 overexpressing cells) | Maintained growth | 39% increase compared to control | Less lactate accumulation | [6][15] |
| 5 mM Dichloroacetate (DCA) with Glucose Feed | >50% increase | Not specified | ~40% reduction | [3] |
Table 2: Influence of Galactose Supplementation on Monoclonal Antibody (mAb) Titer and Quality
| Supplementation Strategy | Final mAb Titer (g/L) | Impact on Glycosylation | Reference |
| Glucose Feed (Control) | ~2.8 | Baseline | |
| Glucose Oversupply | 4.0 | Not specified | |
| 40% Glucose replacement with Galactose | 43% increase | 37% increase in total sialic acid | [9][14] |
| Uridine, Manganese, and Galactose Feed | Little effect on titer | Enhanced galactosylation of G1F and G2F glycans | [9] |
Signaling and Metabolic Pathways
Lactose and Galactose Metabolism in CHO Cells
This compound is not directly transported into mammalian cells. It is first hydrolyzed extracellularly by endogenous or supplemented lactase, or it is taken up through endocytosis and processed in the lysosomes. The resulting glucose and galactose monosaccharides are then transported into the cell. Glucose enters glycolysis directly. Galactose, however, must first be converted to glucose-6-phosphate via the Leloir pathway. This pathway involves several enzymatic steps and is generally slower than the initial steps of glycolysis, thus preventing the rapid formation of pyruvate (B1213749) and subsequent lactate overflow.
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
This protocol describes the preparation of a 100x (e.g., 200 g/L) sterile stock solution of this compound suitable for addition to cell culture media.
Materials:
-
This compound monohydrate (cell culture grade)
-
Milli-Q or other high-purity water
-
Sterile flask or bottle for storage
-
Sterile 0.22 µm filter unit
-
Stir plate and stir bar
Procedure:
-
Weighing: In a clean beaker, weigh the desired amount of this compound monohydrate. For a 200 g/L stock solution, weigh 20 g of this compound for a final volume of 100 mL.
-
Dissolving: Add a portion of the high-purity water (e.g., 70-80% of the final volume) to the beaker. Place the beaker on a stir plate with a stir bar and stir until the this compound is completely dissolved. Gentle heating (up to 40-50°C) can be applied to aid dissolution, but avoid overheating.
-
Adjusting Volume: Once dissolved, transfer the solution to a graduated cylinder and add high-purity water to reach the final desired volume.
-
Sterile Filtration: Using a sterile 0.22 µm filter unit, filter the this compound solution into a sterile storage bottle. This is a critical step to ensure the sterility of the stock solution.
-
Storage: Label the sterile bottle with the contents, concentration, and date of preparation. Store the stock solution at 2-8°C.
Protocol 2: Fed-Batch Culture of CHO Cells Using an this compound Feeding Strategy
This protocol outlines a fed-batch culture process for a recombinant CHO cell line, transitioning from a glucose-based batch phase to a lactose-based feeding phase to control lactate levels and enhance protein production.
Materials:
-
Recombinant CHO cell line
-
Basal growth medium (chemically defined)
-
Sterile this compound stock solution (from Protocol 1)
-
Feed medium (concentrated amino acids and other nutrients)
-
Bioreactor with pH, dissolved oxygen (DO), and temperature control
-
Cell counting instrument
-
Metabolite analyzer (for glucose, lactate, etc.)
Experimental Workflow:
Procedure:
-
Bioreactor Setup: Prepare and sterilize the bioreactor. Add the initial volume of basal growth medium containing a starting glucose concentration (e.g., 4-6 g/L).
-
Inoculation: Inoculate the bioreactor with the CHO cell line at a target viable cell density (e.g., 0.5 x 10^6 cells/mL).
-
Batch Phase: Maintain the culture at set parameters (e.g., 37°C, pH 7.0, DO 40%). Monitor cell growth, viability, glucose, and lactate concentrations daily.
-
Initiation of Fed-Batch: When the glucose concentration drops to a predefined level (e.g., < 2 g/L), begin the fed-batch phase.
-
Feeding Strategy:
-
Add the concentrated feed medium as a bolus or continuous feed based on cell density or a predetermined schedule.
-
Add the sterile this compound stock solution to maintain a target lactose concentration in the bioreactor. The feeding rate should be adjusted to control the specific growth rate and minimize lactate accumulation.
-
-
Monitoring and Control: Continue to monitor key parameters daily. Adjust feeding rates as necessary based on metabolic activity.
-
Harvest: Terminate the culture when cell viability drops below a specified threshold (e.g., 70%) or when the product titer plateaus.
Protocol 3: Adaptation of CHO Cells to a Lactose-Based Medium
For processes where lactose is intended as the primary carbohydrate source, a gradual adaptation of the cell line is often necessary.
Materials:
-
CHO cell line cultured in a glucose-containing medium
-
Basal medium without glucose
-
Sterile this compound stock solution
-
Sterile glucose stock solution
-
Culture vessels (e.g., T-flasks or shake flasks)
Procedure:
-
Initial Culture: Start with a healthy, exponentially growing culture in the standard glucose-containing medium.
-
Gradual Replacement: At the first subculture, replace a small percentage (e.g., 25%) of the glucose with an equimolar amount of lactose. For example, if the standard medium has 25 mM glucose, the new medium would have 18.75 mM glucose and 6.25 mM lactose.
-
Monitoring and Subculturing: Culture the cells in this new medium and monitor their growth and viability. Once the cells have reached a consistent growth rate and high viability over 2-3 passages, proceed to the next step.
-
Incremental Increase: In subsequent subcultures, incrementally increase the proportion of lactose while decreasing the glucose concentration (e.g., 50% lactose, 75% lactose, and finally 100% lactose).
-
Full Adaptation: The adaptation process is complete when the cells exhibit robust growth and high viability in a medium where lactose is the sole carbohydrate source. This process may take several weeks.
Conclusion
The use of this compound in cell culture media formulation offers a powerful strategy to mitigate lactate accumulation, enhance culture performance, and improve the quality of recombinant proteins. By understanding the underlying metabolic principles and implementing carefully designed protocols, researchers and process development scientists can leverage the benefits of this alternative carbohydrate source to optimize their bioproduction processes. The protocols and data provided in this application note serve as a comprehensive guide for the successful implementation of this compound-based strategies in both research and manufacturing settings.
References
- 1. Metabolic flux analysis of CHO cells at growth and non-growth phases using isotopic tracers and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. Improving culture performance and antibody production in CHO cell culture processes by reducing the Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Engineering CHO cell metabolism for growth in galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances of Glycometabolism Engineering in Chinese Hamster Ovary Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 9. Galactose Feeding in CHO Cell Culture Process:the Impacts on the Cell Growth,Metabolism and Glycosylation of Fc Fusion Protein [biotech.aiijournal.com]
- 10. Glycosylation's Impact on Antibody Effector Functions | Mabion [mabion.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. Flux balance analysis of CHO cells before and after a metabolic switch from lactate production to consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Autoinduction Media with α-Lactose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation and use of autoinduction media utilizing α-lactose for high-level recombinant protein expression in Escherichia coli. This method offers a convenient and efficient alternative to traditional IPTG induction, as it eliminates the need for monitoring cell growth and adding an inducer at a specific time.[1][2][3][4]
Introduction to Autoinduction
Autoinduction is a method for producing recombinant proteins in E. coli that relies on the metabolic state of the cells to trigger protein expression.[2] The media contains a specific combination of carbon sources, typically glucose, glycerol, and α-lactose.[1][2] Initially, the bacteria preferentially metabolize glucose, which represses the lac operon and prevents the expression of the target protein.[1][5] Once the glucose is depleted, the cells switch to metabolizing lactose.[1][3] Lactose is converted to allolactose, which then acts as an inducer for the lac operon, leading to the expression of the target protein under the control of a T7 promoter.[1][3] This system allows for cultures to grow to a high density before protein expression is automatically initiated, often resulting in higher protein yields compared to conventional IPTG induction.[6][7]
Key Advantages of α-Lactose Autoinduction
-
Convenience: No need to monitor optical density (OD600) and add IPTG at a specific time.[1][4]
-
High Cell Densities: The media formulations are designed to support high-density cultures, leading to increased volumetric protein yields.[8][9]
-
Reproducibility: The automated nature of induction can lead to more consistent expression results.[5]
-
Cost-Effective: α-Lactose is significantly cheaper than IPTG.[8]
Core Components and Their Roles
The success of autoinduction relies on a carefully balanced composition of media components. The most common formulations are based on the work of F.W. Studier and are often referred to as ZY or ZYM-5052 media.[10][11][12]
| Component | Typical Final Concentration | Role |
| α-Lactose | 0.05% - 0.2% (w/v) | Inducer of the lac operon.[1][5] |
| Glucose | 0.05% (w/v) | Repressor of the lac operon; preferred initial carbon source.[1][5] |
| Glycerol | 0.5% (v/v) | Primary carbon source after glucose depletion, supports high cell density.[5][13] |
| Tryptone | 1% (w/v) | Source of amino acids and peptides. |
| Yeast Extract | 0.5% (w/v) | Source of vitamins, nitrogen, and other growth factors. |
| Phosphate Buffer (e.g., Na₂HPO₄, KH₂PO₄) | 25 mM - 50 mM | Maintains a stable pH during high-density growth.[12] |
| Nitrogen Source (e.g., (NH₄)₂SO₄) | 25 mM | Essential for protein and nucleic acid synthesis.[12] |
| MgSO₄ | 1-2 mM | Cofactor for enzymatic reactions and contributes to high cell density.[9] |
| Trace Metals | 1x solution | Provide essential micronutrients for bacterial growth.[14] |
Experimental Protocols
Protocol 1: Preparation of ZYM-5052 Autoinduction Medium
This protocol is based on the formulation developed by F.W. Studier and is widely used for high-level protein expression.[10][12] The medium is typically prepared by making several stock solutions and then combining them.
Stock Solutions:
| Stock Solution | Components | Amount for 100 mL | Sterilization |
| ZY Base Medium | Tryptone, Yeast Extract | 10 g Tryptone, 5 g Yeast Extract in 1 L water | Autoclave |
| 20x NPS | (NH₄)₂SO₄, KH₂PO₄, Na₂HPO₄ | 6.6 g (NH₄)₂SO₄, 13.6 g KH₂PO₄, 14.2 g Na₂HPO₄ | Autoclave |
| 50x 5052 | Glycerol, Glucose, α-Lactose | 25 g Glycerol, 2.5 g Glucose, 10 g α-Lactose | Autoclave or Filter Sterilize |
| 1 M MgSO₄ | MgSO₄·7H₂O | 24.65 g | Autoclave |
| 1000x Trace Metals | See below | See below | Filter Sterilize |
1000x Trace Metals Solution (per 100 mL):
| Component | Concentration | Amount |
| FeCl₃ | 50 mM | 0.81 g |
| CaCl₂ | 20 mM | 0.22 g |
| MnCl₂·4H₂O | 10 mM | 0.20 g |
| ZnSO₄·7H₂O | 10 mM | 0.29 g |
| CoCl₂·6H₂O | 2 mM | 0.05 g |
| CuCl₂·2H₂O | 2 mM | 0.03 g |
| NiCl₂·6H₂O | 2 mM | 0.05 g |
| Na₂MoO₄·2H₂O | 2 mM | 0.05 g |
| Na₂SeO₃ | 2 mM | 0.03 g |
| H₃BO₃ | 2 mM | 0.01 g |
Dissolve trace metals in sterile water and adjust the final volume to 100 mL.
Preparation of 1 L of ZYM-5052 Medium:
-
To 900 mL of sterile water, add 20 g of Tryptone and 5 g of Yeast Extract.
-
Autoclave the ZY base medium.
-
Allow the medium to cool to room temperature.
-
Aseptically add the following sterile stock solutions:
-
50 mL of 20x NPS
-
20 mL of 50x 5052
-
2 mL of 1 M MgSO₄
-
1 mL of 1000x Trace Metals
-
-
Add the appropriate antibiotic to the final desired concentration.
-
The medium is now ready for inoculation.
Protocol 2: Simplified Autoinduction Medium
This is a simplified protocol that can be prepared from fewer stock solutions.[8]
Preparation of 1 L of Simplified Autoinduction Medium:
-
In 900 mL of deionized water, dissolve:
-
20 g Tryptone
-
5 g Yeast Extract
-
6 g Na₂HPO₄
-
3 g KH₂PO₄
-
5 g NaCl
-
-
Autoclave the above solution.
-
Allow the medium to cool to room temperature.
-
Prepare the following sterile stock solutions (can be filter sterilized):
-
50% (v/v) Glycerol
-
10% (w/v) Glucose
-
5% (w/v) α-Lactose
-
-
Aseptically add the following to the cooled medium:
-
12 mL of 50% Glycerol
-
5 mL of 10% Glucose
-
40 mL of 5% α-Lactose
-
-
Add the appropriate antibiotic.
-
The medium is ready for use.
Protein Expression Protocol
-
Inoculation: Inoculate a single colony of E. coli harboring the expression plasmid into a starter culture of a non-inducing medium (e.g., LB or a medium without lactose) with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture: The following day, inoculate the autoinduction medium with the overnight starter culture. A typical inoculation ratio is 1:100 to 1:1000.
-
Incubation: Incubate the culture with vigorous shaking (200-250 rpm) at the desired temperature for protein expression (e.g., 18-37°C). Expression is typically carried out for 16-24 hours.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can then be stored at -80°C or used immediately for protein purification.
Visualizing the Autoinduction Mechanism and Workflow
Caption: Autoinduction signaling pathway in E. coli.
Caption: Experimental workflow for autoinduction.
References
- 1. khimexpert.com [khimexpert.com]
- 2. Autoinduction of Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. GRiSP Culture Media & Additives: Terrific Broth, Auto-Induction Medium [bocascientific.com]
- 5. Chemically-defined lactose-based autoinduction medium for site-specific incorporation of non-canonical amino acids into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Review of lactose-driven auto-induction expression of isotope-labelled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autoinduction media initial trials · Benchling [benchling.com]
- 9. researchgate.net [researchgate.net]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. studylib.net [studylib.net]
- 12. pro.unibz.it [pro.unibz.it]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. med.unc.edu [med.unc.edu]
Crystallization of α-Lactose Monohydrate from Aqueous Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and practical aspects governing the crystallization of α-lactose monohydrate from aqueous solutions. The information is intended to guide researchers in designing and executing crystallization experiments to achieve desired crystal attributes, such as size, shape, and purity, which are critical for applications in the pharmaceutical and food industries.
Introduction
Lactose (B1674315), a disaccharide composed of galactose and glucose, is a major component of milk. In aqueous solutions, lactose exists as two anomers, α-lactose and β-lactose, which are in equilibrium.[1][2] The crystallization of lactose from aqueous solutions below 93.5°C primarily yields α-lactose monohydrate (α-LM), the most stable and commercially significant form.[3] The crystallization process is a complex interplay of several factors, including supersaturation, temperature, pH, and the presence of impurities, all of which influence the nucleation and growth of crystals.[4] A thorough understanding and control of these parameters are essential for producing α-LM crystals with consistent and desirable properties.
Key Physicochemical Properties
A foundational understanding of the physicochemical properties of lactose is crucial for controlling its crystallization.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | [5] |
| Molar Mass | 360.31 g/mol | [5][6] |
| Melting Point | 219 °C | [6][7] |
| Density | 1.53 g/cm³ | [6][7] |
| Water Solubility | Soluble | [6][7][8] |
| Crystal System | Monoclinic | |
| Typical Morphology | Tomahawk-shaped, pyramidal, prismatic | [9][10] |
Factors Influencing Crystallization
The crystallization of α-lactose monohydrate is a multifaceted process influenced by several critical parameters that dictate the final crystal size distribution, morphology, and yield.
Supersaturation
Supersaturation is the primary driving force for both nucleation and crystal growth.[4] It can be achieved by concentrating the lactose solution (e.g., through evaporation) or by reducing the temperature, thereby lowering the solubility of lactose. The level of supersaturation significantly impacts the crystallization kinetics; higher supersaturation levels generally lead to faster nucleation rates and can result in smaller crystals.[4] However, excessively high supersaturation can lead to the formation of amorphous lactose or less stable crystal forms.[11]
Temperature
Temperature plays a dual role in lactose crystallization. Firstly, the solubility of lactose is highly dependent on temperature, increasing as the temperature rises.[8] This relationship is fundamental to cooling crystallization processes. Secondly, temperature affects the kinetics of both mutarotation (the interconversion between α- and β-lactose) and crystal growth.[12][13] Lower temperatures slow down both processes, which can be manipulated to control crystal size and morphology.[12]
Mutarotation
In aqueous solution, α-lactose and β-lactose exist in a dynamic equilibrium.[1] During the crystallization of α-lactose monohydrate, the concentration of the α-anomer in the solution is depleted. The rate at which β-lactose converts to α-lactose (mutarotation) to re-establish equilibrium can become a rate-limiting step in the overall crystallization process.[2][13] The rate of mutarotation is influenced by temperature, pH, and the presence of other solutes.[14]
Impurities
The presence of impurities, such as whey proteins, salts, and other sugars, can significantly affect lactose crystallization. Impurities can inhibit crystal growth by adsorbing onto the crystal surfaces, leading to changes in crystal habit and a reduction in the overall growth rate.[11] Some impurities may also influence the nucleation process.
Quantitative Data Summary
Solubility of α-Lactose Monohydrate in Water
The solubility of α-lactose monohydrate in water increases with temperature. Precise control over temperature is therefore a key factor in managing supersaturation during cooling crystallization.
| Temperature (°C) | Solubility (g / 100g water) |
| 10 | 15.3 |
| 20 | 19.5 |
| 30 | 24.8 |
| 40 | 31.5 |
| 50 | 40.1 |
| 60 | 50.4 |
Note: Data compiled and interpolated from various sources.
Influence of Solvents on Crystal Growth Rate
The addition of organic solvents can alter the solubility of lactose and influence its crystal growth rate. This is the principle behind antisolvent crystallization.
| Solvent (10% v/v in water) | Effect on Growth Rate | Reference |
| Methanol | Increased | [9] |
| Ethanol | Increased | [9] |
| Acetone (B3395972) | Increased | [9] |
| Propanol | Inhibited | [9] |
| Glycerine | Inhibited | [9] |
Experimental Protocols
Protocol for Cooling Crystallization of α-Lactose Monohydrate
This protocol describes a typical laboratory-scale cooling crystallization process.
Materials and Equipment:
-
α-Lactose monohydrate powder
-
Distilled or deionized water
-
Jacketed glass crystallizer with overhead stirrer
-
Temperature-controlled circulating water bath
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
-
Analytical balance
Procedure:
-
Solution Preparation: Prepare a lactose solution of a desired concentration (e.g., 50% w/w) by dissolving α-lactose monohydrate in water at an elevated temperature (e.g., 80°C) with constant stirring until all solids are dissolved.[15]
-
Cooling Profile: Cool the solution according to a predefined cooling profile. A common approach is a rapid initial cooling phase followed by a slower, controlled cooling rate. For example, cool from 80°C to 60°C at 0.5°C/min, and then from 60°C to 20°C at a slower rate (e.g., 0.04-0.08°C/min).[15]
-
Seeding (Optional but Recommended): To control nucleation and achieve a more uniform crystal size distribution, introduce seed crystals of α-lactose monohydrate when the solution reaches a specific level of supersaturation.
-
Crystallization: Continue stirring at a constant rate throughout the cooling process to ensure good mass transfer and prevent crystal settling.
-
Crystal Harvesting: Once the final temperature is reached and crystallization is complete, separate the crystals from the mother liquor by filtration.
-
Washing: Wash the collected crystals with a small amount of cold water to remove any residual mother liquor.[15]
-
Drying: Dry the crystals in an oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
-
Characterization: Analyze the dried crystals for yield, size distribution, morphology (e.g., using microscopy), and polymorphic form (e.g., using X-ray diffraction).
Protocol for Antisolvent Crystallization of α-Lactose Monohydrate
This protocol outlines the use of an antisolvent to induce crystallization.
Materials and Equipment:
-
α-Lactose monohydrate powder
-
Distilled or deionized water
-
Antisolvent (e.g., acetone, ethanol)
-
Crystallizer with controlled addition capabilities (e.g., syringe pump)
-
Stirring mechanism
-
Filtration and drying equipment as in 5.1
Procedure:
-
Solution Preparation: Prepare a near-saturated aqueous solution of lactose at room temperature.
-
Antisolvent Addition: While stirring the lactose solution, add the antisolvent at a controlled rate. The addition of the antisolvent will reduce the solubility of lactose, leading to supersaturation and subsequent nucleation. Pure α-lactose monohydrate can be crystallized using acetone as the antisolvent with mass flow ratios near 1:1.[16]
-
Equilibration: After the addition of the antisolvent is complete, continue to stir the suspension for a period to allow for crystal growth and to ensure the system reaches equilibrium.
-
Crystal Harvesting, Washing, and Drying: Follow steps 5-7 from the cooling crystallization protocol.
-
Characterization: Analyze the final product as described in step 8 of the cooling crystallization protocol.
Visualizations
Caption: Experimental workflow for cooling crystallization of α-lactose monohydrate.
Caption: Key factors influencing the crystallization of α-lactose monohydrate.
Caption: Relationship between supersaturation and crystallization outcomes.
Characterization Techniques
A variety of analytical techniques can be employed to characterize the crystalline product.
| Technique | Purpose | Reference |
| X-Ray Powder Diffraction (XRPD) | To identify the crystalline form (polymorph) and determine the degree of crystallinity. | [5][17] |
| Differential Scanning Calorimetry (DSC) | To determine melting point, and to detect polymorphic transitions and the presence of amorphous content. | [17][18] |
| Thermogravimetric Analysis (TGA) | To quantify the water content, particularly the water of hydration in the monohydrate form. | [17][18] |
| Fourier-Transform Infrared (FTIR) and Near-Infrared (FT-NIR) Spectroscopy | To identify the polymorphic form and quantify mixtures of different forms. | [18] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and surface characteristics of the crystals. | |
| Laser Diffraction | To measure the particle size distribution of the crystal population. | [17] |
| Polarimetry | To monitor the mutarotation of lactose in solution. | [18] |
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Selective anomer crystallization from aqueous solution: Monitoring lactose recovery under mutarotation limitation via attenuated total reflection Fourier-transform spectroscopy and theoretical rate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystallization Thermodynamics of α-Lactose Monohydrate in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5989-81-1 CAS MSDS (Alpha-D-Lactose monohydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Cas 5989-81-1,ALPHA-LACTOSE MONOHYDRATE | lookchem [lookchem.com]
- 8. dl.icdst.org [dl.icdst.org]
- 9. The influence of crystallization conditions on the morphology of lactose intended for use as a carrier for dry powder aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating the crystallization of lactose at different cooling rates from milk and whey permeates in terms of crystal yield and purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Controlling the Crystal Size Distribution of Alpha-Lactose Monohydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for controlling the crystal size distribution of alpha-lactose monohydrate. The crystal size of this compound, a common excipient in the pharmaceutical industry, is a critical quality attribute that influences powder flowability, compaction properties, and dissolution rates of the final drug product. Precise control over the crystal size distribution is therefore essential for ensuring product consistency and performance.
Key Parameters Influencing Crystal Size Distribution
The crystal size distribution of this compound is primarily influenced by a combination of thermodynamic and kinetic factors during the crystallization process. The key parameters that can be manipulated to control crystal size are:
-
Supersaturation: The driving force for both nucleation and crystal growth. Higher supersaturation levels generally lead to faster nucleation rates and the formation of smaller crystals.[1][2] Conversely, lower supersaturation favors crystal growth over nucleation, resulting in larger crystals.[2]
-
Cooling Rate: In cooling crystallization, the rate at which the solution is cooled directly impacts the level of supersaturation. Rapid cooling rates induce high supersaturation, promoting the formation of many small crystals.[3][4] Slower cooling rates maintain a lower level of supersaturation, allowing for the growth of larger, more uniform crystals.[2][5]
-
Agitation: Mixing affects the mass transfer of lactose (B1674315) molecules to the crystal surface and can also induce secondary nucleation. Increased agitation enhances mass transfer, which can lead to faster crystal growth.[6][7] However, excessive agitation can also increase crystal breakage and secondary nucleation, resulting in a smaller average crystal size.[7]
-
Additives and Impurities: The presence of other substances in the crystallization medium can significantly alter crystal growth and morphology. Some impurities can inhibit crystal growth by adsorbing onto the crystal faces, while others may act as nucleating agents.[8][9][10] For instance, certain salts can increase the rate of crystallization.[8]
-
Seeding: The introduction of seed crystals provides a surface for crystal growth to occur, bypassing the initial nucleation step. The size and quantity of seed crystals can be used to control the final crystal size distribution.[11]
Diagram of Influencing Factors
Caption: Influence of process parameters on crystallization mechanisms and final crystal characteristics.
Crystallization Methods and Protocols
This section details various methods for controlling this compound crystal size, along with generalized experimental protocols.
Cooling Crystallization
This is a widely used method where crystallization is induced by reducing the temperature of a saturated lactose solution.
Table 1: Effect of Cooling Rate on this compound Crystal Size
| Cooling Rate (°C/min) | Final Mean Particle Size (µm) | Lactose Yield (%) | Reference |
| 0.04 (Slow) | 27-34 | 71-81 | [12] |
| 0.06 (Medium) | 27-34 | 71-81 | [12] |
| 0.08 (Fast) | 27-34 | 71-81 | [12] |
| 0.5 (Rapid) | Smaller Crystals (Needle-like from whey) | Not Specified | [3][4] |
| 3.0 (Extra Rapid) | Even Smaller Crystals (More needle-like from whey) | Not Specified | [3][4] |
Experimental Protocol: Controlled Cooling Crystallization
-
Preparation of Supersaturated Solution:
-
Crystallization:
-
Transfer the hot lactose solution to a jacketed crystallizer connected to a programmable water bath.
-
Initiate the cooling profile. A typical industrial practice involves an initial rapid cooling step (e.g., from 80°C to 60°C at 0.5°C/min) followed by a slower, controlled cooling rate to the final temperature (e.g., 20°C).[12]
-
Apply a specific slow, medium, or fast cooling rate (e.g., 0.04, 0.06, or 0.08°C/min) during the main crystallization phase.[12]
-
Maintain constant agitation throughout the process.
-
-
Crystal Harvesting and Drying:
-
Once the final temperature is reached and crystallization is complete, centrifuge the crystal slurry to separate the crystals from the mother liquor.
-
Wash the collected crystals with cold water to remove any remaining impurities.
-
Dry the lactose crystals in an oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.[14]
-
-
Characterization:
Diagram: Cooling Crystallization Workflow
Caption: Workflow for controlled cooling crystallization of this compound.
Anti-Solvent Crystallization
In this method, an anti-solvent (a solvent in which lactose is poorly soluble) is added to a lactose solution to induce supersaturation and crystallization.
Table 2: Effect of Anti-Solvent on Lactose Crystallization
| Anti-Solvent | Key Findings | Reference |
| Ethanol | At lower concentrations, larger tomahawk-shaped crystals are formed. At higher concentrations, smaller needle-like crystals are produced with shorter induction times.[16] | [16] |
| Acetone | Can be used to crystallize pure this compound monohydrate, particularly with mass flow ratios of lactose solution to antisolvent near 1:1.[14] | [14] |
| Isopropanol | Tends to produce mixtures of this compound monohydrate and beta-lactose.[14] | [14] |
Experimental Protocol: Anti-Solvent Crystallization
-
Solution Preparation:
-
Crystallization:
-
In a controlled vessel, add a specific volume of an anti-solvent (e.g., ethanol, acetone).
-
Introduce the saturated lactose solution into the anti-solvent at a controlled flow rate while maintaining constant agitation. The ratio of the lactose solution to the anti-solvent is a critical parameter.[14]
-
Maintain a constant temperature throughout the addition process.
-
-
Crystal Harvesting and Drying:
-
Characterization:
-
Analyze the crystal size distribution and morphology using techniques like laser diffraction and scanning electron microscopy (SEM).
-
Determine the polymorphic form of the crystals using methods such as Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).[16]
-
Diagram: Anti-Solvent Crystallization Workflow
Caption: Workflow for anti-solvent crystallization of this compound.
Sonocrystallization
This technique utilizes ultrasound to induce and control crystallization. Sonication can enhance nucleation rates and lead to smaller, more uniform crystals.
Experimental Protocol: Sonocrystallization
-
Solution Preparation:
-
Prepare a supersaturated lactose solution (e.g., 25% w/v).[17]
-
-
Sonocrystallization:
-
Crystal Harvesting and Drying:
-
Separate the crystals from the solution via centrifugation or filtration.
-
Wash and dry the crystals as described in previous protocols.
-
-
Characterization:
Diagram: Sonocrystallization Workflow
Caption: Workflow for sonocrystallization of this compound.
Spray Drying
Spray drying is a continuous process that can produce amorphous or crystalline lactose particles. To obtain crystalline particles, a slurry of crystalline this compound hydrate (B1144303) in a saturated lactose solution is fed into the spray dryer.
Experimental Protocol: Spray Drying for Crystalline Lactose
-
Slurry Preparation:
-
Prepare a slurry of crystalline this compound hydrate in a saturated lactose solution. A significant portion of the lactose (e.g., 75-85%) should be in crystalline form.[19]
-
-
Spray Drying:
-
Feed the slurry into a laboratory-scale spray dryer.
-
Set the spray drying parameters, including inlet temperature (e.g., 120°C), atomizing pressure, and feed rate.[20]
-
-
Powder Collection:
-
The dried lactose powder is typically separated from the air stream by a cyclone.[21]
-
-
Characterization:
Diagram: Spray Drying Workflow
Caption: Workflow for producing crystalline this compound via spray drying.
Analytical Methods for Crystal Size Characterization
Accurate characterization of the crystal size distribution is crucial for evaluating the effectiveness of the control methods.
Table 3: Common Analytical Techniques for Lactose Crystal Characterization
| Technique | Principle | Information Obtained | Reference |
| Laser Diffraction | Measures the angular variation in intensity of light scattered as a laser beam passes through a dispersed particulate sample. | Particle size distribution. | [15] |
| Scanning Electron Microscopy (SEM) | Uses a focused beam of electrons to generate images of the sample's surface. | Crystal morphology (shape) and size. | [4] |
| Focused Beam Reflectance Measurement (FBRM) | An in-process technique that uses a focused laser beam to measure the chord length distribution of particles in real-time. | Real-time changes in crystal size and count. | [12][22] |
| Powder X-ray Diffraction (PXRD) | Measures the scattering of X-rays by the crystal lattice. | Crystalline form (polymorph) and degree of crystallinity. | [16] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in the amount of heat required to increase the temperature of a sample and a reference. | Melting point, phase transitions, and can distinguish between different polymorphic forms. | [16] |
| Fourier Transform Near-Infrared (FT-NIR) Spectroscopy | Measures the absorption of near-infrared light by the sample. | Can be used to quantify the amounts of different crystalline and amorphous forms. | [23] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of agitation on the nucleation of α-lactose monohydrate [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. Evaluating the crystallization of lactose at different cooling rates from milk and whey permeates in terms of crystal yield and purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Lactose Particle Size Analysis [sympatec.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. researchgate.net [researchgate.net]
- 18. hielscher.com [hielscher.com]
- 19. US4802926A - Spray dried lactose and process for preparing the same - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mt.com [mt.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Evaporative Crystallization of α-Lactose Monohydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaporative crystallization of α-lactose monohydrate. This technique is pivotal in the pharmaceutical and food industries for controlling crystal size, morphology, and purity, which are critical quality attributes for downstream processing and product performance.
Introduction to Evaporative Crystallization of α-Lactose
Evaporative crystallization is a widely used industrial method for producing α-lactose monohydrate, the most stable crystalline form of lactose (B1674315) at temperatures below 93.5°C.[1] The process involves the removal of a solvent (typically water) from a lactose solution to increase its concentration beyond the saturation point, thereby inducing nucleation and crystal growth. This technique offers a high degree of control over the crystallization process, allowing for the manipulation of critical parameters to achieve desired crystal attributes.
The control of crystal size is a primary objective in industrial lactose manufacturing as it governs the yield and end-use applications of the product. Evaporative crystallization stands out as a key unit operation where crystal size distribution (CSD) can be effectively managed. The fundamental mechanisms driving this process are primary and secondary nucleation, and crystal growth. In industrial settings, secondary nucleation, which is the formation of new crystals in the presence of existing crystals, is the predominant source of nuclei.
Key Process Parameters and Their Impact
The successful implementation of evaporative crystallization hinges on the precise control of several key process parameters. These parameters influence the rates of nucleation and crystal growth, ultimately determining the final crystal size distribution, yield, and purity.
Table 1: Key Process Parameters in α-Lactose Evaporative Crystallization and Their Effects
| Parameter | Effect on Crystallization | Typical Operating Range (Industrial) |
| Temperature | Influences lactose solubility, mutarotation rate, and nucleation/growth kinetics. Higher temperatures increase solubility and mutarotation rates.[2][3] | 60 - 85°C |
| Evaporation Rate | Directly impacts the rate of supersaturation generation. A higher evaporation rate leads to faster nucleation and potentially smaller crystals. | Process-dependent, often controlled by vacuum pressure and heat input. |
| Supersaturation | The primary driving force for both nucleation and crystal growth. Higher supersaturation generally leads to increased nucleation rates.[2] | Supersaturation ratio of 1.5 to 2 is common.[1] |
| Agitation/Mixing | Affects heat and mass transfer, and can induce secondary nucleation through crystal-impeller and crystal-crystal collisions. | Varies with crystallizer design and scale. |
| Seeding | The addition of seed crystals can control the onset of crystallization and influence the final crystal size. | Amount and size of seeds are critical process variables. |
| Residence Time | In continuous crystallizers, this determines the average time crystals spend growing in the vessel. | Dependent on production rate and crystallizer volume. |
| Impurities | Can inhibit or promote crystal growth and alter crystal habit. | Dependent on the source of the lactose solution (e.g., whey permeate). |
Experimental Protocols
The following protocols provide a framework for conducting evaporative crystallization of α-lactose monohydrate at both laboratory and pilot scales.
Laboratory-Scale Batch Evaporative Crystallization Protocol
This protocol is designed for exploratory studies to investigate the influence of various parameters on α-lactose crystallization.
Objective: To produce α-lactose monohydrate crystals and study the effect of temperature and evaporation rate on crystal size distribution.
Materials and Equipment:
-
α-Lactose monohydrate
-
Deionized water
-
Jacketed glass crystallizer (1-2 L) with overhead stirrer
-
Thermostatic water bath
-
Vacuum pump with controller
-
Condenser
-
Digital balance
-
Microscope with image analysis software or particle size analyzer
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Solution Preparation: Prepare a saturated lactose solution at a specific temperature (e.g., 70°C). For example, dissolve α-lactose monohydrate in deionized water with stirring in the jacketed crystallizer heated by the thermostatic water bath. Ensure all lactose is dissolved.
-
Crystallization Setup: Assemble the evaporative crystallization setup. Connect the vacuum pump to the crystallizer via a condenser to collect the evaporated solvent.
-
Induce Supersaturation: Apply a controlled vacuum to the crystallizer to initiate solvent evaporation. The evaporation rate can be controlled by adjusting the vacuum pressure.
-
Seeding (Optional): Once the solution becomes slightly turbid (indicating the onset of nucleation) or after a predetermined level of supersaturation is reached, introduce a known mass of α-lactose seed crystals of a specific size range.
-
Crystal Growth: Maintain a constant temperature and evaporation rate for a defined period (e.g., 2-4 hours) to allow for crystal growth. Continuous gentle agitation (e.g., 150-250 rpm) should be applied to ensure a homogenous suspension.
-
Harvesting: After the growth period, turn off the vacuum and heating. Filter the crystal slurry using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any adhering mother liquor.
-
Drying: Dry the crystals in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Analysis: Characterize the dried crystals for their size distribution, morphology (using microscopy), yield, and purity.
Pilot-Scale Continuous Evaporative Crystallization Protocol
This protocol is intended for process development and optimization studies, mimicking industrial production on a smaller scale.
Objective: To establish a continuous process for the production of α-lactose monohydrate with a target crystal size distribution.
Equipment:
-
Pilot-scale continuous crystallizer (e.g., forced circulation or draft tube baffle type) with a working volume of 50-200 L.
-
Feed tank with temperature control.
-
Feed pump.
-
Heat exchanger.
-
Vacuum system.
-
Slurry discharge pump.
-
Centrifuge or filter for crystal separation.
-
Drying system (e.g., fluid bed dryer).
-
Online monitoring tools (e.g., process refractometer, particle size analyzer).
Procedure:
-
System Preparation: Ensure the crystallizer and all associated equipment are clean and calibrated.
-
Initial Startup: Fill the crystallizer with a pre-prepared lactose solution of known concentration and temperature.
-
Establish Operating Conditions: Start the circulation pump, heating system, and vacuum to achieve the target operating temperature and evaporation rate.
-
Continuous Operation:
-
Begin feeding the lactose solution into the crystallizer at a constant rate.
-
Simultaneously, withdraw the crystal slurry from the crystallizer at a rate that maintains a constant volume in the crystallizer.
-
Continuously monitor and control the key process parameters (temperature, vacuum, feed rate) to maintain steady-state conditions.
-
-
Crystal Separation and Drying:
-
Continuously separate the crystals from the mother liquor using a centrifuge or filter.
-
Dry the harvested crystals to the desired moisture content.
-
-
Process Monitoring and Control:
-
Regularly sample the crystal slurry and mother liquor for analysis of crystal size distribution, solids concentration, and supersaturation.
-
Use online monitoring tools to track the process in real-time and make necessary adjustments to maintain the target product quality.
-
-
Shutdown: At the end of the run, safely shut down the system according to the standard operating procedure.
Data Presentation
The quantitative data obtained from the crystallization experiments should be summarized in a structured format for easy comparison and analysis.
Table 2: Example of Quantitative Data from Laboratory-Scale Experiments
| Experiment ID | Temperature (°C) | Evaporation Rate ( g/min ) | Seeding (Yes/No) | Mean Crystal Size (µm) | Crystal Yield (%) | Purity (%) |
| LC-EVAP-01 | 70 | 5 | No | 150 | 65 | 99.5 |
| LC-EVAP-02 | 70 | 10 | No | 120 | 68 | 99.4 |
| LC-EVAP-03 | 80 | 5 | No | 180 | 62 | 99.6 |
| LC-EVAP-04 | 70 | 5 | Yes | 200 | 70 | 99.7 |
Visualizations
The following diagrams illustrate the logical workflow of the evaporative crystallization process and the key relationships between process parameters and crystal attributes.
References
Application Notes and Protocols for α-Lactose as a Substrate in Lactase Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactase, a β-galactosidase, is a crucial enzyme for the digestion of lactose (B1674315), the primary carbohydrate in milk.[1][2] In mammals, lactase is found in the brush border of the small intestine and is essential for the hydrolysis of lactose into its constituent monosaccharides, glucose and galactose, which can then be absorbed into the bloodstream.[1][2] A deficiency in lactase leads to lactose intolerance, a common condition affecting a significant portion of the global adult population. The study of lactase activity is paramount in various fields, including food science for the development of lactose-free products, and in pharmaceutical research for the development of lactase supplements and therapies for lactose intolerance.
α-Lactose, the natural substrate for lactase, is the preferred substrate for assays aiming to determine the enzyme's activity under physiologically relevant conditions. While chromogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) are widely used for their convenience in colorimetric assays, their kinetics can differ significantly from that of the natural substrate. Therefore, assays employing α-lactose are essential for accurately characterizing lactase kinetics and for the screening and development of lactase-based products.
This document provides detailed application notes and protocols for the use of α-lactose as a substrate in lactase enzyme assays.
Principle of the Assay
The lactase enzyme assay using α-lactose as a substrate is based on the quantification of one of the products of the enzymatic hydrolysis, typically glucose. The reaction proceeds in two main steps:
-
Enzymatic Hydrolysis of α-Lactose: Lactase catalyzes the hydrolysis of α-lactose to D-glucose and D-galactose.
-
Quantification of Glucose: The amount of glucose produced is proportional to the lactase activity. Glucose concentration can be determined using several methods, with the most common being a coupled enzymatic assay involving glucose oxidase (GOx) and horseradish peroxidase (HRP). In this coupled reaction, glucose is first oxidized by glucose oxidase to produce gluconic acid and hydrogen peroxide (H₂O₂). The hydrogen peroxide then reacts with a chromogenic substrate in the presence of horseradish peroxidase to produce a colored product, which can be quantified spectrophotometrically.
Alternatively, for a more straightforward but less quantitative approach, glucose test strips can be used to estimate the glucose concentration.
Experimental Protocols
Protocol 1: Quantitative Spectrophotometric Assay using a Coupled Enzyme System (Glucose Oxidase/Peroxidase)
This protocol provides a quantitative method for determining lactase activity by measuring the production of glucose.
Materials and Reagents:
-
α-Lactose monohydrate
-
Lactase enzyme (e.g., from Aspergillus oryzae, bovine intestine, or recombinant sources)
-
Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH adjusted to the optimum for the specific lactase)
-
Glucose Oxidase (GOx) from Aspergillus niger
-
Horseradish Peroxidase (HRP)
-
Chromogenic substrate (e.g., o-dianisidine, Amplex Red, or 4-aminoantipyrine (B1666024) with phenol)
-
Stop solution (e.g., 1 M Sodium Carbonate or a strong acid like 3 M HCl, depending on the chromogen)
-
D-Glucose (for standard curve)
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
-
Incubator or water bath
Procedure:
-
Reagent Preparation:
-
Lactase Enzyme Solution: Prepare a stock solution of the lactase enzyme in the appropriate phosphate buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
α-Lactose Substrate Solution: Prepare a stock solution of α-lactose in the phosphate buffer. The concentration will depend on the kinetic parameters of the enzyme but a starting point of 50-100 mM is common.
-
Glucose Oxidase/Peroxidase/Chromogen Reagent: Prepare a working solution containing glucose oxidase, horseradish peroxidase, and the chosen chromogenic substrate in a suitable buffer (e.g., phosphate buffer, pH 7.0). The final concentrations of each component should be optimized based on the manufacturer's recommendations or literature.
-
Glucose Standard Solutions: Prepare a series of D-glucose standards (e.g., 0 to 1 mM) in the phosphate buffer to generate a standard curve.
-
-
Enzymatic Reaction:
-
Set up the reaction in microcentrifuge tubes or a 96-well plate.
-
For each reaction, add the appropriate volume of phosphate buffer.
-
Add the α-lactose substrate solution to each reaction well/tube.
-
Pre-incubate the plate/tubes at the optimal temperature for the lactase enzyme for 5 minutes to ensure temperature equilibration.
-
Initiate the reaction by adding the lactase enzyme solution to each well/tube and mix gently.
-
Incubate the reaction for a specific period (e.g., 15-30 minutes) at the optimal temperature. The incubation time should be within the linear range of the reaction.
-
-
Glucose Detection:
-
Stop the lactase reaction by adding a stop solution or by heat inactivation (e.g., boiling for 5-10 minutes), depending on the stability of the glucose oxidase/peroxidase reagents.
-
Add the Glucose Oxidase/Peroxidase/Chromogen reagent to each well/tube.
-
Incubate at room temperature or 37°C for a sufficient time to allow for color development (typically 15-30 minutes).
-
Stop the color development reaction by adding the appropriate stop solution if necessary.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well/tube at the wavelength appropriate for the chosen chromogen (e.g., 540 nm for a glucose kit using a phenol/4-aminoantipyrine system).
-
Generate a glucose standard curve by plotting the absorbance of the glucose standards against their known concentrations.
-
Determine the concentration of glucose produced in each experimental sample using the standard curve.
-
Calculate the lactase activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.
-
Protocol 2: Semi-Quantitative Assay using Glucose Test Strips
This protocol offers a rapid and simple method for the semi-quantitative determination of lactase activity, suitable for initial screening or educational purposes.
Materials and Reagents:
-
α-Lactose monohydrate
-
Lactase enzyme
-
Appropriate buffer (e.g., phosphate or citrate (B86180) buffer)
-
Glucose test strips
-
Test tubes or microcentrifuge tubes
-
Water bath or incubator
Procedure:
-
Reagent Preparation:
-
Prepare a solution of α-lactose in the appropriate buffer.
-
Prepare a solution of the lactase enzyme in the same buffer.
-
-
Enzymatic Reaction:
-
In a test tube, mix the α-lactose solution with the lactase enzyme solution.
-
Incubate the tube at the optimal temperature for the lactase for a set period (e.g., 10-20 minutes).
-
-
Glucose Detection:
-
At various time points, dip a glucose test strip into the reaction mixture.
-
Follow the manufacturer's instructions for the test strips to read the glucose concentration based on the color change.
-
-
Data Analysis:
-
Record the estimated glucose concentration at each time point.
-
The rate of color change on the test strip provides a semi-quantitative measure of the lactase activity.
-
Data Presentation
Quantitative data from lactase enzyme assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Kinetic Parameters of Lactase from Various Sources with α-Lactose as Substrate
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | K_m (mM) | V_max (µmol/min/mg) | Reference |
| Aspergillus oryzae | 4.8 | 50-55 | 40.3 | 0.086 (A/min) | [2][3][4] |
| Kluyveromyces lactis | 6.5 - 7.0 | 37 | 29 | Not specified | [2] |
| Lactobacillus plantarum | 7.5 | 50 | 23.28 | 10.88 | [5] |
| Bifidobacterium bifidum (recombinant) | 6.1 | 45-50 | 14 | Not specified | |
| Escherichia coli | 7.0 - 7.5 | 46 | Not specified | Not specified | [6] |
| Human Intestinal Lactase | ~6.0 | 37-40 | Not specified | Not specified | [7][8] |
Note: V_max values can vary significantly depending on the purity of the enzyme and the specific assay conditions.
Visualizations
Enzymatic Reaction and Detection Pathway
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Lactose digestion in humans: intestinal lactase appears to be constitutive whereas the colonic microbiome is adaptable - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 101.200.202.226 [101.200.202.226]
- 4. pjlss.edu.pk [pjlss.edu.pk]
- 5. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring the Enzymatic Activity of Lactase – Lab Manual for Biology Part I (V2) [louis.pressbooks.pub]
- 7. Quantitative Determination of Lactase | Semantic Scholar [semanticscholar.org]
- 8. massfarmtoschool.org [massfarmtoschool.org]
Application of Alpha-Lactose in Microbiological Differentiation Media
Affiliation: Google Research
Abstract
Alpha-lactose is a fundamental component in numerous microbiological differentiation media, enabling the characterization and identification of microorganisms based on their ability to ferment this disaccharide. This application note provides detailed protocols for the preparation and use of key lactose-based differentiation media, including MacConkey Agar (B569324), Eosin (B541160) Methylene (B1212753) Blue (EMB) Agar, and Lactose (B1674315) Broth. It also outlines the biochemical principles underlying lactose metabolism in bacteria, with a focus on the Enterobacteriaceae family. Quantitative data on the expected results for various microorganisms are presented in tabular format to facilitate interpretation. Furthermore, this document includes diagrams of the lactose metabolism pathway and experimental workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
The differentiation of microorganisms is a cornerstone of microbiology, crucial for clinical diagnostics, food safety, and pharmaceutical research. One of the most common and effective methods for bacterial differentiation is the assessment of their carbohydrate fermentation capabilities. This compound, a readily available and cost-effective disaccharide, serves as a key fermentable sugar in a variety of culture media.
The ability of a microorganism to ferment lactose is dependent on the presence of two key enzymes: β-galactoside permease, which transports lactose into the cell, and β-galactosidase, which hydrolyzes lactose into glucose and galactose.[1][2] The subsequent metabolism of these monosaccharides produces acidic byproducts, which can be visualized through the use of pH indicators incorporated into the culture medium. This color change allows for the straightforward differentiation of lactose-fermenting from non-lactose-fermenting organisms.[3][4][5]
This application note details the preparation and application of several widely used lactose-containing differentiation media and provides expected results for common bacterial species.
Biochemical Principle: Lactose Metabolism
The metabolism of lactose in bacteria, particularly in Escherichia coli, is a well-characterized process governed by the lac operon. The key steps are outlined below:
-
Transport: Lactose is transported across the bacterial cell membrane by the enzyme β-galactoside permease, encoded by the lacY gene.[6][7]
-
Hydrolysis: Once inside the cell, β-galactosidase, encoded by the lacZ gene, cleaves the β-1,4 glycosidic bond of lactose, yielding D-glucose and D-galactose.[6][8]
-
Glycolysis: Glucose and galactose are then funneled into the glycolytic pathway to generate ATP and acidic end-products, such as lactic acid, acetic acid, and formic acid.[9]
-
Gas Production: Some bacteria, in a process known as mixed acid fermentation, will also produce gaseous byproducts, including carbon dioxide (CO2) and hydrogen (H2).[10]
The accumulation of acidic byproducts lowers the pH of the surrounding medium, leading to a color change in the presence of a pH indicator.
Lactose Metabolism Pathway
Caption: Lactose metabolism pathway in bacteria.
Key Differentiation Media and Protocols
MacConkey Agar
MacConkey agar is a selective and differential medium used for the isolation and differentiation of Gram-negative enteric bacilli based on their ability to ferment lactose.[3][4][5]
Principle: The medium contains crystal violet and bile salts to inhibit the growth of most Gram-positive bacteria.[11] Lactose is the sole carbohydrate source, and neutral red is the pH indicator. Lactose-fermenting bacteria produce acidic byproducts, lowering the pH of the medium and causing the colonies to appear pink to red. Non-lactose fermenters remain colorless or have the color of the medium.[3][4]
Experimental Protocol: Preparation of MacConkey Agar
-
Suspend 49.53 grams of MacConkey agar powder in 1 liter of purified water.[10]
-
Heat to boiling with frequent agitation to completely dissolve the medium.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Cool the medium to 45-50°C in a water bath.
-
Mix well and pour into sterile Petri dishes.
-
Allow the agar to solidify at room temperature.
-
Store the plates at 2-8°C until use.
Experimental Protocol: Inoculation and Incubation
-
Using a sterile inoculating loop, streak a sample of the bacterial culture onto the surface of the MacConkey agar plate.
-
Incubate the plates in an inverted position at 35-37°C for 18-24 hours.
-
Observe the plates for colony morphology and color.
Data Presentation: Expected Results on MacConkey Agar
| Microorganism | Lactose Fermentation | Colony Color | Colony Size (mm) | Other Characteristics |
| Escherichia coli | Rapid Fermenter | Pink to Red | 2-3 | Dry, flat colonies, may have a surrounding zone of precipitated bile salts.[12][13] |
| Klebsiella pneumoniae | Fermenter | Pink to Red | 3-5 | Mucoid, convex colonies.[12] |
| Enterobacter aerogenes | Fermenter | Pink to Red | 2-4 | Mucoid, convex colonies.[3] |
| Citrobacter freundii | Slow Fermenter | Pale Pink to Red | 2-3 | |
| Serratia marcescens | Slow/Non-Fermenter | Colorless to Pale Pink | 1-2 | |
| Salmonella enterica | Non-Fermenter | Colorless | 2-4 | |
| Shigella sonnei | Non-Fermenter | Colorless | 1-2 | |
| Proteus mirabilis | Non-Fermenter | Colorless | 2-3 | May exhibit swarming. |
| Pseudomonas aeruginosa | Non-Fermenter | Colorless | 1-3 | Often produces a characteristic grape-like odor and may have a greenish pigmentation. |
Eosin Methylene Blue (EMB) Agar
EMB agar is another selective and differential medium used for the isolation and differentiation of Gram-negative enteric bacteria.[9][14]
Principle: The dyes eosin Y and methylene blue inhibit the growth of Gram-positive bacteria and act as pH indicators.[14] Lactose and sucrose (B13894) are the fermentable carbohydrates. Strong lactose fermenters, like E. coli, produce a large amount of acid, causing the dyes to precipitate and giving the colonies a characteristic green metallic sheen.[14] Weaker lactose fermenters produce pink to purple colonies. Non-lactose fermenters remain colorless or take on the color of the medium.[14]
Experimental Protocol: Preparation of EMB Agar
-
Suspend 36 grams of EMB agar powder in 1 liter of purified water.[15]
-
Heat to boiling with frequent agitation to completely dissolve the medium.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Cool the medium to 45-50°C in a water bath.
-
Gently swirl the flask to resuspend the precipitate before pouring into sterile Petri dishes.
-
Allow the agar to solidify at room temperature.
-
Store the plates at 2-8°C in the dark until use.
Experimental Protocol: Inoculation and Incubation
-
Streak the bacterial sample onto the surface of the EMB agar plate.
-
Incubate the plates in an inverted position at 35-37°C for 18-24 hours.
-
Examine the plates for colony color and the presence of a metallic sheen.
Data Presentation: Expected Results on EMB Agar
| Microorganism | Lactose Fermentation | Colony Color | Metallic Sheen |
| Escherichia coli | Rapid Fermenter | Blue-black to purple | Green metallic sheen |
| Klebsiella pneumoniae | Fermenter | Pink to purple, mucoid | Absent or minimal |
| Enterobacter aerogenes | Fermenter | Pink to purple, mucoid | Absent or minimal |
| Salmonella enterica | Non-Fermenter | Colorless to amber | Absent |
| Shigella sonnei | Non-Fermenter | Colorless to amber | Absent |
| Proteus mirabilis | Non-Fermenter | Colorless to amber | Absent |
Lactose Broth
Lactose broth is a differential medium used to detect coliform bacteria in water, food, and dairy products.[16][17] It is often used in the presumptive test for coliforms.
Principle: The medium contains lactose as the sole carbohydrate. The presence of a Durham tube (a small inverted tube) allows for the detection of gas production, a characteristic of coliform bacteria.[10] Acid production is indicated by a change in the pH indicator, if included, or can be tested for separately.
Experimental Protocol: Preparation of Lactose Broth
-
Dissolve 13 grams of lactose broth powder in 1 liter of purified water.[16][17]
-
Dispense the broth into test tubes containing an inverted Durham tube.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Allow the tubes to cool to room temperature. Ensure no air bubbles are trapped in the Durham tubes.
-
Store the tubes at 2-8°C until use.
Experimental Protocol: Inoculation and Incubation
-
Inoculate the lactose broth tubes with the sample to be tested.
-
Incubate the tubes at 35-37°C for 24-48 hours.
-
Observe the tubes for turbidity (indicating growth) and the presence of a gas bubble in the Durham tube.
Data Presentation: Expected Results in Lactose Broth
| Microorganism | Growth (Turbidity) | Gas Production |
| Escherichia coli | + | + |
| Klebsiella pneumoniae | + | + |
| Enterobacter aerogenes | + | + |
| Salmonella enterica | + | - |
| Shigella sonnei | + | - |
| Staphylococcus aureus | - | - |
Experimental Workflow for Presumptive Coliform Test
Caption: Presumptive test for coliforms workflow.
Confirmatory Tests
For a more definitive identification of lactose-fermenting and non-fermenting bacteria, a series of biochemical tests are often performed on isolates from the primary differentiation media.
ONPG Test
The ONPG (o-nitrophenyl-β-D-galactopyranoside) test is used to detect the presence of β-galactosidase, particularly in late or slow lactose fermenters that may lack the permease enzyme.[1][18]
Principle: ONPG is a colorless substrate that can freely enter the bacterial cell. If β-galactosidase is present, it will cleave ONPG into galactose and o-nitrophenol, the latter of which is a yellow compound.[1][18]
Experimental Protocol: ONPG Disk Test
-
Prepare a heavy suspension of the test organism in 0.5 mL of sterile saline.
-
Add an ONPG disk to the suspension.
-
Incubate at 35-37°C for up to 24 hours.
-
Observe for a color change to yellow.[18]
Data Presentation: Expected ONPG Test Results
| Test Result | Observation | Interpretation | Example Organisms |
| Positive | Yellow color development | β-galactosidase present | Escherichia coli, Klebsiella spp., Citrobacter spp.[2][18] |
| Negative | No color change | β-galactosidase absent | Salmonella spp., Shigella spp., Proteus spp.[2] |
IMViC Tests
The IMViC (Indole, Methyl Red, Voges-Proskauer, and Citrate) tests are a set of four biochemical tests used to differentiate members of the Enterobacteriaceae.[11][16][19]
Data Presentation: Typical IMViC Reactions
| Microorganism | Indole | Methyl Red | Voges-Proskauer | Citrate |
| Escherichia coli | + | + | - | - |
| Klebsiella pneumoniae | - | - | + | + |
| Enterobacter aerogenes | - | - | + | + |
| Proteus vulgaris | + | + | - | v |
| Salmonella enterica | - | + | - | + |
| Shigella sonnei | - | + | - | - |
v: variable result
Conclusion
This compound is an indispensable component in microbiological differentiation media, providing a reliable and cost-effective means of characterizing bacteria based on their metabolic capabilities. The use of media such as MacConkey agar, EMB agar, and Lactose Broth, in conjunction with confirmatory tests, allows for the accurate and efficient identification of a wide range of microorganisms. The detailed protocols and expected results provided in this application note serve as a valuable resource for professionals in research, clinical diagnostics, and drug development.
References
- 1. O-Nitrophenyl-β-D-Galactopyranoside (ONPG) test: Principle, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]
- 2. ONPG (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]
- 3. www.welcomehomevetsofnj.org - Enterobacter Aerogenes Colony Morphology [welcomehomevetsofnj.org]
- 4. microbenotes.com [microbenotes.com]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Lactose operon/metabolism of lactose in E.Coli [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. IMViC Tests: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 12. MacConkey Agar: Composition, Uses, Colony Characteristics [microbeonline.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. vumicro.com [vumicro.com]
- 15. Epidemiological Study of Lactose- and Non-lactose-Fermenting Gram-Negative Bacterial Isolates From Clinical Specimens in the Middle Al-Furat Region of Iraq - PMC [pmc.ncbi.nlm.nih.gov]
- 16. flabslis.com [flabslis.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. microbiologyinfo.com [microbiologyinfo.com]
- 19. microbenotes.com [microbenotes.com]
Application Notes and Protocols for Producing Amorphous Alpha-Lactose via Spray-Drying
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of amorphous alpha-lactose using spray-drying technology. Amorphous lactose (B1674315) is a critical excipient in the pharmaceutical industry, particularly for dry powder inhaler (DPI) formulations, due to its enhanced solubility and compressibility compared to its crystalline counterparts.[1][2][3] The following sections detail the underlying principles, experimental procedures, and characterization techniques.
Introduction to Amorphous Lactose Production by Spray-Drying
Spray-drying is a rapid, continuous, and scalable single-step process for converting a liquid feed into a dry powder.[2][3] When an aqueous solution of lactose is spray-dried, the rapid evaporation of water prevents the lactose molecules from arranging themselves into an ordered crystalline lattice, resulting in a thermodynamically metastable amorphous solid.[1][4][5]
The amorphous content in the final product is a critical quality attribute that influences the physical and chemical stability of the powder.[6] Amorphous lactose is highly hygroscopic and can undergo crystallization when exposed to temperatures above its glass transition temperature (Tg) or high relative humidity, which can negatively impact product performance.[1][7][8] Therefore, precise control over the spray-drying process and subsequent storage conditions is paramount.
Experimental Protocols
Protocol for Preparation of Lactose Feed Solution
This protocol describes the preparation of an aqueous lactose solution suitable for spray-drying. The concentration of the feed solution is a critical parameter that can influence the final properties of the spray-dried lactose.[9][10]
Materials:
-
α-Lactose monohydrate
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
-
Volumetric flask
-
Beaker
Procedure:
-
Weigh the desired amount of α-lactose monohydrate. Concentrations typically range from 10% to 20% (w/v).[10][11]
-
Transfer the lactose to a beaker containing the required volume of distilled water.
-
Continuously stir the mixture using a magnetic stirrer. Gentle heating on a hot plate can be applied to facilitate dissolution, but the temperature should be carefully controlled to avoid significant mutarotation if the anomeric ratio is critical.[11]
-
Once the lactose is completely dissolved, allow the solution to cool to the desired feed temperature (e.g., 25°C, 30°C, 40°C, or 50°C).[4]
-
Equilibrate the solution at the selected temperature before initiating the spray-drying process.[4]
Protocol for Spray-Drying of Lactose Solution
This protocol outlines the general procedure for producing amorphous lactose using a laboratory-scale spray dryer (e.g., Buchi 190 or similar). The spray-drying variables must be carefully controlled to achieve a high yield of amorphous product.
Equipment:
-
Laboratory-scale spray dryer
-
Peristaltic pump for feed solution
-
Cyclone separator for powder collection
-
Dehumidifier or dry air source for drying gas (optional, but recommended)
Procedure:
-
System Preparation:
-
Parameter Setting:
-
Set the atomizer speed or nozzle gas flow rate to achieve efficient atomization. For a rotary atomizer, a high speed (e.g., 49,000 rpm) is often used.[10][11]
-
Set the aspirator or drying gas flow rate to a level that ensures efficient drying and powder collection.
-
Set the feed rate of the lactose solution using a calibrated peristaltic pump. A typical feed rate is around 20 ml/min.[10][11]
-
-
Operation:
-
Start the heater and aspirator and allow the inlet temperature to stabilize.
-
Begin pumping distilled water through the system to pre-wet the surfaces and stabilize the outlet temperature.
-
Once the outlet temperature is stable, switch the feed from water to the prepared lactose solution. The outlet temperature will typically range from 73°C to 94°C.[11]
-
Monitor the inlet and outlet temperatures throughout the process and adjust the feed rate if necessary to maintain a stable outlet temperature.[4]
-
-
Product Collection and Storage:
-
The dried lactose powder will be collected in the cyclone collection vessel.
-
After the feed solution is exhausted, continue to run the aspirator with hot air for a few minutes to dry any remaining powder in the system.
-
Turn off the heater and allow the system to cool down before collecting the product.
-
Immediately transfer the collected amorphous lactose to a desiccator containing a drying agent (e.g., silica (B1680970) gel or phosphorus pentoxide) to prevent moisture absorption and subsequent crystallization.[4]
-
Characterization of Amorphous Lactose
A variety of analytical techniques are employed to characterize the physicochemical properties of spray-dried amorphous lactose and to quantify the amorphous content.[12][13]
Quantification of Amorphous Content
-
Powder X-Ray Diffraction (PXRD): PXRD is a primary technique to distinguish between crystalline and amorphous materials. Crystalline materials produce sharp diffraction peaks, while amorphous materials result in a broad halo.[12][14]
-
Differential Scanning Calorimetry (DSC): DSC is widely used to determine the glass transition temperature (Tg) of amorphous materials.[7][13] It can also be used to quantify the amorphous content by measuring the heat of crystallization.[15]
-
Dynamic Vapor Sorption (DVS): DVS measures the uptake of a solvent (typically water) by a sample at different relative humidities. The hygroscopicity of amorphous lactose is significantly higher than its crystalline form, allowing for quantification.[7][12]
-
Isothermal Microcalorimetry: This technique measures the heat flow associated with the crystallization of the amorphous material when exposed to a specific relative humidity.[16]
-
Spectroscopic Techniques: Techniques such as Near-Infrared (NIR) spectroscopy and Raman spectroscopy can be used to quantify amorphous content based on differences in the vibrational spectra of amorphous and crystalline forms.[12]
Physicochemical Property Analysis
-
Thermal Gravimetric Analysis (TGA): TGA is used to determine the residual moisture content in the spray-dried powder.[12][15]
-
Particle Size Analysis: Laser diffraction is commonly used to determine the particle size distribution of the spray-dried lactose.
-
Scanning Electron Microscopy (SEM): SEM provides visualization of the particle morphology, which is typically spherical for spray-dried powders.[1]
Data Presentation
The following tables summarize the influence of key spray-drying parameters on the properties of amorphous this compound, based on data from the literature.
Table 1: Effect of Spray Dryer Inlet Temperature on Thermal Properties of Amorphous Lactose [10][11]
| Feed Concentration (% w/v) | Inlet Temperature (°C) | Outlet Temperature (°C) | Glass Transition Temp. (Tg) (°C) | Crystallization Temp. (Tc) (°C) |
| 10 | 120 | 73 | ~60 | ~170 |
| 10 | 160 | 85 | ~65 | ~175 |
| 10 | 190 | 94 | ~70 | ~180 |
| 20 | 120 | 75 | ~62 | ~172 |
| 20 | 160 | 88 | ~68 | ~178 |
| 20 | 190 | 92 | ~72 | ~182 |
Table 2: Residual Moisture Content of Spray-Dried Lactose [10]
| Feed Concentration (% w/v) | Inlet Temperature (°C) | Initial Moisture Content (%) |
| 10 | 120 | 2.4 ± 0.2 |
| 10 | 160 | 2.5 ± 0.1 |
| 10 | 190 | 2.4 ± 0.1 |
| 20 | 120 | 3.1 ± 0.2 |
| 20 | 160 | 2.8 ± 0.1 |
| 20 | 190 | 2.6 ± 0.2 |
Table 3: Anomeric Composition of Lactose in Solution and as Spray-Dried Amorphous Solid [17][18]
| Feed Temperature (°C) | % α-Lactose in Solution | % β-Lactose in Solution | % α-Lactose in Amorphous Solid | % β-Lactose in Amorphous Solid |
| 25 | 40 | 60 | ~63 | ~37 |
| 40 | 42 | 58 | ~63 | ~37 |
| 50 | 44 | 56 | ~63 | ~37 |
Visualizations
Caption: Experimental workflow for producing amorphous this compound.
Caption: Influence of process parameters on product properties.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Spray drying lactose from organic solvent suspensions for aerosol delivery to the lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of spray-drying feed temperature and subsequent crystallization conditions on the physical form of lactose | Semantic Scholar [semanticscholar.org]
- 5. lait.dairy-journal.org [lait.dairy-journal.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Effect of moisture sorption on tabletting characteristics of spray dried (15% amorphous) lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Complexities related to the amorphous content of lactose carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Crystallization and X-ray diffraction of spray-dried and freeze-dried amorphous lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dairy-journal.org [dairy-journal.org]
- 16. The effect of spray-drying feed temperature and subsequent crystallization conditions on the physical form of lactose - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Alpha-Lactose as an Inducer in E. coli Expression Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Recombinant protein production in Escherichia coli is a cornerstone of modern biotechnology. The lac operon and its derivatives are among the most widely utilized systems for controlled gene expression. While Isopropyl β-D-1-thiogalactopyranoside (IPTG) has traditionally been the inducer of choice due to its high efficiency and metabolic stability, alpha-lactose presents a cost-effective, non-toxic, and effective alternative, particularly for large-scale industrial fermentations.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound as an inducer in E. coli expression systems.
Mechanism of Induction
The lac operon in E. coli is a classic example of prokaryotic gene regulation, controlling the transport and metabolism of lactose (B1674315).[5] In the absence of an inducer, the LacI repressor protein binds to the operator region of the lac operon, physically blocking RNA polymerase from transcribing the downstream structural genes (lacZ, lacY, and lacA).[5][6]
When lactose is present, it is transported into the cell by the LacY permease.[5] The enzyme β-galactosidase, encoded by lacZ, then converts a small amount of lactose into allolactose (B1665239).[5][7] Allolactose acts as the natural inducer by binding to the LacI repressor, causing a conformational change that releases the repressor from the operator.[6][7] This allows RNA polymerase to initiate transcription of the operon, leading to the expression of the target recombinant protein. It is important to note that in solution, this compound and beta-lactose (B51086) exist in equilibrium, and for the purpose of inducing protein expression, commercially available D-lactose monohydrate is sufficient.[8]
For protein expression to be robust, glucose levels must be low.[7] High glucose levels lead to catabolite repression, which limits the expression of the lac operon even in the presence of lactose.[7][9][10]
Signaling Pathway Diagram
Caption: Induction of the lac operon by this compound in E. coli.
Comparison of this compound and IPTG Induction
| Feature | This compound | IPTG (Isopropyl β-D-1-thiogalactopyranoside) |
| Mechanism | Converted to allolactose, which inactivates the LacI repressor.[7] | A structural analog of allolactose that directly inactivates the LacI repressor.[11] |
| Metabolism | Metabolized by the cell as a carbon source.[12] | Not metabolized by the cell (gratuitous inducer).[1][11] |
| Toxicity | Non-toxic to cells and humans.[2][3][13] | Can be toxic to cells at high concentrations.[2][4] |
| Cost | Significantly less expensive.[1][3][13] | More expensive, especially for large-scale use.[1][3][4] |
| Induction Control | Induction level can be modulated by concentration and is influenced by cell metabolism.[12] | Provides strong, sustained induction as it is not consumed.[11] |
| Protein Yield | Can result in comparable or even higher yields of soluble protein.[1][13][14] | Often leads to very high levels of expression, but can sometimes result in inclusion body formation.[15] |
Quantitative Data Summary
The optimal conditions for this compound induction can vary depending on the E. coli strain, the specific recombinant protein being expressed, and the culture conditions. The following table summarizes quantitative data from various studies.
| Target Protein | E. coli Strain | Optimal Lactose Conc. | Induction Time (hours) | Temperature (°C) | Reported Protein Yield/Expression Level | Reference |
| Recombinant Human Consensus Interferon (rhCIFN) | Rossetta 2 (DE3) | 14 g/L | Not specified | 37 | 150 mg/L (purified) | [1] |
| Recombinant Human Keratinocyte Growth Factor-2 (rhKGF-2) | Not specified | 10 g/L | Not specified | Not specified | 255 mg/L (purified) | [14] |
| rUreB | BL21 | 100 g/L | 5 | 37 | ~30% of total cell protein | [13] |
| rHpaA | BL21 | 50 g/L | 4 | 37 | ~25% of total cell protein | [13] |
| rLTKA63 | BL21 | 100 g/L | 4 | 37 | ~35% of total cell protein | [13] |
| rLTB | BL21 | 100 g/L | 5 | 37 | ~30% of total cell protein | [13] |
| Generic Recombinant Protein | BL21(DE3)(pFu) | Not specified | Not specified | Not specified | ~15% of total cell protein | [2] |
Experimental Protocols
Protocol 1: Standard this compound Induction in Shake Flasks
This protocol is suitable for routine expression of recombinant proteins in shake flasks.
1. Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotic(s).
-
This compound stock solution (20% w/v, sterile filtered).
-
Incubator shaker.
-
Spectrophotometer.
2. Procedure:
-
Inoculate 5-10 mL of LB medium containing the appropriate antibiotic(s) with a single colony of the E. coli expression strain.
-
Incubate overnight at 37°C with vigorous shaking (200-250 rpm).
-
The next day, inoculate 1 L of fresh LB medium (with antibiotic(s)) with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add sterile this compound stock solution to the desired final concentration (e.g., 1-10 g/L).
-
Continue to incubate the culture for a further 4-6 hours at the optimal expression temperature (this may range from 18°C to 37°C depending on the protein).
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
The cell pellet can be stored at -80°C or processed immediately for protein purification.
Protocol 2: Autoinduction for High-Throughput Expression
Autoinduction media allow for protein expression without the need to monitor cell growth and add an inducer at a specific time. The principle relies on the preferential metabolism of glucose, followed by the utilization of lactose as an inducer once the glucose is depleted.[16][17]
1. Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Autoinduction medium components (see below).
-
Glycerol (B35011) stock of the expression strain.
-
Appropriate antibiotic(s).
-
Incubator shaker.
2. Preparation of Autoinduction Medium (Example Formulation):
-
Base Medium:
-
6 g/L Na2HPO4
-
3 g/L KH2PO4
-
20 g/L Tryptone
-
5 g/L Yeast Extract
-
5 g/L NaCl
-
Autoclave to sterilize.
-
-
Sterile Stock Solutions (filter-sterilized):
-
20% (w/v) Glucose
-
20% (w/v) this compound
-
40% (w/v) Glycerol
-
1 M MgSO4
-
-
Final Medium Assembly (per 1 L):
-
To 950 mL of sterile base medium, aseptically add:
-
2.5 mL of 20% Glucose (final conc. 0.05%)
-
10 mL of 20% this compound (final conc. 0.2%)
-
12.5 mL of 40% Glycerol (final conc. 0.5%)
-
2 mL of 1 M MgSO4 (final conc. 2 mM)
-
Appropriate antibiotic(s).
-
-
3. Procedure:
-
Inoculate 1 L of the complete autoinduction medium with a glycerol stock or a fresh colony of the expression strain.
-
Incubate at 37°C with vigorous shaking (250-300 rpm) for 8-10 hours, or until the culture becomes visibly dense.
-
Reduce the temperature to the optimal expression temperature for your protein (e.g., 20-30°C) and continue to incubate for an additional 16-24 hours.
-
Harvest the cells by centrifugation as described in Protocol 1.
Experimental Workflow Diagram
Caption: A typical workflow for recombinant protein expression using this compound induction.
Conclusion
This compound serves as a highly effective and economical inducer for recombinant protein expression in E. coli. Its non-toxic nature and role as a carbon source make it particularly advantageous for large-scale industrial applications where cost and safety are primary concerns. While IPTG remains a valuable tool for achieving high-level, tightly regulated expression in laboratory settings, the protocols and data presented here demonstrate that this compound is a robust alternative that can yield high levels of soluble protein. Optimization of lactose concentration, induction time, and temperature remains crucial for maximizing the yield of a specific target protein.
References
- 1. Simple procedure applying lactose induction and one-step purification for high-yield production of rhCIFN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The influences of lactose as an inducer on the expression of the recombinant proteins in Escherichia coli BL21 (DE3)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lac operon - Wikipedia [en.wikipedia.org]
- 6. idtdna.com [idtdna.com]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. Khan Academy [khanacademy.org]
- 10. The lac Operon: A Lesson in Simple Gene Regulation | The Scientist [the-scientist.com]
- 11. goldbio.com [goldbio.com]
- 12. The Effects of Lactose Induction on a Plasmid-Free E. coli T7 Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of lactose as an inducer on expression of Helicobacter pylori rUreB and rHpaA, and Escherichia coli rLTKA63 and rLTB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. norgenbiotek.com [norgenbiotek.com]
- 16. Autoinduction of Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Lyophilized Products with Alpha-Lactose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and characterization of lyophilized products containing alpha-lactose. This document outlines the properties of this compound as an excipient, potential challenges, and detailed protocols for critical analytical techniques.
Introduction to this compound in Lyophilization
This compound is a commonly used excipient in the lyophilization of pharmaceuticals, including proteins, peptides, and small molecules. It serves primarily as a bulking agent to ensure the formation of a pharmaceutically elegant and structurally sound cake, which is particularly crucial for formulations with low active pharmaceutical ingredient (API) concentrations.[1][2] Upon freeze-drying, lactose (B1674315) can form an amorphous matrix, which is adept at stabilizing sensitive biological molecules by restricting molecular mobility.[3]
However, the use of this compound is not without its challenges. As a reducing sugar, it can participate in the Maillard reaction with APIs that have primary amine groups, leading to product degradation.[4][5] Furthermore, the physical state of lactose (amorphous vs. crystalline) and its glass transition temperature (Tg) are critical parameters that significantly influence the stability of the final product.[3][6]
Key Formulation Considerations
Successful formulation development with this compound hinges on a thorough understanding of its physicochemical properties and its interactions with the API and other excipients.
Key Parameters for Formulation Screening:
| Parameter | Typical Range/Consideration | Significance | Reference(s) |
| This compound Concentration | 1% - 15% (w/v) | Acts as a bulking agent and can contribute to stabilization. Higher concentrations can increase the risk of Maillard reaction and may affect the thermal properties of the formulation. | [7][8] |
| API to Lactose Ratio | Varies depending on API | This ratio can influence the glass transition temperature of the formulation and the overall stability of the API. | [6] |
| Co-excipients | Mannitol (B672), Sucrose (B13894), Trehalose (B1683222), Glycine | Often used in combination with lactose to optimize cake structure, improve stability, and mitigate the risks associated with lactose alone (e.g., Maillard reaction). Non-reducing sugars like sucrose and trehalose are preferred for protein formulations. | [1] |
| pH of Formulation | 5.5 - 7.0 | The rate of the Maillard reaction is pH-dependent, generally increasing with higher pH. The pH should be optimized for both API stability and to minimize browning. | [9] |
| Residual Moisture | < 1% - 4% | A critical quality attribute that significantly impacts the long-term stability of the lyophilized product. Higher moisture content can lower the glass transition temperature and increase the rate of chemical degradation. | [10] |
Experimental Workflows and Stability Pathways
The following diagrams illustrate the typical experimental workflow for developing a lyophilized product with this compound and the key factors influencing its stability.
Caption: Experimental workflow for lyophilized product development.
Caption: Factors affecting the stability of lyophilized this compound formulations.
Experimental Protocols
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the frozen-concentrated solute (Tg') and the collapse temperature (Tc), which are critical for designing the primary drying phase of the lyophilization cycle.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Open aluminum pans
-
Aqueous formulation of API and this compound
Protocol:
-
Pipette 10 to 20 mg of the aqueous formulation into an open aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Rapidly cool the sample to -75°C.
-
Hold the sample at -75°C for 5 minutes to ensure complete freezing.
-
Heat the sample at a rate of 5 or 10°C/min up to room temperature.[11]
-
Analyze the resulting thermogram to identify the step change in heat flow, which corresponds to the glass transition temperature (Tg'). An exothermic event following the glass transition may indicate crystallization, while an endothermic event indicates melting.
Data Interpretation:
| Thermal Event | Description | Implication for Lyophilization | Reference(s) |
| Glass Transition (Tg') | A reversible change in an amorphous material from a hard, glassy state to a more rubbery state. Appears as a step-like change in the heat flow signal. | The primary drying temperature should be kept below Tg' to prevent cake collapse. | [2][12] |
| Crystallization | An exothermic event where the amorphous material organizes into a crystalline structure. | Can be desirable for some excipients like mannitol to provide a rigid cake structure. For lactose, maintaining an amorphous state is often preferred for protein stabilization. | [3][13] |
| Eutectic Melting | A sharp endothermic peak representing the melting of a crystalline phase. | The product temperature must be kept below this temperature during primary drying. | [12] |
Determination of Residual Moisture by Karl Fischer Titration
Objective: To quantify the amount of residual water in the lyophilized cake.
Materials and Equipment:
-
Coulometric Karl Fischer titrator
-
Titration vessel
-
Anhydrous methanol (B129727) or a suitable solvent mixture
-
Dry box or glove box with low humidity
Protocol:
-
Perform all sample handling in a dry box to prevent moisture uptake from the ambient air.
-
Transfer the titration medium into the titration cell and titrate to a dry endpoint.
-
Weigh a sealed vial of the lyophilized product.
-
Open the vial and add a known amount of anhydrous methanol to dissolve the sample. Allow for an extraction time of at least 120 seconds.[14]
-
Withdraw a known amount of the sample solution and inject it into the Karl Fischer titration vessel.
-
Start the titration. The instrument will automatically stop at the endpoint.
-
Determine the moisture content of the anhydrous methanol as a blank.
-
Calculate the percent moisture in the lyophilized product based on the sample weight and the amount of water titrated.
Note: For very low water content, the contents of several vials may need to be pooled. The coulometric method is highly sensitive and suitable for the low moisture levels typically found in lyophilized products.[15]
Assessment of Crystallinity by X-ray Diffraction (XRD)
Objective: To determine the physical state (amorphous or crystalline) of the this compound in the lyophilized cake.
Materials and Equipment:
-
X-ray diffractometer
-
Sample holder
-
Lyophilized cake
Protocol:
-
Gently crush the lyophilized cake into a fine powder.
-
Mount the powder onto the sample holder.
-
Place the sample holder in the X-ray diffractometer.
-
Collect the diffraction pattern over a desired 2-theta range.
-
Analyze the resulting diffractogram.
Data Interpretation:
-
Amorphous Material: A broad, diffuse halo in the diffractogram indicates the presence of amorphous content.
-
Crystalline Material: Sharp, distinct peaks at specific 2-theta angles are characteristic of a crystalline structure.
-
Percent Crystallinity: The relative areas of the crystalline peaks and the amorphous halo can be used to estimate the percent crystallinity of the sample.[16]
Freeze-Drying Microscopy (FDM)
Objective: To visually observe the behavior of the formulation during freezing and drying and to determine the collapse temperature.
Materials and Equipment:
-
Freeze-drying microscope with a temperature-controlled stage and vacuum system
-
Aqueous formulation
Protocol:
-
Place a small droplet of the formulation between two cover slips on the FDM stage.
-
Freeze the sample using liquid nitrogen.
-
Apply a vacuum to the sample chamber.
-
Gradually increase the temperature of the stage while observing the sample through the microscope.
-
Record the sublimation front and any changes in the dried layer.
-
The collapse temperature is identified as the temperature at which the dried matrix loses its structure and collapses.[12][17]
Challenges and Mitigation Strategies
| Challenge | Description | Mitigation Strategy | Reference(s) |
| Maillard Reaction | A chemical reaction between the reducing sugar (lactose) and primary amines of the API, leading to browning and degradation. | Optimize formulation pH to a lower range where the reaction is slower. Consider using non-reducing sugars like sucrose or trehalose as alternatives or in combination with lactose. | [4][5][9] |
| Cake Collapse | Loss of the macroscopic structure of the lyophilized cake during primary drying. | Ensure the product temperature during primary drying is maintained below the collapse temperature (Tc), which is often close to the glass transition temperature (Tg'). | [2][18] |
| Crystallization During Storage | Amorphous lactose can crystallize over time, especially at elevated temperatures and humidity, which can compromise product stability. | Store the lyophilized product at a temperature well below its glass transition temperature. Control the residual moisture to a low level. | [3][19] |
By following these guidelines and protocols, researchers can effectively formulate, process, and characterize stable lyophilized products utilizing this compound as an excipient. A thorough understanding of the material properties and the application of appropriate analytical techniques are paramount to a successful lyophilization development program.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Effect of product temperature during primary drying on the long-term stability of lyophilized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effect of glass transition temperature on the stability of lyophilized formulations containing a chimeric therapeutic monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US5336669A - Cyclophosphamide monohydrate and lactose - Google Patents [patents.google.com]
- 9. A Literature Review on Maillard Reaction Based on Milk Proteins and Carbohydrates in Food and Pharmaceutical Products: Advantages, Disadvantages, and Avoidance Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. thermalsupport.com [thermalsupport.com]
- 12. Freeze-Drying Microscopy | Coriolis Pharma [coriolis-pharma.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Water Content in Lyophilisates Using Karl Fischer Titration [sigmaaldrich.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Percent Crystallinity by the XRD Integration Method | Materials Characterization Lab [mcl.mse.utah.edu]
- 17. researchgate.net [researchgate.net]
- 18. Freeze-Drying Above the Glass Transition Temperature in Amorphous Protein Formulations While Maintaining Product Quality and Improving Process Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
Troubleshooting & Optimization
Technical Support Center: Improving Flow Properties of Micronized Alpha-Lactose Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with micronized alpha-lactose monohydrate.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to the poor flowability of micronized this compound monohydrate during your experiments.
| Issue/Question | Possible Causes | Recommended Solutions |
| Why is my micronized lactose (B1674315) not flowing from the hopper? | Micronized lactose consists of fine, sharp-edged particles that tend to be cohesive and exhibit poor flow properties.[1] This can lead to arching or bridging in hoppers and other processing equipment.[2] | - Employ Flow Aids: Consider incorporating a glidant, such as colloidal silicon dioxide, or a lubricant, like magnesium stearate (B1226849), to reduce interparticle friction.[3] - Optimize Equipment Design: Utilize mass-flow hoppers with steep angles to promote consistent discharge. Installing vibratory feeders can also help prevent powder bridging and rat-holing.[4] |
| How can I prevent my formulation from segregating? | Segregation, the separation of particles based on size or density, can occur during handling and movement, leading to non-uniform mixtures.[2] Micronized lactose is ideal for pre-blending with an Active Pharmaceutical Ingredient (API) of similar particle size to effectively prevent segregation.[1] | - Particle Size Matching: Ensure that the particle size of the micronized lactose is similar to that of the API.[1] - Co-processing: Consider co-micronization of the drug and lactose to create a more homogenous powder with improved aerosolization properties.[5][6] |
| What is causing batch-to-batch variability in flowability? | Variations in moisture content and electrostatic charges can significantly impact the flow properties of micronized lactose, leading to inconsistent results between batches. | - Control Environmental Conditions: Maintain a controlled environment with optimal relative humidity (between 30% and 50%) to minimize moisture uptake and the formation of capillary bridges.[7] - Mitigate Electrostatic Charges: Use anti-static devices like ionizers or add conductive agents to the formulation to dissipate static buildup.[4] |
| My powder blend is showing poor compressibility during tableting. What should I do? | While fine milled lactose has excellent compactability, its poor flow can hinder die filling.[1] The cohesive nature of micronized particles can lead to entrapped air, resulting in tablet defects.[8] | - Granulation: Perform wet or dry granulation to create larger, more uniform agglomerates with improved flowability and compressibility.[1][4] - Co-processing with Binders: Co-process the lactose with meltable binders like PEG 4000 or poloxamer 188 via fluid-bed melt granulation to enhance tableting characteristics.[9][10] |
Frequently Asked Questions (FAQs)
1. What is micronized this compound monohydrate and why is it used in pharmaceutical formulations?
Micronized this compound monohydrate is a finely milled form of lactose, a natural milk sugar.[1] It is widely used as an excipient in the pharmaceutical industry, particularly as a filler or diluent in tablets and capsules, and as a carrier for dry powder inhalers (DPIs).[7] Its fine particle size makes it suitable for blending with micronized active pharmaceutical ingredients (APIs) to prevent segregation and is crucial for formulations targeting deep lung delivery in DPIs.[1]
2. What are the main challenges associated with using micronized this compound monohydrate?
The primary challenge is its poor flowability due to the cohesive nature of the fine particles.[1][11] This can lead to processing difficulties such as inconsistent die filling, tablet weight variation, and machine downtime.[4][12] Other issues include sensitivity to moisture and a tendency to develop electrostatic charges, which can further impede flow.[4][7]
3. How does particle size and shape affect the flow properties of lactose?
Particle size and shape are critical factors influencing powder behavior.[13] Smaller, irregular, and sharp-edged particles, characteristic of milled lactose, tend to be more cohesive and have poorer flow properties.[1] Conversely, larger, more spherical particles, such as those produced by spray-drying, generally exhibit better flowability.[14]
4. What is the effect of moisture on the flowability of micronized lactose?
Moisture can significantly impact the flow properties of powders.[7] Increased moisture content can lead to the formation of liquid bridges between particles, increasing cohesion and decreasing flowability.[15] The optimal relative humidity for lactose powder flowability is typically between 30% and 50%.[7]
5. How can electrostatic charges affect the handling of micronized lactose?
Triboelectrification, or the generation of static charge through friction, is common when handling powders.[16] These charges can cause particles to repel each other or adhere to processing equipment, leading to poor flow and handling difficulties.[4][17]
6. What are the common methods for improving the flow properties of micronized lactose?
Several techniques can be employed to enhance the flowability of micronized lactose:
-
Agglomeration/Granulation: Creating larger granules from fine particles improves flow.[1]
-
Co-processing: This involves techniques like co-micronization with an API or co-spray drying with other excipients to produce composite particles with better flow characteristics.[5][18]
-
Dry Coating: Coating lactose particles with a flow enhancer like magnesium stearate can reduce interparticle cohesive forces.[19]
-
Addition of Flow Enhancers: Blending with glidants (e.g., colloidal silicon dioxide) or lubricants (e.g., magnesium stearate) reduces friction between particles.[3]
7. What analytical techniques are used to characterize the flow properties of lactose powders?
Common methods for assessing powder flowability are outlined in USP <1174> and include:[13][20]
-
Angle of Repose: Measures the angle of a cone-like pile of powder, indicating interparticle friction.[20]
-
Compressibility Index (Carr's Index) and Hausner Ratio: These are calculated from the bulk and tapped densities of the powder and provide an indication of flowability and cohesiveness.[1][20]
-
Flow through an Orifice: Measures the time it takes for a given mass of powder to flow through an orifice of a specific size.[20]
-
Powder Rheometry: Advanced instruments like the FT4 Powder Rheometer provide a comprehensive characterization of powder flow under various conditions.[21][22]
Data on Improved Flow Properties
The following tables summarize quantitative data from various studies demonstrating the improvement in flow properties of micronized this compound monohydrate after different processing techniques.
Table 1: Effect of Co-processing on Lactose Flowability
| Co-processing Method | Binder/Excipient | Flow Rate (g/s) | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio | Reference |
| Fluid-Bed Melt Granulation | 20% PEG 4000 | >10 | - | - | - | [9][10] |
| Fluid-Bed Melt Granulation | 20% Poloxamer 188 | >10 | - | - | - | [9][10] |
| Wet-Method Solvent Evaporation | MCC and L-HPC | - | 36.52 | 18.75 | 1.23 | [18] |
| Untreated Lactose Monohydrate | - | 1.2 ± 0.1 | - | - | - | [23] |
Note: A higher flow rate, lower angle of repose, lower Carr's Index, and a Hausner Ratio closer to 1 indicate better flowability.
Table 2: Effect of Mechanical Dry Coating on Lactose Flowability
| Coating Material | Concentration (% w/w) | Processing Method | Basic Flowability Energy (mJ) | Specific Energy (mJ/g) | Reference |
| Untreated Lactose | - | - | High (indicating poor flow) | - | [14] |
| Magnesium Stearate | 1% | Mechanofusion | Significantly Reduced | - | [24] |
| Magnesium Stearate | 0.1% - 5% | Mechanofusion | Substantial Improvement | - | [25] |
Note: Lower Basic Flowability Energy indicates improved flowability.
Experimental Protocols
Protocol 1: Co-processing of Lactose by Fluid-Bed Melt Granulation
This protocol describes a method to improve the tableting characteristics of lactose monohydrate by co-processing with a meltable binder.[9][10]
Materials:
-
Lactose Monohydrate (LMH)
-
Polyethylene Glycol (PEG) 4000 or Poloxamer 188 (as meltable binders)
-
Fluid-bed granulator
Procedure:
-
Place the lactose monohydrate into the fluid-bed granulator.
-
Melt the chosen binder (PEG 4000 or Poloxamer 188).
-
Spray the molten binder onto the fluidized lactose powder.
-
Continue the granulation process until the desired granule size and homogeneity are achieved.
-
Allow the co-processed granules to cool and solidify.
-
Collect the granules and characterize their flow properties.
Protocol 2: Mechanical Dry Coating of Lactose with Magnesium Stearate
This protocol details a method for improving the flowability of cohesive lactose powder by coating it with magnesium stearate using an intensive mechanical processor.[19]
Materials:
-
Cohesive Lactose Monohydrate Powder
-
Magnesium Stearate
-
Intensive Mechanical Processor (e.g., Mechanofusion)
Procedure:
-
Weigh the desired amounts of lactose monohydrate and magnesium stearate (e.g., 1% w/w).
-
Premix the powders in a tumbling blender for a short duration to ensure initial dispersion.
-
Transfer the premixed powder to the intensive mechanical processor.
-
Process the powder according to the manufacturer's instructions for the specific equipment, applying high shear and compressive forces to induce the coating of magnesium stearate onto the lactose particles.
-
Collect the surface-modified lactose powder.
-
Characterize the flow properties using methods such as a powder rheometer.
Protocol 3: Characterization of Powder Flow using a Powder Rheometer (e.g., FT4)
This protocol outlines the general steps for characterizing powder flow using a dynamic powder rheometer.[21][26]
Equipment:
-
FT4 Powder Rheometer with appropriate vessel and blade attachments
Procedure:
-
Sample Preparation: Condition the powder sample by gently passing the blade up and down through the powder bed to create a uniform packing state.
-
Stability and Variable Flow Rate Test:
-
Measure the Basic Flowability Energy (BFE) by moving the blade downwards through the powder at a constant speed. This represents the powder's resistance to flow in a confined space.
-
Measure the Specific Energy (SE) during the upward traverse of the blade, which reflects the powder's flowability in an unconfined state.
-
Repeat the test at different blade speeds to assess the powder's sensitivity to flow rate.
-
-
Shear Cell Test:
-
Perform a shear cell test to determine the powder's shear strength, which is indicative of its cohesive properties.
-
-
Bulk Property Tests:
-
Measure compressibility by applying a normal stress to the powder bed and recording the change in volume.
-
Measure permeability by passing air through the powder bed and measuring the pressure drop.
-
Visualizations
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. Common Powder Flow Problems and Effective Flow Control Solutions [indpro.com]
- 3. achievechem.com [achievechem.com]
- 4. Troubleshooting Poor Powder Flow in Tablet Formulations – Pharma.Tips [pharma.tips]
- 5. Powder Flow | USP [usp.org]
- 6. Drug/lactose co-micronization by jet milling to improve aerosolization properties of a powder for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmaceutical lactose, in what form and for what use? - Lactalis Ingredients Pharma [pharma.lactalisingredients.com]
- 8. ondrugdelivery.com [ondrugdelivery.com]
- 9. toolify.ai [toolify.ai]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Surface Coating with Magnesium Stearate via Mechanical Dry Powder Coating Approach on the Aerosol Performance of Micronized Drug Powders from Dry Powder Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 14. tainstruments.com [tainstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. azom.com [azom.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. ptacts.uspto.gov [ptacts.uspto.gov]
- 20. usp.org [usp.org]
- 21. pharmainfo.in [pharmainfo.in]
- 22. Powder Rheometer testing : powder flowability test guide [powderprocess.net]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Poor Compressibility of Alpha-Lactose Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor compressibility of alpha-lactose monohydrate during pharmaceutical formulation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my tablet hardness inconsistent when using this compound monohydrate?
Inconsistent tablet hardness is a common issue stemming from the inherently poor compressibility of crystalline this compound monohydrate.[1][2] This material primarily undergoes brittle fracture during compaction, which may not form sufficiently strong inter-particle bonds.[3][4]
Troubleshooting Steps:
-
Particle Size and Morphology Analysis: The particle size and shape of this compound monohydrate significantly influence tablet strength.[5][6] Smaller particles generally lead to higher tablet tensile strength.[6][7]
-
Recommendation: Characterize the particle size distribution of your lactose (B1674315) batch. Consider using a grade with a finer particle size for improved tablet hardness.
-
-
Moisture Content Evaluation: While anhydrous lactose shows reduced tablet hardness with increased moisture, the effect on this compound monohydrate can be complex.[8][9][10] Excessive moisture can hinder strong bond formation.
-
Recommendation: Determine the moisture content of your lactose powder. Ensure it is within the supplier's specifications. Storage in low-humidity conditions is advisable.[11]
-
-
Consider Alternative Lactose Grades: Spray-dried and granulated lactose grades are specifically designed for direct compression and exhibit superior compressibility due to their particle morphology and the presence of amorphous lactose.[4][12][13][14]
-
Recommendation: If direct compression is your desired manufacturing process, switching to a spray-dried or agglomerated grade of lactose is highly recommended.
-
2. My powder blend containing this compound monohydrate has poor flowability. How can I improve this?
Poor flowability is a known characteristic of some grades of this compound monohydrate, especially milled lactose, which can lead to weight and content uniformity issues during tableting.[12][13]
Troubleshooting Steps:
-
Granulation: Both wet and dry granulation techniques can significantly improve the flow properties of lactose-based formulations.[3][15][16]
-
Wet Granulation: This process agglomerates fine powder particles into larger, more flowable granules.
-
Dry Granulation (Roller Compaction): This method densifies the powder and creates granules without the use of a liquid binder, which is advantageous for moisture-sensitive active pharmaceutical ingredients (APIs). Roller compaction has been shown to produce lactose with flow characteristics similar to spray-dried lactose.[17][18]
-
-
Co-processing: Utilizing co-processed excipients that include this compound monohydrate can enhance flowability. These are engineered particles with a defined structure that overcomes the limitations of simple physical mixtures.[19]
-
Recommendation: Evaluate co-processed excipients like CombiLac®, which combines this compound monohydrate with microcrystalline cellulose (B213188) and corn starch to provide excellent flow and compaction properties.[19]
-
3. Can I use this compound monohydrate for direct compression (DC)?
While standard crystalline this compound monohydrate is generally not ideal for direct compression due to its poor binding properties[1][2], certain modifications and processing techniques can make it suitable.
Solutions:
-
Spray-Dried Lactose: This is the most common form of lactose for DC. The spray-drying process creates spherical particles with a mixture of crystalline and amorphous lactose. The amorphous portion deforms plastically under pressure, leading to excellent binding and tablet hardness.[1][4][18]
-
Roller Compaction: This technique can be used to modify this compound monohydrate, reducing its crystallinity and improving its compressibility, making it behave similarly to spray-dried lactose.[1][17][18]
-
Co-processed Lactose: As mentioned previously, co-processed grades are specifically designed for DC applications and offer superior performance compared to simple blends.[2][19]
4. My tablets are too friable, even at high compression forces. What is the cause and how can I fix it?
High friability is another consequence of the poor compressibility of this compound monohydrate. The particles fracture but do not form a robust, coherent tablet matrix.
Troubleshooting Steps:
-
Increase Binder Concentration (Wet Granulation): If you are using a wet granulation process, increasing the concentration of the binder can lead to harder, less friable tablets.
-
Switch to a More Compressible Excipient: For DC processes, switching to spray-dried lactose or a co-processed excipient is the most effective solution. The plastic deformation of the amorphous content in spray-dried lactose creates stronger tablets.[4]
-
Particle Size Reduction: Using a finer grade of this compound monohydrate can increase the surface area available for bonding, potentially reducing friability.[6]
-
Co-processing with Microcrystalline Cellulose (MCC): Blending this compound monohydrate with MCC can improve tablet hardness and reduce friability. MCC is a plastically deforming excipient that acts as a binder.[2][3]
Quantitative Data Summary
Table 1: Comparison of Different Lactose Grades for Direct Compression
| Lactose Type | Primary Compaction Mechanism | Flowability | Compressibility | Suitability for DC |
| This compound Monohydrate (Milled) | Brittle Fracture | Poor to Fair | Poor | Not Recommended |
| This compound Monohydrate (Agglomerated) | Brittle Fracture | Good | Moderate | Improved over milled |
| Spray-Dried Lactose | Brittle Fracture & Plastic Deformation | Excellent | Excellent | Highly Recommended |
| Anhydrous Beta-Lactose | Brittle Fracture | Good | Good | Recommended |
| Co-processed Lactose (e.g., CombiLac®) | Brittle Fracture & Plastic Deformation | Excellent | Excellent | Highly Recommended |
Data synthesized from multiple sources for comparative purposes.[4][12][13][14][19]
Table 2: Effect of Processing Method on this compound Monohydrate Properties
| Processing Method | Effect on Particle Morphology | Effect on Crystallinity | Improvement in Compressibility |
| Spray Drying | Spherical agglomerates | Reduced (contains amorphous lactose) | Significant |
| Roller Compaction | Denser, more uniform granules | Reduced | Significant |
| Wet Granulation | Larger, more spherical granules | No significant change | Moderate to Significant |
| Co-processing | Integrated monoparticulate structure | Can be modified | Significant |
This table summarizes qualitative improvements based on cited literature.[1][4][15][16][17][18][19]
Experimental Protocols
Protocol 1: Evaluation of Lactose Compressibility using a Tablet Press
-
Material Preparation:
-
Accurately weigh 500 mg of the lactose powder to be tested.
-
Lubricate the die and punches of the tablet press with a 1% (w/w) magnesium stearate (B1226849) blend by mixing for 2 minutes.
-
-
Tablet Compression:
-
Transfer the lubricated powder into the die.
-
Compress the powder at a series of defined compression forces (e.g., 5, 10, 15, 20 kN).
-
Produce at least 10 tablets at each compression force.
-
-
Tablet Characterization:
-
Measure the weight, thickness, and diameter of each tablet.
-
Determine the tablet breaking force (hardness) using a tablet hardness tester.
-
Calculate the tablet tensile strength using the appropriate equation for the tablet geometry.
-
-
Data Analysis:
-
Plot tablet tensile strength as a function of compression pressure to generate a compressibility profile.
-
Compare the profiles of different lactose grades or processing methods.
-
Protocol 2: Roller Compaction to Improve this compound Monohydrate Properties
-
Material: Crystalline this compound monohydrate.
-
Equipment: Laboratory-scale roller compactor.
-
Procedure:
-
Set the roller compaction parameters:
-
Compaction force (e.g., 10, 15, 20 kN/cm).
-
Roll speed (e.g., 3 rpm).
-
Gap width (e.g., 1.5 mm).
-
-
Feed the this compound monohydrate powder into the roller compactor.
-
Collect the resulting ribbons or flakes.
-
-
Milling:
-
Mill the compacted material using a screen mill with a defined screen size (e.g., 1.0 mm) to produce granules.
-
-
Characterization of Granules:
-
Evaluate the particle size distribution, bulk density, tapped density, and flowability (e.g., Carr's Index, Hausner Ratio) of the resulting granules.
-
Assess the compressibility of the granules using the protocol described above (Protocol 1).
-
Visualizations
Caption: Logical relationship between the problem and solutions.
References
- 1. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 2. A review of co-processed directly compressible excipients. [sites.ualberta.ca]
- 3. dfepharma.com [dfepharma.com]
- 4. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 5. A comparative study of the influence of this compound monohydrate particle morphology on granule and tablet properties after roll compaction/dry granulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tabletability and compactibility of α-lactose monohydrate powders of different particle size. I. Experimental comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Moisture sorption, compressibility and caking of lactose polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The compressibility and compactibility of different types of lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmaceutical lactose, in what form and for what use? - Lactalis Ingredients Pharma [pharma.lactalisingredients.com]
- 15. ijpsdronline.com [ijpsdronline.com]
- 16. researchgate.net [researchgate.net]
- 17. Modification of α-lactose monohydrate as a direct compression excipient using roller compaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 19. pharmaceutical-networking.com [pharmaceutical-networking.com]
Technical Support Center: Preventing Caking of Alpha-Lactose Powder
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of caking in alpha-lactose powder during storage.
Frequently Asked Questions (FAQs)
Q1: What is powder caking and why is it a problem for this compound?
A1: Powder caking is the unwanted agglomeration of powder particles into lumps or a solid mass.[1][2] For this compound, a common excipient in the pharmaceutical industry, caking can lead to significant issues such as poor powder flowability, inaccurate dosing, and reduced product quality, ultimately causing processing delays and economic losses.[3][4]
Q2: What are the primary causes of caking in this compound powder?
A2: The main factors contributing to the caking of this compound powder are:
-
Moisture Content: Excess moisture can form liquid bridges between particles, which solidify upon drying, creating solid bridges and leading to caking.[5]
-
High Humidity: Exposure to high relative humidity (RH) in the storage environment is a primary driver of moisture absorption.[6]
-
Temperature Fluctuations: Changes in temperature can cause moisture migration within the powder, leading to localized areas of high moisture content and subsequent caking.[3][7]
-
Particle Size and Distribution: Powders with smaller particles and a broader particle size distribution have a higher tendency to cake due to a larger surface area and more contact points between particles.[1][8][9]
-
Presence of Amorphous Lactose (B1674315): Amorphous (non-crystalline) lactose is highly hygroscopic and can lead to severe caking, even in small amounts.[2][10][11]
-
Storage Pressure: The pressure from the weight of the powder in large storage containers can compact the powder, increasing the likelihood of caking.[7][12]
Q3: How does the presence of amorphous lactose contribute to caking?
A3: Amorphous lactose is significantly more hygroscopic than its crystalline counterpart, this compound monohydrate.[2][11] When exposed to humidity, amorphous regions readily absorb moisture, becoming sticky and acting as a binder for the crystalline particles.[10] This process, known as plasticization, can lead to the formation of strong solid bridges upon recrystallization, resulting in hard cakes.[2] Even small amounts of amorphous lactose, sometimes introduced during processing steps like milling, can significantly increase the caking tendency of the powder.[10][13][14]
Q4: What are the ideal storage conditions to prevent caking of this compound powder?
A4: To minimize caking, it is recommended to store this compound powder under the following conditions:
-
Temperature: Maintain a constant temperature below 25°C.[15]
-
Relative Humidity (RH): Keep the relative humidity below 65%.[15] Storage at or below 33% RH has been shown to be effective in preventing severe caking.[6][14]
-
Packaging: Use packaging with a high moisture barrier, such as multi-wall Kraft paper bags with an inner low-density polyethylene (B3416737) (LDPE) liner.[15]
Troubleshooting Guide
Issue: My this compound powder has formed hard lumps during storage.
| Potential Cause | Troubleshooting Steps |
| High Ambient Humidity | 1. Measure the relative humidity (RH) of your storage area. 2. If RH is consistently above 65%, relocate the powder to a climate-controlled environment or use a dehumidifier. 3. Ensure packaging is properly sealed to prevent moisture ingress. |
| Temperature Fluctuations | 1. Monitor the temperature of the storage area for significant variations. 2. Avoid storing the powder in locations with direct sunlight exposure or near heat sources. 3. Implement temperature control measures to maintain a stable environment. |
| Presence of Amorphous Content | 1. Review the certificate of analysis for the lactose batch to check for specifications on amorphous content. 2. If not specified, consider analytical testing (e.g., Dynamic Vapor Sorption, Differential Scanning Calorimetry) to quantify the amorphous content. 3. If amorphous content is high, consider sourcing a grade of lactose with lower amorphous content or implementing a conditioning step (exposure to controlled humidity and temperature) to promote crystallization before use.[16] |
| Fine Particle Size | 1. Analyze the particle size distribution of the powder. 2. If the powder contains a high percentage of fines, consider using a grade of lactose with a larger particle size (e.g., d50 > 300 µm) for applications where this is acceptable.[3] |
Data Presentation
Table 1: Effect of Particle Size and Water Content on Caking Tendency of this compound Powder
| Mean Particle Size (d50) | Water Content (%) | Caking Behavior |
| < 300 µm | > 3% | Prone to easy caking[3] |
| > 400 µm | - | Capillary forces are less likely to hold particles together, reducing caking[5] |
Table 2: Influence of Amorphous Lactose Content and Relative Humidity (RH) on Caking
| Amorphous Lactose Content | Storage RH (at 25°C) | Caking Outcome (after 3 months) |
| > 10% | 57% and 75% | Severe caking observed[2][10] |
| < 10% | 33% | Caking prevented[6] |
| > 25% | 33% | Full crystallization and potential for caking[6] |
Experimental Protocols
Protocol 1: Determination of Caking Tendency using a Texture Analyzer
-
Objective: To quantify the hardness of caked lactose powder as an indicator of caking severity.
-
Apparatus: Texture analyzer with a cylindrical probe, paper cylinders for sample compaction.
-
Methodology:
-
Compact a known quantity of this compound powder into a paper cylinder using a standardized pressure.
-
Store the compacted sample in a controlled environment (e.g., specific relative humidity and temperature) for a defined period.
-
After storage, place the sample on the texture analyzer platform.
-
Perform a compression test by lowering the cylindrical probe into the caked powder at a constant speed.
-
The force required to fracture the cake (cake strength) is measured and used as a quantitative measure of caking.
-
Protocol 2: Accelerated Caking Test
-
Objective: To rapidly assess the caking potential of a lactose powder batch.
-
Apparatus: Climate-controlled chamber, sample containers.
-
Methodology:
-
Place a sample of the this compound powder in an open container within a climate-controlled chamber.
-
Expose the sample to elevated temperature and humidity conditions, for example, 50°C and 60% RH.[1][2]
-
Visually and physically assess the powder for lump formation and changes in flowability over a shortened timeframe (e.g., 24 hours).
-
The extent of caking under these accelerated conditions can be used to predict the long-term storage stability of the powder.
-
Visualizations
Caption: The primary mechanism of this compound powder caking.
Caption: A logical workflow for troubleshooting this compound powder caking.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. researchgate.net [researchgate.net]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Storage conditions, caking and amorphous lactose - ProQuest [proquest.com]
- 7. Lactose Caking – University of Copenhagen [food.ku.dk]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. Effect of milling on the caking behaviour of lactose - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. Shelf Life and Packaging | Dairy for Global Nutrition [dairyglobalnutrition.org]
- 16. Complexities related to the amorphous content of lactose carriers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hygroscopicity of Anhydrous Alpha-Lactose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopicity of anhydrous alpha-lactose. Anhydrous this compound is a widely used excipient in the pharmaceutical industry; however, its tendency to absorb moisture from the environment can significantly impact product stability, processability, and performance.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during formulation development and manufacturing.
Troubleshooting Guide
This section addresses specific issues that may arise due to the hygroscopic nature of anhydrous this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Powder Flowability | Increased moisture content leading to the formation of liquid bridges between particles and increased inter-particle cohesion.[3][4][5] | - Control the relative humidity (RH) of the processing environment to be between 30% and 50%.[4] - Dry the excipient to a lower moisture content before processing. - Consider the use of a glidant in the formulation. |
| Caking and Clumping during Storage | Exposure to high relative humidity, causing particle agglomeration and the formation of solid bridges.[6][7] | - Store anhydrous this compound in tightly sealed containers with a desiccant.[8][9][10][11] - Control the temperature and humidity of the storage area. - For spray-dried lactose (B1674315), which can be very hygroscopic, storage at low RH is critical.[6] |
| Changes in Solid-State Form (Conversion to Monohydrate) | Exposure to relative humidity above the critical threshold for hydrate (B1144303) formation. The unstable form of anhydrous this compound is particularly susceptible to moisture-induced conversion.[6][12] | - Maintain the relative humidity below the critical transition point. For the unstable α-anhydrate to monohydrate transition, this can be as low as 10-13% RH at 20-50°C.[12] - Use the more stable form of anhydrous this compound if possible. |
| Variability in Tablet Hardness and Disintegration | Inconsistent moisture content affecting powder compressibility and the binding properties of the excipient. Increased moisture can initially increase tablet hardness but may lead to instability over time.[3] | - Monitor and control the moisture content of the lactose and the final blend using methods like Karl Fischer titration. - Ensure uniform mixing and granulation processes to achieve a consistent moisture distribution. |
| Chemical Degradation of Moisture-Sensitive Active Pharmaceutical Ingredients (APIs) | The presence of moisture in the excipient can facilitate chemical reactions, such as the Maillard reaction with amine-containing drugs.[2] | - Use anhydrous this compound with a very low initial water content. - Co-processing the API with a less hygroscopic excipient or adding a protective barrier. - Conduct stability studies under accelerated conditions to assess the potential for degradation.[13] |
Frequently Asked Questions (FAQs)
1. What is the critical relative humidity (RH) for anhydrous this compound?
The critical relative humidity for the conversion of anhydrous this compound to its monohydrate form depends on the specific anhydrous form and the temperature. For the stable α-anhydrous form, the transition to the monohydrate occurs at approximately 63% RH at 20°C, increasing to 79% RH at 50°C.[12] The unstable (hygroscopic) α-anhydrous form is much more sensitive, with the transition occurring between 10% and 13% RH as the temperature increases from 20°C to 50°C.[12]
2. How does temperature affect the hygroscopicity of anhydrous this compound?
Increasing the temperature generally increases the relative humidity at which the stable anhydrous this compound converts to the monohydrate form.[12] However, for the unstable form, the transition RH remains low across a range of temperatures.[12] It is crucial to consider both temperature and humidity when handling and storing this excipient.
3. What is the impact of moisture on the powder flow of anhydrous this compound?
Moisture can have a dual effect on powder flow. At very low humidity, electrostatic charges can increase cohesion and reduce flowability.[4] As humidity increases, the formation of liquid bridges between particles leads to increased cohesion and a decrease in flowability.[3][5] Optimal flowability for lactose powders is generally observed between 30% and 50% relative humidity.[4]
4. Can anhydrous this compound revert to its anhydrous form after converting to the monohydrate?
Dehydration of α-lactose monohydrate to the anhydrous form can be achieved by heating. The dehydration process typically begins around 142-145°C.[14] However, this thermal stress can also trigger solid-state epimerization, where some of the α-lactose converts to β-lactose.[15][16]
5. How can I accurately measure the moisture content of anhydrous this compound?
Karl Fischer titration is the recommended method for accurately determining the water content of lactose.[17][18] Standard oven drying methods can be inaccurate as they may not fully remove the water of crystallization from any converted monohydrate form.[18]
Data Presentation
Table 1: Critical Relative Humidity (RH) for Anhydrate-to-Hydrate Transitions of Lactose Forms at Different Temperatures
| Lactose Form | Transition to Monohydrate at 20°C | Transition to Monohydrate at 50°C |
| Stable α-anhydrous | ~63% RH | ~79% RH |
| Unstable α-anhydrous | ~10% RH | ~13% RH |
| β-anhydrous | ~77% RH | ~79% RH |
Source: Data compiled from Food Research International.[12]
Table 2: Deliquescence Relative Humidity (RH₀) of Different Lactose Forms
| Lactose Form | RH₀ at 20°C | RH₀ at 50°C |
| α-lactose monohydrate | ~99% RH | ~98% RH |
| Stable α-anhydrous | ~87% RH | ~82% RH |
| β-anhydrous | ~89% RH | ~82% RH |
Source: Data compiled from Food Research International.[12]
Experimental Protocols
Protocol 1: Determination of Moisture Content by Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of anhydrous this compound.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Karl Fischer reagent
-
Anhydrous methanol (B129727) or a suitable solvent
-
Lactose sample
-
Weighing boat
-
Spatula
Procedure:
-
Place the titration medium (e.g., anhydrous methanol) into the titration cell of the Karl Fischer apparatus.
-
Titrate the solvent to dryness with the Karl Fischer reagent to eliminate any residual water.
-
Accurately weigh a specific amount of the lactose sample (e.g., 0.1 g - 0.3 g for volumetric titration) using a tared weighing boat.
-
Quickly transfer the sample into the titration cell.
-
Start the titration and allow for complete dissolution of the sample. A stirring time of at least 180 seconds is recommended.
-
The titration will stop automatically when the endpoint is reached.
-
Record the volume of titrant used and calculate the water content based on the known titer of the reagent.[19]
-
It is recommended to change the KF solvent after four to five analyses.
Protocol 2: Characterization of Solid-State Form by X-Ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form of lactose (anhydrous vs. monohydrate) and detect any solid-state transitions.
Materials:
-
X-ray powder diffractometer
-
Sample holder
-
Lactose sample
-
Spatula
Procedure:
-
Ensure the lactose sample is representative and has a consistent particle size, if necessary, by gentle sieving.[20]
-
Carefully pack the lactose powder into the sample holder, ensuring a flat and even surface.
-
Place the sample holder into the X-ray diffractometer.
-
Set the instrument parameters, including the X-ray source (e.g., Cu-Kα), voltage, current, and the 2θ scan range (typically from 5° to 40°).
-
Initiate the scan.
-
Upon completion, analyze the resulting diffractogram.
-
Compare the peak positions (in degrees 2θ) with reference patterns for α-lactose monohydrate and anhydrous α-lactose to identify the crystalline form present. For instance, α-lactose monohydrate has a characteristic peak at approximately 19.9° 2θ.[21][22]
Protocol 3: Assessment of Hygroscopicity using Dynamic Vapor Sorption (DVS)
Objective: To determine the moisture sorption and desorption characteristics of anhydrous this compound and identify the critical relative humidity for phase transitions.
Materials:
-
Dynamic Vapor Sorption (DVS) analyzer
-
Lactose sample
-
Microbalance sample pan
Procedure:
-
Accurately weigh a small amount of the lactose sample (e.g., 10-20 mg) onto the DVS microbalance sample pan.
-
Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved.
-
Program the DVS to incrementally increase the relative humidity in a stepwise or ramped fashion (e.g., in 10% RH steps from 0% to 90% RH).
-
At each RH step, allow the sample weight to equilibrate before proceeding to the next step.
-
After reaching the maximum RH, perform a desorption cycle by incrementally decreasing the RH back to 0%.
-
Plot the change in mass (%) as a function of relative humidity to generate a moisture sorption-desorption isotherm.
-
Analyze the isotherm to identify the critical RH at which sharp increases in moisture uptake occur, indicating a phase transition. A sharp loss in mass upon increasing humidity can indicate crystallization of an amorphous portion.[23][24]
Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. Investigation into the Degree of Variability in the Solid-State Properties of Common Pharmaceutical Excipients—Anhydrous Lactose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. The Effect of Moisture on the Flowability of Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Moisture sorption, compressibility and caking of lactose polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. usp.org [usp.org]
- 9. Anhydrous Lactose [drugfuture.com]
- 10. usp.org [usp.org]
- 11. scribd.com [scribd.com]
- 12. RH-temperature stability diagram of α- and β-anhydrous and monohydrate lactose crystalline forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of a hydrophobic drug in presence of hydrous and anhydrous lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tainstruments.com [tainstruments.com]
- 15. Stability of α-lactose monohydrate: The discovery of dehydration triggered solid-state epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. shop.fil-idf.org [shop.fil-idf.org]
- 18. Determination of water content in lactose by Karl Fischer titration - Interlaboratory collaborative study: Universität Hohenheim [uni-hohenheim.de]
- 19. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Quantitative X-ray diffraction determination of this compound monohydrate and beta-lactose in chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tainstruments.com [tainstruments.com]
- 24. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
Technical Support Center: Optimization of α-Lactose Crystallization Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during α-lactose crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the kinetics of α-lactose crystallization?
The crystallization of α-lactose is a multifaceted process influenced by several critical factors that dictate the nucleation, growth, and final properties of the crystals.[1] Key parameters include:
-
Supersaturation: This is the primary driving force for crystallization. Higher levels of supersaturation generally lead to faster nucleation and growth rates.[2][3] However, excessively high supersaturation can result in the formation of smaller, less stable crystals.[3]
-
Temperature: Temperature significantly affects lactose (B1674315) solubility, mutarotation, and crystal growth kinetics.[4][5][6] Crystallization of α-lactose monohydrate typically occurs below 93.5°C.[7]
-
pH: The pH of the solution can alter lactose solubility and the effect of impurities, thereby influencing crystallization rates and crystal morphology.[8][9][10]
-
Impurities: The presence of impurities such as minerals, whey proteins, and lactic acid can either inhibit or promote crystal growth by affecting lactose solubility and interacting with the crystal surface.[1][4][11][12]
-
Agitation: Mixing influences the mass transfer of lactose molecules to the crystal surface and can affect secondary nucleation.
Q2: How does temperature control affect the characteristics of α-lactose crystals?
Temperature is a critical parameter for controlling the crystal form and size. Crystallization at 40°C has been shown to produce more regularly shaped and smoother crystals compared to crystallization at 0°C.[13] The rate of mutarotation, the process of conversion between α- and β-lactose, is also temperature-dependent, which in turn affects the concentration of α-lactose available for crystallization.[14] Precise temperature control is essential to maintain a desired level of supersaturation and to prevent the formation of undesirable crystal polymorphs.[15]
Q3: What is the role of supersaturation in determining crystal size and shape?
The level of supersaturation directly impacts the morphology of α-lactose monohydrate crystals.[2][7] Higher initial lactose concentrations, which correspond to higher supersaturation, tend to produce more elongated crystals.[13] For example, at concentrations between 33-43% w/w, tomahawk-shaped or pyramidal crystals are common, while at 50% w/w, the crystals become more prismatic.[13] A further increase to 60% w/w can lead to the formation of elongated cuboidal crystals.[13]
Q4: Can impurities from whey affect the crystallization process?
Yes, impurities commonly found in whey can significantly impact lactose crystallization. Whey proteins, for instance, can co-precipitate and become incorporated into the lactose crystal lattice, affecting purity and crystal growth.[1][16] The effect of whey proteins is also highly dependent on the pH of the solution.[8][9][10] Mineral salts can either increase or decrease the crystal growth rate by altering lactose solubility.[1][4][11] For example, LiCl has been shown to increase the growth rate, while K2HPO4 has the opposite effect.[1][11]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Poor Crystal Yield | - Insufficient supersaturation- Suboptimal temperature control- Presence of inhibitory impurities (e.g., certain salts, high protein content)[1][11] | - Increase initial lactose concentration or lower the temperature to increase supersaturation.- Ensure precise and stable temperature control throughout the crystallization process.- Purify the lactose solution to remove inhibitory impurities. Consider techniques like ultrafiltration to reduce protein content. |
| Formation of Small Crystals (Fines) | - Excessively high supersaturation leading to rapid nucleation[3]- High cooling rate- Inadequate agitation | - Optimize the supersaturation level; a lower supersaturation can favor growth over nucleation.- Implement a controlled, slower cooling profile.- Adjust the agitation speed to promote crystal growth without causing excessive secondary nucleation. |
| Amorphous Lactose Formation | - Rapid drying or cooling processes[7]- Presence of certain acids (e.g., lactic, citric, phosphoric)[17]- High concentration of whey proteins at certain pH levels[8][10] | - Employ a slower, controlled cooling or drying process to allow for crystalline growth.- Adjust the pH and acid concentration in the solution.- Control the pH and protein concentration; for example, amorphous lactose is more likely to form at pH 7 in the presence of whey proteins.[8][10] |
| Irregular Crystal Shape or Habit | - Fluctuations in supersaturation and temperature- Presence of specific impurities that selectively adsorb to crystal faces- Non-optimal pH | - Maintain stable process conditions (supersaturation and temperature).- Identify and remove problematic impurities. The type of impurity can dictate the resulting crystal shape.- Adjust the pH of the crystallization medium. |
| Slow Crystallization Rate | - Low supersaturation- Low temperature- Presence of inhibitory substances | - Increase the driving force for crystallization by increasing the supersaturation.- Increase the temperature to enhance molecular mobility and growth kinetics, while staying below 93.5°C for α-lactose monohydrate.- Pre-treat the solution to remove inhibitors. |
Quantitative Data Summary
Table 1: Effect of Temperature and Supersaturation on α-Lactose Crystal Growth Rate
| Temperature (°C) | Supersaturation ( g/100g water) | Crystal Growth Rate (µm/h) | Reference |
| 20 | 2 | 16.94 (in 40% MWPS) | [4] |
| 30 | 2 | - | |
| 40 | 2 | 132.94 (in 40% MWPS) | [4] |
| 20 | Varies | Extent of crystallization increases with increasing supersaturation | [3] |
| 30 | Varies | Crystallization rate constant is higher than at 20°C | [3] |
MWPS: Model Whey Permeate Solution
Table 2: Influence of Impurities on α-Lactose Crystal Growth Rate
| Impurity | Concentration | Effect on Growth Rate | Reference |
| LiCl | Not specified | Increases | [1][11] |
| K2HPO4 | Not specified | Decreases | [1][11] |
| CaLactate, CaCl2, KCl | Low concentrations | Increases | [4] |
| Whey Proteins | 5g / 100g water | No significant change in overall rate, but reduces final crystal size | [18] |
| Lactic Acid | 1% w/w | Delays crystallization | [3] |
Experimental Protocols
Protocol 1: Determination of Lactose Solubility
-
Preparation of Saturated Solution: Prepare a supersaturated solution of α-lactose monohydrate in the desired solvent (e.g., deionized water, buffer solution).
-
Equilibration: Stir the solution in a sealed, temperature-controlled vessel for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: Once equilibrated, stop stirring and allow any undissolved crystals to settle. Carefully extract a known volume of the clear supernatant.
-
Analysis: Determine the lactose concentration in the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or a refractometer.[18][19]
-
Repeat: Repeat the measurement at different temperatures to construct a solubility curve.
Protocol 2: Monitoring Crystallization Kinetics using Refractometry
-
Solution Preparation: Prepare a supersaturated α-lactose solution of a known initial concentration.[19]
-
Crystallization Induction: Rapidly cool the solution to the desired crystallization temperature and, if required, add seed crystals to induce crystallization.[18][19]
-
In-situ Monitoring: Use an in-situ refractometer to continuously measure the refractive index (often expressed in °Brix) of the solution over time.[18][19]
-
Data Analysis: The decrease in the refractive index of the solution corresponds to the amount of lactose that has crystallized. This data can be used to calculate the extent of crystallization and the overall crystallization rate constant.[18]
Protocol 3: Crystal Size and Morphology Analysis
-
Sampling: Carefully withdraw a representative sample from the crystallizer at different time points.
-
Microscopy: Place a small drop of the crystal slurry on a microscope slide and observe the crystals under a polarized light microscope. Capture images for morphological analysis.
-
Particle Size Analysis: Use techniques like laser light scattering or focused beam reflectance measurement (FBRM) for quantitative analysis of the crystal size distribution.[18][19] FBRM can be used for in-situ monitoring of chord length distributions.[19]
Visualizations
Caption: Experimental workflow for α-lactose crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Temperature effect on lactose crystallization, maillard reactions, and lipid oxidation in whole milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. experts.nau.edu [experts.nau.edu]
- 11. Lactose Solubility and Crystal Growth as Affected by Mineral Impurities | Semantic Scholar [semanticscholar.org]
- 12. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 13. The influence of crystallization conditions on the morphology of lactose intended for use as a carrier for dry powder aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Controlling the cooling crystallization of lactose — Zutora [zutora.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. newprairiepress.org [newprairiepress.org]
Technical Support Center: Crystalline Alpha-Lactose Monohydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing and controlling amorphous content in crystalline alpha-lactose monohydrate.
Frequently Asked Questions (FAQs)
Q1: What is amorphous lactose (B1674315) and why is its presence a concern?
A1: Amorphous lactose is a form of lactose that lacks a defined crystalline structure.[1][2] Unlike its crystalline counterpart, it is thermodynamically unstable due to its higher energy state.[1][2] The presence of even small amounts of amorphous content, particularly on the surface of particles, can be problematic as it is highly hygroscopic, meaning it readily absorbs moisture from the environment.[1][3][4][5][6][7] This moisture absorption can lead to significant issues such as particle agglomeration, caking, and sticking during storage and processing.[1][3] Furthermore, the absorbed water can act as a plasticizer, lowering the glass transition temperature (Tg) and inducing recrystallization, which can alter the physical properties and performance of the final product, such as in dry powder inhaler formulations.[1][3][8]
Q2: What are the primary causes of amorphous content generation in crystalline lactose?
A2: Amorphous content is typically introduced through mechanical and thermal stresses during processing.[1][2] The main culprits include:
-
Drying Processes: Rapid drying methods like spray drying can cause dissolved lactose at the crystal surface to solidify without sufficient time to form an ordered crystalline structure.[1][2][9] This is often referred to as Type I amorphous lactose.[1][2]
-
Comminution (Milling/Micronization): Mechanical processes used to reduce particle size, such as sieving, milling, or micronization, apply significant energy that can disrupt the crystal lattice, creating disordered or amorphous regions on the particle surface.[1][2][10][11] This is known as Type II amorphous lactose.[1][2] Prolonged milling times and higher energy inputs generally lead to a greater degree of amorphization.[10][11][12]
Q3: How can I control or minimize the formation of amorphous content during my experiments?
A3: Minimizing amorphous content involves careful control of processing parameters and post-processing conditioning.
-
During Spray Drying: Adjusting the humidity and temperature of the drying air can promote in-process crystallization. Increasing the difference between the particle temperature (Tp) and its glass transition temperature (Tg) can enhance the crystallization rate.[13][14] For instance, using humid air can lower the Tg while an insulated drying chamber can increase Tp, improving crystallinity.[14]
-
During Milling: The degree of amorphization is related to the milling conditions. Optimizing parameters such as milling time, ball-to-powder mass ratio, and the energy of the milling process can help control the formation of amorphous content.[11][12] The relationship can be complex, with an initial stage dominated by particle size reduction and a later stage dominated by amorphization.[12]
-
Post-Processing Conditioning: A highly effective method is to condition the lactose powder at a controlled relative humidity (RH) and temperature.[1][3] This allows the unstable amorphous regions to absorb moisture and convert into the more stable crystalline form before the material is used in a final formulation.[1][3] However, this process must be carefully controlled to avoid excessive particle agglomeration.[1]
Q4: What is the impact of storage conditions on amorphous lactose?
A4: Storage conditions are critical due to the unstable nature of amorphous lactose.[1][2] Exposure to temperatures and humidity levels above the material's glass transition temperature will cause the amorphous regions to absorb moisture and recrystallize.[1][8][15][16] This can lead to caking, lumping, and changes in powder flowability.[3] Therefore, it is crucial to store lactose under dry and cool conditions, ideally below its Tg, to suppress crystallization and maintain its physical properties over time.[1][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High amorphous content detected after milling. | Excessive mechanical energy during the milling process disrupts the crystal lattice.[10][11][17] Prolonged milling times or high-intensity milling increases the degree of amorphization.[11][12] | Reduce milling time and/or intensity. Optimize the ball-to-powder ratio, as this affects the stress energy distribution in the milling jar.[12] Consider a multi-stage milling process with lower energy at each stage. |
| Product shows significant caking and poor flowability during storage. | The amorphous content is absorbing ambient moisture, leading to plasticization, recrystallization, and the formation of solid bridges between particles.[3][18] This is more severe in powders with higher initial amorphous content (>10%).[18][19] | Store the material in tightly sealed containers under low humidity and low temperature conditions to stay below the glass transition temperature.[1] Before storage, consider conditioning the powder at a controlled relative humidity to convert amorphous content to its stable crystalline form.[1][3] |
| Inconsistent or unexpected results from analytical quantification of amorphous content. | Different analytical techniques measure different physical properties, which can lead to varied results.[1][20] The amorphous content is unstable and can change over time depending on environmental exposure, so the timing of the measurement is critical.[1][2] | Use at least two complementary analytical techniques for quantification (see Table 1).[21] Always perform the analysis at the time the material is to be used in the formulation, as data from the time of production may not be representative.[1][2] Ensure reference standards (100% crystalline and 100% amorphous) are properly prepared and stored.[22] |
| Spray-dried lactose has high amorphous content and poor process yield. | Rapid drying in a spray dryer provides limited time for crystallization to occur.[14] Low outlet temperatures and low humidity can result in a product that is primarily amorphous and sticky, leading to wall deposition and low yield.[14] | Increase the crystallization rate by raising the particle temperature (Tp) and lowering the glass transition temperature (Tg). This can be achieved by using humidified inlet air and an insulated drying chamber.[13][14] Adjusting outlet temperature and humidity is critical; for example, an outlet RH below 3% and a temperature above 105°C can promote crystallization.[14] |
Quantitative Data Summary
Table 1: Comparison of Analytical Techniques for Quantifying Amorphous Content in Lactose
| Analytical Technique | Principle of Measurement | Approximate Detection Limit (% w/w) | Key Considerations |
| Powder X-Ray Diffraction (PXRD) | Measures the degree of long-range molecular order. The amorphous phase contributes to a diffuse halo, while the crystalline phase produces sharp Bragg peaks.[1][20] | 0.5 - 5%[22][23] | The only method that directly reveals the crystallographic nature of the material.[20] Can be improved with chemometric evaluation.[23] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal events. Can quantify the exothermic energy of recrystallization or the change in heat capacity at the glass transition (Tg).[1][21] | 1 - 10%[22] | Conventional DSC can be challenging for lactose as dehydration and recrystallization events may overlap.[20] Modulated DSC (MDSC) or StepScan DSC can offer better sensitivity.[20][21] |
| Dynamic Vapor Sorption (DVS) | A gravimetric technique that measures moisture uptake. Amorphous lactose is more hygroscopic than crystalline lactose. Quantification can be based on recrystallization events or moisture sorption isotherms.[1][3][22][24] | ~0.2%[22] | Highly sensitive method. Can distinguish between different types of amorphous content based on the RH at which they crystallize.[1] Isotherm analysis (e.g., BET fitting) can provide accurate quantification.[24] |
| Isothermal Microcalorimetry (IMC) | Measures the heat released during the recrystallization of the amorphous phase, which is induced by exposure to a controlled humidity.[3] | ~0.5%[22] | A very sensitive technique that directly measures the enthalpy of crystallization.[3] |
| Solution Calorimetry (SC) | Measures the difference in the heat of solution between the amorphous and crystalline states when dissolved in a solvent.[1][21] | ~1%[22] | Based on the principle that the heat of dissolution is proportional to the amorphous content.[1] |
| Thermal Gravimetric Analysis (TGA) | Measures changes in mass as a function of temperature. Can be used to differentiate between surface water and water of crystallization.[1][25] | N/A for direct quantification | Often used in conjunction with DSC or DTA to provide complementary information about water content and thermal events.[25] |
Visualizations
Caption: Workflow of amorphous content generation and mitigation.
Caption: Decision-making process for controlling amorphous content.
Caption: Impact of environmental factors on lactose crystallinity.
Key Experimental Protocols
Protocol 1: Quantification of Amorphous Content using Dynamic Vapor Sorption (DVS)
This protocol is based on the moisture sorption isotherm method, which leverages the higher hygroscopicity of amorphous lactose compared to its crystalline form.[3][24]
Objective: To determine the percentage of amorphous content in an this compound monohydrate sample.
Materials & Equipment:
-
Dynamic Vapor Sorption (DVS) Analyzer
-
Microbalance (resolution ±0.1 µg)
-
Sample pans
-
100% crystalline this compound monohydrate (Reference Standard 1)
-
100% amorphous lactose (e.g., spray-dried or freeze-dried) (Reference Standard 2)
-
Test samples with unknown amorphous content
Procedure:
-
Preparation of Standards:
-
To prepare the 100% crystalline standard, condition this compound monohydrate at a high relative humidity (e.g., 90% RH) for 24 hours to ensure full crystallinity, followed by storage in a desiccator.[22]
-
The 100% amorphous standard can be prepared by spray drying or freeze drying a lactose solution.[22][24] Store immediately over a desiccant at low temperatures (e.g., 3°C) to prevent recrystallization.[22]
-
Prepare a series of calibration standards by accurately mixing the 100% amorphous and 100% crystalline standards to achieve known concentrations (e.g., 0.5%, 1%, 2%, 5%, 10% w/w amorphous).
-
-
Sample Analysis:
-
Place a precisely weighed amount of the sample (typically 5-15 mg) into a DVS sample pan.
-
Load the pan into the DVS instrument.
-
Equilibrate the sample at 0% RH until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹).
-
Optional Preconditioning: To remove differences between various types of amorphous lactose (e.g., spray-dried vs. freeze-dried), precondition the sample at 35% RH before starting the isotherm measurement.[24]
-
Begin the sorption isotherm measurement at a constant temperature (e.g., 25°C). Increase the RH in steps (e.g., 0% to 40% RH in 10% increments). The upper RH limit should be kept below the point where significant crystallization occurs for the calibration curve (typically ≤40% RH).[22]
-
At each RH step, allow the sample to equilibrate until a stable mass is recorded.
-
-
Data Analysis:
-
Plot the equilibrium moisture content (% mass change) against the relative humidity for each calibration standard and the unknown sample.
-
Fit the sorption isotherm data (up to 40% RH) for each standard using the Brunauer, Emmett, and Teller (BET) model to calculate the monolayer moisture content (Xm).[24]
-
Create a calibration curve by plotting the calculated Xm values against the known amorphous content (%) of the standards. A linear correlation should be observed.[24]
-
Using the Xm value calculated for the unknown sample, determine its amorphous content from the linear calibration curve.
-
Protocol 2: Quantification of Amorphous Content using Differential Scanning Calorimetry (DSC)
This protocol quantifies amorphous content by measuring the heat released during the crystallization of the amorphous fraction upon heating.[1]
Objective: To determine the percentage of amorphous content by measuring the enthalpy of crystallization.
Materials & Equipment:
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
-
Hermetically sealed aluminum pans and lids
-
Crimper for sealing pans
-
100% amorphous lactose (Reference Standard)
-
Test samples with unknown amorphous content
Procedure:
-
Preparation of Standard:
-
Prepare a 100% amorphous lactose standard by spray drying or freeze drying.
-
Accurately weigh 3-5 mg of the 100% amorphous standard into an aluminum DSC pan and hermetically seal it.
-
-
DSC Analysis of the Standard:
-
Place the sealed pan in the DSC cell. An empty, sealed pan should be used as a reference.
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the crystallization event (e.g., to 200°C).
-
Record the heat flow. An exothermic peak will be observed, which corresponds to the crystallization of the amorphous lactose.
-
Integrate the area of the exotherm to determine the specific enthalpy of crystallization (ΔHc,ref in J/g). This value represents the energy released by a 100% amorphous sample.
-
-
DSC Analysis of the Test Sample:
-
Accurately weigh 3-5 mg of the unknown sample into an aluminum DSC pan and hermetically seal it.
-
Run the same temperature program as used for the standard.
-
Integrate the area of the crystallization exotherm for the unknown sample to determine its specific enthalpy of crystallization (ΔHc,sample in J/g).
-
-
Data Analysis:
-
Calculate the percentage of amorphous content in the test sample using the following equation:
% Amorphous Content = (ΔHc,sample / ΔHc,ref) x 100
-
Note: This method assumes that the presence of crystalline material does not affect the crystallization enthalpy of the amorphous fraction. The heating rate can influence the results, so it must be kept consistent across all measurements. For materials with low amorphous content, the heat flows can be very small, potentially requiring a more sensitive instrument like a microcalorimeter.[21]
-
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Complexities related to the amorphous content of lactose carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. proUmid Amorphous Content | DVS amorphous analysis [proumid.com]
- 7. proumid.com [proumid.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. The effect of spray-drying feed temperature and subsequent crystallization conditions on the physical form of lactose | Semantic Scholar [semanticscholar.org]
- 10. Milling induced amorphisation and recrystallization of α-lactose monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comminution-amorphisation relationships during ball milling of lactose at different milling conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.waset.org [publications.waset.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Investigating the moisture-induced crystallization kinetics of spray-dried lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Crystallization and X-ray diffraction of crystals formed in water-plasticized amorphous lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of milling on the caking behaviour of lactose - ProQuest [proquest.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. tainstruments.com [tainstruments.com]
- 22. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 23. Quantifying low amorphous or crystalline amounts of this compound-monohydrate using X-ray powder diffraction, near-infrared spectroscopy, and differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of low levels of amorphous content in inhalation grade lactose by moisture sorption isotherms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dairy-journal.org [dairy-journal.org]
Technical Support Center: Troubleshooting Tablet Hardness Variations with Alpha-Lactose
Welcome to the technical support center for troubleshooting issues related to tablet hardness variations when formulating with alpha-lactose. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common challenges encountered during tablet manufacturing.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in tablet hardness. What are the likely causes related to our this compound excipient?
A1: Batch-to-batch variations in tablet hardness when using this compound can stem from several material and process-related factors:
-
Particle Size Distribution: The particle size of this compound is a critical factor. Finer particles generally result in harder tablets due to a larger surface area for bonding.[1][2][3][4][5] Inconsistent particle size distribution between batches of lactose (B1674315) can lead to variability in tablet strength.
-
Moisture Content: The moisture content of this compound can influence its compaction properties. Moisture can act as a plasticizer, potentially increasing tablet hardness up to a certain point.[6][7][8][9] However, excessive moisture can lead to decreased hardness. Variations in storage conditions and environmental humidity can alter the moisture content of the excipient.
-
Crystalline and Amorphous Content: this compound exists in different forms, including crystalline monohydrate and anhydrous forms, as well as amorphous content, particularly in spray-dried grades.[10][11][12] The ratio of these forms can affect compressibility and tablet hardness. Variations in the manufacturing process of the lactose can lead to inconsistencies in this ratio between batches.
Q2: Our tablets are too soft and friable. How can we increase tablet hardness when using this compound?
A2: To increase tablet hardness, consider the following adjustments to your formulation and process:
-
Optimize Particle Size: Employing a finer grade of this compound can enhance tablet hardness.[1][2][4]
-
Adjust Compaction Force: Increasing the compression force during tableting will generally lead to harder tablets.[13] However, this should be done cautiously, as excessive force can lead to other issues like capping or lamination.
-
Control Moisture: Ensure optimal and consistent moisture content in your formulation. For spray-dried lactose with amorphous content, a short pre-exposure to humidity (e.g., 57% RH for 2-4 hours) can increase initial tablet strength.[6][8]
-
Review Lubricant Levels: Excessive lubrication can weaken inter-particle bonding and reduce tablet hardness.[14][15][16][17][18] Evaluate the type and concentration of the lubricant, as well as the blending time.
Q3: We recently switched to a different grade of this compound and are now seeing a decrease in tablet hardness. Why is this happening?
A3: A change in the grade of this compound can significantly impact tablet hardness due to differences in its physicochemical properties:
-
Particle Morphology and Size: Different grades of this compound can have varying particle shapes, sizes, and surface characteristics.[1][4][19][20] For instance, a switch from a milled, fine-particle grade to a coarser, granulated grade could result in lower tablet hardness.
-
Method of Manufacture: The manufacturing process of the lactose (e.g., milled, spray-dried, agglomerated) determines its physical properties. Spray-dried lactose, containing amorphous content, often exhibits better compressibility and results in harder tablets compared to some crystalline grades.[5][12]
-
Anhydrous vs. Monohydrate: Anhydrous this compound generally produces harder tablets than this compound monohydrate due to its different compaction behavior.[14][21]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues with tablet hardness when using this compound.
Issue 1: Inconsistent Tablet Hardness
Possible Causes and Solutions
| Potential Cause | Recommended Action |
| Variation in Lactose Particle Size | Characterize the particle size distribution of incoming lactose batches. Implement particle size specifications for your raw material. |
| Fluctuating Moisture Content | Monitor and control the humidity in your manufacturing and storage areas. Measure the moisture content of the lactose and powder blend before compression.[6][8][13] |
| Inadequate Blending | Optimize blending time and speed to ensure a homogenous distribution of all formulation components. |
| Segregation of Powder Blend | Assess the flow properties of your powder blend. Differences in particle size and density between the lactose and other excipients can lead to segregation. |
| Inconsistent Press Speed | Maintain a consistent tablet press speed, as variations can affect die filling and compaction pressure.[22] |
Issue 2: Low Tablet Hardness
Possible Causes and Solutions
| Potential Cause | Recommended Action |
| Coarse Particle Size of Lactose | Consider using a finer grade of this compound to increase the surface area available for bonding.[1][2][4] |
| Insufficient Compaction Force | Gradually increase the main compression force on the tablet press. Monitor for other defects such as capping or lamination.[13][23] |
| Over-lubrication | Reduce the lubricant concentration (e.g., magnesium stearate) or the blending time after lubricant addition.[14][15][16] Anhydrous lactose is particularly sensitive to over-lubrication.[14] |
| Suboptimal Lactose Grade | Evaluate if the chosen grade of this compound is suitable for direct compression. For direct compression, spray-dried or anhydrous grades often provide better hardness.[12][14] |
| High Moisture Content (for crystalline lactose) | Dry the granules or powder blend to an optimal moisture level. |
Issue 3: High Tablet Hardness
Possible Causes and Solutions
| Potential Cause | Recommended Action |
| Excessive Compaction Force | Reduce the main compression force. While high hardness might seem desirable, it can negatively impact tablet disintegration and dissolution.[13][23] |
| Fine Particle Size of Lactose | If hardness is excessively high, consider using a slightly coarser grade of lactose or blending with a coarser excipient. |
| Insufficient Lubrication | Ensure adequate lubricant concentration and proper distribution to prevent excessive friction and binding, which can sometimes lead to artificially high hardness readings before failure.[16][22] |
| Low Moisture Content | For certain formulations, extremely low moisture can lead to very hard and brittle tablets. A controlled amount of moisture can act as a plasticizer. |
Experimental Protocols
Protocol 1: Characterization of this compound Particle Size Distribution by Laser Diffraction
-
Objective: To determine the particle size distribution of different batches of this compound.
-
Apparatus: Laser diffraction particle size analyzer.
-
Method:
-
Disperse a representative sample of the this compound powder in a suitable non-solvent dispersant (e.g., isopropanol).
-
Introduce the dispersion into the analyzer's measurement cell.
-
Analyze the sample using the instrument's software to obtain the particle size distribution, typically reported as D10, D50 (median particle diameter), and D90 values.
-
Compare the distributions between batches to identify any significant variations.
-
Protocol 2: Evaluation of Tablet Tensile Strength
-
Objective: To quantitatively measure the mechanical strength of tablets.
-
Apparatus: Tablet hardness tester capable of diametral compression, calipers, and a balance.
-
Method:
-
Measure the weight, diameter, and thickness of at least 10 tablets from a batch.
-
Place each tablet diametrically between the platens of the hardness tester.
-
Apply a compressive load until the tablet fractures.
-
Record the breaking force (F).
-
Calculate the tensile strength (σ) using the following equation for a round, flat-faced tablet: σ = 2F / (π * D * T) Where:
-
F is the breaking force
-
D is the tablet diameter
-
T is the tablet thickness
-
-
Calculate the mean and standard deviation of the tensile strength for the batch.
-
Visualizations
Caption: Troubleshooting workflow for low tablet hardness.
Caption: Key this compound properties influencing tablet hardness.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Tabletability and compactibility of α-lactose monohydrate powders of different particle size. I. Experimental comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Lactose Particle Size Analysis [sympatec.com]
- 6. Effect of moisture sorption on tabletting characteristics of spray dried (15% amorphous) lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Modification of α-lactose monohydrate as a direct compression excipient using roller compaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 13. jinlupacking.com [jinlupacking.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 19. researchgate.net [researchgate.net]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biogrund.com [biogrund.com]
- 23. ruidapacking.com [ruidapacking.com]
Technical Support Center: Alpha-Lactose Monohydrate & Magnesium Stearate Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of magnesium stearate (B1226849) on the compressibility of alpha-lactose monohydrate in tablet formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound monohydrate and magnesium stearate.
Issue 1: Decreased Tablet Hardness or Capping/Lamination
Question: My tablets are softer than expected, or they are exhibiting capping (top layer splitting) or lamination (splitting into layers). What are the potential causes and solutions when using this compound and magnesium stearate?
Answer:
Decreased tablet hardness, capping, and lamination are common issues when formulating with magnesium stearate and this compound. These problems often stem from the lubricant's hydrophobic nature and its effect on inter-particle bonding.[1][2][3]
Possible Causes:
-
Over-lubrication: Excessive mixing time or too high a concentration of magnesium stearate can lead to the formation of a continuous hydrophobic film around the lactose (B1674315) particles.[1][4] This film hinders the strong bonding between lactose particles during compression, resulting in weaker tablets.
-
High Lubricant Concentration: Using a concentration of magnesium stearate that is too high can also lead to reduced tablet strength.[5][6][7]
-
Poor Lubricant Distribution: Inadequate mixing can result in localized areas of high lubricant concentration, leading to weak points within the tablet.
-
Entrapped Air: Over-lubrication can sometimes lead to the entrapment of air, which can cause capping or lamination upon ejection from the tablet press.[1][3]
Troubleshooting Steps:
-
Optimize Magnesium Stearate Concentration: Start with a low concentration of magnesium stearate (e.g., 0.25% w/w) and incrementally increase it.[7] Monitor tablet hardness and friability at each concentration to find the optimal level that provides adequate lubrication without significantly compromising tablet strength.
-
Optimize Blending Time: The blending time after the addition of magnesium stearate is critical. Short blending times are generally preferred.[8] Conduct a study to evaluate the effect of different blending times (e.g., 1, 3, 5, and 10 minutes) on tablet hardness.
-
Binder Addition: If optimizing lubricant concentration and blending time is insufficient, consider increasing the concentration of a suitable binder in your formulation.
-
Pre-compression: Utilize a pre-compression step during tableting to help remove entrapped air before the main compression event.
-
Tooling Inspection: Ensure that punches and dies are clean and in good condition. Worn or damaged tooling can contribute to capping and lamination.[2]
Issue 2: Increased Tablet Disintegration Time
Question: My tablets are taking longer to disintegrate than desired. How does magnesium stearate influence this, and what can I do to reduce the disintegration time?
Answer:
Magnesium stearate's hydrophobicity is a primary factor in delayed tablet disintegration.[4] The lubricant film formed on the lactose particles can impede the penetration of water into the tablet matrix, thus slowing down the disintegration process.[4]
Possible Causes:
-
High Magnesium Stearate Concentration: Higher concentrations of magnesium stearate lead to a more pronounced hydrophobic barrier.[5]
-
Prolonged Mixing Time: Longer mixing times result in a more uniform and complete coating of the lactose particles with magnesium stearate, exacerbating its water-repellent effect.[8]
Troubleshooting Steps:
-
Reduce Magnesium Stearate Concentration: Evaluate lower concentrations of magnesium stearate to minimize the hydrophobic effect.
-
Shorten Lubricant Blending Time: Minimize the blending time after the addition of magnesium stearate to reduce the extent of particle coating.
-
Incorporate a Disintegrant: If not already included, add a superdisintegrant (e.g., croscarmellose sodium, sodium starch glycolate, or crospovidone) to your formulation to facilitate water uptake and tablet breakup.
-
Optimize Disintegrant Concentration: If a disintegrant is already present, consider increasing its concentration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which magnesium stearate affects the compressibility of this compound?
A1: Magnesium stearate is a boundary lubricant.[9] During mixing, its particles adhere to the surface of the this compound particles. This coating reduces friction between the lactose particles and between the tablet and the die wall during ejection.[9] However, this hydrophobic layer also interferes with the particle-to-particle bonding of lactose, which is crucial for forming a strong tablet. Lactose, being a brittle material, undergoes fragmentation during compression, creating new, clean surfaces for bonding. An excessive magnesium stearate film can cover these new surfaces, weakening the tablet's overall tensile strength.
Q2: How does the particle size of magnesium stearate affect its impact on lactose formulations?
A2: The particle size of magnesium stearate can influence its lubricating efficiency and its detrimental effects on tablet hardness. Finer particles of magnesium stearate have a larger surface area, which can lead to a more rapid and complete coating of the lactose particles, potentially resulting in a greater reduction in tablet strength even at lower concentrations or shorter mixing times.[10]
Q3: Is there an ideal concentration of magnesium stearate to use with this compound?
A3: There is no single "ideal" concentration, as the optimal amount depends on the specific formulation, processing parameters (like blender type and speed), and the desired tablet characteristics. However, a common starting range is 0.25% to 1.0% w/w.[7] It is crucial to perform optimization studies to determine the lowest effective concentration that provides adequate lubrication for tablet ejection without unacceptably compromising tablet hardness and disintegration time.[11]
Q4: Can "over-lubrication" be reversed?
A4: Once a batch is over-lubricated, it is very difficult to reverse the effects. The magnesium stearate is intimately mixed and coated onto the excipient particles. Therefore, prevention through careful control of lubricant concentration and blending time is the best approach.
Data Presentation
Table 1: Effect of Magnesium Stearate Concentration on Tablet Tensile Strength of this compound Formulations
| Magnesium Stearate Concentration (% w/w) | Blending Time (min) | Compression Force (kN) | Tablet Tensile Strength (MPa) |
| 0.25 | 5 | 10 | 2.5 |
| 0.50 | 5 | 10 | 2.1 |
| 1.00 | 5 | 10 | 1.6 |
| 1.50 | 5 | 10 | 1.2 |
Note: Data is illustrative and will vary based on specific experimental conditions.
Table 2: Effect of Blending Time on Tablet Hardness of this compound Formulations (0.5% Magnesium Stearate)
| Blending Time (min) | Compression Force (kN) | Tablet Hardness (N) |
| 1 | 15 | 120 |
| 3 | 15 | 105 |
| 5 | 15 | 90 |
| 10 | 15 | 75 |
Note: Data is illustrative and will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Tablet Hardness (Breaking Force) Test
Objective: To measure the mechanical strength of the tablets.
Apparatus: A calibrated tablet hardness tester.
Procedure:
-
Calibrate the hardness tester according to the manufacturer's instructions.
-
Place a single tablet diametrically between the two platens of the tester.[12]
-
Start the test. The tester will apply a compressive force at a constant rate until the tablet fractures.[13]
-
Record the force required to break the tablet in Newtons (N) or kiloponds (kP).[12]
-
Repeat the measurement for a statistically relevant number of tablets from the batch (typically 10-20 tablets) to determine the average hardness and standard deviation.[14]
Protocol 2: Tablet Disintegration Test
Objective: To determine the time it takes for a tablet to break up into smaller particles in a liquid medium.
Apparatus: A USP-compliant disintegration test apparatus.[15]
Procedure:
-
Assemble the disintegration apparatus and fill the beaker with the specified immersion fluid (e.g., purified water or simulated gastric fluid) to the appropriate level.[16]
-
Set the temperature of the water bath to 37 ± 2°C and allow it to equilibrate.[17]
-
Place one tablet into each of the six tubes of the basket-rack assembly.[18]
-
If specified, add an auxiliary disk on top of each tablet.[19]
-
Immerse the basket-rack assembly in the immersion fluid and start the apparatus.[18]
-
Observe the tablets. The disintegration time is the time at which all six tablets have disintegrated, meaning no residue remains on the screen of the basket, or what remains is a soft mass with no firm core.[16]
-
Record the disintegration time. For immediate-release tablets, this is typically expected to be within 30 minutes.[16]
Protocol 3: Measurement of Tablet Ejection Force
Objective: To quantify the force required to eject the tablet from the die after compression.
Apparatus: An instrumented tablet press or a compaction simulator capable of measuring ejection force.[20]
Procedure:
-
Set up the tablet press with the desired tooling and compression parameters.
-
Fill the die with the powder blend.
-
Perform the compression cycle.
-
During the ejection phase, the instrument will measure the force exerted by the lower punch to push the tablet out of the die.[11]
-
Record the peak ejection force.
-
Repeat for multiple tablets to obtain an average value.
Protocol 4: Heckel Plot Analysis for Compressibility
Objective: To characterize the compaction behavior of the powder blend.
Procedure:
-
Compress tablets of a known weight at a series of increasing compression pressures.
-
For each tablet, measure the weight, diameter, and thickness.
-
Calculate the tablet's apparent density (ρ) from its weight and volume.
-
Determine the true density (ρt) of the powder blend using a helium pycnometer.
-
Calculate the relative density (D) of each tablet: D = ρ / ρt.
-
Plot the natural logarithm of (1 / (1 - D)) against the applied compression pressure (P). This is the Heckel plot.
-
The slope of the linear portion of the plot (K) is related to the yield pressure (Py) of the material (Py = 1/K), which indicates the pressure at which the material begins to deform plastically. A lower Py suggests better compressibility.
Visualizations
References
- 1. icapsulepack.com [icapsulepack.com]
- 2. Troubleshooting Tablet Manufacturing Defects: Capping, Sticking, and Beyond – Pharma.Tips [pharma.tips]
- 3. Tablet Defects and How to Overcome Them in Manufacturing - Vici Health Sciences [vicihealthsciences.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. roquette.com [roquette.com]
- 6. Magnesium Stearate NF: Tablet Lubricant, Regulatory Specs & Alternatives - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. buildapill.com [buildapill.com]
- 8. researchgate.net [researchgate.net]
- 9. lfatabletpresses.com [lfatabletpresses.com]
- 10. researchgate.net [researchgate.net]
- 11. merlin-pc.com [merlin-pc.com]
- 12. qualitester.com [qualitester.com]
- 13. packqc.com [packqc.com]
- 14. usp.org [usp.org]
- 15. scribd.com [scribd.com]
- 16. torontech.com [torontech.com]
- 17. pharmatimesofficial.com [pharmatimesofficial.com]
- 18. Tablets: SOP for Disintegration Testing for Immediate Release Tablets – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 20. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Conversion of α-Lactose Monohydrate to Anhydrous Forms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conversion of α-lactose monohydrate to its various anhydrous forms.
Frequently Asked Questions (FAQs)
Q1: What are the different anhydrous forms of lactose (B1674315) that can be obtained from α-lactose monohydrate?
A1: α-Lactose monohydrate can be converted into several anhydrous forms, each with distinct physical properties:
-
Stable Anhydrous α-Lactose: A non-hygroscopic crystalline form.
-
Hygroscopic (Unstable) Anhydrous α-Lactose: A crystalline form that readily absorbs moisture.[1]
-
Anhydrous β-Lactose: The anhydrous form of the β-anomer of lactose.[2]
-
Amorphous Lactose: A non-crystalline, hygroscopic form that is a mixture of α and β anomers.[3][4]
Q2: What is the theoretical water content of α-lactose monohydrate?
A2: The theoretical water content of α-lactose monohydrate is 5.0% by weight.[2] Experimental values are often close to this, for example, a mass loss of about 4.5% is observed upon dehydration.
Q3: At what temperature does the dehydration of α-lactose monohydrate occur?
A3: The dehydration of α-lactose monohydrate typically begins at temperatures above 100°C.[5][6] Differential Scanning Calorimetry (DSC) data shows a strong endothermic peak for dehydration with an onset temperature of around 142.2°C to 145°C.[2][7][8] Complete dehydration can be achieved by heating at 145°C for 15 minutes.[7]
Q4: How does the conversion to an anhydrous form affect the properties of lactose?
A4: Conversion to an anhydrous form can significantly alter the physicochemical properties of lactose, including:
-
Hygroscopicity: Amorphous and unstable anhydrous α-lactose are highly hygroscopic, while stable anhydrous α-lactose and anhydrous β-lactose are not.[1][4]
-
Tabletability: Anhydrous forms produced by methods like twin-screw extrusion can exhibit superior tabletability compared to the monohydrate form.[9][10]
-
Flowability: Spray-dried lactose, which contains amorphous content, generally has good flow properties.[11][12][13]
-
Stability: Amorphous lactose is thermodynamically unstable and can recrystallize over time, especially at elevated humidity.[14] Anhydrous forms can revert to the monohydrate form when exposed to high humidity.[9][10]
Q5: What analytical techniques are used to characterize the different forms of lactose?
A5: Common analytical techniques include:
-
X-Ray Powder Diffraction (XRPD): To distinguish between the different crystalline forms (monohydrate, stable anhydrous, unstable anhydrous).[15]
-
Differential Scanning Calorimetry (DSC): To determine the dehydration temperature, melting point, and to detect amorphous content through glass transition.[2][8][16]
-
Thermogravimetric Analysis (TGA): To quantify the loss of water upon dehydration.
-
Infrared (IR) Spectroscopy: To identify the different forms based on their characteristic spectral peaks.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the anomeric composition (α to β ratio).[18][19]
Troubleshooting Guides
Issue 1: Incomplete conversion to the anhydrous form.
| Possible Cause | Troubleshooting Step |
| Insufficient temperature or heating time. | Ensure the temperature is maintained within the recommended range for the desired anhydrous form (see tables below). Increase the heating time as needed. For thermal dehydration, a temperature of at least 145°C is recommended.[7] |
| High humidity in the processing environment. | Conduct the dehydration process under dry nitrogen purge or in a low-humidity environment to facilitate water removal. |
| Inefficient heat transfer. | For oven drying, ensure the sample is spread in a thin layer to promote uniform heating. For other methods like twin-screw extrusion, optimize the process parameters. |
Issue 2: The resulting anhydrous lactose is highly hygroscopic and unstable.
| Possible Cause | Troubleshooting Step |
| Formation of unstable anhydrous α-lactose or amorphous lactose. | Rapidly heating α-lactose monohydrate can lead to the formation of the unstable, hygroscopic α-anhydrous form.[1] Slower heating or specific crystallization methods may be required to obtain the stable form. To minimize amorphous content in spray drying, control the drying parameters. |
| Improper storage conditions. | Store the anhydrous lactose in a desiccator or a low-humidity environment immediately after preparation to prevent moisture absorption and reversion to the monohydrate form.[9][10] |
Issue 3: Unexpected changes in the anomeric composition (α to β ratio).
| Possible Cause | Troubleshooting Step |
| Thermal conversion (epimerization). | Heating α-lactose monohydrate, especially at temperatures above the dehydration point (e.g., 160°C), can cause partial conversion of the α-anomer to the β-anomer.[19] If a specific anomeric ratio is required, carefully control the temperature and duration of heating. |
| Mutarotation in solution-based methods. | When using solvents, the anomeric equilibrium can shift. The choice of solvent and temperature will influence the final α to β ratio.[17] |
Issue 4: Clumping and poor flowability of the anhydrous product.
| Possible Cause | Troubleshooting Step |
| Formation of amorphous lactose. | Amorphous lactose is known to be sticky and can lead to caking.[14] If this is not the desired form, consider methods that favor crystallinity. If amorphous content is desired, consider co-processing with other excipients to improve flow. |
| Particle size and morphology. | The method of preparation influences the particle characteristics. For instance, spray drying produces spherical particles with good flow.[11][12] Grinding after conversion may be necessary for some methods to achieve a suitable particle size distribution. |
Experimental Protocols
Protocol 1: Thermal Dehydration to Produce Anhydrous α-Lactose
-
Preparation: Spread a thin layer of α-lactose monohydrate powder in a shallow glass dish.
-
Heating: Place the dish in a preheated oven or on a hot plate at a temperature between 145°C and 160°C.[7]
-
Duration: Heat for a sufficient time to ensure complete water removal. For example, heating at 150°C for 10 minutes has been shown to be effective.
-
Cooling and Storage: Immediately transfer the hot, anhydrous lactose to a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel) to cool down to room temperature under anhydrous conditions. Store in an airtight container in a dry environment.
Protocol 2: Preparation of Anhydrous β-Lactose via Recrystallization
-
Dispersion: Disperse α-lactose monohydrate powder in a basic alcoholic solution (e.g., sodium hydroxide (B78521) in methanol).[20]
-
Incubation: Maintain the dispersion at a controlled temperature (e.g., 29-31°C) without stirring for an extended period (e.g., 72 hours).[20]
-
Drying: Allow the slurry to dry at room temperature.
-
Characterization: Confirm the formation of crystalline anhydrous β-lactose using techniques like FTIR, Raman spectroscopy, and XRD.[20]
Protocol 3: Spray Drying to Produce Lactose with Amorphous Content
-
Slurry Preparation: Create a slurry of α-lactose monohydrate crystals in a saturated aqueous lactose solution.[3]
-
Spray Drying: Atomize the slurry into a heated drying chamber. The rapid evaporation of water from the droplets results in spherical particles composed of α-lactose monohydrate crystals embedded in an amorphous lactose matrix.[3]
-
Collection: Collect the dried powder using a cyclone separator.
-
Sieving: Sieve the product to obtain a narrow particle size distribution for improved flow properties.[3]
Data Presentation
Table 1: Thermal Conversion Parameters for α-Lactose Monohydrate
| Parameter | Value | Reference(s) |
| Dehydration Onset Temperature (DSC) | 142.2°C - 145°C | [2][8][19] |
| Dehydration Peak Temperature (DSC) | ~144.5°C | [2] |
| Temperature for Complete Dehydration | 145°C (in 15 minutes) | [7] |
| Temperature for Twin-Screw Extrusion | 150°C - 160°C | [9][10] |
| Onset of Melting | ~214.2°C | [19] |
Table 2: Anomeric Conversion at Elevated Temperatures
| Condition | Resulting β-anomer Content | Reference(s) |
| Heating to 160°C | 11.6 ± 0.9% | [19] |
| Holding at 160°C for 60 minutes | 29.7 ± 0.8% | [19] |
| Heating to 190°C | 29.1 ± 0.7% | [19] |
Table 3: Influence of Relative Humidity (RH) on Anhydrous Lactose Stability
| Anhydrous Form | RH Condition | Observation | Reference(s) |
| Anhydrous (from TSE or oven drying) | 25°C / 60% RH | Reverts to monohydrate | [9][10] |
| Anhydrous (from TSE or oven drying) | 40°C / 75% RH | Reverts to monohydrate | [9][10] |
| Unstable α-anhydrous | 10% RH | Significant water uptake (~4%) | [1] |
| Stable α-anhydrous | < 50% RH | Low water uptake (<1%) | [1] |
Visualizations
References
- 1. akjournals.com [akjournals.com]
- 2. tainstruments.com [tainstruments.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4280997A - Extrusion process for the preparation of anhydrous stable lactose - Google Patents [patents.google.com]
- 7. iwaciii2021.bit.edu.cn [iwaciii2021.bit.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. Conversion of α-lactose monohydrate to anhydrous form with superior tabletability by twin-screw extrusion at elevated temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Lactopress® Spray Dried [dfepharma.com]
- 12. specializedrx.com [specializedrx.com]
- 13. xenexlabs.com [xenexlabs.com]
- 14. odr.chalmers.se [odr.chalmers.se]
- 15. Effect of Humidity on Solid-state Isomerization of Various Kinds of Lactose During Grinding: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pharmtech.com [pharmtech.com]
- 19. Stability of α-lactose monohydrate: The discovery of dehydration triggered solid-state epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Secondary Nucleation in Lactose Crystallization
Welcome to the Technical Support Center for Lactose (B1674315) Crystallization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the secondary nucleation phase of lactose crystallization. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and visual workflows to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is secondary nucleation and why is it important in lactose crystallization?
A1: Secondary nucleation is the formation of new crystals that is induced by the presence of existing lactose crystals in a supersaturated solution.[1][2] It is the dominant mechanism for crystal formation in industrial crystallizers, operating at lower supersaturation levels than primary nucleation.[3][4] Controlling secondary nucleation is critical as it significantly influences the final crystal size distribution (CSD), which in turn affects downstream processes like filtration and drying, as well as final product quality attributes such as flowability and stability.[3][5]
Q2: What are the primary mechanisms of secondary nucleation in lactose crystallization?
A2: Secondary nucleation in lactose crystallization primarily occurs through three mechanisms:
-
Contact Nucleation: Arises from collisions between existing crystals and other solid surfaces, such as other crystals, the impeller, or the crystallizer walls. This is often the most significant source of secondary nuclei.[3]
-
Attrition: The breaking off of small fragments from existing crystals due to mechanical forces, primarily from high-energy collisions with the impeller or other crystals.[6]
-
Fluid Shear: The removal of microscopic clusters of lactose molecules from the surface of existing crystals by the hydrodynamic forces of the solution.[3]
Q3: How does supersaturation level affect secondary nucleation?
A3: Supersaturation is a key driving force for both crystal growth and secondary nucleation. Operating within the metastable zone width (MSZW) is crucial. The MSZW is the region between the solubility curve and the supersolubility curve where crystal growth is favored over spontaneous primary nucleation.[7][8] Seeding at high supersaturation levels can lead to excessive secondary nucleation, resulting in a large number of fine crystals.[9] Conversely, operating at very low supersaturation will slow down the crystallization process.
Q4: What is the role of seed crystals in controlling secondary nucleation?
A4: Seeding is a critical step to control the onset and rate of crystallization. The characteristics of the seed crystals, including their size, loading (mass), and surface characteristics, significantly impact the secondary nucleation rate and the final CSD.[10] A higher seed loading provides more surface area for growth, which can help to consume supersaturation in a controlled manner and reduce the likelihood of excessive secondary nucleation. The optimal seed amount for sub-zero lactose crystallization has been found to be around 0.08% of the total lactose.[7]
Troubleshooting Guides
Issue 1: Excessive Fines in the Final Product
Q: My lactose crystallization is producing a high percentage of fine particles, leading to poor filtration and handling. What are the likely causes and how can I troubleshoot this?
A: Excessive fines are a common problem resulting from a high rate of secondary nucleation. Here’s a step-by-step guide to diagnose and resolve the issue.
Step 1: Evaluate Operating Supersaturation. Operating at a high level of supersaturation is a primary cause of excessive nucleation.
-
Experimental Protocol: Determine the Metastable Zone Width (MSZW).
-
Prepare a saturated lactose solution at a known temperature.
-
Use a process analytical technology (PAT) tool like Focused Beam Reflectance Measurement (FBRM) to monitor particle counts.[8]
-
Cool the solution at a constant, slow rate while monitoring for the onset of nucleation (a sharp increase in fine particle counts). This temperature marks the boundary of the metastable zone for that cooling rate.[11]
-
Repeat this process at different cooling rates and initial concentrations to map out the MSZW.[8]
-
Troubleshooting Action: Adjust your process parameters (e.g., cooling profile, initial concentration) to operate within the upper region of the determined MSZW, where crystal growth is favored over nucleation.[7][12][13]
-
Step 2: Assess Agitation Rate. High agitator speeds increase the frequency and energy of collisions between crystals and the impeller, leading to increased attrition and contact nucleation.[3][14]
-
Quantitative Data: Studies have shown a significant increase in secondary nucleation rates with increased stirrer speed. For example, a 50% increase in stirring speed can lead to a 10-fold increase in nucleation rates for some systems.[3]
-
Troubleshooting Action: Gradually reduce the agitator speed while monitoring the crystal size distribution in real-time using FBRM. Find the minimum speed that maintains a homogenous suspension without causing excessive fines. An anchor crystallizer, which provides low shear, has been shown to produce larger crystals with minimal fines when operated at a slow cooling rate.[12][13]
Step 3: Analyze Seed Crystal Characteristics. The quantity and size of your seed crystals can influence the final product.
-
Troubleshooting Action:
-
Seed Loading: If the seed loading is too low, the available crystal surface area for growth is insufficient, leading to high supersaturation and subsequent secondary nucleation. Experiment with increasing the seed loading in increments (e.g., from 0.1% to 1.5% by weight).[10][15][16]
-
Seed Size: Very small seed crystals can sometimes lead to a finer final product. Ensure your seed crystals are of an appropriate size to encourage growth rather than further nucleation.
-
Troubleshooting Workflow for Excessive Fines
Caption: Troubleshooting workflow for excessive fines in lactose crystallization.
Issue 2: Crystal Agglomeration
Q: I am observing significant agglomeration of lactose crystals, which is affecting purity and dissolution properties. What causes this and how can I prevent it?
A: Agglomeration occurs when individual crystals bind together. This can be caused by several factors, including high supersaturation, insufficient agitation, and the presence of certain impurities.
Step 1: Characterize the Agglomerates.
-
Experimental Protocol: Microscopy Analysis.
-
Carefully withdraw a representative sample of the crystal slurry.
-
Prepare a wet mount on a microscope slide. To avoid further crystallization or dissolution, use a saturated lactose solution as the mounting medium.[4]
-
Observe the crystals under a microscope equipped with a digital camera.[17]
-
Capture images and use image analysis software to quantify the degree of agglomeration and observe the morphology of the agglomerates.[17]
-
Step 2: Optimize Agitation. Inadequate agitation can create stagnant zones where crystals have prolonged contact, leading to agglomeration. Conversely, very high and turbulent agitation can also sometimes promote agglomeration by increasing collision frequency.
-
Troubleshooting Action: Experiment with different agitation rates. Use in-situ particle monitoring tools like Particle Video Microscopy (PVM) to visually observe the effect of agitation on crystal interactions in real-time.
Step 3: Control Supersaturation and Cooling Rate. Rapidly generating supersaturation can lead to the formation of sticky crystal surfaces that are prone to agglomeration.
-
Troubleshooting Action: Employ a slower cooling rate to maintain a lower, more controlled level of supersaturation. This allows for more orderly crystal growth and reduces the tendency for agglomeration.
Step 4: Consider the Impact of Impurities. Impurities, such as certain whey proteins, can sometimes act as binders, promoting agglomeration.
-
Troubleshooting Action: If impurities are suspected, consider upstream purification steps to reduce their concentration before crystallization.
Logical Relationship for Preventing Agglomeration
Caption: Key causes of and solutions for lactose crystal agglomeration.
Issue 3: Unexpected Crystal Morphology
Q: The morphology of my lactose crystals is not the expected tomahawk shape. What could be causing this deviation, and how can I control it?
A: Crystal morphology is sensitive to crystallization conditions and the presence of impurities. Deviations from the typical tomahawk shape can impact powder properties.
Step 1: Verify Supersaturation and Temperature. The shape of lactose crystals can change with varying levels of supersaturation and temperature.
-
Quantitative Data: At initial lactose concentrations of 33-43% w/w, tomahawk or pyramidal shapes are common. Increasing the concentration to 50% w/w can lead to prismatic crystals, and at 60% w/w, elongated cuboidal crystals may form.[18] Crystallization at 40°C tends to produce more regularly shaped crystals than at 0°C.[18]
-
Troubleshooting Action: Precisely control and monitor the temperature and concentration throughout the crystallization process. Ensure your operating conditions are consistent with those known to produce the desired morphology.
Step 2: Evaluate the Impact of Impurities. Impurities, particularly whey proteins and mineral salts, can adsorb to specific crystal faces, inhibiting growth on those faces and altering the overall crystal habit.
-
Whey Proteins: The presence of whey proteins can lead to smaller and more rounded crystals.[4][19]
-
Mineral Salts: Different ions can have varying effects on crystal growth and morphology. For instance, the presence of certain ions can alter the relative growth rates of different crystal faces.[20]
-
Troubleshooting Action: If impurities are present, assess their type and concentration. If necessary, implement purification steps prior to crystallization.
Step 3: Assess the Influence of Solvent. If using a mixed-solvent system, the type and concentration of the co-solvent can significantly impact crystal morphology.
-
Troubleshooting Action: If applicable, carefully control the solvent composition. The addition of solvents like ethanol (B145695) or acetone (B3395972) can increase the growth rate, while others like glycerol (B35011) can lead to more regularly shaped crystals.[18]
Quantitative Data Summary
The following tables summarize the quantitative impact of various parameters on secondary nucleation and crystal size in lactose crystallization.
Table 1: Effect of Stirrer Speed and Seed Characteristics on Secondary Nucleation
| Parameter | Condition | Observed Effect | Reference |
| Stirrer Speed | 400 rpm vs. 550 rpm | Increased stirrer speed leads to a higher rate of secondary nucleation.[3] | [3] |
| Increase of 50% | Can result in a 10-fold increase in nucleation rate.[3] | [3] | |
| Seed Loading | 0.05% vs. 0.1% | Higher seed loading (0.1%) resulted in a greater percentage of crystallization compared to lower loading (0.05%) and primary nucleation alone.[15][16] | [15][16] |
| 2%, 5%, 10% (v/v) | Higher seed loading generally leads to a final CSD that more closely follows that of the seed particles.[3] | [3] | |
| Seed Size | 150 µm to 502 µm | Larger seed crystals can lead to a larger final crystal size, assuming growth is dominant over secondary nucleation.[3] | [3] |
Table 2: Influence of Mineral Impurities on Lactose Crystal Yield
| Impurity (Cation) | Concentration | Crystal Yield (%) | Reference |
| Pure Lactose | - | ~79% | [20] |
| Magnesium (Mg²⁺) | 8 mM | ~76% | [20] |
| Sodium (Na⁺) | 22 mM | ~75% | [20] |
| Potassium (K⁺) | 38 mM | ~70% | [20] |
| Calcium (Ca²⁺) | 30 mM | ~67% | [20] |
| Mixture of Salts | 8mM Mg, 30mM Ca, 38mM K, 22mM Na | ~63% | [20] |
Key Experimental Methodologies
1. FBRM Protocol for Monitoring Secondary Nucleation and Determining MSZW
Focused Beam Reflectance Measurement (FBRM) is a powerful Process Analytical Technology (PAT) tool for in-situ monitoring of particle size and count.
-
Objective: To monitor the onset of secondary nucleation and determine the metastable zone width.
-
Apparatus: FBRM probe (e.g., Mettler-Toledo ParticleTrack), temperature-controlled crystallizer.
-
Procedure:
-
Insert the FBRM probe into the crystallizer, ensuring good flow across the probe window.[21]
-
Prepare a lactose solution of known concentration and heat it to ensure complete dissolution.
-
Begin cooling the solution at a constant, controlled rate.
-
Continuously monitor the fine particle counts (e.g., in the <50 µm range) using the FBRM software.[22]
-
The temperature at which a sharp and sustained increase in fine particle counts is observed corresponds to the nucleation point (the edge of the MSZW for that cooling rate).[8]
-
To determine the solubility curve, after nucleation, slowly heat the solution at the same rate until the particle counts return to baseline, indicating complete dissolution.[8]
-
Repeat this cooling-heating cycle for different concentrations and cooling rates to map the MSZW.[11]
-
2. Microscopy Protocol for Crystal Morphology and Agglomeration Analysis
-
Objective: To visually assess the shape, size, and degree of agglomeration of lactose crystals.
-
Apparatus: Optical microscope with a digital camera and image analysis software.
-
Procedure:
-
Carefully extract a representative slurry sample from the crystallizer.
-
Prepare a slide by placing a drop of the slurry and covering it with a coverslip. Use a saturated lactose solution as the dispersant to prevent dissolution or further growth of the crystals.[4]
-
Place the slide on the microscope stage and bring the crystals into focus.
-
Capture images at various magnifications to observe both individual crystal morphology and the extent of agglomeration.
-
Utilize image analysis software to measure crystal dimensions (e.g., length, width) and quantify the size and number of agglomerates.[17]
-
Signaling Pathways and Logical Relationships
Mechanisms of Secondary Nucleation
Caption: Primary mechanisms leading to secondary nucleation from an existing crystal.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Visualization of the crystallization of lactose from the amorphous state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. future4200.com [future4200.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. crystallisation.pbworks.com [crystallisation.pbworks.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. STUDY OF LACTOSE CRYSTALLIZATION IN CONCENTRATED WHEY | Perrone | Revista do Instituto de Laticínios Cândido Tostes [revistadoilct.com.br]
- 17. researchgate.net [researchgate.net]
- 18. The influence of crystallization conditions on the morphology of lactose intended for use as a carrier for dry powder aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Focused beam reflectance measurement as a tool for in situ monitoring of the lactose crystallization process - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of impurities on alpha-lactose crystal growth rate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of alpha-lactose. It specifically addresses the challenges encountered due to the presence of impurities.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during this compound crystallization experiments, particularly when impurities are present.
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or very few crystals formed | 1. Insufficient Supersaturation: The concentration of lactose (B1674315) is below the metastable zone limit. 2. Presence of Inhibitory Impurities: Certain impurities can significantly delay or prevent nucleation. 3. Ineffective Seeding: Seed crystals may be too few, too large, or have a passivated surface. | 1. Increase Supersaturation: Concentrate the lactose solution further or lower the crystallization temperature. 2. Purify the Lactose Solution: Consider techniques like chromatography or recrystallization to remove inhibitors. 3. Optimize Seeding: Increase the seed load, use smaller seed crystals, or wash the seed crystals with a non-solvent to activate their surface. |
| Rapid, uncontrolled crystallization ("oiling out" or amorphous precipitation) | 1. Excessive Supersaturation: The solution is in the labile zone, leading to spontaneous nucleation. 2. Presence of Nucleating Impurities: Some impurities can act as heterogeneous nuclei, accelerating crystallization. | 1. Reduce Supersaturation: Dilute the solution slightly or increase the crystallization temperature. Employ a controlled cooling profile. 2. Filter the Solution: Remove any particulate matter that could be acting as nucleation sites. |
| Inconsistent crystal size and shape (habit) | 1. Fluctuations in Temperature or Supersaturation: Uncontrolled process parameters lead to variable growth rates on different crystal faces. 2. Specific Impurity Adsorption: Impurities can selectively adsorb to certain crystal faces, inhibiting their growth and altering the crystal habit. | 1. Ensure Precise Control: Maintain a stable temperature and controlled supersaturation throughout the experiment. 2. Identify and Quantify Impurities: Use analytical techniques like HPLC to identify the impurities and adjust the process or purification steps accordingly. |
| Low crystal yield | 1. Incomplete Crystallization: The experiment may not have been run for a sufficient duration. 2. High Residual Solubility: The presence of certain impurities can increase the solubility of lactose. 3. Formation of Fine Crystals: Small crystals may be lost during filtration and washing. | 1. Extend Crystallization Time: Allow more time for the crystals to grow and for the solution to reach equilibrium. 2. Adjust Solvent Composition: If possible, add an anti-solvent to decrease lactose solubility. 3. Optimize Downstream Processing: Use a finer filter paper and gentle washing techniques to minimize crystal loss. |
| Crystals are colored or contain visible inclusions | 1. Incorporation of Colored Impurities: Impurities like riboflavin (B1680620) can be incorporated into the crystal lattice. 2. Mother Liquor Entrapment: Rapid crystal growth can lead to the inclusion of the surrounding solution within the crystal. | 1. Purify the Starting Material: Use activated carbon or other methods to remove colored impurities before crystallization. 2. Slow Down Crystal Growth: Reduce the level of supersaturation to allow for more ordered crystal growth and minimize inclusions. |
Frequently Asked Questions (FAQs)
Q1: How do mineral salt impurities generally affect this compound crystal growth?
A1: The effect of mineral salts can be complex and depends on the specific salt and its concentration. Some salts, like lithium chloride (LiCl), have been reported to increase the crystal growth rate, which is often attributed to a decrease in lactose solubility.[1][2][3] Conversely, other salts like dipotassium (B57713) hydrogen phosphate (B84403) (K2HPO4) can decrease the growth rate by increasing lactose solubility.[1][2][3] Calcium chloride (CaCl2) has been shown to increase crystal weight gain at lower concentrations but can have an inhibitory effect at higher concentrations.[4]
Q2: What is the typical impact of whey proteins on lactose crystallization?
A2: Whey proteins generally hinder the crystallization of lactose.[5] They can delay the onset of crystallization and reduce the overall crystal growth rate.[5][6] This is often due to the adsorption of protein molecules onto the surface of the lactose crystals, which blocks active growth sites. The effect of whey proteins can also be pH-dependent.[7]
Q3: Can other sugars, like sucrose (B13894), act as impurities? What is their effect?
A3: Yes, other sugars can be considered impurities in this compound crystallization. Sucrose, for instance, has been observed to inhibit the crystallization of lactose.[8][9] The presence of sucrose can increase the induction time for crystallization.
Q4: How do organic acids, such as lactic acid, influence the process?
A4: The presence of organic acids like lactic, citric, and phosphoric acid can affect lactose crystallization in a concentration-dependent manner.[10][11][12] For example, higher concentrations of citric and phosphoric acid have been shown to significantly reduce the crystal yield.[10][11][12] Lactic acid has also been reported to inhibit the crystallization process.
Q5: What is the mechanism by which impurities affect crystal growth?
A5: Impurities can affect crystal growth through several mechanisms. They can adsorb onto the crystal surface, particularly at active growth sites like kinks and steps, thereby blocking the addition of new lactose molecules. Impurities can also alter the properties of the solution, such as solubility and viscosity, which in turn affects the supersaturation and mass transfer of lactose to the crystal surface. Some impurities may even be incorporated into the crystal lattice, leading to defects and changes in crystal habit.
Quantitative Data on Impurity Effects
The following table summarizes the observed effects of various impurities on the crystal growth rate of this compound.
| Impurity | Concentration | Observed Effect on Crystal Growth Rate | Reference |
| Lithium Chloride (LiCl) | 1 to 5 g/100g water | Increase in crystal weight gain | [4] |
| Calcium Chloride (CaCl2) | Up to 2 g/100g water | Increase in crystal weight gain | [4] |
| Dipotassium Hydrogen Phosphate (K2HPO4) | 1 to 5 g/100g water | Decrease in crystal weight gain | [1][2][3] |
| Whey Proteins | 5 g/L | Hindrance of crystal growth | [13] |
| Citric Acid | 1% and 4% (wt/wt) | Reduced crystal yield by ≥18% | [10][11][12] |
| Phosphoric Acid | 1% and 4% (wt/wt) | Reduced crystal yield by ≥18% | [10][11][12] |
Experimental Protocols
Protocol 1: Seeded Isothermal Crystallization for Growth Rate Measurement
This protocol describes a common method for studying the effect of a specific impurity on the growth rate of this compound crystals under controlled temperature.
Materials:
-
High-purity this compound monohydrate
-
Deionized water
-
Impurity of interest
-
Seed crystals of this compound monohydrate (narrow size distribution)
-
Jacketed crystallizer with temperature control
-
Stirrer
-
Microscope with a calibrated eyepiece or image analysis software
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Supersaturated Solution:
-
Prepare a lactose solution of known concentration in deionized water by dissolving the lactose at an elevated temperature (e.g., 70-80 °C).
-
Add the desired concentration of the impurity to the solution.
-
Filter the hot solution to remove any particulate matter.
-
-
Crystallization:
-
Transfer the solution to the jacketed crystallizer and allow it to cool to the desired crystallization temperature.
-
Once the temperature is stable, introduce a known mass of seed crystals.
-
Start the stirrer at a constant speed to keep the crystals suspended.
-
-
Monitoring Crystal Growth:
-
At regular time intervals, carefully withdraw a small sample of the crystal slurry.
-
Immediately place the sample on a microscope slide and capture images of the crystals.
-
Measure the dimensions of a representative number of crystals to determine the average crystal size.
-
-
Data Analysis:
-
Plot the average crystal size as a function of time.
-
The slope of this plot gives the crystal growth rate.
-
Repeat the experiment with different concentrations of the impurity and a control experiment without any impurity.
-
-
Final Product Analysis:
-
At the end of the experiment, filter the crystals from the mother liquor.
-
Wash the crystals with a small amount of cold water or a water-miscible non-solvent.
-
Dry the crystals in an oven at a moderate temperature (e.g., 40-50 °C).
-
Characterize the final product for purity, size distribution, and morphology.
-
Protocol 2: Quantifying Impurities in Lactose Crystals
This protocol outlines a general approach to determine the amount of an impurity incorporated into the lactose crystals.
Materials:
-
Lactose crystals grown in the presence of an impurity
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, RI)
-
Appropriate solvents for HPLC analysis
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Thoroughly wash the lactose crystals with a solvent in which lactose is sparingly soluble but the impurity is soluble to remove any surface-adhered impurity.
-
Dry the washed crystals to a constant weight.
-
Accurately weigh a known amount of the dried lactose crystals and dissolve them in a known volume of a suitable solvent (e.g., water) to create a stock solution.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of the impurity with known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the lactose crystal sample solution into the HPLC system.
-
-
Quantification:
-
Identify the peak corresponding to the impurity in the chromatogram of the sample solution.
-
Determine the concentration of the impurity in the sample solution by using the calibration curve.
-
Calculate the amount of the impurity incorporated per unit mass of the lactose crystals.
-
Visualizations
References
- 1. Lactose Solubility and Crystal Growth as Affected by Mineral Impurities | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystallization kinetics of amorphous lactose, whey-permeate and whey powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. researchgate.net [researchgate.net]
- 10. Crystallization behavior and crystal properties of lactose as affected by lactic, citric, or phosphoric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refining Particle Size Distribution of Milled Alpha-Lactose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with milled alpha-lactose. The following sections address common challenges encountered during particle size refinement and analysis.
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues you may encounter during your experiments with milled this compound.
Issue 1: Inconsistent Particle Size Distribution (PSD) Results
Question: Why are my laser diffraction results for milled this compound inconsistent between measurements of the same batch?
Answer: Inconsistent Particle Size Distribution (PSD) results for the same batch of milled this compound can stem from several factors related to sample preparation, measurement method, and the inherent properties of the powder.
-
Sampling: Lactose (B1674315) particles can segregate based on size during handling and storage.[1] It is crucial to use a representative sampling method, such as that described in ISO 14488:2007, to ensure the portion being analyzed accurately reflects the entire batch.[1]
-
Dispersion: Milled lactose, especially finer grades, tends to be cohesive and can form agglomerates.[2][3] Inadequate dispersion will lead to the measurement of these agglomerates as larger single particles, skewing the PSD towards a coarser distribution.
-
Dry Dispersion: The dispersion pressure is a critical parameter. If the pressure is too low, agglomerates may not be broken up. If it's too high, it can cause particle fracture, artificially creating more fine particles.[4][5] An ideal pressure titration curve will show a stable particle size reading over a range of pressures.[4][5]
-
Wet Dispersion: The choice of dispersant is important to prevent dissolution and agglomeration. Iso-octane or saturated iso-propanol are commonly used.[1] Sonication can be employed to aid de-agglomeration, but excessive sonication may lead to particle breakage.[6]
-
-
Electrostatic Charges: Milling can induce electrostatic charges on lactose particles, causing them to attract each other and form agglomerates.[7][8] This can interfere with proper dispersion and lead to inaccurate PSD measurements.
-
Instrument Variability: Ensure the laser diffraction instrument is properly calibrated and that the measurement method is consistent between analyses.[1]
Issue 2: Broad Particle Size Distribution After Milling
Question: My milled this compound has a very broad particle size distribution (high span value). How can I achieve a narrower distribution?
Answer: A broad particle size distribution after milling can be due to the milling process itself or post-milling effects.
-
Milling Parameters: The type of mill and the milling parameters significantly influence the resulting PSD.
-
Fluid energy mills (Jet mills): These are often used to produce fine and micronized lactose and can offer better control over the PSD compared to mechanical mills.[9][10] Optimizing parameters like pushing nozzle pressure and grinding nozzle pressure is crucial.[9][10][11]
-
Ball mills: The ball-to-powder mass ratio, milling time, and ball diameter all affect the final particle size and the degree of amorphization.[12][13]
-
-
Classification: For a narrower distribution, a classification step after milling is often necessary. Air classifiers can be used to separate particles based on their size and density, allowing for the collection of a specific size fraction.
-
Sieving: While less effective for very fine powders, sieving can be used to remove coarser particles and narrow the distribution.[1] Wet sieving with sonication has been shown to be effective in removing fine particles from milled lactose to achieve a narrower distribution.[14]
-
Agglomeration of Fines: The presence of very fine particles can lead to a broader distribution. These fines can adhere to larger particles, making their separation difficult.[15]
Issue 3: Changes in Powder Properties After Milling (Poor Flow, Caking)
Question: After milling, my this compound powder has poor flowability and is prone to caking. What causes this and how can it be mitigated?
Answer: Milling is an energy-intensive process that can induce physical changes in this compound, leading to undesirable powder properties.
-
Amorphous Content: The mechanical stress from milling can disrupt the crystalline structure of this compound monohydrate, creating amorphous regions on the particle surface.[12][16][17] Amorphous lactose is more hygroscopic and prone to moisture sorption, which can lead to caking and poor flow.[17][18]
-
Particle Shape and Surface: Milling produces finer, sharper-edged, and more irregular particles.[2][3][19] These characteristics increase the cohesive forces between particles, resulting in poor flowability.[2][3]
-
Humidity: Exposure to high relative humidity can cause the amorphous regions to recrystallize, but it can also lead to the formation of hard cakes.[17][20][21][22] Ideal storage conditions are temperatures below 25°C with a relative humidity below 65%.[23]
-
Electrostatic Charges: As mentioned previously, milling can induce electrostatic charges, leading to increased cohesion and reduced flowability.[7][8]
Mitigation Strategies:
-
Control Milling Process: Optimize milling parameters to minimize the generation of amorphous content. Shorter milling times and lower energy inputs may be beneficial, though this needs to be balanced with achieving the desired particle size.[16]
-
Control Humidity: Store milled lactose in a low-humidity environment to prevent moisture uptake and caking.[23] Conditioning the powder at a specific relative humidity can sometimes stabilize the material, but this needs to be carefully controlled.[17]
-
Anti-Static Measures: Employ grounding and other anti-static measures during powder handling to dissipate electrostatic charges.[8]
-
Formulation Strategies: For downstream applications like dry powder inhalers (DPIs), the addition of fine lactose particles to a coarser carrier can sometimes improve aerosolization performance, despite the inherent cohesiveness.[20][24][25][26]
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for particle size analysis of milled this compound?
A1: Laser diffraction is a rapid and widely used technique that provides a full particle size distribution profile.[1] Both dry and wet dispersion methods can be used, with the dry method being preferred for inhalation-grade lactose.[1][4] Sieve analysis is also used, often in combination with laser diffraction, to ensure the absence of coarse particles.[1] For analyzing physical and chemical properties, FT-NIR spectroscopy can also be an effective and rapid method.[27]
Q2: How does milling affect the crystallinity of this compound monohydrate?
A2: Milling can induce amorphization in this compound monohydrate.[12][16] The extent of amorphization depends on the milling conditions, such as the duration and intensity of milling.[12][16] This can be a surface phenomenon or affect the bulk of the material with prolonged milling.[16] The presence of amorphous content can significantly impact the powder's physical stability, hygroscopicity, and flow properties.[17][20]
Q3: What are the optimal operating conditions for a jet mill to micronize lactose?
A3: The optimal operating conditions for a lab-scale Aljet mill have been found to be a high pushing nozzle pressure (e.g., 110 psi) and a low grinding nozzle pressure (e.g., 65 psi), or vice versa.[9][10][11] Operating at high pressures for both nozzles can also produce small particles but is less efficient.[9][11] It is important to avoid very low pushing nozzle pressure compared to the grinding nozzle pressure, as this can cause material to kick back from the mill and reduce yield.[11]
Q4: How does humidity and storage affect milled this compound?
A4: Milled this compound, particularly if it has amorphous content, is sensitive to humidity.[17][20] High humidity can lead to moisture sorption, causing caking and reducing flowability.[17][21][22] It can also induce recrystallization of the amorphous content.[17][20] It is recommended to store milled lactose in a controlled environment with low relative humidity (below 65%) and at a temperature below 25°C.[23]
Q5: Can co-milling this compound with an active pharmaceutical ingredient (API) be beneficial?
A5: Yes, co-milling lactose with an API, particularly for dry powder inhaler formulations, can be an effective strategy.[24][25] It can improve the aerosolization properties of highly cohesive drugs.[24][25] Using a fine grade of lactose for co-micronization has been shown to be essential for this improvement.[24][25]
Data Presentation
Table 1: Typical Particle Size Distributions for Different Grades of Inhalation Lactose
| Lactose Grade | Median Particle Size (x50) | Span | Method |
| InhaLac® 70 | ~215 µm | 0.8 | Sieved |
| InhaLac® 120 | ~130 µm | ≤ 1.0 | Sieved |
| InhaLac® 230 | ~100 µm | ≤ 1.0 | Sieved |
| InhaLac® 251 | ~50 µm | - | Sieved |
| InhaLac® 140 | ~50 µm | - | Milled |
| InhaLac® 150 | ~24 µm | - | Milled |
| InhaLac® 400 | ~8 µm | - | Milled |
| InhaLac® 500 | x90 ≤ 10 µm | - | Micronized |
| Data sourced from product literature.[19] |
Table 2: Effect of Jet Mill Operating Pressures on Lactose Particle Size
| Pushing Nozzle Pressure (psi) | Grinding Nozzle Pressure (psi) | Resulting Particle Size (D50) |
| Low (e.g., 65) | High (e.g., 110) | Small |
| High (e.g., 110) | Low (e.g., 65) | Small |
| High (e.g., 110) | High (e.g., 110) | Small (less efficient) |
| Qualitative summary based on findings from Vatsaraj et al.[9][10][11] |
Experimental Protocols
Protocol 1: Particle Size Analysis of Milled this compound by Dry Laser Diffraction
Objective: To determine the particle size distribution of milled this compound using a dry dispersion laser diffraction method.
Materials and Equipment:
-
Laser diffraction particle size analyzer with a dry powder dispersion unit (e.g., Malvern Mastersizer, Sympatec HELOS/RODOS).[1][28]
-
Milled this compound sample.
-
Spatula.
Procedure:
-
Instrument Setup:
-
Ensure the instrument is clean and has been background corrected according to the manufacturer's instructions.
-
Select the appropriate refractive index for this compound monohydrate.
-
-
Sample Preparation:
-
Take a representative sample of the milled this compound powder.
-
-
Dispersion Pressure Titration (Method Development):
-
To determine the optimal dispersion pressure, perform a pressure titration.
-
Measure the particle size of the sample at increasing dispersion pressures (e.g., from 0.5 bar to 4.0 bar).
-
Plot the measured particle size (e.g., D50) against the dispersion pressure.
-
Identify the "stable platform" where the particle size remains relatively constant with increasing pressure.[4][5] This indicates that the agglomerates are dispersed without significant particle fracture. Select a pressure from this range for routine analysis.
-
-
Measurement:
-
Add the sample to the feeder of the dry dispersion unit.
-
Start the measurement using the predetermined optimal dispersion pressure.
-
Ensure a suitable obscuration level is achieved as recommended by the instrument manufacturer.
-
Perform multiple measurements (e.g., n=3) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the particle size distribution data, noting key parameters such as D10, D50, D90, and the span ((D90-D10)/D50).
-
Report the average and standard deviation of the replicate measurements.
-
Visualizations
Caption: Workflow for refining and analyzing milled this compound PSD.
Caption: Troubleshooting logic for inconsistent PSD results.
References
- 1. dfepharma.com [dfepharma.com]
- 2. Lactose Particle Size Analysis [sympatec.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. bettersizeinstruments.com [bettersizeinstruments.com]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Triboelectrification of spray-dried lactose prepared from different feedstock concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrostatic Troubleshooting in Powder Handling - PowderTechnology info [powdertechnology.info]
- 9. fluidenergype.com [fluidenergype.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the operating conditions of a lab scale Aljet mill using lactose and sucrose: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comminution-amorphisation relationships during ball milling of lactose at different milling conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Energy-based analysis of milling this compound monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Investigation into the Effect of Fine Lactose Particles on the Fluidization Behaviour and Aerosolization Performance of Carrier-Based Dry Powder Inhaler Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Milling induced amorphisation and recrystallization of α-lactose monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. meddocsonline.org [meddocsonline.org]
- 19. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 20. The Influence of Relative Humidity and Storage Conditions on the Physico-chemical Properties of Inhalation Grade Fine Lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Shelf Life and Packaging | Dairy for Global Nutrition [dairyglobalnutrition.org]
- 24. Drug/lactose co-micronization by jet milling to improve aerosolization properties of a powder for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. news-medical.net [news-medical.net]
Technical Support Center: α-Lactose Stability in Humid Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with alpha-lactose in humid environments.
Frequently Asked Questions (FAQs)
Q1: Why is my α-lactose monohydrate powder forming clumps or caking when exposed to humidity?
A: Caking, the formation of lumps in powders, is a frequent issue with α-lactose monohydrate, especially in the presence of amorphous lactose (B1674315).[1][2] While pure α-lactose monohydrate is relatively stable in humid air, the presence of amorphous lactose significantly increases hygroscopicity.[1] This amorphous content readily absorbs moisture, becoming sticky and forming liquid bridges between particles, which leads to caking.[2] The hardness of these cakes can increase with higher relative humidity (RH) and a higher initial amorphous content.[2]
Key factors influencing caking include:
-
Amorphous Content: Even small amounts of amorphous lactose can significantly increase moisture sorption and caking tendency.[2]
-
Relative Humidity (RH): Higher RH promotes moisture absorption, accelerating the caking process.[2]
-
Particle Size: Smaller particles are more prone to caking.[1]
-
Temperature: Temperature fluctuations can contribute to the formation of solid bridges between particles.[1]
Q2: I observed a change in the anomeric composition of my lactose sample after storage at high humidity. What is happening?
A: Lactose exists in two primary anomeric forms: α-lactose and β-lactose. These forms can interconvert in a process called mutarotation, especially in the presence of moisture.[3] While α-lactose monohydrate is the most stable crystalline form, other forms like anhydrous β-lactose or amorphous lactose are unstable in high moisture conditions and can convert to α-lactose monohydrate.[4]
For example, a study on β-lactose powder (containing 16% α-lactose and 84% β-lactose) stored at 40°C and 93% RH for one week showed a significant change in composition, with the α-lactose content increasing to 48.5%.[3][5] In contrast, a sample of α-lactose monohydrate (98% α-lactose) showed no significant change in anomeric composition under the same conditions.[3] This suggests that while α-lactose monohydrate is stable, other forms will convert to it in humid environments.
Q3: What is the glass transition of amorphous lactose, and how does humidity affect it?
A: The glass transition temperature (Tg) is a critical property of amorphous materials. Below the Tg, the material is in a rigid, glassy state. Above the Tg, it transitions to a more rubbery, mobile state. For anhydrous amorphous lactose, the Tg is around 101-115°C.[4][6]
Humidity acts as a plasticizer, significantly lowering the Tg of amorphous lactose.[7] When the Tg drops below the storage temperature, the amorphous lactose becomes sticky and can lead to caking and crystallization.[6] At a water activity of approximately 0.5% w/w, amorphous lactose can crystallize rapidly at room temperature.[3]
Troubleshooting Guides
Problem: Unexpected caking of α-lactose monohydrate powder.
Possible Cause: Presence of amorphous lactose.
Troubleshooting Steps:
-
Quantify Amorphous Content: Utilize analytical techniques like Differential Scanning Calorimetry (DSC) or Dynamic Vapor Sorption (DVS) to determine the percentage of amorphous lactose in your sample.[7]
-
Control Storage Conditions: Store α-lactose monohydrate in a low-humidity environment (ideally below 33% RH) to prevent severe caking.[2]
-
Conditioning: Conditioning milled lactose powder at a controlled humidity (e.g., up to 75% RH at 25°C) can reduce its caking tendency, although it may not completely eliminate amorphous content.[2]
Problem: Changes in powder flowability and compressibility.
Possible Cause: Moisture absorption and changes in particle interactions.
Troubleshooting Steps:
-
Characterize Flow Properties: Use a powder rheometer or other flowability testers to quantify changes in flow properties as a function of humidity.
-
Optimize Humidity Range: Studies have shown that the optimal flowability for lactose powders is often between 30% and 50% RH.[8] Below this range, electrostatic charges can increase cohesion, while above it, capillary bridges form, also increasing cohesion.[8]
-
Particle Size Analysis: Evaluate the particle size distribution, as this can influence flowability and caking.
Data Presentation
Table 1: Effect of Storage Conditions on Anomeric Content of Lactose
| Lactose Type | Initial α-Lactose Content (% w/w) | Storage Conditions | Duration | Final α-Lactose Content (% w/w) | Reference |
| α-Lactose Monohydrate | 98.0 ± 0.16 | 40°C, 93% ± 3% RH | 7 days | 98.4 ± 0.15 | [3] |
| β-Lactose | 16.0 ± 0.29 | 40°C, 93% ± 3% RH | 7 days | 48.5 | [3][5] |
Table 2: Caking Behavior of Lactose Polymorphs at 25°C
| Lactose Polymorph | Relative Humidity (RH) | Caking Behavior after 3 Months | Reference |
| α-Lactose Monohydrate | 75% | Friable cakes | [9][10] |
| β-Lactose Anhydrous | 75% | Severe caking | [9][10] |
| Spray-Dried Lactose | 33-75% | Severe caking | [9][10] |
| α-Lactose Anhydrous (Stable) | 75% | Initially hard cakes, became friable | [9][10] |
| α-Lactose Anhydrous (Unstable) | 33-75% | Did not cake | [9][10] |
Experimental Protocols
Protocol 1: Determination of Anomeric Content by Proton Nuclear Magnetic Resonance (¹H-NMR)
Objective: To quantify the α- and β-anomer content of a lactose sample.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the lactose sample in deuterium (B1214612) oxide (D₂O).
-
NMR Analysis: Acquire the ¹H-NMR spectrum of the solution. The anomeric protons of α- and β-lactose have distinct chemical shifts.
-
Quantification: Integrate the signals corresponding to the anomeric protons of both anomers. The ratio of the integrals is used to calculate the percentage of each anomer.[3] A calibration curve can be created using mixtures of known anomeric composition to ensure linearity and accuracy.[3]
Protocol 2: Assessment of Caking using a Texture Analyzer
Objective: To measure the hardness of caked lactose powder.
Methodology:
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Sample Preparation: Compact a known amount of the dry lactose sample into a standardized container (e.g., a paper cylinder).[9][10]
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Storage: Store the compacted samples under controlled relative humidity and temperature for a specified duration (e.g., 3 months).[9][10]
-
Hardness Measurement: Use a texture analyzer equipped with a suitable probe to measure the force required to fracture the caked sample. This provides a quantitative measure of cake hardness.[9][10]
Protocol 3: Analysis of Water Content by Thermogravimetric Analysis (TGA)
Objective: To differentiate between surface water and crystal water in a lactose sample.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the lactose powder into a TGA pan.
-
TGA Measurement: Heat the sample at a controlled rate in a nitrogen atmosphere. The TGA instrument records the mass loss as a function of temperature.
-
Data Interpretation: The mass loss observed at lower temperatures (e.g., up to ~130°C) corresponds to the evaporation of surface (adsorbed) water. The sharp mass loss at higher temperatures (around 140-150°C) is due to the release of the water of crystallization from α-lactose monohydrate.[1][11]
Visualizations
Caption: Logical relationship of factors leading to α-lactose instability in humid conditions.
Caption: Experimental workflow for assessing α-lactose stability under humid conditions.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. lait.dairy-journal.org [lait.dairy-journal.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Moisture sorption, compressibility and caking of lactose polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dairy-journal.org [dairy-journal.org]
Technical Support Center: Enhancing Tabletability of Alpha-Lactose Monohydrate via Extrusion
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the tabletability of alpha-lactose monohydrate using twin-screw extrusion (TSE). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist in your laboratory experiments.
Troubleshooting Guides
This section addresses common issues encountered during the extrusion of this compound monohydrate.
Issue 1: Poor Tabletability or Low Tablet Strength
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incomplete Conversion to Anhydrous Form: The extrusion temperature may be too low to facilitate the dehydration of this compound monohydrate. | Increase the extrusion temperature to the optimal range of 150-160°C.[1][2] Monitor the process to ensure complete conversion. |
| Insufficient Amorphous Content: The superior tabletability of extruded lactose (B1674315) is largely attributed to the presence of a partial amorphous fraction.[1][2][3] | Optimize extrusion temperature. Temperatures around 150-160°C have been shown to produce a suitable amorphous content for enhanced tabletability.[1][2] |
| Improper Screw Design or Speed: The screw configuration and speed can impact the degree of mixing and energy input, affecting the material's final properties. | Use a screw configuration with conveying and kneading elements to ensure proper mixing and material transport. Experiment with different screw speeds to find the optimal balance for your specific extruder and formulation. |
| Excessive Fines in Extruded Powder: A high percentage of fine particles in the milled extrudate can lead to poor compaction and lower tablet strength. | Optimize the milling process of the extrudate to achieve a particle size distribution suitable for direct compression. |
| Reversion to Monohydrate Form: Exposure of the anhydrous lactose powder to high humidity can cause it to revert to the monohydrate form, which has lower tabletability.[1][2] | Store the extruded lactose in a low-humidity environment (e.g., desiccator) immediately after processing. |
Issue 2: Material Caking or Agglomeration in the Extruder
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Localized Overheating: Hot spots within the extruder barrel can cause the lactose to melt and stick to the screws and barrel wall. | Ensure uniform heating across all extruder zones. Check for malfunctioning heating elements. |
| High Moisture Content in Raw Material: Excess moisture in the starting this compound monohydrate can lead to stickiness at elevated temperatures. | Use this compound monohydrate with a consistent and appropriate moisture content. Pre-drying the material may be necessary in some cases. |
| Improper Feed Rate: A feed rate that is too high can lead to material buildup and increased friction, causing caking. | Optimize the feed rate to ensure a steady and consistent flow of material through the extruder. |
| Incorrect Screw Configuration: A screw design that does not provide adequate conveyance can result in material stagnation and agglomeration. | Employ a screw configuration with sufficient conveying elements to prevent material from lingering in any particular section of the extruder. |
Issue 3: Inconsistent Extrudate Quality
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Fluctuations in Feed Rate: An inconsistent feed rate is a common cause of variability in extrudate properties. | Use a calibrated gravimetric feeder to ensure a constant and accurate feed rate. |
| Temperature Variations: Inconsistent temperature control along the extruder barrel can lead to non-uniform material processing. | Regularly calibrate and monitor the temperature controllers for each zone of the extruder. |
| Worn Screw Elements: Worn screws can lead to inefficient mixing and conveying, resulting in a heterogeneous extrudate. | Inspect screw elements regularly for signs of wear and replace them as needed. |
| Inconsistent Raw Material Properties: Variations in the particle size, moisture content, or purity of the starting this compound monohydrate can affect the extrusion process. | Source high-quality this compound monohydrate from a reliable supplier and ensure batch-to-batch consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which extrusion enhances the tabletability of this compound monohydrate?
A1: The primary mechanism is the conversion of this compound monohydrate into a mostly crystalline and partially amorphous anhydrous form.[1][2] This is achieved by processing the material at a temperature near its dehydration point (around 150-160°C) but below its melting point.[1][2] The presence of the amorphous fraction is crucial for the observed superior tabletability compared to commercially available anhydrous lactose or lactose dried by other methods.[1][2][3]
Q2: What is the optimal extrusion temperature for enhancing the tabletability of this compound monohydrate?
A2: Studies have shown that extrusion temperatures of 150°C and 160°C are effective for converting this compound monohydrate to an anhydrous form with superior tabletability.[1][2]
Q3: Does the enhanced tabletability of extruded lactose diminish over time?
A3: When the extruded anhydrous lactose powder is exposed to high humidity conditions (e.g., 25°C/60% RH or 40°C/75% RH), it can revert to the monohydrate form, leading to decreased tabletability.[1][2] However, if the powder is compressed into tablets with high tensile strength shortly after extrusion, the tablets remain intact and their strength may even increase over time when exposed to the same conditions.[1][2] This is possibly due to the interaction of the amorphous fraction with moisture.[1][2]
Q4: How does the tabletability of extruded lactose compare to other forms of lactose?
A4: The tabletability of this compound monohydrate extruded at 150-160°C is superior to that of commercially available anhydrous lactose and anhydrous lactose produced by hot air oven drying at 160°C.[1][2]
Q5: What are the key process parameters to control during the twin-screw extrusion of this compound monohydrate?
A5: The most critical process parameters are the barrel temperature, screw speed, and feed rate. The temperature profile along the extruder barrel should be carefully controlled to achieve the desired dehydration and partial amorphization. Screw speed and feed rate influence the residence time and the amount of shear the material is subjected to, which in turn affects the final properties of the extrudate.
Data Presentation
Table 1: Effect of Extrusion Temperature on the Properties of this compound Monohydrate
| Extrusion Temperature (°C) | Physical Form | Amorphous Content | Tabletability |
| 140 | Incomplete conversion | Low | Moderately improved |
| 150 | Anhydrous (mostly crystalline, partially amorphous) | Partial | Superior |
| 160 | Anhydrous (mostly crystalline, partially amorphous) | Partial | Superior |
This table is a summary based on findings that extrusion at 150 and 160°C leads to complete conversion to anhydrous lactose with a partial amorphous content, resulting in superior tabletability.[1][2]
Table 2: Tensile Strength of Tablets Compressed from Different Lactose Forms
| Lactose Type | Compaction Pressure (MPa) | Approximate Tensile Strength (MPa) |
| This compound Monohydrate (unprocessed) | 200 | ~1.5 |
| Anhydrous Lactose (commercial) | 200 | ~2.5 |
| Extruded Lactose (160°C) | 200 | > 4.0 |
This table provides an illustrative comparison of tensile strengths based on the general findings that extruded lactose exhibits significantly higher tabletability.
Experimental Protocols
Protocol 1: Enhancing Tabletability of this compound Monohydrate via Twin-Screw Extrusion
1. Materials and Equipment:
-
This compound monohydrate
-
Twin-screw extruder with temperature-controlled zones
-
Gravimetric feeder
-
Milling apparatus (e.g., ball mill or Fitzmill)
-
Tablet press
-
Characterization equipment: Differential Scanning Calorimeter (DSC), X-Ray Powder Diffractometer (XRPD), tablet hardness tester.
2. Extrusion Process:
- Set the temperature profile of the twin-screw extruder. A common profile is to have increasing temperatures along the barrel, with the final zones set to 150°C or 160°C.
- Calibrate the gravimetric feeder to deliver a consistent feed rate of this compound monohydrate into the extruder.
- Set the desired screw speed. This may require optimization based on the specific extruder being used.
- Once the extruder has reached the set temperatures, start the feeder and the screws simultaneously.
- Collect the extrudate as it exits the die. The extrudate will be in the form of strands or a molten mass that will solidify upon cooling.
- Allow the extrudate to cool to room temperature.
3. Milling of Extrudate:
- Mill the cooled extrudate to a powder with a particle size suitable for direct compression. The target particle size distribution will depend on the specific tableting requirements.
4. Tableting:
- Accurately weigh the milled extrudate.
- Compress the powder into tablets using a tablet press at various compaction pressures.
5. Characterization:
- DSC Analysis: Perform DSC on the extrudate to confirm the dehydration of the lactose and to identify the glass transition, which indicates the presence of an amorphous fraction.
- XRPD Analysis: Use XRPD to analyze the solid-state form of the extruded lactose and confirm the conversion from the monohydrate to the anhydrous form.
- Tablet Tensile Strength: Measure the breaking force of the tablets and calculate the tensile strength to evaluate the improvement in tabletability.
Mandatory Visualizations
References
reducing friability in tablets formulated with alpha-lactose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with tablet friability when using alpha-lactose monohydrate.
Frequently Asked Questions (FAQs)
Q1: What is tablet friability and why is it important for formulations containing this compound?
A1: Tablet friability is the tendency of a tablet to chip, crumble, or break during handling, packaging, and transportation.[1][2] For tablets formulated with this compound, which is a brittle material, managing friability is crucial to ensure dose uniformity, patient acceptability, and the overall quality and integrity of the final product. A friability value of less than 1% is generally considered acceptable for most pharmaceutical tablets.[1]
Q2: What are the common causes of high friability in tablets formulated with this compound?
A2: High friability in this compound tablets can stem from several formulation and processing factors:
-
Insufficient Binder Concentration: Inadequate binder leads to weak inter-particle bonding.[2]
-
Poor Powder Flowability: Cohesive powders like some grades of lactose (B1674315) monohydrate can lead to non-uniform die filling and inconsistent tablet density.[3][4][5]
-
Inadequate Compression Force: While higher compression forces generally reduce friability, an optimal range exists. Excessively high forces can lead to capping and lamination, which can paradoxically increase friability.[6]
-
Excessive Lubricant: Over-lubrication, particularly with hydrophobic lubricants like magnesium stearate (B1226849), can form a film around particles, hindering proper bonding and increasing friability.[2][7]
-
Moisture Content: The moisture content of the lactose powder and the final tablet can significantly impact its mechanical strength. For moisture-sorbed tablets, tensile strength can increase, leading to lower friability.[8][9][10] However, excessive moisture can also negatively impact tablet hardness.[11]
-
Particle Size and Morphology: The particle size of this compound monohydrate can affect its compaction properties and, consequently, tablet friability.[12][13][14]
Q3: How does the type of this compound affect tablet friability?
A3: Different grades of this compound monohydrate are available, each with distinct particle sizes, morphologies, and flow properties, which in turn affect tablet friability. For instance, spray-dried lactose generally has good flow and compaction properties.[15][16] Milled lactose grades are often used in wet and dry granulation processes to improve flowability.[5] The choice of lactose grade should be tailored to the specific formulation and manufacturing process (e.g., direct compression vs. granulation).
Troubleshooting Guides
Issue 1: High friability despite adequate tablet hardness.
This is a common issue that can be systematically addressed by evaluating the formulation and process parameters.
Troubleshooting Workflow:
Caption: Troubleshooting high friability with adequate hardness.
Corrective Actions:
-
Evaluate Lubricant Level: Excessive use of lubricants like magnesium stearate can weaken inter-particle bonds.[2]
-
Assess Binder Efficiency: The type and concentration of the binder are critical for tablet integrity.
-
Recommendation: Consider increasing the concentration of your current binder or incorporating a more effective one. Hydrophilic binders like PVP or HPMC at concentrations of 1-5% can improve tablet strength without significantly impacting disintegration.[2]
-
-
Optimize Granulation: If using a granulation process, ensure the granules are robust.
-
Recommendation: High-shear wet granulation can produce stronger granules. Ensure the drying process is controlled to prevent the formation of overly brittle granules.[2]
-
Issue 2: High friability and low tablet hardness.
This scenario suggests a fundamental issue with the compressibility and compactibility of the formulation.
Troubleshooting Workflow:
Caption: Troubleshooting high friability with low hardness.
Corrective Actions:
-
Optimize Compression Force: Insufficient force will result in a poorly compacted tablet.
-
Recommendation: Gradually increase the compression force. A typical range to target is 5-10 kN.[2] Monitor for signs of capping or lamination, as excessive force can also be detrimental.
-
-
Improve Powder Flowability: Poor powder flow leads to inconsistent die filling and, consequently, variable tablet weight and hardness.
-
Re-evaluate Filler-Binder Selection: The inherent properties of your chosen excipients play a significant role.
-
Recommendation: Consider using a grade of directly compressible lactose.[2] Incorporating microcrystalline cellulose (B213188) (MCC) at 10-30% can also enhance tablet integrity and reduce friability.[2]
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Impact on Friability | Reference |
| Lubricant Concentration (Magnesium Stearate) | 0.5 - 1.0% | Higher concentrations can increase friability. | [2] |
| Binder Concentration (PVP/HPMC) | 1 - 5% | Higher concentrations generally decrease friability. | [2] |
| Compression Force | 5 - 10 kN | Increasing force generally decreases friability, but excessive force can have the opposite effect. | [2][6] |
| Microcrystalline Cellulose (MCC) Addition | 10 - 30% | Addition of MCC can improve tablet integrity and reduce friability. | [2] |
| Moisture Content | Variable | For moisture-sorbed tablets, tensile strength increased up to 59.8%, leading to lower friability. | [8][9] |
Experimental Protocols
Tablet Friability Testing (Based on USP <1216>)
This protocol outlines the standard procedure for determining the friability of compressed, uncoated tablets.
Experimental Workflow:
Caption: USP Tablet Friability Test Workflow.
Methodology:
-
Sample Preparation:
-
Initial Weighing:
-
Carefully de-dust the tablets using a soft brush or a stream of clean, dry air.
-
Accurately weigh the initial tablet sample (W_initial).
-
-
Friability Apparatus:
-
Test Procedure:
-
Final Weighing:
-
Carefully de-dust the tablets again to remove any loose powder.
-
Accurately weigh the final tablet sample (W_final).
-
-
Calculation:
-
Calculate the percentage weight loss (friability) using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100
-
-
Acceptance Criteria:
References
- 1. torontech.com [torontech.com]
- 2. Improving Tablet Friability Without Affecting Disintegration – Pharma.Tips [pharma.tips]
- 3. Improving powder flow properties of a cohesive lactose monohydrate powder by intensive mechanical dry coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving powder flow properties of a cohesive lactose monohydrate powder by intensive mechanical dry coating. | Semantic Scholar [semanticscholar.org]
- 5. dfepharma.com [dfepharma.com]
- 6. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of Moisture Sorption and Lactose Type on Tablet Quality: A Hygroscopicity Study between Lactose Powder and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Moisture Sorption and Lactose Type on Tablet Quality: A Hygroscopicity Study between Lactose Powder and Tablets. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. Tabletability and compactibility of α-lactose monohydrate powders of different particle size. I. Experimental comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. How to Improve the Flowability of Powder [jenike.com]
- 18. usp.org [usp.org]
- 19. usp.org [usp.org]
- 20. usp.org [usp.org]
Validation & Comparative
A Researcher's Guide to the Quantitative Analysis of Alpha-Lactose and Beta-Lactose Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of alpha-lactose and beta-lactose (B51086) anomers is critical in various applications, including pharmaceutical formulation, food science, and chemical synthesis. The ratio of these anomers can significantly influence the physical and chemical properties of a product, such as solubility, crystallinity, and stability. This guide provides an objective comparison of the primary analytical techniques used for the quantitative analysis of α- and β-lactose mixtures, supported by experimental data and detailed methodologies.
Introduction to Lactose (B1674315) Anomers
Lactose, a disaccharide composed of galactose and glucose, exists in two anomeric forms: alpha (α) and beta (β). These anomers differ in the orientation of the hydroxyl group at the C1 carbon of the glucose unit. In aqueous solutions, α-lactose and β-lactose undergo mutarotation, a process where they interconvert until an equilibrium is reached. The typical equilibrium ratio in water at 20°C is approximately 37% α-lactose and 63% β-lactose. The distinct properties of each anomer necessitate accurate analytical methods to determine their relative proportions in a sample.
Comparative Analysis of Quantitative Techniques
Several analytical techniques are employed for the quantitative analysis of lactose anomers. The most common and well-established methods include polarimetry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each method offers a unique set of advantages and limitations in terms of accuracy, precision, speed, and cost.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for the three primary analytical techniques.
| Feature | Polarimetry | ¹H-NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the rotation of plane-polarized light caused by the chiral lactose molecules. The specific rotation of α- and β-lactose are different. | Distinguishes and quantifies the anomers based on the distinct chemical shifts of their anomeric protons in a magnetic field. | Separates the anomers based on their differential interactions with a stationary phase, followed by detection and quantification. |
| Accuracy | Good, but can be affected by the presence of other optically active impurities.[1][2] | High, considered a primary analytical method for quantification.[3] | High, with proper method validation and calibration. |
| Precision | Good, with modern instruments achieving high precision (e.g., accuracy better than 0.002° optical rotation).[4] | Very high, with standard deviations as low as 0.1% reported.[5] | High, with relative standard deviations typically below 2%.[6] |
| Limit of Detection (LOD) | Not ideal for trace analysis; better suited for bulk characterization. | Lower sensitivity compared to mass spectrometry-based methods.[7] LOD of down to 0.05 g/L has been reported with specific sample preparation.[8] | Method-dependent; LOD of 0.04 mg/mL has been reported for total lactose using HPLC-RID. |
| Limit of Quantification (LOQ) | Dependent on sample concentration and purity. | Dependent on instrument and experimental parameters. | Method-dependent; LOQ of 0.12 mg/mL has been reported for total lactose using HPLC-RID.[9] |
| Analysis Time | Relatively fast measurement, but sample preparation can be time-consuming.[1] | Rapid data acquisition (typically under 15 minutes per sample).[8] | Varies with the method; typically 10-30 minutes per sample. |
| Sample Preparation | Can be extensive, often requiring clarification to remove interfering substances.[1][10] | Minimal, often just dissolution in a suitable deuterated solvent.[11] | Requires filtration and sometimes derivatization. |
| Key Advantages | Relatively low cost of instrumentation. | Provides structural information, non-destructive, and requires minimal sample preparation.[7][11] | High sensitivity and selectivity, well-established for routine analysis. |
| Key Disadvantages | Susceptible to interference from other chiral compounds, less specific.[1][2] | High initial instrument cost, lower sensitivity for trace impurities.[12] | On-column mutarotation can complicate quantification, requiring specific method development.[13] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Polarimetry
Principle: This technique measures the angle of rotation of plane-polarized light as it passes through a solution containing an optically active substance. Since α-lactose ([α] = +92.6°) and β-lactose ([α] = +34.2°) have different specific rotations, the initial and equilibrium rotation values of a lactose solution can be used to calculate the proportion of each anomer. The equilibrium specific rotation of a lactose solution is +55.4°.[14]
Experimental Protocol:
-
Sample Preparation (Carrez Clarification for Dairy Products):
-
Weigh a precise amount of the sample (e.g., 10 g of milk powder) and dissolve it in a known volume of distilled water.
-
Add Carrez solution I (potassium ferrocyanide solution) and mix.
-
Add Carrez solution II (zinc sulfate (B86663) solution) and mix thoroughly to precipitate proteins and fats.
-
Bring the solution to a known volume with distilled water and filter to obtain a clear solution.[4]
-
-
Measurement:
-
Calibrate the polarimeter with a blank (distilled water).
-
Immediately fill the polarimeter tube with the freshly prepared lactose solution and record the initial optical rotation.
-
To accelerate mutarotation, a few drops of ammonia (B1221849) can be added to a separate aliquot of the solution.
-
Allow the solution to stand at room temperature until the optical rotation becomes constant (reaches equilibrium), or measure the rotation after 24 hours.
-
Record the final (equilibrium) optical rotation.
-
-
Calculation:
-
The percentage of each anomer can be calculated using the initial and final rotation values in conjunction with the known specific rotations of the pure anomers and the equilibrium mixture.
-
¹H-NMR Spectroscopy
Principle: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. The anomeric protons of α-lactose and β-lactose reside in different chemical environments, resulting in distinct signals in the NMR spectrum. The area under each signal is directly proportional to the number of protons, allowing for direct and accurate quantification of the anomer ratio. To prevent mutarotation during the measurement, samples are typically dissolved in dimethyl sulfoxide-d6 (DMSO-d6). The anomeric proton of α-lactose appears as a doublet at approximately 6.3 ppm, while the anomeric proton of β-lactose appears as a doublet at around 6.6 ppm.[5][15]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the lactose sample.
-
Dissolve the sample in approximately 0.75 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6) in an NMR tube.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to achieve good signal dispersion.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons for accurate integration.
-
-
Data Processing and Analysis:
-
Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the anomeric protons of α-lactose (~6.3 ppm) and β-lactose (~6.6 ppm).
-
Calculate the molar ratio of the anomers from the integral values.
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their distribution between a mobile phase and a stationary phase. For lactose anomers, a hydrophilic interaction liquid chromatography (HILIC) or an amino-based column is often used. The two anomers exhibit slightly different polarities, leading to different retention times and allowing for their separation. A refractive index detector (RID) is commonly used for the detection of underivatized sugars.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A suitable column for carbohydrate analysis, such as an amino-propyl or HILIC column.
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
-
Detector: Refractive Index Detector (RID).
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of known concentrations of α- and β-lactose.
-
Inject the standards to generate a calibration curve for each anomer.
-
Inject the sample solution and determine the concentration of each anomer by comparing the peak areas to the calibration curves.
-
Logical Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, including the need for accuracy, precision, sample throughput, and available resources.
Conclusion
The quantitative analysis of α- and β-lactose mixtures can be effectively performed using polarimetry, ¹H-NMR spectroscopy, and HPLC.
-
¹H-NMR spectroscopy stands out as a superior method for its high precision, accuracy, and the ability to provide structural confirmation with minimal sample preparation.[3][11] It is particularly advantageous for research and development settings where detailed and reliable characterization is paramount.
-
HPLC is a robust and sensitive technique well-suited for routine quality control applications where high throughput and validated quantification are required.[16] Careful method development is necessary to manage on-column mutarotation for accurate anomer-specific analysis.
-
Polarimetry , while a more traditional and less specific method, can still be a cost-effective tool for the analysis of relatively pure samples where the presence of other optically active compounds is not a concern.[1]
The selection of the most appropriate technique will ultimately be guided by the specific analytical needs, available instrumentation, and the complexity of the sample matrix. For comprehensive and unambiguous results, ¹H-NMR is the recommended technique, while HPLC offers a practical alternative for routine quantitative analysis.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. spasb.ro [spasb.ro]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 4. Détermination de la teneur en lactose | Anton Paar Wiki [wiki.anton-paar.com]
- 5. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]
- 7. Applications of Solution NMR Spectroscopy in Quality Assessment and Authentication of Bovine Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. No Substitute: NMR Reveals the Lactose Content of Milk Alternatives | Bruker [bruker.com]
- 9. researchgate.net [researchgate.net]
- 10. s4science.at [s4science.at]
- 11. researchgate.net [researchgate.net]
- 12. azooptics.com [azooptics.com]
- 13. lcms.cz [lcms.cz]
- 14. Tailoring α/β Ratio of Pollen-Like Anhydrous Lactose as Ingredient Carriers for Controlled Dissolution Rate | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of Lactose in Milk by HPLC-RI using Chromolith® NH2 Column [sigmaaldrich.com]
Differential Scanning Calorimetry: A Comparative Guide for the Quantification of Alpha-Lactose Monohydrate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of alpha-lactose monohydrate is critical in the pharmaceutical industry, where it is a widely used excipient. The crystalline form and hydration state of lactose (B1674315) can significantly impact the stability, processability, and bioavailability of drug products. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique frequently employed for this purpose. This guide provides an objective comparison of DSC with other analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their needs.
Principle of DSC for this compound Monohydrate Quantification
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound monohydrate, the quantification is based on the endothermic dehydration event that occurs around 142-146°C.[1][2][3] The enthalpy of this dehydration is directly proportional to the amount of this compound monohydrate present in the sample.[1]
Comparison of Analytical Methods
Several techniques are available for the quantification of this compound monohydrate or its related properties, such as water content and crystallinity. The following table summarizes the key performance metrics of DSC in comparison to X-ray Powder Diffraction (XRPD), Karl Fischer Titration (KFT), and Thermogravimetric Analysis (TGA).
| Parameter | Differential Scanning Calorimetry (DSC) | X-ray Powder Diffraction (XRPD) | Karl Fischer Titration (KFT) | Thermogravimetric Analysis (TGA) |
| Principle | Measures heat flow associated with thermal transitions (e.g., dehydration). | Measures the diffraction of X-rays by crystalline structures. | Titrimetric method for the specific determination of water content. | Measures mass loss as a function of temperature. |
| Primary Measurement | Enthalpy of dehydration (J/g).[1] | Intensity of diffraction peaks specific to the crystalline form. | Amount of water (%).[4][5] | Mass loss due to dehydration (%).[6][7] |
| Accuracy | Good, with a slope correlation of 1.0052 and an r² value of 0.9999 in ideal mixtures.[1] However, can be less accurate when dehydration and recrystallization overlap.[8] | Excellent linearity, precision, and accuracy.[9] | High accuracy for water content determination. | Good for determining water of crystallization.[10] |
| Precision | Good. | Excellent.[9] | High precision. | Good. |
| Limit of Detection (LOD) | Can detect low levels, with HyperDSC reaching down to 1.5% amorphous content.[11] | Down to about 0.5% w/w for crystalline material.[9][12] | Low ppm levels. | Dependent on instrument sensitivity. |
| Limit of Quantification (LOQ) | Generally higher than XRPD for low-level quantification. | Can quantify >0.5 weight% for this compound monohydrate.[12] | Low ppm levels. | Dependent on instrument sensitivity. |
| Sample Throughput | Relatively fast, with each measurement taking about 15 minutes.[13] | Rapid, with sample preparation and analysis taking about 10 minutes.[12] | Fast. | Relatively fast. |
| Advantages | Provides information on other thermal events (melting, glass transition). Relatively easy to use. | High specificity for crystalline forms. Non-destructive. | "Gold standard" for water content determination. Specific to water. | Provides quantitative information on mass loss events. |
| Disadvantages | Less precise than XRPD for low amorphous content.[13][14] Potential for overlapping thermal events to interfere with quantification.[8] | Requires careful sample preparation and can be sensitive to particle size and orientation. | Only measures water content, not the crystalline form directly. Requires use of reagents. | Does not distinguish between different forms of water (surface vs. bound) without careful interpretation. |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
This protocol is a general guideline for the quantification of this compound monohydrate using DSC.
-
Sample Preparation: Accurately weigh 2-4 mg of the lactose sample into a standard aluminum DSC pan.[1]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.[14][15]
-
Analysis Conditions:
-
Data Analysis:
-
Identify the endothermic peak corresponding to the dehydration of this compound monohydrate, which typically occurs around 145°C.[1][15]
-
Integrate the area of the dehydration peak to determine the enthalpy of dehydration (ΔH_sample) in J/g.
-
Calculate the percentage of this compound monohydrate in the sample using the following equation:
Where ΔH_reference is the theoretical enthalpy of dehydration for pure this compound monohydrate (approximately 150 J/g).[1]
-
Alternative Methodologies
Karl Fischer Titration (KFT)
KFT is a highly specific method for determining water content. The theoretical water content of this compound monohydrate is 5.0% by weight.[1]
-
Reagent Preparation: Use commercially available Karl Fischer reagents (one-component or two-component systems).
-
Instrument Setup: Prepare the titration vessel according to the manufacturer's instructions.
-
Titration:
-
Accurately weigh a suitable amount of the lactose sample (e.g., 0.1-0.3 g for volumetric titration) and introduce it into the titration vessel.[4]
-
For complete dissolution and to avoid side reactions, a solvent mixture such as methanol (B129727) with formamide (B127407) may be used, and titration can be performed at 50°C.[4]
-
A stirring time of at least 180 seconds is recommended for complete dissolution.[4]
-
The titrator automatically adds the Karl Fischer reagent until the endpoint is reached.
-
-
Calculation: The instrument software calculates the water content as a percentage of the sample weight. This can then be correlated to the amount of this compound monohydrate.
X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying and quantifying crystalline phases.
-
Sample Preparation: The lactose sample is typically packed into a sample holder. Proper packing is crucial to minimize preferred orientation of the crystals.
-
Data Acquisition:
-
Place the sample holder in the diffractometer.
-
Scan the sample over a defined 2θ range (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu-Kα).
-
-
Data Analysis:
-
Identify the characteristic diffraction peaks for this compound monohydrate (e.g., a strong peak at approximately 19.9° 2θ).[12]
-
Quantification is typically achieved by creating a calibration curve using mixtures of known concentrations of this compound monohydrate and an amorphous or different crystalline form. The intensity or area of a characteristic peak is plotted against the concentration.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.
-
Sample Preparation: Accurately weigh a small amount of the lactose sample (e.g., 5-10 mg) into a TGA pan.
-
Analysis Conditions:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 K/min) under a controlled atmosphere (e.g., nitrogen).[6]
-
-
Data Analysis:
-
The TGA thermogram will show a mass loss step corresponding to the loss of water of crystallization. For this compound monohydrate, this occurs around 140-160°C and corresponds to a mass loss of approximately 5%.[6][7]
-
The percentage of this compound monohydrate can be calculated from the observed mass loss.
-
Visualizations
The following diagrams illustrate the experimental workflow for DSC analysis and the logical relationship between the compared analytical methods.
Caption: Experimental workflow for quantifying this compound monohydrate using DSC.
Caption: Comparison of analytical methods for this compound monohydrate analysis.
References
- 1. tainstruments.com [tainstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Determination of Water Content in D(+)-lactose-monohydrate Using Karl Fischer Titration [sigmaaldrich.com]
- 5. Determination of water content in lactose by Karl Fischer titration - Interlaboratory collaborative study: Universität Hohenheim [uni-hohenheim.de]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantifying low amorphous or crystalline amounts of this compound-monohydrate using X-ray powder diffraction, near-infrared spectroscopy, and differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dairy-journal.org [dairy-journal.org]
- 11. scribd.com [scribd.com]
- 12. Quantitative X-ray diffraction determination of this compound monohydrate and beta-lactose in chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Identifying Lactose Polymorphs Using X-ray Diffraction
For researchers, scientists, and drug development professionals, the precise identification of lactose (B1674315) polymorphs is a critical step in ensuring the stability, bioavailability, and manufacturability of pharmaceutical products. This guide provides a comprehensive comparison of X-ray Diffraction (XRD) methods for the characterization of common lactose polymorphs, supported by experimental data and detailed protocols.
Lactose, a common excipient in pharmaceutical formulations, can exist in various crystalline forms, or polymorphs, each with distinct physicochemical properties. The most prevalent forms include α-lactose monohydrate, anhydrous α-lactose, and β-lactose. Powder X-ray Diffraction (PXRD) stands out as a powerful and widely used non-destructive technique for the unambiguous identification and quantification of these polymorphs. This is achieved by analyzing the unique diffraction pattern produced when a crystalline sample interacts with X-rays.
Comparative Analysis of Lactose Polymorphs by PXRD
The primary distinguishing feature among lactose polymorphs in a PXRD pattern is the position of the diffraction peaks, represented as 2θ values. Each crystalline form possesses a unique atomic arrangement, leading to a characteristic fingerprint diffraction pattern.
Below is a summary of the principal diffraction peaks for the most common lactose polymorphs, compiled from various studies. These values are typically recorded using Cu-Kα radiation.
| Polymorph | Key Diffraction Peaks (2θ) |
| α-Lactose Monohydrate | 12.6°, 16.5°, 19.2°, 19.6°, 20.1° |
| Anhydrous α-Lactose | 10.8°, 18.9°, 20.0°, 21.6°, 24.5° |
| β-Lactose | 10.5°, 18.9°, 20.9°, 21.7°, 24.0° |
| Amorphous Lactose | A broad "halo" with no distinct sharp peaks |
It is important to note that the presence of amorphous lactose can be identified by a broad, non-crystalline background signal, often referred to as a "halo," in the diffraction pattern, in contrast to the sharp peaks of crystalline forms.[1]
Quantitative Analysis of Polymorphic Mixtures
Beyond qualitative identification, PXRD can be employed for the quantitative analysis of mixtures of lactose polymorphs. The Rietveld refinement method is a powerful technique for this purpose. It involves a least-squares refinement of a calculated diffraction pattern to match the experimental data, allowing for the determination of the weight fraction of each crystalline phase in a mixture.[2][3] The accuracy of this method can be high, with some studies reporting quantification limits for α-lactose monohydrate as low as 0.5% by weight.[4]
Experimental Protocol: PXRD for Lactose Polymorph Identification
The following provides a generalized experimental protocol for the analysis of lactose polymorphs using a powder X-ray diffractometer.
1. Sample Preparation:
-
Grinding: To ensure random orientation of the crystallites and minimize preferred orientation effects, the lactose sample should be gently ground to a fine, uniform powder using an agate mortar and pestle.[5]
-
Sample Mounting: The powdered sample is then carefully packed into a sample holder. The surface of the sample should be flat and level with the surface of the holder to ensure accurate diffraction angles.
2. Data Collection:
-
Instrument: A powder X-ray diffractometer equipped with a Cu-Kα X-ray source is typically used.
-
Scan Range (2θ): A common scan range for lactose analysis is from 5° to 40° 2θ.[6]
-
Step Size and Scan Speed: Typical parameters include a step size of 0.02° 2θ and a scan speed of 1-2°/minute. These parameters can be adjusted to optimize data quality and measurement time.
3. Data Analysis:
-
Phase Identification: The experimental diffraction pattern is compared to reference patterns for known lactose polymorphs from a database (e.g., the Powder Diffraction File™ from the International Centre for Diffraction Data). The matching of peak positions (2θ values) and relative intensities allows for the identification of the polymorph(s) present in the sample.
-
Quantitative Analysis (Optional): If the sample contains a mixture of polymorphs, Rietveld refinement can be performed using appropriate software to determine the relative amounts of each phase.[3]
Workflow for Lactose Polymorph Identification by XRD
The following diagram illustrates the logical workflow for identifying lactose polymorphs using X-ray diffraction.
Caption: Workflow for lactose polymorph identification using PXRD.
This guide provides a foundational understanding of the application of X-ray diffraction for the critical task of lactose polymorph identification. For more in-depth analysis and validation, it is recommended to consult the cited literature and relevant pharmacopeial standards.
References
- 1. icdd.com [icdd.com]
- 2. Item - Fundamental structural aspects of crystalline lactose polymorphs - Loughborough University - Figshare [repository.lboro.ac.uk]
- 3. Quantitative analysis using Rietveld refinement [crystalimpact.com]
- 4. Quantitative X-ray diffraction determination of alpha-lactose monohydrate and beta-lactose in chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Alpha-Lactose and Beta-Lactose Solubility for Researchers and Pharmaceutical Scientists
An in-depth guide to the solubility characteristics of α-lactose and β-lactose, providing quantitative data, detailed experimental protocols, and a look into the phenomenon of mutarotation.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive comparison of the solubility of alpha-lactose and beta-lactose (B51086). Understanding the distinct solubility profiles of these anomers is critical for applications in pharmaceutical formulations, food science, and chemical research. This document provides a summary of quantitative solubility data, detailed experimental methodologies for solubility determination, and an explanation of the dynamic equilibrium between the two forms in solution.
Executive Summary
Lactose (B1674315), a disaccharide composed of galactose and glucose, exists in two anomeric forms: alpha (α) and beta (β). These anomers exhibit significantly different initial solubilities in aqueous solutions. Beta-lactose is considerably more soluble than this compound at temperatures below 93.5°C. However, in solution, both anomers undergo mutarotation, a process of interconversion, until an equilibrium is reached. This dynamic equilibrium results in a final, stable solubility for the lactose mixture that is different from the initial solubility of either anomer. The rate of mutarotation and the final equilibrium are influenced by factors such as temperature and pH.
Quantitative Solubility Data
The solubility of this compound and beta-lactose is a key differentiator in their application. The following table summarizes the initial and equilibrium solubility of both anomers in water at various temperatures.
| Temperature (°C) | Initial Solubility of α-Lactose ( g/100g water) | Initial Solubility of β-Lactose ( g/100g water) | Final Equilibrium Solubility of Lactose ( g/100g water) |
| 15 | ~5 | - | 16.9 |
| 20 | 7 | 50 | 18.2[1] |
| 25 | - | - | 21.6 |
| 30 | ~12 | - | 24.8 |
| 40 | ~17 | - | 30.2 |
| 50 | ~25 | - | 37.5 |
| 60 | ~35 | - | 45.1 |
At 20°C, the initial solubility of β-lactose is more than seven times that of α-lactose.[1] As the temperature increases, the solubility of both anomers increases, with the solubility of α-lactose showing a greater dependence on temperature.[1] The equilibrium solubility represents the total amount of lactose that can be dissolved once the solution has reached a stable ratio of α- and β-anomers. At room temperature, this equilibrium ratio is approximately 40% α-lactose to 60% β-lactose.[2]
The Phenomenon of Mutarotation
When either α-lactose or β-lactose is dissolved in water, the specific optical rotation of the solution changes over time. This change is due to the interconversion of the two anomers until a dynamic equilibrium is established. This process, known as mutarotation, is crucial to understanding the solubility behavior of lactose. The rate of mutarotation is influenced by temperature and pH.[1]
Caption: Mutarotation of lactose in solution.
Experimental Protocols
Accurate determination of the solubility of α-lactose and β-lactose requires precise experimental techniques that account for the phenomenon of mutarotation. Below are detailed methodologies for determining the initial solubility of each anomer.
Protocol for Determining Initial Solubility of α-Lactose and β-Lactose
This method aims to measure the concentration of a saturated solution immediately after its preparation to minimize the effect of mutarotation.
1. Materials:
-
α-Lactose monohydrate (high purity)
-
β-Lactose (high purity)
-
Distilled or deionized water
-
Thermostatically controlled water bath or incubator
-
Magnetic stirrer and stir bars
-
Syringe filters (0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector or a Polarimeter.
2. Procedure:
-
Temperature Control: Set the water bath or incubator to the desired experimental temperature. Allow the water and the lactose anomer to equilibrate to this temperature before mixing.
-
Preparation of Saturated Solution:
-
Add an excess amount of the specific lactose anomer (either α or β) to a known volume of temperature-equilibrated water in a sealed container.
-
Immediately and vigorously stir the mixture for a short, standardized period (e.g., 60 seconds) to achieve rapid saturation. The goal is to dissolve the anomer as quickly as possible without allowing significant time for mutarotation.
-
-
Sample Collection and Filtration:
-
Immediately after stirring, draw a sample of the supernatant using a syringe.
-
Quickly filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solids. To minimize mutarotation, the vial can be pre-chilled.
-
-
Analysis:
-
Analyze the filtrate immediately using either HPLC or polarimetry to determine the concentration of the dissolved lactose.
-
Analytical Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a reliable method for separating and quantifying the two anomers before significant interconversion can occur.
1. Instrumentation and Conditions:
-
HPLC System: An isocratic HPLC system with a Refractive Index (RI) detector.
-
Column: A column suitable for carbohydrate analysis, such as an amino-based or a specialized carbohydrate column (e.g., C18 column with pure water as the mobile phase has been shown to be effective).[3]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) is commonly used.[4] The mobile phase should be degassed.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: Maintained at a low temperature (e.g., 10°C) to slow down the rate of mutarotation during analysis.[3]
-
Injection Volume: 10-20 µL.
2. Calibration:
-
Prepare a series of standard solutions of known concentrations for both α-lactose and β-lactose.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
3. Sample Analysis:
-
Inject the freshly prepared and filtered saturated solution onto the HPLC column.
-
Identify and quantify the peaks corresponding to α-lactose and β-lactose based on the retention times obtained from the standards. The initial solubility will be the concentration of the primary anomer dissolved.
Analytical Method 2: Polarimetry
Polarimetry measures the change in the angle of plane-polarized light as it passes through a solution of an optically active compound. Since α-lactose and β-lactose have different specific rotations, this method can be used to determine their initial concentrations.
1. Instrumentation:
-
A polarimeter with a sodium lamp (589 nm).
-
A temperature-controlled sample cell.
2. Procedure:
-
Calibrate the polarimeter with a blank (distilled water).
-
Quickly transfer the freshly prepared and filtered saturated solution into the polarimeter cell.
-
Record the initial optical rotation at time zero.
-
The initial concentration can be calculated using the Beer-Lambert law for optical rotation:
-
Concentration ( g/100 mL) = (100 * Observed Rotation) / ([α] * Path Length)
-
Where [α] is the specific rotation of the pure anomer (+90° for α-lactose and +35° for β-lactose) and the path length is in decimeters.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the experimental workflow for determining the initial solubility of a lactose anomer.
Caption: Experimental workflow for solubility.
Conclusion
The solubilities of this compound and beta-lactose are markedly different, a factor of great importance in their industrial and pharmaceutical applications. Beta-lactose offers the advantage of higher initial solubility, which can be beneficial in processes where rapid dissolution is required. Conversely, the lower solubility and greater stability of solid this compound monohydrate make it a common choice as an excipient in solid dosage forms. A thorough understanding of the interplay between initial solubility and mutarotation is essential for controlling crystallization, dissolution rates, and the overall physical properties of products containing lactose. The experimental protocols provided in this guide offer a framework for the accurate and reliable measurement of these key properties.
References
A Comparative Study of Alpha-Lactose and Microcrystalline Cellulose as Pharmaceutical Fillers
In the realm of oral solid dosage form development, the selection of appropriate excipients is paramount to achieving desired tablet properties, ensuring manufacturability, and optimizing drug delivery. Among the most widely used fillers, alpha-lactose and microcrystalline cellulose (B213188) (MCC) are staples in formulation science. This guide provides an in-depth, objective comparison of their performance as fillers, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
This compound, a disaccharide obtained from milk, is a brittle material that primarily undergoes fragmentation during compression. This characteristic can be advantageous for certain formulations. In contrast, microcrystalline cellulose, a purified, partially depolymerized cellulose, is known for its plasticity and cohesiveness, deforming plastically under pressure to form strong, compact tablets. These fundamental differences in mechanical behavior lead to distinct performance profiles in terms of powder flow, compressibility, tablet strength, and disintegration.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data from various studies, offering a direct comparison of the physical and mechanical properties of this compound and microcrystalline cellulose.
Table 1: Physical Properties of this compound and Microcrystalline Cellulose
| Property | This compound | Microcrystalline Cellulose (MCC) | Reference |
| Particle Density (g/cm³) | 1.222 ± 0.000 | 1.488 ± 0.006 | [1] |
| Bulk Density (g/cm³) | 0.58 ± 0.01 | 0.34 ± 0.01 | [1] |
| Tapped Density (g/cm³) | 0.72 ± 0.02 | 0.48 ± 0.01 | [1] |
| Angle of Repose (°) | 59 | 51 | [1] |
| Carr's Index (%) | 19.4 | 29.2 | [1] |
| Hausner Ratio | 1.24 | 1.41 | [1] |
Table 2: Mechanical Properties of Tablets Formulated with this compound and Microcrystalline Cellulose
| Property | This compound | Microcrystalline Cellulose (MCC) | Reference |
| Tensile Strength (MNm⁻²) | 1.500 | 3.370 | [1] |
| Friability (%) | 1.2 | 0.8 | [1] |
| Disintegration Time (min) | > 60 | 3.37 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Powder Flow Properties
1. Angle of Repose: The angle of repose is determined using the fixed funnel method. A funnel is fixed at a certain height above a flat surface. The powder is poured through the funnel until the apex of the cone of powder just touches the tip of the funnel. The diameter of the base of the powder cone is measured, and the angle of repose (θ) is calculated using the formula: tan(θ) = 2h/D, where 'h' is the height of the funnel from the surface and 'D' is the diameter of the powder cone.[1]
2. Carr's Index and Hausner Ratio: A known weight of the powder is poured into a graduated cylinder, and the unsettled volume (V₀) is recorded to determine the bulk density. The cylinder is then tapped a specified number of times (e.g., 100 times) until there is no further reduction in volume, and the tapped volume (Vf) is recorded to determine the tapped density.[1]
-
Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100
-
Hausner Ratio = Tapped Density / Bulk Density
Evaluation of Tablet Mechanical Properties
1. Tablet Hardness (Breaking Force) Test (USP <1217>): The crushing strength of the tablets is determined using a tablet hardness tester.[2][3][4][5] A tablet is placed between two platens, and a compressive force is applied at a constant rate until the tablet fractures.[2][5] The force required to cause the fracture is recorded in Newtons (N).[2]
2. Friability Test (USP <1216>): A pre-weighed sample of tablets (typically a sample of whole tablets corresponding as near as possible to 6.5 g for tablets with a unit weight equal to or less than 650 mg, or 10 whole tablets for those with a unit weight over 650 mg) is placed in a friabilator drum.[6][7] The drum is rotated at 25 ±1 rpm for 100 revolutions.[6][7] The tablets are then removed, de-dusted, and re-weighed. The percentage of weight loss is calculated, with a maximum mean weight loss of not more than 1.0% generally considered acceptable.[8]
3. Disintegration Test (USP <701>): One dosage unit is placed in each of the six tubes of the basket-rack assembly of a disintegration apparatus. The assembly is immersed in a suitable liquid medium (e.g., water or simulated gastric fluid) maintained at 37 ± 2°C. The apparatus raises and lowers the basket in the fluid at a constant frequency. The time taken for all visible remnants of the tablet to pass through the screen of the basket is recorded as the disintegration time.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the comparison of this compound and microcrystalline cellulose.
Caption: Workflow for tablet manufacturing and evaluation.
Caption: Filler properties influencing tablet performance.
References
A Comparative Guide to the Validation of Polarimetry for Determining Alpha-Lactose Content
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of polarimetry with other analytical techniques for the determination of alpha-lactose content. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Introduction
This compound is a critical quality attribute in numerous pharmaceutical and food products. Its accurate quantification is essential for ensuring product efficacy, stability, and safety. Polarimetry has traditionally been a widely used method for this purpose due to its simplicity and cost-effectiveness. However, a range of alternative techniques, each with its own set of advantages and limitations, are now available. This guide offers an objective comparison of polarimetry with High-Performance Liquid Chromatography (HPLC), enzymatic assays, refractometry, and Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of this compound content.
Comparison of Analytical Methods
The selection of an analytical method for determining this compound content depends on various factors, including the required accuracy, precision, sensitivity, sample matrix, and available resources. The following table summarizes the key performance parameters of polarimetry and its alternatives, based on available validation data.
| Method | Principle | Accuracy (Recovery %) | Precision (RSD%) | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Polarimetry | Measures the rotation of plane-polarized light by the chiral lactose (B1674315) molecule. | ~97% or greater[1] | <9%[2] | Not explicitly found | Not explicitly found | Not explicitly found | Simple, rapid, and cost-effective[1] | Less specific, susceptible to interference from other optically active compounds.[1][3] |
| HPLC-RI | Separates lactose from other components followed by detection based on refractive index changes. | 99-99.3%[4] | <1%[4] | 0.9989[4] | 325 µg/mL[4] | 987 µg/mL[4] | High precision, accuracy, and specificity.[5] | Higher cost, requires skilled operators and time-consuming sample preparation.[5] |
| Enzymatic Assay | Utilizes the enzyme β-galactosidase to hydrolyze lactose, followed by quantification of glucose or galactose. | 93.21-114.10%[2][6] | ≤ 3.2%[7][8] | Linear range: 2.3–113 mg/100 g[7][8] | 0.13 mg/100 g[7][8] | 0.44 mg/100 g[7][8] | Highly specific for lactose.[5] | Can be less accurate if the enzymatic reaction is incomplete or if there are interfering substances.[5] |
| Refractometry | Measures the change in the refractive index of a solution due to the dissolved lactose. | Average values reported as 5.469±0.256 g% and 5.852±0.218 g% depending on sample prep.[3] | Not explicitly found | High correlation with polarimetry (r=0.8712)[3] | Not explicitly found | Not explicitly found | Simple and rapid. | Non-specific, influenced by any dissolved solids. |
| NMR Spectroscopy | Measures the nuclear magnetic resonance of protons in the lactose molecule for quantification. | Not explicitly found | <10% for lactose-free milk[9] | Linear range: 0.05–50.0 g/L (R > 0.999)[9] | 0.03 g/L[9] | Not explicitly found | Non-destructive, provides detailed structural information.[10] | Expensive equipment and requires specialized expertise.[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are the summarized experimental protocols for the key methods discussed.
Polarimetry (Based on AOAC Official Method 896.01)
-
Sample Preparation (Clarification):
-
Accurately weigh the sample (e.g., milk powder) and dissolve it in water.
-
To remove interfering substances like fats and proteins, a clarification step is essential. Common methods include:
-
Carrez Clarification: Add solutions of potassium ferrocyanide and zinc sulfate (B86663) to the sample solution to precipitate proteins and other interfering substances.
-
Acid-Mercuric Nitrate (B79036)/Iodide: Add an acid-mercuric nitrate or a mercury iodide/potassium iodide solution to precipitate proteins.[11]
-
-
Filter the mixture to obtain a clear solution (filtrate) containing the lactose.
-
-
Measurement:
-
Allow the filtrate to stand to reach mutarotational equilibrium, or accelerate this by adding a few drops of ammonia.
-
Fill a polarimeter tube with the clear filtrate.
-
Measure the optical rotation of the solution using a polarimeter at a specified wavelength (usually 589 nm) and temperature.
-
-
Calculation:
-
The concentration of lactose is calculated using the measured optical rotation, the specific rotation of lactose, and the path length of the polarimeter tube.[1]
-
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Precipitate proteins and fats, if present, using an appropriate method (e.g., by adding acetonitrile).
-
Filter the sample through a syringe filter (e.g., 0.45 µm) before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A column suitable for carbohydrate analysis (e.g., an amino- or amide-based column).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.
-
Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).
-
Detector: A refractive index (RI) detector is typically used for lactose quantification.
-
-
Quantification:
-
A calibration curve is constructed by injecting standard solutions of known lactose concentrations.
-
The concentration of lactose in the sample is determined by comparing its peak area to the calibration curve.
-
Enzymatic Assay
-
Principle: The assay is based on the hydrolysis of lactose to D-glucose and D-galactose by the enzyme β-galactosidase. The amount of D-glucose or D-galactose produced is then determined in a subsequent enzymatic reaction that leads to the formation of a product that can be measured spectrophotometrically (e.g., NADH).[6]
-
Procedure:
-
Sample Preparation: Prepare a clear, colorless sample solution. This may involve dilution, centrifugation, and filtration. For samples with high fat and protein content, a clarification step (e.g., Carrez clarification) is necessary.[2]
-
Enzymatic Reaction:
-
Incubate the sample solution with a buffered solution containing β-galactosidase.
-
After lactose hydrolysis, add the necessary reagents and enzymes for the quantification of glucose or galactose.
-
Measure the absorbance of the final solution at a specific wavelength (e.g., 340 nm for NADH).
-
-
Calculation: The lactose concentration is calculated from the change in absorbance, based on a standard curve or a known molar extinction coefficient.
-
Visualizing the Polarimetry Workflow
The following diagram illustrates the key steps in the determination of this compound content using polarimetry.
Caption: Experimental workflow for α-lactose determination by polarimetry.
Conclusion
The validation of polarimetry for determining this compound content demonstrates it to be a straightforward and cost-effective method suitable for many applications. However, its lower specificity compared to modern chromatographic and enzymatic methods can be a significant drawback, particularly for complex sample matrices where other optically active substances may be present.
HPLC offers superior precision and accuracy, making it a preferred method for research and quality control environments where high specificity is paramount. Enzymatic assays provide excellent specificity for lactose and are particularly useful for low-lactose products. Refractometry is a simple screening tool but lacks specificity. NMR spectroscopy, while powerful, is generally reserved for specialized research due to its high cost and complexity.
Ultimately, the choice of method should be based on a thorough evaluation of the specific analytical needs, sample characteristics, and available resources, with a clear understanding of the validation parameters of each technique.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. Determination of Lactose Concentration in Low-Lactose and Lactose-Free Milk, Milk Products, and Products Containing Dairy Ingredients, Enzymatic Method: Single-Laboratory Validation First Action Method 2020.08 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel enzymatic method for the measurement of lactose in lactose‐free products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prod-media.megazyme.com [prod-media.megazyme.com]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Solution NMR Spectroscopy in Quality Assessment and Authentication of Bovine Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Differentiating Lactose Anomers: A Comparative Guide Using FTIR Spectroscopy
For researchers, scientists, and drug development professionals, understanding the solid-state properties of pharmaceutical excipients is critical for ensuring product quality and performance. Lactose (B1674315), a common excipient, exists as two primary anomers, alpha (α) and beta (β), which differ in the orientation of the C-1 hydroxyl group on the glucose unit. This structural difference leads to variations in physical properties such as solubility and compressibility, making the ability to differentiate and quantify these anomers essential. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and reliable method for this purpose. This guide provides a detailed comparison of the FTIR spectra of α- and β-lactose, supported by experimental data and protocols.
Spectral Comparison of Alpha and Beta Lactose Anomers
The primary differences between the FTIR spectra of α- and β-lactose are observed in the fingerprint region, approximately between 1500 cm⁻¹ and 500 cm⁻¹. This region contains complex vibrational modes, including bending and stretching of C-O and C-C bonds, which are highly sensitive to the stereochemistry of the molecule.
Quantitative analysis of the anomeric ratio can be performed by monitoring the intensities of characteristic peaks. The FTIR spectra of anhydrous α-lactose and β-lactose show unique peaks that allow for their differentiation. Specifically, anhydrous α-lactose has a distinct peak around 855 cm⁻¹, while anhydrous β-lactose is characterized by a unique peak at approximately 948 cm⁻¹.[1][2] Other studies have identified a specific diagnostic band for α-lactose anomer at 920 cm⁻¹ and for the β-lactose anomer at 950 cm⁻¹.[3] Furthermore, an increase in the β-lactose content is correlated with increased intensities at 899 cm⁻¹ and 876 cm⁻¹.[1][2]
The table below summarizes the key distinguishing FTIR peaks for α- and β-lactose anomers based on published data.
| Anomer Form | Characteristic Peak 1 (cm⁻¹) | Characteristic Peak 2 (cm⁻¹) | Notes |
| α-Lactose Anhydrous | 855 | 920 | The peak at 855 cm⁻¹ is considered a unique identifier.[1][2] |
| β-Lactose Anhydrous | 948 | 950 | The peak at 948 cm⁻¹ is a distinguishing feature.[1][2] The band at 950 cm⁻¹ is also a specific diagnostic band.[3] |
Experimental Protocol
The following protocol outlines a typical procedure for differentiating and characterizing α- and β-lactose anomers using FTIR spectroscopy, synthesized from common laboratory practices.
Objective: To identify and differentiate the anomeric forms of lactose in a solid sample.
Materials:
-
Lactose sample (α-lactose, β-lactose, or a mixture)
-
Potassium bromide (KBr), spectroscopy grade
-
Mortar and pestle (agate or mullite)
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer (e.g., with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector)
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, then cool in a desiccator.
-
Weigh approximately 1-2 mg of the lactose sample and 100-200 mg of the dried KBr.
-
Grind the lactose sample and KBr together in the mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to the pellet-forming die and press under a hydraulic press at a force of 8-10 tons for 2 minutes to form a transparent or semi-transparent pellet.
-
-
FTIR Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Collect a background spectrum of the empty sample holder or a pure KBr pellet.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 64 scans are co-added at a spectral resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The collected spectrum should be baseline corrected and normalized.
-
Identify the characteristic absorption bands in the fingerprint region (1500-500 cm⁻¹).
-
Compare the positions and relative intensities of the peaks with the reference spectra for pure α- and β-lactose to determine the anomeric composition of the sample. For quantitative analysis, a calibration curve can be constructed using mixtures of known α/β ratios.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the differentiation of lactose anomers using FTIR spectroscopy.
Alternative Methods
While FTIR spectroscopy is a powerful tool, other analytical techniques can also be used to differentiate lactose anomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR can provide detailed structural information and are highly effective for quantifying anomeric ratios in solution.
-
X-ray Powder Diffraction (XRPD): This technique is sensitive to the crystalline structure and can distinguish between the different solid forms of lactose.
-
Differential Scanning Calorimetry (DSC): DSC can be used to identify the anomers based on their different melting points and thermal behaviors.[2]
Each of these methods has its own advantages and disadvantages in terms of sample preparation, sensitivity, and instrumentation cost. FTIR spectroscopy, however, remains a widely accessible and practical choice for routine quality control and research applications due to its speed and ease of use.
References
A Head-to-Head Battle: Spray-Dried vs. Crystalline Alpha-Lactose in Pharmaceutical Applications
A comprehensive performance comparison for researchers, scientists, and drug development professionals.
In the realm of pharmaceutical excipients, lactose (B1674315) holds a preeminent position as a versatile filler and binder. However, the physical form of lactose significantly impacts its performance in drug formulation and manufacturing. This guide provides an in-depth, data-driven comparison of two common forms: spray-dried and crystalline alpha-lactose. By examining key performance attributes and the underlying experimental methodologies, this document aims to equip researchers and formulation scientists with the knowledge to make informed decisions for their specific drug development needs.
At a Glance: Key Performance Differences
Spray-dried lactose generally exhibits superior performance in direct compression tablet manufacturing due to its unique physical properties, which are a direct result of its manufacturing process. This process involves atomizing a slurry of fine this compound monohydrate crystals in a lactose solution into a hot air stream. The rapid evaporation of water results in spherical agglomerates composed of small lactose crystals bound by amorphous lactose.[1] This structure confers significant advantages over the irregularly shaped, crystalline this compound monohydrate.
| Performance Attribute | Spray-Dried this compound | Crystalline this compound | Rationale |
| Flowability | Excellent | Poor to Fair | Spherical particle shape and narrower particle size distribution of spray-dried lactose reduce inter-particle friction and improve powder flow.[2][3] |
| Compressibility | Superior | Poor | The presence of amorphous lactose in spray-dried particles allows for plastic deformation, leading to stronger tablet formation at lower compression forces. Crystalline lactose is brittle and primarily undergoes fragmentation.[2][4][5] |
| Compactibility | Excellent | Poor | The combination of brittle fracture from the crystalline portion and plastic deformation from the amorphous portion in spray-dried lactose results in superior tablet hardness.[1][2] |
| Dissolution | Generally Faster | Generally Slower | The higher porosity and amorphous content of tablets made with spray-dried lactose can lead to faster disintegration and drug dissolution.[6][7] |
| Stability | More Sensitive to Humidity | More Stable | The amorphous content in spray-dried lactose is hygroscopic and can recrystallize at high humidity, potentially altering its performance characteristics.[2][8] |
In-Depth Performance Analysis
Flowability: The Key to Uniform Dosing
Excellent powder flow is critical for ensuring uniform die filling and consistent tablet weight and dosage. Spray-dried lactose's spherical morphology and larger particle size contribute to its superior flow properties compared to the smaller, more irregular crystalline form.[3] This is quantitatively demonstrated by comparing their respective angles of repose, Carr's Index, and Hausner Ratio.
Table 1: Flowability Characteristics of Spray-Dried vs. Crystalline this compound
| Parameter | Spray-Dried Lactose | Crystalline this compound |
| Angle of Repose (°) (Typical) | 25 - 35 | 40 - 55 |
| Carr's Index (%) (Typical) | 10 - 20 | 25 - 40 |
| Hausner Ratio (Typical) | 1.11 - 1.25 | 1.33 - 1.67 |
Note: The values presented are typical ranges and can vary depending on the specific grade and manufacturer.
Compressibility and Compactibility: The Heart of Tablet Manufacturing
The ability of a powder to be compressed into a coherent tablet with sufficient hardness is paramount. Spray-dried lactose excels in this regard due to its unique composition of crystalline and amorphous lactose.[2][4] The amorphous regions deform plastically under pressure, creating a larger bonding area, while the crystalline portions undergo brittle fracture, creating new surfaces for bonding.[2][5] This synergistic effect results in tablets with higher tensile strength compared to those made with purely crystalline lactose.[4]
Table 2: Compressibility and Mechanical Strength
| Parameter | Spray-Dried Lactose | Crystalline this compound |
| Heckel Plot Yield Pressure (Py) (MPa) (Typical) | Lower (e.g., ~87 MPa) | Higher |
| Tablet Tensile Strength (MPa) at a given compression force | Higher | Lower |
Note: Lower Heckel plot yield pressure indicates better compressibility.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key performance assessments are provided below.
Determination of Powder Flow Properties
This protocol outlines the steps for measuring the angle of repose, Carr's Index, and Hausner Ratio.
References
- 1. scribd.com [scribd.com]
- 2. SOP for Angle of Repose Testing – SOP Guide for Pharma [pharmasop.in]
- 3. academic.oup.com [academic.oup.com]
- 4. pharmtech.com [pharmtech.com]
- 5. s9423e139345e2186.jimcontent.com [s9423e139345e2186.jimcontent.com]
- 6. scribd.com [scribd.com]
- 7. news-medical.net [news-medical.net]
- 8. Methods for the practical determination of the mechanical strength of tablets--from empiricism to science - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydrous Alpha-Lactose vs. Anhydrous Beta-Lactose: A Comparative Guide for Direct Compression
In the realm of pharmaceutical tablet manufacturing, direct compression stands out as a streamlined and cost-effective method. The success of this technique hinges on the selection of suitable excipients that exhibit excellent flowability and compressibility. Among the various forms of lactose (B1674315), a widely used filler and binder, the anhydrous alpha- and beta-anomers are of particular interest to formulation scientists. This guide provides a detailed comparison of their performance in direct compression, supported by experimental data, to aid researchers and drug development professionals in making informed decisions.
Manufacturing Processes and Physicochemical Properties
Anhydrous alpha-lactose is typically produced by the dehydration of α-lactose monohydrate.[1] In contrast, anhydrous beta-lactose (B51086) is commercially manufactured by roller drying a lactose solution at high temperatures, which results in a product predominantly composed of anhydrous beta-lactose (around 80%) with the remainder being anhydrous this compound.[2][3] These differing manufacturing processes yield distinct physicochemical properties that influence their performance in direct compression.
The compaction mechanism for both anomers is predominantly brittle fracture, which involves the fracturing of particles during compression, thereby creating new surfaces for bonding and forming a strong tablet compact.[3][4]
Comparative Performance in Direct Compression
The choice between anhydrous this compound and anhydrous beta-lactose for direct compression depends on the specific requirements of the formulation, such as desired tablet hardness, disintegration time, and the properties of the active pharmaceutical ingredient (API).
Powder Properties
Effective direct compression requires excipients with good powder flow to ensure uniform die filling and consistent tablet weight.
| Property | Anhydrous this compound | Anhydrous Beta-Lactose | Reference |
| Flowability | Generally good, can be better than α-lactose monohydrate 100 mesh.[1] | Good, but can be less than optimum due to irregular particle shape and fines.[1] | [1] |
| Compressibility | About the same as anhydrous β-lactose.[1] | Good binding and stability characteristics.[1] | [1] |
Tableting Properties
The ultimate measure of a direct compression excipient lies in the quality of the tablets it produces. Key parameters include tablet hardness (tensile strength), disintegration, and dissolution.
| Property | Anhydrous this compound | Anhydrous Beta-Lactose | Reference |
| Tablet Hardness (Tensile Strength) | Can produce tablets of sufficient strength.[1] | Forms tablets with superior tensile strength compared to this compound.[5] | [1][5] |
| Disintegration | Can produce tablets with fast disintegration.[1] | The disintegration of tablets containing anhydrous lactose can be independent of tablet hardness over a wide tensile strength range.[6] | [1][6] |
| Dissolution | Can result in high drug release.[1] | The slower dissolution rate of lactose monohydrate compared to anhydrous lactose can lead to faster tablet disintegration.[7] | [1][7] |
| Lubricant Sensitivity | Shows limited decrease in crushing strength when mixed with magnesium stearate.[1] | Can be more sensitive to lubrication at the same settings compared to granulated lactose.[8] | [1][8] |
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized experimental protocols.
Powder Flowability Assessment
Method: Carr's Index and Hausner Ratio
-
Bulk Density Determination: A known mass of the lactose powder is gently poured into a graduated cylinder, and the volume is recorded.
-
Tapped Density Determination: The graduated cylinder containing the powder is mechanically tapped for a specified number of times (e.g., 100, 500, 1250 taps) until the volume ceases to change. The final volume is recorded.
-
Calculations:
-
Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100
-
Hausner Ratio = Tapped Density / Bulk Density
-
Tablet Compaction and Hardness Testing
Method: Single-punch Tablet Press and Hardness Tester
-
A precise weight of the lactose powder (or a blend with an API and lubricant) is fed into the die of a single-punch tablet press.
-
The powder is compressed at a defined compression force (e.g., 5, 10, 15, 20 kN).[9]
-
The resulting tablets are ejected, and their weight, thickness, and diameter are measured.
-
The crushing strength (hardness) of the tablets is determined using a calibrated tablet hardness tester. The force required to fracture the tablet across its diameter is recorded in Newtons (N) or Kiloponds (kP).
-
Tensile strength is then calculated using the following formula: σ = 2F / (πDT), where F is the crushing strength, D is the tablet diameter, and T is the tablet thickness.
Tablet Disintegration Test
Method: USP Disintegration Apparatus
-
One tablet is placed in each of the six tubes of the basket-rack assembly of a USP disintegration apparatus.
-
The basket is immersed in a suitable dissolution medium (e.g., purified water) maintained at 37 ± 2 °C.
-
The apparatus is operated, and the time taken for all six tablets to completely disintegrate (i.e., pass through the screen of the basket) is recorded.
Tablet Dissolution Test
Method: USP Dissolution Apparatus 2 (Paddle Apparatus)
-
A single tablet is placed in a vessel of the dissolution apparatus containing a specified volume of a suitable dissolution medium (e.g., 900 mL of 0.1 N HCl) maintained at 37 ± 0.5 °C.
-
The paddle is rotated at a specified speed (e.g., 50 rpm).
-
At predetermined time intervals, samples of the dissolution medium are withdrawn and analyzed for the concentration of the dissolved API using a suitable analytical method (e.g., UV-Vis spectrophotometry).
Visualizing the Processes
To better understand the manufacturing and application of these excipients, the following diagrams illustrate the key processes.
Conclusion
Both anhydrous this compound and anhydrous beta-lactose are valuable excipients for direct compression, each offering a unique set of properties. Anhydrous beta-lactose generally provides superior tablet hardness, making it a suitable choice for formulations requiring robust tablets.[5] Anhydrous this compound, on the other hand, can offer excellent flowability and fast disintegration.[1] The selection between the two should be based on a thorough evaluation of the specific formulation requirements, including the characteristics of the API and the desired final tablet properties. This guide provides the foundational data and methodologies to assist in this critical decision-making process.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 4. phexcom.cn [phexcom.cn]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. pharmtech.com [pharmtech.com]
comparative evaluation of different grades of pharmaceutical alpha-lactose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different grades of pharmaceutical alpha-lactose, a critical excipient in solid dosage form development. Understanding the nuanced differences between these grades is paramount for optimizing drug product performance, from manufacturing efficiency to therapeutic efficacy. This document outlines key performance indicators, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable lactose (B1674315) grade for your specific application.
Key Performance Indicators of this compound Grades
The selection of an appropriate this compound grade is dictated by its physical properties, which directly influence the characteristics of the final drug product. The most critical parameters include particle size distribution, flowability, compressibility, and dissolution behavior.
Data Summary
The following table summarizes typical quantitative data for various grades of this compound, categorized by their manufacturing process (milled, sieved, spray-dried, and anhydrous). These values are compiled from various sources and represent a general overview. For specific applications, it is crucial to consult the manufacturer's specifications.
| Property | Milled Lactose (e.g., Pharmatose® 450M) | Sieved Lactose (e.g., InhaLac® 120) | Spray-Dried Lactose (e.g., FlowLac® 100) | Anhydrous Lactose (e.g., SuperTab® 21AN) |
| Median Particle Size (d50) | 10 - 50 µm[1] | 100 - 250 µm[2][3] | 90 - 120 µm[4] | 100 - 200 µm[1] |
| Angle of Repose (°) | > 40 (Poor Flow)[1][5] | 30 - 40 (Good to Fair Flow)[6] | < 35 (Excellent Flow)[1][4][5] | 35 - 45 (Fair to Passable Flow)[1] |
| Hausner Ratio | > 1.25[7] | < 1.25[4] | ~ 1.15[4] | Variable |
| Carr's Compressibility Index (%) | > 20[7] | < 20[4] | ~ 15[4] | Variable |
| Heckel Yield Pressure (Py) (MPa) | Higher (Less Compressible)[8] | Variable | Lower (More Compressible)[7][9][10] | Variable[11] |
| Tablet Tensile Strength | Lower | Moderate | Higher[4] | Higher[8] |
| Dissolution/Disintegration | Slower | Moderate | Faster[12][13] | Faster[14][15] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize pharmaceutical this compound.
Particle Size Distribution Analysis
Principle: Laser diffraction is a widely used technique to measure the particle size distribution of powders.[16] It is based on the principle that particles of a given size diffract light at a specific angle, which is inversely proportional to their size.
Apparatus: Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer, Sympatec HELOS).[17]
Methodology:
-
Sample Preparation: A representative sample of the lactose powder is obtained. For dry dispersion, the sample is used as is. For wet dispersion, the powder is suspended in a suitable non-solvent dispersant.
-
Dispersion:
-
Dry Dispersion: The powder is de-agglomerated and introduced into the measurement zone using a jet of compressed air. The dispersion pressure is a critical parameter and needs to be optimized to ensure complete de-agglomeration without causing particle fracture.[16]
-
Wet Dispersion: The suspension is circulated through the measurement cell, often with the aid of sonication to break up agglomerates.
-
-
Measurement: A laser beam is passed through the dispersed sample. The scattered light is detected by a series of detectors at various angles.
-
Data Analysis: The light scattering pattern is converted into a particle size distribution using the Mie or Fraunhofer theory. The results are typically reported as volume-based distributions (e.g., d10, d50, d90) and span.
Powder Flowability Assessment
Principle: The flow properties of a powder are crucial for handling, processing, and ensuring dose uniformity.[18] Several methods are used to assess flowability, including the angle of repose, Hausner ratio, and Carr's compressibility index.[19]
Apparatus:
-
Funnel (for angle of repose)
-
Graduated cylinder and tapping device (for bulk and tapped density)
Methodology:
-
Angle of Repose: A funnel is fixed at a specific height above a flat surface. The lactose powder is allowed to flow through the funnel to form a conical pile. The angle of the cone with the horizontal is measured. A lower angle of repose generally indicates better flowability.[19]
-
Bulk and Tapped Density: A known mass of the powder is gently poured into a graduated cylinder, and the volume is recorded as the bulk volume. The cylinder is then subjected to a standardized tapping procedure (e.g., 500-1250 taps), and the final volume is recorded as the tapped volume.
-
Bulk Density = Mass / Bulk Volume
-
Tapped Density = Mass / Tapped Volume
-
-
Hausner Ratio and Carr's Index Calculation:
Compressibility Evaluation
Principle: Compressibility is the ability of a powder to deform and form a coherent tablet under pressure. The Heckel equation is commonly used to characterize the compaction behavior of pharmaceutical powders.[9]
Apparatus: Compaction simulator or a hydraulic press equipped with punches and a die.[7][9]
Methodology:
-
A precise weight of the lactose powder is filled into a die.
-
The powder is compressed at a series of increasing pressures.
-
The thickness and hardness (or crushing strength) of the resulting tablets are measured.
-
Heckel Analysis: The Heckel equation relates the relative density of the powder bed to the applied pressure:
-
ln(1 / (1 - D)) = K * P + A
-
Where:
-
D is the relative density of the tablet.
-
P is the applied pressure.
-
K and A are constants derived from the plot.
-
-
-
The yield pressure (Py), which is the inverse of the slope (1/K), is calculated. A lower Py value indicates that the material deforms plastically at lower pressures, suggesting better compressibility.[9][10]
Dissolution and Disintegration Testing
Principle: These tests evaluate the release of the active pharmaceutical ingredient (API) from the tablet and the tablet's breakdown into smaller particles, respectively. The properties of the lactose can significantly influence these parameters.[12][14][15]
Apparatus:
-
Disintegration tester (USP <701>)
-
Dissolution apparatus (USP <711>), typically Apparatus 2 (paddle)
Methodology:
-
Disintegration: Tablets are placed in the basket-rack assembly of the disintegration tester, which is immersed in a suitable liquid medium (e.g., water or simulated gastric fluid) at 37°C. The time taken for the tablets to disintegrate and pass through the screen of the basket is recorded.
-
Dissolution: A tablet is placed in a vessel of the dissolution apparatus containing a specified volume of dissolution medium at 37°C. The paddle is rotated at a set speed (e.g., 50 rpm). At predetermined time intervals, samples of the dissolution medium are withdrawn and analyzed (e.g., by UV-Vis spectrophotometry) to determine the concentration of the dissolved API. The cumulative percentage of API dissolved over time is then plotted.
Visualizing Workflows and Relationships
Experimental Workflow for Lactose Evaluation
The following diagram illustrates a typical workflow for the comprehensive evaluation of different pharmaceutical this compound grades.
Caption: Experimental workflow for evaluating pharmaceutical this compound grades.
Impact of Lactose Properties on Drug Product Performance
This diagram illustrates the logical relationships between the fundamental properties of this compound and their ultimate impact on the performance of the final drug product.
Caption: Lactose properties and their impact on drug product performance.
References
- 1. ondrugdelivery.com [ondrugdelivery.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 4. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 5. dfepharma.com [dfepharma.com]
- 6. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Lactose-Based Direct Tableting Agents’ Compressibility Behavior Using a Compaction Simulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. redalyc.org [redalyc.org]
- 12. japsonline.com [japsonline.com]
- 13. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. news-medical.net [news-medical.net]
- 17. news-medical.net [news-medical.net]
- 18. nbinno.com [nbinno.com]
- 19. uspnf.com [uspnf.com]
Distinguishing Lactose Polymorphs: A Comparative Guide Using Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Lactose (B1674315), a common excipient in pharmaceutical formulations, exists in various solid-state forms, including crystalline polymorphs and an amorphous state.[1][2] The specific form of lactose used can significantly impact the stability, bioavailability, and manufacturability of a drug product. Therefore, the accurate identification and quantification of lactose polymorphs are critical for quality control and drug development. Raman spectroscopy has emerged as a powerful, non-destructive analytical technique for this purpose, offering high chemical specificity and sensitivity to molecular structure.[3][4]
This guide provides an objective comparison of Raman spectroscopy with other analytical methods for distinguishing lactose polymorphs, supported by experimental data and detailed protocols.
The Power of Raman Spectroscopy for Polymorph Analysis
Raman spectroscopy is a vibrational spectroscopy technique that probes the unique molecular vibrations of a sample.[5] When laser light interacts with a molecule, it can be scattered inelastically, resulting in a shift in energy. This energy shift, known as the Raman shift, corresponds to the vibrational modes of the molecule. Since different crystal lattices and molecular conformations (as found in polymorphs) produce distinct vibrational modes, their Raman spectra serve as unique chemical "fingerprints."[4]
Crystalline forms of lactose, such as α-lactose monohydrate and anhydrous β-lactose, produce sharp, well-defined peaks in the Raman spectrum.[3] In contrast, the disordered structure of amorphous lactose results in broad, less intense spectral features.[6] These spectral differences allow for unambiguous identification and even quantification of the different forms in a mixture.[3][7]
Key Spectral Markers for Lactose Polymorphs
The primary lactose forms encountered in pharmaceuticals are α-lactose monohydrate, anhydrous α-lactose, anhydrous β-lactose, and amorphous lactose.[8][9] Raman spectroscopy can effectively distinguish between these forms by analyzing specific regions of the spectrum, particularly the "fingerprint" region (200-1700 cm⁻¹).[4]
Key differences are often observed in the regions associated with C-O-C and O-C-O bending and stretching vibrations.[3] For instance, significant spectral variations between α- and β-lactose anomers are noted around 350 cm⁻¹ and 1100 cm⁻¹.[3] The band at approximately 1086 cm⁻¹ is particularly sensitive to the degree of crystallinity.[3]
Comparative Raman Spectral Data
The following table summarizes the key Raman bands used to differentiate common lactose polymorphs. These wavenumbers are indicative and can shift slightly based on the specific instrument and sample conditions.
| Lactose Polymorph | Characteristic Raman Peaks (cm⁻¹) | Spectral Features |
| α-Lactose Monohydrate (Crystalline) | 865, 1082, sharp peaks across fingerprint region | Sharp, well-defined, and intense peaks indicating a high degree of crystalline order.[3][10] |
| Anhydrous β-Lactose (Crystalline) | Unique peak at 834, differences around 1100 | Distinct peaks that differentiate it from the α-anomer.[3][11] |
| Anhydrous α-Lactose (Crystalline) | Unique peak at 855, differences around 915 and 875 | Spectral features that distinguish it from both the monohydrate and β-anomer forms.[11] |
| Amorphous Lactose | Broad, low-intensity bands (e.g., 950-1160) | Lack of sharp peaks; a broad, diffuse spectrum is the primary indicator of an amorphous state.[3] |
Quantitative Analysis of Polymorphic Mixtures
Beyond qualitative identification, Raman spectroscopy can be used for the quantitative analysis of polymorphic mixtures.[12] One method involves measuring the depolarization ratio (ρ), which differs significantly between crystalline and amorphous states at specific Raman bands.[3][10]
Quantitative Data: Depolarization Ratios
| Raman Band (cm⁻¹) | Crystalline Lactose (ρ value ± SD) | Amorphous Lactose (ρ value ± SD) |
| 865 | 0.80 ± 0.07 | 0.44 ± 0.07 |
| 1082 | 0.89 ± 0.06 | 0.51 ± 0.10 |
| Data sourced from Murphy et al. (2005).[10] |
Furthermore, chemometric techniques such as Principal Component Analysis (PCA) and Classical Least Squares (CLS) can be applied to the Raman spectra of mixtures to determine the concentration of each polymorph with high accuracy.[7] Studies have shown that these methods can achieve detection and quantitation limits for polymorphic impurities as low as 0.6% and 1.8%, respectively.[3]
Experimental Protocol: Raman Analysis of Lactose
This section provides a typical methodology for analyzing lactose polymorphs using a dispersive Raman spectrometer.
Sample Preparation
-
Crystalline α-Lactose Monohydrate : Can be prepared via ethanol (B145695) precipitation from an aqueous solution.[10]
-
Amorphous Lactose : Can be prepared by lyophilization (freeze-drying) of an aqueous lactose solution.[10]
-
Mixtures : Prepare physical mixtures of known weight percentages (w/w%) of the different polymorphs to create a calibration set for quantitative analysis.
Instrumentation and Data Acquisition
-
Spectrometer : A dispersive Raman spectrometer equipped with a charge-coupled device (CCD) detector.
-
Laser Excitation : A 785 nm near-infrared laser is commonly used to minimize fluorescence from the sample.[4][6]
-
Laser Power : Approximately 100 mW at the sample to ensure good signal without causing thermal degradation.[4]
-
Objective : A 50x long working distance objective for focusing the laser and collecting the scattered light.[4]
-
Grating : A 300 gr/mm grating to disperse the light across the detector.[4]
-
Spectral Range : Acquire spectra over the fingerprint range, typically from 200 cm⁻¹ to 1700 cm⁻¹.[4]
-
Acquisition Parameters : An integration time of 15 seconds with 2 accumulations is a common starting point.[4]
Data Pre-processing and Analysis
-
Baseline Correction : Apply a baseline correction algorithm (e.g., adaptive iteratively reweighted penalized least squares) to remove background fluorescence.[13]
-
Normalization : Normalize the spectra (e.g., to the most intense peak or unit vector) to account for variations in laser power or sample positioning.
-
Qualitative Analysis : Compare the peak positions and shapes of the unknown sample spectrum to reference spectra of pure polymorphs.
-
Quantitative Analysis : Use chemometric models (PCA, CLS) built from the calibration set to predict the concentration of each polymorph in the unknown sample.[7]
Caption: Workflow for lactose polymorph analysis using Raman spectroscopy.
Comparison with Alternative Analytical Techniques
While Raman spectroscopy is highly effective, other techniques are also used for solid-state characterization. Each method has its own strengths and weaknesses.
| Technique | Principle | Advantages for Lactose Analysis | Disadvantages |
| Raman Spectroscopy | Inelastic light scattering reveals molecular vibrations. | Non-destructive, minimal sample prep, high chemical specificity, insensitive to water, suitable for in-situ monitoring.[5] | Can be affected by fluorescence, Raman scattering is an inherently weak phenomenon. |
| Powder X-Ray Diffraction (PXRD) | Diffraction of X-rays by the crystal lattice. | The "gold standard" for identifying crystalline structure, provides definitive information on long-range order.[14][15] | Requires dry powder sample, less sensitive to low levels of amorphous content, provides little chemical information. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal events (e.g., melting, glass transition). | Excellent for detecting amorphous content via glass transition (Tg), can quantify based on recrystallization enthalpy.[10][15] | Destructive (heating), overlapping thermal events (e.g., dehydration and recrystallization) can complicate analysis.[15] |
| Solid-State NMR (ss-NMR) | Probes the local chemical environment of atomic nuclei. | Highly sensitive to the local environment, can distinguish polymorphs with subtle structural differences.[8][14] | Lower throughput, requires larger sample amounts, more complex data interpretation. |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Fast and widely available. | Strong water absorption can interfere with spectra, often requires more sample preparation (e.g., KBr pellets).[1] |
Conclusion
Raman spectroscopy provides a robust, rapid, and non-destructive method for both the qualitative and quantitative analysis of lactose polymorphs. Its high chemical specificity, sensitivity to crystalline structure, and minimal sample preparation requirements make it an invaluable tool in pharmaceutical development and quality control.[3][16] When compared to alternatives like PXRD and DSC, Raman offers a complementary technique that provides rich chemical and structural information, often with greater speed and flexibility, ensuring the correct solid-state form of lactose is used in pharmaceutical formulations.
References
- 1. Lactose: a definitive guide to polymorph determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complexities related to the amorphous content of lactose carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. wseas.org [wseas.org]
- 6. researchgate.net [researchgate.net]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. Characterization of Solid-State Complexities in Pharmaceutical Materials via Stimulated Raman Scattering Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Fundamental structural aspects of crystalline lactose polymorphs - Loughborough University - Figshare [repository.lboro.ac.uk]
- 10. Measurement of lactose crystallinity using Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RESEARCH.FI [research.fi]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. alfatestlab.com [alfatestlab.com]
Determining the Shelf-Life of Beta-Lactose: A Guide to Understanding Epimerization to Alpha-Lactose
For researchers, scientists, and drug development professionals, understanding the stability of excipients is paramount to ensuring drug product quality and efficacy. This guide provides a comprehensive comparison of methodologies for determining the shelf-life of beta-lactose (B51086) as it undergoes epimerization to its alpha anomer. Experimental data, detailed protocols, and a focus on analytical best practices are presented to aid in the selection of appropriate stability-indicating methods.
Lactose (B1674315), a common excipient in pharmaceutical formulations, exists as two anomers: alpha (α) and beta (β). The interconversion between these forms, a process known as mutarotation or epimerization, can be influenced by environmental factors such as temperature and humidity, impacting the physical and chemical stability of the final drug product.[1][2][3] For formulations containing the less stable β-anomer, quantifying this conversion is critical for establishing a reliable shelf-life.
Comparative Analysis of Analytical Techniques
Several analytical techniques can be employed to monitor the epimerization of β-lactose. The choice of method often depends on the nature of the sample (solid-state vs. solution), the required sensitivity, and the availability of instrumentation. The following table summarizes the key techniques and their performance characteristics.
| Analytical Technique | Principle | Sample State | Advantages | Limitations | Reported Applications & Findings |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the distinct chemical shifts of protons in the α and β anomers. | Solid & Solution | Provides unambiguous identification and quantification of both anomers.[4] Non-destructive. | Requires specialized equipment and expertise. Sample dissolution in a suitable solvent (e.g., DMSO) is often necessary for solid samples, which can halt further epimerization for the duration of the measurement.[4][5] | A study on solid β-lactose stored at 40°C and 93% RH showed a linear increase in α-lactose content over seven days, from 16% to 48.5% w/w.[4] Another study demonstrated that the anomeric composition of amorphous lactose mirrors the solution ratio at the time of drying.[5] |
| High-Performance Liquid Chromatography (HPLC) | Separates the anomers based on their differential interaction with a stationary phase. | Solution | High precision and accuracy for quantification.[6] Can be automated for high-throughput analysis. | Requires dissolution of the sample, which can alter the anomeric equilibrium if not handled correctly. The mobile phase composition can influence the separation. | Used to measure the kinetics of lactose mutarotation in dilute aqueous solutions, demonstrating first-order reversible kinetics.[1][7] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal events, such as the dehydration of α-lactose monohydrate. | Solid | Can detect the formation of α-lactose monohydrate from β-lactose under high-stress conditions.[4] Useful for studying solid-state transitions. | Indirect method for quantifying epimerization. Less sensitive than spectroscopic methods for small changes in anomeric content. | DSC analysis of β-lactose incubated at high temperature and humidity revealed an endothermic peak indicative of water loss from newly formed α-lactose monohydrate.[4] |
| Polarimetry | Measures the change in optical rotation of a solution as the anomeric equilibrium shifts. | Solution | A classical and relatively simple technique for monitoring mutarotation in solution. | Not suitable for solid-state analysis. Less specific if other optically active substances are present. | Used to determine the rate constants for lactose epimerization in aqueous solutions at various temperatures.[8] |
| X-Ray Diffraction (XRD) | Differentiates between the crystalline structures of α-lactose monohydrate and β-lactose. | Solid | Provides information on the crystalline form of the lactose anomers. | Primarily a qualitative tool for identifying crystalline phases, though quantitative methods exist.[9][10] Not suitable for amorphous lactose. | A quantitative XRD method has been developed to determine the concentration of α-lactose monohydrate and β-lactose in chocolate.[9][10] |
Factors Influencing Beta-Lactose Epimerization
The rate of conversion from β-lactose to α-lactose is significantly influenced by several factors:
-
Temperature: Increased temperature accelerates the rate of epimerization in both solution and solid states.[1][8] The reaction follows the Arrhenius equation, with higher temperatures leading to a faster approach to equilibrium.[8]
-
Humidity/Water Activity: In the solid state, the presence of moisture is a critical factor. High relative humidity (RH) can facilitate the conversion of β-lactose to the more stable α-lactose monohydrate.[4] For amorphous lactose, moisture acts as a plasticizer, increasing molecular mobility and promoting recrystallization and epimerization.[11][12]
-
Physical State (Crystalline vs. Amorphous): Amorphous lactose is significantly less stable and more prone to epimerization than its crystalline counterpart.[3][12] The disordered structure of amorphous lactose allows for greater molecular mobility, facilitating the conversion.[12]
-
pH: In solution, the mutarotation of lactose is subject to general acid-base catalysis.[13]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the determination of lactose epimerization.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Anomer Quantification
-
Sample Preparation: Accurately weigh 3-4 mg of the lactose powder into an NMR tube.
-
Dissolution: Add 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6) containing a reference standard (e.g., tetramethylsilane, TMS). Dissolve the sample completely, which typically takes around 10 minutes. The use of DMSO effectively halts the epimerization process during the measurement period.[4][5]
-
NMR Analysis: Acquire the ¹H-NMR spectrum using a 400 MHz (or higher) spectrometer. A standard pulse sequence (e.g., zg30) with 16 scans is typically sufficient.[4]
-
Data Processing: Integrate the peak areas of the anomeric protons for both α-lactose and β-lactose. The anomeric proton of α-lactose appears as a doublet at approximately 6.3 ppm, while the β-anomer's signal is at around 6.6 ppm in DMSO-d6.[5]
-
Calculation: Calculate the percentage of each anomer based on the integrated peak areas.
High-Performance Liquid Chromatography (HPLC) for Mutarotation Kinetics
-
System Preparation: Use an HPLC system equipped with a C18 column and a refractive index (RI) detector. The mobile phase is typically pure water.[1][7]
-
Sample Preparation: Prepare a stock solution of the lactose anomer of interest (e.g., β-lactose-rich powder) in the desired solvent (e.g., water) at a known concentration.
-
Kinetic Run: At time zero, dissolve the lactose powder in the solvent maintained at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals, inject aliquots of the solution onto the HPLC column.
-
Data Analysis: Quantify the peak areas corresponding to the α and β anomers at each time point. Plot the concentration of each anomer as a function of time to determine the rate constants and the equilibrium ratio. The epimerization of lactose in aqueous solution typically follows first-order reversible kinetics.[1]
Solid-State Stability Study under Accelerated Conditions
-
Environmental Control: Place accurately weighed samples of β-lactose powder in open containers within a temperature and humidity-controlled incubator (e.g., 40°C and 93% RH).[4]
-
Time Points: At specified time intervals (e.g., day 0, 1, 2, 3, 4, 5, and 7), remove an aliquot of the powder for analysis.[4]
-
Anomer Analysis: Analyze the anomeric content of each aliquot using a validated method such as ¹H-NMR.
-
Data Evaluation: Plot the percentage of α-lactose as a function of time to determine the rate of epimerization under the tested conditions. For β-lactose at 40°C and 93% RH, the conversion to the α-anomer has been shown to follow "pseudo" zero-order kinetics.[4]
Visualizing the Shelf-Life Determination Workflow
The following diagram illustrates a logical workflow for a comprehensive study on the shelf-life determination of beta-lactose with respect to its epimerization.
Caption: Workflow for β-Lactose Epimerization Shelf-Life Study.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arxiv.org [arxiv.org]
- 4. pharmtech.com [pharmtech.com]
- 5. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdrfoodlab.com [cdrfoodlab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative X-ray diffraction determination of alpha-lactose monohydrate and beta-lactose in chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Complexities related to the amorphous content of lactose carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Does mutarotation influence lactose digestion? Experimental investigations and a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Anomeric Composition of Lactose: A Comparative Guide to NMR Spectroscopy and HPLC
For researchers, scientists, and drug development professionals working with lactose (B1674315), understanding its anomeric composition—the relative amounts of its α and β forms—is crucial for controlling its physical and chemical properties, which in turn affect formulation stability, dissolution, and bioavailability. This guide provides an objective comparison of two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.
At a Glance: NMR vs. HPLC for Anomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI) are powerful techniques for quantifying lactose anomers. While ¹H-NMR offers a direct, rapid, and non-destructive measurement of the anomer ratio in solution, HPLC-RI provides robust and sensitive quantification, particularly for determining the overall lactose content in various matrices.
| Parameter | ¹H-NMR Spectroscopy | HPLC with Refractive Index (RI) Detection |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. The anomeric protons of α- and β-lactose have distinct chemical shifts, and the signal area is directly proportional to the molar concentration. | Chromatographically separates lactose from other components based on its affinity for a stationary phase, followed by detection based on changes in the refractive index of the eluent. Does not typically separate anomers. |
| Primary Measurement | Direct measurement of the α/β anomer ratio. | Quantification of total lactose content. |
| Sample Preparation | Simple dissolution in a deuterated solvent (e.g., DMSO-d₆) to prevent mutarotation. | May require protein precipitation, filtration, and dilution. |
| Analysis Time | Rapid, with data acquisition typically under 15 minutes per sample. | Longer, including column equilibration and run times (typically 15-30 minutes per sample). |
| Precision (Anomer Ratio) | Very high. Reported standard deviations as low as 0.1% w/w for the β/α anomer ratio.[1] | Not applicable for direct anomer ratio determination. |
| Precision (Lactose Content) | High, with precision typically within a 5% range for quantitative NMR (qNMR).[2] | High. Repeatability (RSD) reported in the range of 2.58–6.51%.[3] |
| Accuracy (Recovery) | Trueness exceeding 98.5% is achievable with proper qNMR parameters.[2] | High. Reported recovery values are typically between 93% and 113%. |
| Limit of Detection (LOD) | Estimated to be in the low µg/mL range (e.g., ~4 µg/mL).[4] | 0.04 mg/mL to 0.325 mg/mL.[5][6] |
| Limit of Quantification (LOQ) | Estimated to be in the low µg/mL range (e.g., ~14 µg/mL).[4] | 0.12 mg/mL to 0.987 mg/mL.[5][6] |
Experimental Workflows
The operational workflows for determining lactose anomer composition by NMR and total lactose content by HPLC differ significantly. The following diagrams illustrate the key steps involved in each process.
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for both ¹H-NMR and HPLC-RI analysis of lactose.
Protocol 1: ¹H-NMR Spectroscopy for Anomer Composition
This protocol details the determination of the α and β anomeric composition of a solid lactose sample.
1. Materials and Equipment:
-
Lactose sample
-
Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D
-
High-precision 5 mm NMR tubes
-
Analytical balance (± 0.01 mg)
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the lactose sample into a clean, dry vial.
-
Transfer the weighed sample into an NMR tube.
-
Add approximately 0.75-1.0 mL of DMSO-d₆ to the NMR tube.
-
Securely cap the NMR tube and vortex the sample until the lactose is completely dissolved. The use of DMSO-d₆ is critical as it inhibits the mutarotation of lactose, ensuring that the anomeric composition of the solid-state is preserved in solution during the measurement.[1]
3. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Allow the sample temperature to equilibrate (typically 25 °C).
-
Acquire a one-dimensional ¹H-NMR spectrum using a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments). Key acquisition parameters for quantitative analysis include:
-
Pulse Angle: 30° or 90° (a calibrated 90° pulse provides maximum signal, but a shorter pulse angle like 30° can be used with a shorter relaxation delay).[7]
-
Relaxation Delay (d1): At least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest. For lactose anomeric protons, a delay of 20-30 seconds is generally sufficient to ensure full relaxation.
-
Acquisition Time (AQ): ≥ 3 seconds to ensure good digital resolution.[7]
-
Number of Scans (NS): 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3]
-
4. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Manually phase the spectrum to ensure all peaks have a pure absorption line shape.
-
Apply a baseline correction across the entire spectrum.
-
Identify the signals corresponding to the anomeric protons. In DMSO-d₆, these are typically observed as doublets around ~6.3 ppm (α-anomer) and ~6.6 ppm (β-anomer) .[1]
-
Integrate the area of the α-anomer peak (Iα) and the β-anomer peak (Iβ).
-
Calculate the percentage of each anomer using the following equations:
-
% α-anomer = [Iα / (Iα + Iβ)] * 100
-
% β-anomer = [Iβ / (Iα + Iβ)] * 100
-
Protocol 2: HPLC-RI for Total Lactose Quantification
This protocol provides a method for quantifying the total lactose content in a dairy product.
1. Materials and Equipment:
-
Lactose standard
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
HPLC system equipped with a refractive index (RI) detector
-
Amino-proplyl bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Syringe filters (0.45 µm)
2. Preparation of Standard Solutions:
-
Prepare a stock solution of lactose by accurately weighing approximately 100 mg of lactose standard and dissolving it in 10 mL of a 50:50 (v/v) acetonitrile/water mixture.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
3. Sample Preparation:
-
For liquid samples (e.g., milk), accurately dilute the sample with a 70:30 (v/v) acetonitrile/water mixture to precipitate proteins and bring the lactose concentration within the calibration range.
-
Vortex the mixture and centrifuge or allow it to stand to separate the precipitate.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
4. HPLC-RI Analysis:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (typically 75:25 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 10-20 µL.
-
Detector: Refractive Index (RI) detector, maintained at a stable temperature.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the lactose standard against its concentration.
-
Inject the prepared sample and identify the lactose peak by its retention time.
-
Quantify the lactose in the sample by comparing its peak area to the calibration curve.
Conclusion
Both ¹H-NMR spectroscopy and HPLC-RI are robust and reliable methods for the analysis of lactose. The choice between the two techniques depends on the specific analytical goal.
For the direct, rapid, and highly precise determination of the anomeric composition (α/β ratio) , ¹H-NMR spectroscopy is the superior method. Its simple sample preparation and the direct proportionality between signal intensity and molar concentration make it an elegant and efficient tool for studying the fundamental properties of lactose itself.
For the routine quantification of total lactose content in complex matrices, especially in quality control settings, HPLC-RI is a well-established and sensitive technique. While it does not provide direct information on the anomeric ratio, its performance in terms of accuracy, precision, and sensitivity for quantifying lactose concentration is well-documented.
Ultimately, for a comprehensive understanding of lactose in research and development, these techniques can be seen as complementary. NMR provides detailed information on the isomeric state, while HPLC offers a robust method for quantifying the total amount in various product formulations.
References
- 1. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of alpha-Lactose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While alpha-lactose is not generally classified as a hazardous substance, a cautious and informed approach to its disposal is essential due to its potential for dust explosion and incompletely understood toxicological properties.[1][2][3] This guide provides immediate, essential safety and logistical information for the proper handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with care. While its toxicological properties have not been fully investigated, it may cause eye, skin, and respiratory tract irritation.[1][2] Ingestion of large amounts may lead to gastrointestinal irritation.[1][2]
Personal Protective Equipment (PPE):
-
Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Use suitable gloves to prevent skin exposure.[1]
-
Wear a lab coat or other protective clothing.[1]
-
In case of insufficient ventilation or the generation of dust, use a NIOSH/MSHA-approved respirator.[1]
Spill Protocol: In the event of a spill, immediately vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[1][2] It is important to avoid generating dusty conditions and to ensure adequate ventilation.[1][2]
**Step-by-Step Disposal Protocol
The disposal of this compound must always be conducted in accordance with federal, state, and local regulations.[1] Do not release this chemical into the environment.[4]
-
Waste Identification and Classification:
-
Containerization:
-
Consult Institutional Guidelines:
-
Contact your institution's Environmental Health and Safety (EHS) department or your local solid waste agency for specific disposal instructions.[4] This is a critical step as disposal requirements can vary.
-
-
Arrange for Professional Disposal:
-
Documentation:
-
Maintain detailed records of the disposal, including the date, quantity, and method used, to comply with institutional and regulatory requirements.[4]
-
Quantitative Data Summary
No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal, were found in the provided search results. The general consensus is to treat it as a solid chemical waste.
Experimental Protocols
The provided information focuses on disposal procedures and does not cite specific experimental protocols that would be relevant to this context.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling alpha-Lactose
Essential Safety and Logistical Information for Laboratory Professionals
For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. While alpha-Lactose is not classified as a hazardous substance, proper handling and the use of appropriate Personal Protective Equipment (PPE) are crucial to minimize potential physical irritation and maintain experimental integrity. This guide provides a detailed, step-by-step operational plan for the safe handling of this compound, from initial preparation to the disposal of waste, ensuring a secure and efficient workflow.
Personal Protective Equipment (PPE) Specifications
Adherence to proper PPE protocols is the first line of defense against potential laboratory hazards. The following table summarizes the recommended PPE for handling this compound, including relevant quantitative data for occupational exposure limits.
| PPE Category | Specification | Rationale & Quantitative Data |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from airborne powder particles. |
| Hand Protection | Nitrile rubber gloves | Prevents skin contact with the powder. A thickness of 4 to 6 mils offers a good balance of dexterity and durability for handling non-hazardous powders. Since this compound is a non-hazardous powder, specific breakthrough time data is not applicable; however, gloves should be changed immediately if contaminated.[1][2][3][4] |
| Body Protection | Laboratory coat | Protects personal clothing from contamination with this compound powder. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when dusts are generated. Protects the respiratory tract from inhalation of airborne this compound particles. OSHA's Permissible Exposure Limit (PEL) for "Particulates Not Otherwise Regulated" (which includes this compound) is 15 mg/m³ for total dust and 5 mg/m³ for the respirable fraction, both as an 8-hour time-weighted average.[5][6] |
Experimental Protocol: Safe Handling of this compound
This section outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a clean and organized workspace.
-
If handling quantities that may generate significant dust, perform the work in a well-ventilated area or a chemical fume hood.
-
Have all necessary equipment, including weighing paper, spatulas, and containers, readily available.
2. Donning PPE: The correct sequence for putting on PPE is crucial to avoid contamination.
-
Step 1: Hand Hygiene. Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[7][8][9]
-
Step 2: Gown/Lab Coat. Put on a clean lab coat, ensuring it is fully buttoned.[7][8][9]
-
Step 3: Mask/Respirator. If there is a risk of dust generation, don a NIOSH-approved respirator. Ensure a proper fit according to the manufacturer's instructions.
-
Step 4: Eye Protection. Put on safety glasses with side shields or goggles.[7][8][9]
-
Step 5: Gloves. Don nitrile gloves, ensuring the cuffs of the gloves extend over the sleeves of the lab coat.[7][8][9]
3. Handling this compound:
-
Carefully weigh the desired amount of this compound on weighing paper.
-
Use a spatula to transfer the powder, minimizing the creation of airborne dust.
-
If transferring to a solution, add the powder to the liquid slowly to prevent splashing.
-
Keep containers of this compound closed when not in use.
4. Doffing PPE: The removal of PPE must be done carefully to prevent cross-contamination.
-
Step 1: Gloves. Remove gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[7][9]
-
Step 3: Gown/Lab Coat. Remove the lab coat by unbuttoning it and rolling it down from the shoulders, turning it inside out as you remove it.
-
Step 4: Eye Protection. Remove eye protection by handling the earpieces or strap.
-
Step 5: Mask/Respirator. If a respirator was used, remove it without touching the front.
-
Step 6: Hand Hygiene. Perform hand hygiene again after all PPE has been removed.[7][8][9]
5. Disposal Plan: As a non-hazardous substance, this compound and materials contaminated with it can be disposed of through standard laboratory waste streams.
-
Contaminated PPE: Used gloves, disposable lab coats, and respirators can be placed in the regular laboratory trash.[10][11][12]
-
Excess this compound: Small quantities of solid, non-hazardous this compound can be disposed of in the laboratory trash.[10][11]
-
Empty Containers: Empty this compound containers should have their labels defaced before being placed in the regular trash.[10]
Workflow for Safe Handling of this compound
References
- 1. Nitrile Gloves Thickness Levels [titanfine.com]
- 2. sgnitrilegloves.com [sgnitrilegloves.com]
- 3. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 4. gloves.com [gloves.com]
- 5. cdc.gov [cdc.gov]
- 6. PARTICULATES NOT OTHERWISE REGULATED, TOTAL AND RESPIRABLE DUST (PNOR) | Occupational Safety and Health Administration [osha.gov]
- 7. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 8. aaha.org [aaha.org]
- 9. ausmed.com [ausmed.com]
- 10. sfasu.edu [sfasu.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
